molecular formula C22H29NO5 B564348 Trimebutine-d5 CAS No. 1189928-38-8

Trimebutine-d5

货号: B564348
CAS 编号: 1189928-38-8
分子量: 392.507
InChI 键: LORDFXWUHHSAQU-WRMAMSRYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Opioid receptor agonist. Antispasmodic.>

属性

IUPAC Name

[3,3,4,4,4-pentadeuterio-2-(dimethylamino)-2-phenylbutyl] 3,4,5-trimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO5/c1-7-22(23(2)3,17-11-9-8-10-12-17)15-28-21(24)16-13-18(25-4)20(27-6)19(14-16)26-5/h8-14H,7,15H2,1-6H3/i1D3,7D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LORDFXWUHHSAQU-WRMAMSRYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10676179
Record name 2-(Dimethylamino)-2-phenyl(3,3,4,4,4-~2~H_5_)butyl 3,4,5-trimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189928-38-8
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1189928-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Dimethylamino)-2-phenyl(3,3,4,4,4-~2~H_5_)butyl 3,4,5-trimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Role of Isotopic Labeling in Modern Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Trimebutine-d5: Properties, Structure, and Application

Trimebutine is a non-competitive spasmolytic agent that acts as a weak mu-opioid receptor agonist and regulates intestinal motility.[1][2] It is widely prescribed for the treatment of irritable bowel syndrome (IBS) and other functional bowel disorders.[3] To accurately study its pharmacokinetics, metabolism, and bioequivalence, a robust and precise analytical method is paramount. This is where isotopically labeled analogs, such as Trimebutine-d5, become indispensable tools for researchers and drug development professionals.

This guide provides a detailed examination of the chemical properties, structure, and bioanalytical applications of Trimebutine-d5. As a deuterated analog of Trimebutine, it serves as an ideal internal standard for quantitative analysis by mass spectrometry.[4] The incorporation of five deuterium atoms results in a molecule that is chemically identical to Trimebutine in its chromatographic behavior and ionization efficiency, yet is distinguishable by its mass-to-charge ratio (m/z). This characteristic is the cornerstone of the stable isotope dilution technique, the gold standard for quantification in complex biological matrices.

Chemical Identity and Physicochemical Properties

Trimebutine-d5 is a stable, non-radioactive, isotopically labeled version of Trimebutine. The deuterium labels are strategically placed on the butyl moiety, a site not typically susceptible to metabolic exchange, ensuring the stability of the label throughout biological processing and analysis.

PropertyDataReference(s)
IUPAC Name 2-(dimethylamino)-2-phenyl(3,3,4,4,4-²H₅)butyl 3,4,5-trimethoxybenzoate[1]
Synonyms 3,4,5-Trimethoxybenzoic Acid 2-(Dimethylamino)-2-phenylbutyl-d5 Ester, Cerekinon-d5, Debridat-d5[4][5][6]
CAS Number 1189928-38-8[1][5][7]
Molecular Formula C₂₂H₂₄D₅NO₅[7]
Molecular Weight 392.50 g/mol [1][7]
Appearance Solid Powder[1]
Purity Typically ≥98%[1]

Chemical Structure and Isotopic Labeling

The chemical structure of Trimebutine-d5 consists of a 3,4,5-trimethoxybenzoate ester linked to a 2-(dimethylamino)-2-phenylbutanol backbone. The key modification from the parent drug is the replacement of five hydrogen atoms with deuterium atoms on the terminal ethyl group of the butyl chain.

Structure: 2-(dimethylamino)-2-phenyl(3,3,4,4,4-²H₅)butyl 3,4,5-trimethoxybenzoate[1]

The InChIKey for Trimebutine-d5 is LORDFXWUHHSAQU-WRMAMSRYSA-N .[1]

The rationale for placing the deuterium labels on the terminal ethyl group is twofold:

  • Metabolic Stability: This position is less prone to enzymatic attack compared to other sites like the N-methyl groups, preventing the loss of the isotopic label during metabolism.

  • Synthetic Accessibility: The synthesis of the deuterated precursor for this part of the molecule is often more straightforward.

This stable labeling ensures that the internal standard and the analyte behave nearly identically during sample extraction, chromatographic separation, and ionization, yet are clearly resolved by the mass spectrometer. This co-elution is critical as it ensures that any matrix effects or procedural variations affect both the analyte and the standard equally, leading to a highly accurate and precise peak area ratio for quantification.

Application in Quantitative Bioanalysis: LC-MS/MS

Trimebutine-d5 is primarily used as an internal standard (IS) for the quantification of Trimebutine and its metabolites (e.g., N-desmethyltrimebutine) in biological samples like human plasma.[4][8] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity.[9][10]

The Principle of Stable Isotope Dilution

The core principle involves adding a known quantity of Trimebutine-d5 to an unknown sample containing Trimebutine. The sample is then processed and analyzed by LC-MS/MS. The instrument monitors specific mass transitions for both the analyte (Trimebutine) and the internal standard (Trimebutine-d5). For example, a common transition for Trimebutine is m/z 388.0 → 343.0.[3][10] For Trimebutine-d5, this transition would be shifted by 5 mass units to m/z 393.2 → 348.2.[8] Because the IS experiences the same sample loss and ionization suppression/enhancement as the analyte, the ratio of their instrument responses remains constant. By comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the IS, the exact concentration of the analyte in the original sample can be determined with high accuracy.

Bioanalytical Workflow

The following diagram illustrates a typical workflow for the quantification of Trimebutine in plasma samples using Trimebutine-d5 as an internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Plasma Sample Collection s2 Spike with Trimebutine-d5 (IS) s1->s2 s3 Protein Precipitation (e.g., with Acetonitrile) s2->s3 s4 Centrifugation s3->s4 s5 Collect Supernatant s4->s5 a1 Inject Supernatant s5->a1 a2 Chromatographic Separation (Reversed-Phase HPLC/UPLC) a1->a2 a3 Electrospray Ionization (ESI+) a2->a3 a4 Tandem Mass Spectrometry (MRM Mode) a3->a4 d1 Monitor Transitions: Analyte (e.g., 388.0→343.0) IS (e.g., 393.2→348.2) a4->d1 d2 Calculate Peak Area Ratio (Analyte / IS) d1->d2 d3 Quantification via Calibration Curve d2->d3

Caption: Workflow for Trimebutine quantification using Trimebutine-d5.

Detailed Experimental Protocol

The following is a representative protocol synthesized from established methods for the determination of Trimebutine in human plasma.[3][9][10]

1. Preparation of Stock Solutions and Standards

  • Rationale: Accurate stock solutions are the foundation of a quantitative assay. Using a high-purity solvent ensures complete dissolution and stability.

  • Protocol:

    • Prepare a 1 mg/mL stock solution of Trimebutine and Trimebutine-d5 by dissolving the compounds in methanol.

    • From these stocks, prepare a series of working solutions by serial dilution with a methanol:water (50:50, v/v) mixture.

    • Prepare calibration standards by spiking blank human plasma with the Trimebutine working solutions to achieve a concentration range of, for example, 1-1000 ng/mL.[10]

    • Prepare a separate working solution of Trimebutine-d5 (e.g., 500 ng/mL) to be used for spiking all samples.

2. Sample Preparation (Protein Precipitation)

  • Rationale: Biological matrices like plasma contain high concentrations of proteins that interfere with LC-MS/MS analysis by clogging the column and causing ion suppression. Protein precipitation using a solvent like acetonitrile is a rapid and effective method for sample cleanup.[10][11]

  • Protocol:

    • Aliquot 100 µL of each plasma sample (calibrator, quality control, or unknown) into a 1.5 mL microcentrifuge tube.

    • Add 20 µL of the Trimebutine-d5 internal standard working solution to each tube and vortex briefly.

    • Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge the samples at approximately 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new set of tubes or a 96-well plate for analysis.

3. LC-MS/MS Analysis

  • Rationale: Chromatographic separation is necessary to resolve the analyte from other matrix components, reducing ion suppression. A reversed-phase C18 column is commonly used for compounds of this polarity.[9] Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.[9][10]

  • Protocol:

    • Inject 5-10 µL of the prepared supernatant onto the LC-MS/MS system.

    • Perform chromatographic separation using a C18 column with a gradient elution.

    • Detect the analytes using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[10]

    • Monitor the specified MRM transitions for the analyte and the internal standard.

LC-MS/MS Parameters:

ParameterTypical ValueReference(s)
LC Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, <3 µm)[9][11]
Mobile Phase A 2 mM Ammonium Acetate in Water (pH 6.5)[9]
Mobile Phase B Methanol[9]
Flow Rate 0.2 - 0.4 mL/min[9]
Ionization Mode Electrospray Ionization (ESI), Positive[10]
Monitoring Mode Multiple Reaction Monitoring (MRM)[9]
Trimebutine Transition Q1: 388.0 m/z → Q3: 343.0 m/z[3][10]
Trimebutine-d5 Transition Q1: 393.2 m/z → Q3: 348.2 m/z[8]

Conclusion

Trimebutine-d5 is a critical analytical reagent that embodies the precision required in modern pharmaceutical research. Its chemical and physical properties are nearly identical to the parent drug, Trimebutine, with the exception of its mass. This distinction, conferred by five stable deuterium isotopes, makes it the quintessential internal standard for quantitative mass spectrometry. By correcting for variability in sample preparation and instrument response, Trimebutine-d5 enables the development of highly accurate, precise, and robust bioanalytical methods. These methods are fundamental to defining the pharmacokinetic profiles, assessing bioequivalence, and ultimately ensuring the safety and efficacy of Trimebutine in clinical applications.

References

  • Trimebutine-D5 (Fumar
  • Trimebutine-d5. Xcess Biosciences.
  • N-Demethyl Trimebutine-d5 Hydrochloride.
  • Trimebutine-d5 Male
  • Trimebutine. Wikipedia.
  • Trimebutine-d5 CAS#: 1189928-38-8.
  • Trimebutine-d5 | CAS 1189928-38-8. Santa Cruz Biotechnology.
  • Determination of trimebutine and desmethyl-trimebutine in human plasma by HPLC. Sigma-Aldrich.
  • Determination of Trimebutine and Desmethyl-trimebutine in Human Plasma by HPLC. SpringerLink.
  • An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine by On-Line Turbulent Flow Coupled with Liquid Chromatography–Tandem Mass Spectrometry in Human Plasma: Application to a Fatal Poisoning Case with Toxicokinetic Study. SciSpace.
  • Discovery of A Novel Trimebutine Metabolite and its Impact on N-Desmethyltrimebutine Quantification by LC–MS/MS.
  • A novel gradient LC-MS/MS method for simultaneous determination of trimebutine maleate and its two metabolites in human plasma. Semantic Scholar.
  • Spectrophotometric and liquid chromatographic determination of trimebutine maleate in the presence of its degradation products.
  • Pharmacology & Toxicology. Aarupadai Veedu Medical College and Hospital.
  • A short Synthesis of Trimebutine, 2-Dimethylamino-2-phenylbutyl3,4,5-trimethylbenzoate.
  • Trimebutine-d5 : CAS No.1189928-38-8. Omsynth Lifesciences.
  • Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry.
  • An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine by On-Line Turbulent Flow Coupled with Liquid Chromatography-Tandem Mass Spectrometry in Human Plasma: Application to a Fatal Poisoning Case with Toxicokinetic Study.
  • Trimebutine-d5.

Sources

An In-Depth Technical Guide to the Synthesis and Characterization of Trimebutine-d5

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Critical Role of Deuterated Standards in Pharmaceutical Analysis

In the landscape of modern drug development and clinical pharmacology, the precision and accuracy of analytical methodologies are paramount. Stable isotope-labeled internal standards are indispensable tools for achieving reliable quantification of drug molecules in complex biological matrices.[1][2] This guide provides a detailed technical overview of the synthesis and characterization of Trimebutine-d5, a deuterated analog of the gastrointestinal motility modulator, Trimebutine.

Trimebutine, 2-(dimethylamino)-2-phenylbutyl 3,4,5-trimethoxybenzoate, is a multifaceted drug utilized in the treatment of functional gastrointestinal disorders such as irritable bowel syndrome (IBS).[3][4] Its mechanism of action is complex, involving agonist effects on peripheral μ, κ, and δ opioid receptors, modulation of gastrointestinal peptide release, and regulation of ion channels.[3][4][5][6] Given its therapeutic importance, robust analytical methods are essential for pharmacokinetic, metabolic, and bioequivalence studies. The incorporation of a stable isotope label, such as deuterium, into the Trimebutine molecule creates an ideal internal standard for mass spectrometry-based quantification, offering identical chemical behavior to the parent drug while being distinguishable by its mass-to-charge ratio.[1][7]

This document will elucidate a strategic synthetic pathway to Trimebutine-d5 and detail the comprehensive analytical techniques required to confirm its identity, purity, and isotopic enrichment.

Section 1: Strategic Synthesis of Trimebutine-d5

The synthesis of Trimebutine-d5 necessitates a strategic approach to introduce the deuterium atoms at a specific, metabolically stable position within the molecule. The ethyl group of the 2-phenylbutanol moiety is an ideal target for deuteration. The following synthetic scheme outlines a robust and efficient pathway.

Retrosynthetic Analysis & Synthetic Pathway Design

A logical retrosynthetic analysis of Trimebutine-d5 points to two key precursors: a deuterated amino alcohol intermediate, 2-(dimethylamino)-2-phenylbutanol-d5, and 3,4,5-trimethoxybenzoyl chloride. The deuterated amino alcohol can be constructed from a deuterated Grignard reagent and a suitable electrophile.

Synthetic Workflow for Trimebutine-d5 cluster_synthesis Synthesis of Trimebutine-d5 Propiophenone-d5 Propiophenone-d5 2-Amino-2-phenylbutanol-d5 2-(Dimethylamino)-2-phenylbutanol-d5 Propiophenone-d5->2-Amino-2-phenylbutanol-d5 Reductive Amination Trimebutine-d5 Trimebutine-d5 2-Amino-2-phenylbutanol-d5->Trimebutine-d5 Esterification 3,4,5-Trimethoxybenzoyl chloride 3,4,5-Trimethoxybenzoyl chloride 3,4,5-Trimethoxybenzoyl chloride->Trimebutine-d5

Caption: Synthetic workflow for Trimebutine-d5.

Experimental Protocol: Synthesis of Trimebutine-d5

Step 1: Synthesis of 2-(Dimethylamino)-2-phenylbutanol-d5

A common route to the key amino alcohol intermediate involves the reductive amination of a deuterated ketone.[8][9]

  • Preparation of Propiophenone-d5: Propiophenone can be deuterated at the ethyl position using a suitable deuterium source, such as D2O, under basic conditions. This exchange reaction is driven by the acidity of the α-protons.

  • Reductive Amination: Propiophenone-d5 is reacted with dimethylamine in the presence of a reducing agent, such as sodium borohydride or sodium cyanoborohydride, to yield 2-(dimethylamino)-2-phenylbutanol-d5. The choice of reducing agent is critical to favor the desired amino alcohol over side products.

Step 2: Esterification to Yield Trimebutine-d5

The final step involves the coupling of the deuterated amino alcohol with 3,4,5-trimethoxybenzoyl chloride.[5][10]

  • Reaction Setup: 2-(Dimethylamino)-2-phenylbutanol-d5 is dissolved in an aprotic solvent, such as dichloromethane or tetrahydrofuran, along with a non-nucleophilic base like triethylamine or diisopropylethylamine to scavenge the HCl byproduct.

  • Acylation: 3,4,5-Trimethoxybenzoyl chloride, dissolved in the same solvent, is added dropwise to the reaction mixture at a controlled temperature (typically 0 °C to room temperature).

  • Workup and Purification: Upon completion of the reaction, the mixture is washed with aqueous solutions to remove unreacted starting materials and salts. The organic layer is then dried and the solvent is removed under reduced pressure. The crude Trimebutine-d5 is purified by column chromatography on silica gel.

Section 2: Comprehensive Characterization of Trimebutine-d5

Thorough characterization is essential to confirm the successful synthesis, purity, and isotopic labeling of Trimebutine-d5. A combination of spectroscopic and chromatographic techniques is employed.

Structural Elucidation and Isotopic Enrichment

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: This technique is used to confirm the overall structure of the molecule. The absence or significant reduction of the signal corresponding to the ethyl group protons and the presence of all other expected proton signals provides strong evidence for successful deuteration. The integration of the remaining proton signals relative to an internal standard allows for an initial assessment of purity.

  • ²H NMR (Deuterium NMR): This is a direct method to observe the deuterium nuclei. A signal in the region corresponding to the ethyl group confirms the incorporation of deuterium at the desired position.

  • ¹³C NMR: The carbon spectrum will show the expected number of signals for Trimebutine. The signals for the deuterated carbons will be split into multiplets due to C-D coupling, providing further confirmation of deuteration.

Mass Spectrometry (MS):

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion. The observed mass of Trimebutine-d5 (C22H24D5NO5) is expected to be approximately 392.25 g/mol , which is 5 mass units higher than the unlabeled Trimebutine (387.47 g/mol ).[5][11][12] This mass shift is a definitive indicator of successful deuteration.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis by MS/MS can pinpoint the location of the deuterium atoms. The fragmentation pattern of Trimebutine-d5 will show characteristic losses that include the deuterated ethyl group, further confirming the site of labeling.[13][14]

Purity Assessment

High-Performance Liquid Chromatography (HPLC):

HPLC is the primary method for determining the chemical purity of the synthesized Trimebutine-d5.[15][16][17]

  • Methodology: A reversed-phase HPLC method is typically employed, using a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[14][18] Detection is commonly performed using a UV detector at a wavelength where the trimethoxybenzoyl chromophore has strong absorbance (around 265-270 nm).[15][16]

  • Purity Calculation: The purity is determined by calculating the peak area of Trimebutine-d5 as a percentage of the total peak area of all components in the chromatogram.

Characterization Workflow

Characterization_Workflow cluster_characterization Characterization of Trimebutine-d5 Synthesized_Product Synthesized Trimebutine-d5 Structural_Elucidation Structural Elucidation Synthesized_Product->Structural_Elucidation Purity_Assessment Purity Assessment Synthesized_Product->Purity_Assessment Isotopic_Enrichment Isotopic Enrichment Synthesized_Product->Isotopic_Enrichment NMR NMR Spectroscopy (¹H, ²H, ¹³C) Structural_Elucidation->NMR MS Mass Spectrometry (HRMS, MS/MS) Structural_Elucidation->MS HPLC HPLC-UV Purity_Assessment->HPLC Isotopic_Enrichment->MS Final_Characterized_Product Characterized Trimebutine-d5 NMR->Final_Characterized_Product MS->Final_Characterized_Product HPLC->Final_Characterized_Product

Caption: Comprehensive characterization workflow for Trimebutine-d5.

Section 3: Data Summary and Protocols

Quantitative Data Summary
ParameterTechniqueExpected Result
Identity ¹H NMRSpectrum consistent with Trimebutine structure, with attenuated signals for the ethyl group.
HRMSMolecular ion peak corresponding to the exact mass of C22H24D5NO5.
Purity HPLC-UV≥98%
Isotopic Enrichment Mass SpectrometryPredominantly the M+5 peak, with minimal contribution from lower mass isotopologues.
Detailed Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 268 nm.

  • Column Temperature: 30 °C.

  • Procedure:

    • Prepare a stock solution of Trimebutine-d5 in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Dilute the stock solution to a working concentration of approximately 100 µg/mL with the mobile phase.

    • Inject the sample onto the HPLC system.

    • Integrate all peaks in the resulting chromatogram and calculate the area percentage of the main peak.

Protocol 2: High-Resolution Mass Spectrometry (HRMS) for Identity and Isotopic Enrichment

  • Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Infusion: Direct infusion of a dilute solution of Trimebutine-d5 (e.g., 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid) at a low flow rate (e.g., 5-10 µL/min).

  • Mass Analyzer Settings: Set to acquire data in a mass range that includes the expected molecular ion of Trimebutine-d5 (e.g., m/z 350-450).

  • Procedure:

    • Infuse the sample solution into the mass spectrometer.

    • Acquire the mass spectrum and determine the accurate mass of the most abundant ion.

    • Compare the measured mass to the theoretical exact mass of the protonated Trimebutine-d5 molecule ([M+H]⁺).

    • Examine the isotopic distribution of the molecular ion cluster to assess the level of deuterium incorporation.

Conclusion

The synthesis and rigorous characterization of Trimebutine-d5 are critical for its application as a reliable internal standard in quantitative bioanalysis. The synthetic strategy presented here offers an efficient route to this labeled compound. The multi-technique analytical approach, combining NMR, mass spectrometry, and HPLC, ensures the confirmation of its chemical identity, high purity, and successful isotopic labeling. This in-depth guide provides the necessary framework for researchers and drug development professionals to confidently produce and validate Trimebutine-d5 for its intended use in advancing the understanding of Trimebutine's pharmacology and clinical performance.

References

  • Wikipedia. Trimebutine. [Link]

  • Delvaux, M., & Wingate, D. (1997). Trimebutine: Mechanism of Action, Effects on Gastrointestinal Function and Clinical Results. Journal of International Medical Research, 25(5), 225-246.
  • Paresi, C., et al. (2019). Trimebutine: a state-of-the-art review. Minerva Gastroenterologica e Dietologica, 65(3), 211-218.
  • Patsnap Synapse. (2024). What is the mechanism of Trimebutine Maleate? [Link]

  • Drugs.com. (2025). What is Trimebutine used for? [Link]

  • Veeprho. Trimebutine-D5 (Fumarate). [Link]

  • Pharmaffiliates. (2025). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Reagents for Pharmaceutical Synthesis: Enhancing Drug Stability and Analytical Precision. [Link]

  • CK Isotopes. Synthetic Intermediates for Deuterated Pharmaceuticals. [Link]

  • Lavit, M., et al. (2000). Determination of trimebutine and desmethyl-trimebutine in human plasma by HPLC. Arzneimittelforschung, 50(7), 640-644.
  • Lee, S. H., et al. (1999). High-performance liquid chromatographic determination of trimebutine and its major metabolite, N-monodesmethyl trimebutine, in rat and human plasma.
  • Kim, J. Y., et al. (2005). A Short Synthesis of Trimebutine, 2-Dimethylamino-2-phenylbutyl 3,4,5-trimethylbenzoate. Bulletin of the Korean Chemical Society, 26(2), 340-342.
  • Larabi, M., et al. (2015). An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl. Journal of Analytical Toxicology, 39(8), 621-626.
  • Google Patents. (2011).
  • Patsnap Eureka. Preparation method of trimebutine. [Link]

  • Hadad, G. M., et al. (2003). Spectrophotometric and liquid chromatographic determination of trimebutine maleate in the presence of its degradation products. Journal of Pharmaceutical and Biomedical Analysis, 33(3), 441-450.
  • Khokhlov, A. L. (2021). Trimebutine: a review of clinical data in terms of efficacy and safety. Medical Council, (10), 124-131.
  • Franklin, M., et al. (2002). Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences, 780(1), 133-141.
  • Montpetit, M., et al. (2015). Discovery of A Novel Trimebutine Metabolite and its Impact on N-Desmethyltrimebutine Quantification by LC–MS/MS. Bioanalysis, 7(8), 1009-1020.
  • Delvaux, M., & Wingate, D. (1997). Trimebutine: Mechanism of Action, Effects on Gastrointestinal Function and Clinical Results. The Journal of International Medical Research, 25(5), 225-246.
  • Lee, H. T., & Kim, B. J. (2011). Trimebutine as a modulator of gastrointestinal motility. Archives of Pharmacal Research, 34(6), 861-864.
  • Qin, Y., et al. (2012). A novel gradient LC-MS/MS method for simultaneous determination of trimebutine maleate and its two metabolites in human plasma. Journal of Pharmaceutical Analysis, 2(3), 209-215.
  • ResearchGate. Trimebutine: a review of clinical data in terms of efficacy and safety. [Link]

  • Axios Research. Trimebutine-d5 Maleate. [Link]

  • Quick Company. Process For The Preparation Of Trimebutine Maleate. [Link]

  • Saivin, S., et al. (1994). Synthesis of methylamino-2-phenyl-2-butyl-3,4,5-trimethoxybenzoate, the main bioactive metabolite of trimebutine maleate. Arzneimittelforschung, 44(6), 773-776.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0031525). [Link]

  • Nicholson, J. K., et al. (2012). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Metabolomics, 8(Suppl 1), 3-15.
  • Roman, F. J., et al. (1999). Pharmacological properties of trimebutine and N-monodesmethyltrimebutine. The Journal of Pharmacology and Experimental Therapeutics, 289(3), 1391-1397.

Sources

An In-Depth Technical Guide to the Deuterium Labeling Position in Trimebutine-d5

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the deuterium labeling in Trimebutine-d5, designed for researchers, scientists, and professionals in drug development. We will delve into the rationale behind the specific labeling position, the proposed synthetic pathway, analytical validation methods, and the anticipated impact on the compound's pharmacokinetic profile.

Introduction: Trimebutine and the Strategic Advantage of Deuterium Labeling

Trimebutine is a well-established spasmolytic agent that modulates intestinal and colonic motility.[1] It is primarily prescribed for the treatment of irritable bowel syndrome (IBS) and other functional gastrointestinal disorders.[1] The therapeutic effect of Trimebutine is attributed to its action as an antimuscarinic and a weak mu opioid agonist.[2]

Deuterium labeling, the selective replacement of hydrogen atoms with their heavier, stable isotope deuterium, has emerged as a valuable strategy in drug development. This subtle modification can significantly alter a drug's metabolic fate without changing its fundamental pharmacological activity. The increased mass of deuterium strengthens the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This can lead to a slower rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect.[3][4] Consequently, deuteration can improve a drug's metabolic profile, potentially leading to a longer half-life, reduced formation of toxic metabolites, and a more consistent pharmacokinetic profile among patients.

The Chemical Blueprint: Structure of Trimebutine and the Rationale for d5-Labeling

The chemical structure of Trimebutine is 2-(dimethylamino)-2-phenylbutyl 3,4,5-trimethoxybenzoate. For Trimebutine-d5, the deuterium atoms are specifically incorporated into the terminal ethyl group of the butyl chain, resulting in the chemical name: 2-(dimethylamino)-2-phenyl(3,3,4,4,4-²H₅)butyl 3,4,5-trimethoxybenzoate.

Metabolic Pathways of Trimebutine

Understanding the metabolism of Trimebutine is crucial to appreciating the strategic placement of the deuterium labels. Trimebutine undergoes extensive first-pass metabolism in the liver.[1][2] The primary metabolic pathways are:

  • N-demethylation: The removal of one or both methyl groups from the dimethylamino moiety to form nortrimebutine (the main active metabolite) and N-didesmethyltrimebutine.[1][5]

  • Ester Hydrolysis: The cleavage of the ester bond to yield 3,4,5-trimethoxybenzoic acid and various forms of 2-amino-2-phenylbutan-1-ol (e.g., 2-dimethylamino, 2-methylamino, or 2-amino derivatives).[1][6]

While these are the major routes, metabolic processes can also occur at other sites of the molecule. The butyl chain, particularly the terminal methyl and adjacent methylene groups, represents a potential site for oxidative metabolism by cytochrome P450 enzymes.

The "Metabolic Blocking" Rationale for d5-Labeling

The strategic placement of five deuterium atoms on the terminal ethyl group of the butyl chain in Trimebutine-d5 is a classic example of "metabolic blocking." The rationale is to fortify this part of the molecule against oxidative metabolism. By replacing the C-H bonds with stronger C-D bonds, the rate of enzymatic oxidation at this position is significantly reduced due to the kinetic isotope effect.

This targeted deuteration is expected to:

  • Enhance Metabolic Stability: By slowing down the degradation of the butyl side chain, the overall metabolic clearance of the drug may be reduced.

  • Increase Systemic Exposure: A slower metabolism can lead to a longer plasma half-life and increased area under the curve (AUC), meaning the body is exposed to the active drug for a longer period.

  • Improve Pharmacokinetic Consistency: By blocking a minor but potentially variable metabolic pathway, the pharmacokinetic profile of Trimebutine-d5 may be more predictable across different individuals.

Trimebutine Metabolism Trimebutine Trimebutine Nortrimebutine Nortrimebutine (Active Metabolite) Trimebutine->Nortrimebutine N-demethylation Hydrolyzed_Metabolites Hydrolyzed Metabolites (e.g., 2-dimethylamino-2-phenylbutan-1-ol) Trimebutine->Hydrolyzed_Metabolites Ester Hydrolysis Conjugates Sulphate/Glucuronic Acid Conjugates Trimebutine->Conjugates Conjugation Oxidized_Butyl_Chain Oxidized Butyl Chain Metabolites (Potential) Trimebutine->Oxidized_Butyl_Chain Oxidative Metabolism (Potential Site) Didesmethyltrimebutine N-didesmethyltrimebutine Nortrimebutine->Didesmethyltrimebutine N-demethylation Trimebutine_d5 Trimebutine-d5 Trimebutine_d5->Oxidized_Butyl_Chain Metabolism Blocked by Deuteration Trimebutine-d5 Synthesis cluster_0 Step 1: Formation of Deuterated Amino Alcohol cluster_1 Step 2: N,N-dimethylation cluster_2 Step 3: Esterification A 2-Phenylbutyric acid-d5 B 2-Amino-2-phenylbutyric acid-d5 A->B Amination C 2-Amino-2-phenylbutanol-d5 B->C Reduction D 2-(Dimethylamino)-2-phenylbutanol-d5 C->D Eschweiler-Clarke Reaction F Trimebutine-d5 D->F E 3,4,5-Trimethoxybenzoyl chloride E->F

Sources

An In-Depth Technical Guide to the Isotopic Purity and Mass Shift of Trimebutine-d5

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic replacement of hydrogen with its heavier, stable isotope deuterium is a powerful tool in modern drug development, primarily aimed at enhancing pharmacokinetic profiles by altering metabolic pathways. Trimebutine-d5, a deuterated analog of the gastrointestinal motility modulator Trimebutine, serves as a critical internal standard for pharmacokinetic studies and holds potential as a therapeutic agent itself.[1] The integrity of any study utilizing Trimebutine-d5 is fundamentally dependent on the precise and accurate characterization of its isotopic composition. This guide provides a comprehensive, field-proven framework for researchers and drug development professionals to determine the isotopic purity and mass shift of Trimebutine-d5. We will explore the underlying principles and provide detailed, self-validating protocols for characterization using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy, ensuring the generation of trustworthy and reproducible data essential for regulatory submission and advanced pharmaceutical research.

Introduction: The Rationale for Deuteration and the Need for Rigorous Characterization

Trimebutine is a non-selective spasmolytic agent that modulates gastrointestinal motility through a complex mechanism involving agonist effects on peripheral mu, kappa, and delta opiate receptors, as well as the modulation of ion channels.[2][3] Its therapeutic applications in conditions like irritable bowel syndrome (IBS) are well-documented.[2] The development of deuterated analogs, such as Trimebutine-d5, is driven by the "deuterium effect," where the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can slow down metabolic processes, particularly those involving cytochrome P450-mediated oxidation. This can lead to improved metabolic stability, increased systemic exposure, and a more favorable pharmacokinetic profile.

However, the synthesis of isotopically labeled compounds rarely yields a product with 100% isotopic purity.[4] The final product is typically a mixture of isotopologues—molecules that are chemically identical but differ in their isotopic composition.[4] For Trimebutine-d5, where five deuterium atoms are incorporated, the bulk material will contain not only the desired d5 species but also d4, d3, d2, d1, and even d0 (unlabeled) species.

Therefore, two key parameters must be rigorously quantified:

  • Isotopic Purity: The percentage of the total molecular population that is the fully deuterated (d5) isotopologue. This is distinct from isotopic enrichment, which refers to the probability of finding a deuterium atom at any given labeled position.[4]

  • Mass Shift: The difference in mass between the deuterated compound and its non-deuterated counterpart, which serves as a primary confirmation of deuterium incorporation.[5]

Accurate determination of these parameters is non-negotiable. For its use as an internal standard in bioanalytical assays, a well-defined isotopic composition is crucial for accurate quantification of the parent drug.[1][6] If developed as a therapeutic agent, understanding the precise isotopologue distribution is essential for ensuring lot-to-lot consistency and meeting regulatory requirements.[7][8]

Profile of Trimebutine-d5

Trimebutine-d5 is the deuterated analog of Trimebutine, with five deuterium atoms strategically placed on the butyl moiety. This specific placement targets a potential site of metabolism.

  • Chemical Name: 2-(dimethylamino)-2-phenyl(3,3,4,4,4-²H₅)butyl 3,4,5-trimethoxybenzoate[9]

  • Molecular Formula (Unlabeled Trimebutine): C₂₂H₂₉NO₅[10]

  • Molecular Formula (Trimebutine-d5): C₂₂H₂₄D₅NO₅[11]

The table below summarizes the theoretical monoisotopic masses, which form the basis for mass shift calculations.

CompoundMolecular FormulaTheoretical Monoisotopic Mass (Da)
Trimebutine (Unlabeled)C₂₂H₂₉NO₅387.2046
Trimebutine-d5C₂₂H₂₄D₅NO₅392.2359
Theoretical Mass Shift 5.0313

Note: Calculations are based on the most abundant isotopes: H=1.007825, D=2.014102, C=12.000000, N=14.003074, O=15.994915.

Analytical Strategy: A Dual-Technique Approach

A robust and self-validating characterization of Trimebutine-d5 relies on the synergistic use of Mass Spectrometry and NMR Spectroscopy. MS provides the distribution of isotopologues and overall purity, while NMR confirms the specific sites of deuteration and offers complementary purity data.[12]

G cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Data Processing & Integration cluster_3 Final Characterization Report Prep Trimebutine-d5 Bulk Material MS LC-HRMS Analysis Prep->MS NMR NMR Analysis (¹H and ²H) Prep->NMR MS_Data Isotopologue Distribution Mass Shift Measurement MS->MS_Data NMR_Data Site-Specific Deuteration Residual Proton Analysis NMR->NMR_Data Integration Cross-Validation of Results MS_Data->Integration NMR_Data->Integration Report Isotopic Purity (% d5) Experimental Mass Shift Positional Integrity Integration->Report

Caption: Overall workflow for Trimebutine-d5 characterization.

Mass Spectrometry for Isotopic Purity and Mass Shift

High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-HRMS), is the primary technique for determining the relative abundance of each isotopologue.[13] The high resolving power is essential to separate the peaks of deuterated species from the natural abundance ¹³C isotopes of lower-mass isotopologues, which could otherwise interfere with the measurement.[14]

Experimental Protocol: LC-HRMS

This protocol is designed as a self-validating system, incorporating the analysis of the unlabeled analog to establish a baseline for natural isotopic abundance.

1. Materials and Reagents:

  • Trimebutine-d5 sample

  • Trimebutine reference standard (unlabeled)

  • LC-MS grade Acetonitrile

  • LC-MS grade Water

  • LC-MS grade Formic Acid

2. Sample Preparation:

  • Prepare stock solutions of Trimebutine-d5 and unlabeled Trimebutine in acetonitrile at a concentration of 1 mg/mL.

  • Create working solutions by diluting the stock solutions to 1 µg/mL with a 50:50 mixture of acetonitrile and water.[15] This concentration is typically sufficient for modern ESI-HRMS instruments.

3. LC-HRMS System and Parameters:

  • LC System: UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A suitable gradient to ensure separation from any potential impurities (e.g., 5% to 95% B over 5 minutes).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • MS System: High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF).[14]

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Scan Mode: Full scan MS.

  • Mass Range: m/z 150-500.

  • Resolution: >60,000 FWHM (Full Width at Half Maximum). The choice of high resolution is causal; it is required to resolve the isotopic fine structure and minimize spectral overlap.[16]

  • Data Acquisition: Acquire data for the unlabeled Trimebutine first, followed by a blank injection, and then the Trimebutine-d5 sample. Running the unlabeled standard first provides the natural isotopic distribution needed for correction calculations.[17]

Data Analysis and Calculation of Isotopic Purity

The core of the analysis involves extracting the ion chromatograms for the isotopic cluster of Trimebutine and integrating the peak areas.

G A Acquire Full Scan HRMS Data for Unlabeled & Labeled Samples B Extract Ion Chromatograms (EICs) for each Isotopologue (d0 to d5) A->B C Integrate Peak Areas of EICs B->C D Determine Natural Isotope Contribution from Unlabeled Trimebutine Spectrum C->D E Correct Labeled Sample Peak Areas by subtracting Natural Isotope Contribution D->E F Calculate Relative Abundance of each Isotopologue E->F G Report Isotopic Purity (Relative Abundance of d5 Species) F->G

Caption: Step-by-step MS data analysis workflow.

Step-by-Step Calculation:

  • Extract and Integrate: From the LC-HRMS data of Trimebutine-d5, extract the ion chromatograms for the [M+H]⁺ ions of each expected isotopologue (d0 to d5) and integrate their respective peak areas.

    • d0: 388.2125 m/z

    • d1: 389.2188 m/z

    • d2: 390.2251 m/z

    • d3: 391.2313 m/z

    • d4: 392.2376 m/z

    • d5: 393.2439 m/z

  • Correct for Natural Abundance: The measured intensity of each isotopologue peak is convoluted with the natural abundance of heavy isotopes (primarily ¹³C). This contribution must be removed to find the true isotopologue distribution.[14][17] A general method involves using the data from the unlabeled Trimebutine analysis to calculate the correction factors.[17] The corrected area for a given isotopologue (e.g., d5) is calculated by subtracting the contributions from lower isotopologues. For example, the measured d5 peak contains a small contribution from the ¹³C isotopes of the d4 species. This process is iterative. A simplified approach for high enrichment levels is often sufficient:

    • Total Raw Area (A_total): Sum of the integrated peak areas for all isotopologues (d0 through d5).

    • Relative Abundance (RA_dx): (Area_dx / A_total) * 100%

  • Calculate Isotopic Purity: The isotopic purity is the relative abundance of the target d5 isotopologue.

    Isotopic Purity (%) = RA_d5

Sample Data Presentation:

Isotopologue[M+H]⁺ (m/z)Measured Peak Area (Arbitrary Units)Relative Abundance (%)
d0388.215,0000.05
d1389.2215,0000.15
d2390.2340,0000.40
d3391.23120,0001.20
d4392.24520,0005.20
d5393.249,300,00093.00
Total 10,000,000 100.00

In this example, the isotopic purity of Trimebutine-d5 is determined to be 93.00%.

4.3. Experimental Mass Shift Determination

The experimental mass shift is determined by comparing the accurate mass of the most abundant isotopologue in the labeled sample (d5) with the mass of the monoisotopic peak in the unlabeled sample.

  • Experimental Mass Shift = m/z (Trimebutine-d5 [M+H]⁺) - m/z (Trimebutine [M+H]⁺)

  • Using the theoretical values: 393.2439 - 388.2125 = 5.0314 Da.

  • The measured value should be in close agreement with this theoretical value, confirming the incorporation of five deuterium atoms.

NMR Spectroscopy for Positional Integrity

While MS confirms if deuteration has occurred and to what extent, NMR spectroscopy confirms where it has occurred.[12][18] It provides orthogonal data to validate the MS results and ensures the deuterium atoms are in the correct positions on the butyl chain.

¹H NMR for Determining Residual Protons

In a highly deuterated sample, the proton signals corresponding to the deuterated positions will significantly decrease in intensity.[18] By comparing the integral of a residual proton signal to the integral of a signal from an unlabeled part of the molecule, one can calculate the extent of deuteration at that specific site.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve an accurately weighed amount of Trimebutine-d5 in a deuterated solvent (e.g., CDCl₃). Add a known quantity of an internal standard with a distinct, non-overlapping signal (e.g., 1,3,5-trichlorobenzene). The internal standard is crucial for quantitative accuracy (qNMR).[4]

  • Data Acquisition: Acquire the ¹H NMR spectrum on a high-field spectrometer (e.g., 400 MHz or higher). Ensure a sufficient relaxation delay (D1) to allow for full magnetization recovery, which is critical for accurate integration.

  • Data Analysis:

    • Reference the spectrum to the solvent peak or TMS.

    • Integrate the signals corresponding to the unlabeled protons (e.g., aromatic protons, N-methyl protons) and the residual proton signals from the labeled butyl chain positions.

    • Compare the integral of the residual protons to the integral of a reference proton group (e.g., the two protons on the trimethoxybenzoyl ring) to determine the percentage of H vs. D at the target sites.

²H NMR for Direct Detection

Deuterium (²H) NMR allows for the direct observation of the deuterium nuclei.[19] While less sensitive than ¹H NMR, it provides an unambiguous confirmation of the deuteration sites.[20]

Experimental Protocol: ²H NMR

  • Sample Preparation: Prepare a concentrated solution of Trimebutine-d5 in a non-deuterated, protonated solvent (e.g., CHCl₃). Using a protonated solvent prevents a large, overwhelming solvent signal in the deuterium spectrum.[19]

  • Data Acquisition: Acquire the ²H NMR spectrum. Longer acquisition times are typically required due to the lower gyromagnetic ratio and natural abundance of deuterium.[19]

  • Data Analysis: The spectrum should show signals at chemical shifts corresponding to the deuterated positions on the butyl chain, providing direct evidence of the labeling pattern.

Conclusion: Synthesizing Data for a Complete Profile

The rigorous characterization of Trimebutine-d5 is not merely an analytical exercise; it is a fundamental requirement for its valid application in regulated pharmaceutical research and development. By employing a dual-technique approach of LC-HRMS and NMR spectroscopy, researchers can build a comprehensive and trustworthy profile of their deuterated material.

Mass spectrometry delivers a precise quantification of the isotopologue distribution, yielding the critical isotopic purity value. Simultaneously, it provides an accurate experimental mass shift that validates the overall degree of deuteration. Complementing this, NMR spectroscopy offers an indispensable spatial confirmation, verifying that the deuterium labels are located at the intended positions and providing an orthogonal measure of deuteration levels.

This integrated, self-validating methodology ensures that every batch of Trimebutine-d5 meets the stringent quality attributes required for its use as an internal standard or potential therapeutic, thereby upholding the principles of scientific integrity and data reliability in drug development.

References

  • Wikipedia. (n.d.). Trimebutine. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Trimebutine Maleate? Retrieved from [Link]

  • Deuterium incorporation in biomass cell wall components by NMR analysis. (n.d.). Analyst (RSC Publishing). Retrieved from [Link]

  • Scarpignato, C., & Pelosini, I. (2001). Trimebutine: a state-of-the-art review. PubMed. Retrieved from [Link]

  • Delvaux, M., & Wingate, D. (1997). Trimebutine: Mechanism of Action, Effects on Gastrointestinal Function and Clinical Results. Journal of International Medical Research, 25(5), 225-246. Retrieved from [Link]

  • Drugs.com. (2025, July 17). What is Trimebutine used for? Retrieved from [Link]

  • Gómez-Pérez, M. L., et al. (2015). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. PubMed. Retrieved from [Link]

  • Roy, A., et al. (2021). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods (RSC Publishing). Retrieved from [Link]

  • Zhang, Y., et al. (2023). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrogen–deuterium exchange. Retrieved from [Link]

  • Heuillet, M., et al. (2018). Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments. PubMed. Retrieved from [Link]

  • Heuillet, M., et al. (2018). Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments. Analytical Chemistry (ACS Publications). Retrieved from [Link]

  • Zhang, Y., et al. (2023). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. ResearchGate. Retrieved from [Link]

  • Veeprho. (n.d.). Trimebutine-D5 (Fumarate). Retrieved from [Link]

  • Shaffer, D. W., et al. (2025). Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. NIH. Retrieved from [Link]

  • Almac. (n.d.). CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Retrieved from [Link]

  • Konermann, L., et al. (2011). Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes. NIH. Retrieved from [Link]

  • Niedenführ, S., et al. (2019). Quantification of Stable Isotope Traces Close to Natural Enrichment in Human Plasma Metabolites Using Gas Chromatography-Mass Spectrometry. MDPI. Retrieved from [Link]

  • Wikipedia. (n.d.). Isotope-ratio mass spectrometry. Retrieved from [Link]

  • van der Ploeg, L. (2022). Evaluating the use of NMR for the determination of deuterium abundance in water. University of Groningen. Retrieved from [Link]

  • Heuillet, M., et al. (2017). A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments. ResearchGate. Retrieved from [Link]

  • Montpetit, M., et al. (2015). Discovery of A Novel Trimebutine Metabolite and its Impact on N-Desmethyltrimebutine Quantification by LC–MS/MS. ResearchGate. Retrieved from [Link]

  • de Klerk, E., & van der Marel, C. (2009). Applications of stable isotopes in clinical pharmacology. PubMed Central. Retrieved from [Link]

  • Kim, J.-Y., et al. (2005). A short Synthesis of Trimebutine, 2-Dimethylamino-2-phenylbutyl-3,4,5-trimethylbenzoate. ResearchGate. Retrieved from [Link]

  • Amanote Research. (n.d.). (PDF) Methodology for the Validation of Isotopic Analyses. Retrieved from [Link]

  • Furness, S. G. B., et al. (2024). DGet! An open source deuteration calculator for mass spectrometry data. PubMed Central. Retrieved from [Link]

  • Alsachim. (n.d.). Isotope-labeled Pharmaceutical Standards. Retrieved from [Link]

  • Dulaurent, S., et al. (2015). An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl. SciSpace. Retrieved from [Link]

  • Axios Research. (n.d.). Trimebutine-d5 Maleate. Retrieved from [Link]

  • Google Patents. (n.d.). CN102276487B - Preparation method of trimebutine.
  • Patsnap Eureka. (n.d.). Preparation method of trimebutine. Retrieved from [Link]

  • FDA. (n.d.). Guidance for Industry and Researchers. Retrieved from [Link]

  • Gessner, C., et al. (2019). Computational Tools for Hydrogen–Deuterium Exchange Mass Spectrometry Data Analysis. Chemical Reviews (ACS Publications). Retrieved from [Link]

  • Metabolic Solutions. (2024, November 21). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Retrieved from [Link]

  • Spectroscopy Online. (2013, July 1). Hydrogen–Deuterium Exchange Mass Spectrometry. Retrieved from [Link]

  • Gessner, C., et al. (2024, October 31). Computational Tools for Hydrogen−Deuterium Exchange Mass Spectrometry Data Analysis. Amsterdam UMC. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physical and Chemical Stability of Trimebutine-d5 Powder

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimebutine-d5, a deuterated analog of Trimebutine, serves as a critical internal standard in pharmacokinetic and metabolic studies. Its stability is paramount for ensuring the accuracy and reliability of analytical data. This guide provides a comprehensive framework for evaluating the physical and chemical stability of Trimebutine-d5 powder. We will delve into the principal degradation pathways, outline robust experimental protocols for forced degradation and long-term stability studies, and detail the necessary analytical and solid-state characterization techniques. This document is structured to provide both theoretical understanding and practical, field-proven insights for researchers in drug development.

Introduction: The Role and Rationale for Stability Testing of Trimebutine-d5

Trimebutine is a spasmolytic agent that modulates gastrointestinal motility and is primarily used in the treatment of irritable bowel syndrome (IBS).[1][2] Its mechanism involves a complex interaction with peripheral opioid receptors and modulation of ion channel activity.[2][3][4] Trimebutine-d5, where five hydrogen atoms are replaced by deuterium, is an isotopically labeled version of the parent drug. This modification makes it an ideal internal standard for mass spectrometry-based bioanalytical methods, as it is chemically identical to Trimebutine but distinguishable by its higher mass.

The stability of an active pharmaceutical ingredient (API) like Trimebutine-d5 is a critical quality attribute. Degradation can lead to a loss of potency, the formation of potentially toxic impurities, and altered physical properties, all of which can compromise its use in sensitive analytical applications. Therefore, a thorough understanding and rigorous testing of its stability profile under various environmental conditions are mandated by regulatory bodies and are essential for good scientific practice.[5][6][7][8]

This guide will focus on providing the scientific and logical framework for:

  • Identifying the potential physical and chemical liabilities of the Trimebutine-d5 molecule.

  • Designing and executing comprehensive stability studies in accordance with ICH guidelines.[5][7]

  • Characterizing the solid-state properties of the powder.

  • Developing and validating stability-indicating analytical methods.

Predicted Degradation Pathways of Trimebutine

Understanding the chemical structure of Trimebutine is the first step in predicting its degradation pathways. The molecule contains an ester linkage and a tertiary amine, which are known to be susceptible to specific types of degradation.[1][9] While specific data on Trimebutine-d5 is limited, its degradation profile is expected to mirror that of unlabeled Trimebutine.

  • Hydrolysis: The ester bond in Trimebutine is the most probable site for hydrolytic cleavage. This reaction can be catalyzed by both acid and base. Studies on Trimebutine maleate have confirmed that hydrolysis of the ester bond is the primary degradation mechanism in aqueous solutions.[9][10][11][12] This degradation results in the formation of two main products: 3,4,5-trimethoxybenzoic acid and 2-(dimethylamino)-2-phenylbutanol.[10][11] The rate of hydrolysis is highly dependent on pH, with the greatest stability observed in the acidic range of pH 2-2.8.[9][10]

  • Oxidation: The tertiary amine group in Trimebutine can be susceptible to oxidation, potentially forming an N-oxide derivative.[13] Oxidative degradation can be initiated by exposure to oxygen, peroxide, or certain metal ions.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy needed to initiate degradation reactions. Trimebutine maleate has been shown to be photosensitive, with accelerated decomposition under UV light.[9]

  • Thermal Degradation: High temperatures can provide the energy to overcome activation barriers for various degradation reactions. While generally stable at room temperature, elevated temperatures can accelerate hydrolysis and other degradation pathways.[14][15]

The deuteration in Trimebutine-d5 is not expected to significantly alter these fundamental degradation pathways, as the C-D bonds are typically more stable than C-H bonds and are not located at the primary reactive sites of the molecule.

Predicted Degradation Pathways of Trimebutine-d5 cluster_conditions Stress Conditions cluster_products Primary Degradants Trimebutine_d5 Trimebutine-d5 Hydrolysis Hydrolysis (Acid/Base) Trimebutine_d5->Hydrolysis Oxidation Oxidation (e.g., H₂O₂) Trimebutine_d5->Oxidation Photolysis Photolysis (UV/Vis Light) Trimebutine_d5->Photolysis Thermal Thermal Stress Trimebutine_d5->Thermal Product1 3,4,5-trimethoxybenzoic acid Hydrolysis->Product1 Product2 2-(dimethylamino)-2-phenylbutanol-d5 Hydrolysis->Product2 Product3 N-Oxide Derivative Oxidation->Product3 Photolysis->Product3 Thermal->Hydrolysis accelerates

Caption: Predicted degradation pathways for Trimebutine-d5 under various stress conditions.

Methodologies for Stability Assessment

A comprehensive stability assessment involves subjecting the Trimebutine-d5 powder to a range of environmental conditions and analyzing it at specific time points. This process is broadly divided into forced degradation studies and long-term stability testing.

Forced Degradation (Stress Testing)

Forced degradation studies are designed to intentionally degrade the sample under conditions more severe than accelerated stability testing.[16] The primary goals are to identify likely degradation products, elucidate degradation pathways, and establish the intrinsic stability of the molecule.[16] These studies are also crucial for developing and validating a stability-indicating analytical method—one that can accurately measure the active ingredient in the presence of its degradants.[16]

Experimental Protocol: Forced Degradation of Trimebutine-d5 Powder

  • Sample Preparation: Accurately weigh portions of Trimebutine-d5 powder for each stress condition. Prepare a control sample stored under ambient conditions.

  • Acidic Hydrolysis:

    • Suspend the powder in 0.1 M HCl.

    • Heat the suspension at 60°C for 24 hours.

    • At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, dilute to a known concentration, and analyze.

    • Rationale: This condition mimics exposure to acidic environments and aggressively promotes acid-catalyzed hydrolysis of the ester bond.[11][12]

  • Basic Hydrolysis:

    • Suspend the powder in 0.1 M NaOH.

    • Maintain the suspension at room temperature (25°C) for 8 hours.

    • At specified time points (e.g., 1, 4, 8 hours), withdraw an aliquot, neutralize with 0.1 M HCl, dilute, and analyze.

    • Rationale: Basic conditions are typically more aggressive for ester hydrolysis than acidic conditions, hence the lower temperature and shorter duration.[11][17]

  • Oxidative Degradation:

    • Suspend the powder in a 3% solution of hydrogen peroxide (H₂O₂).

    • Keep the suspension at room temperature for 24 hours, protected from light.

    • Analyze at appropriate intervals.

    • Rationale: H₂O₂ is a common oxidizing agent used to simulate oxidative stress and assess the susceptibility of the tertiary amine to oxidation.[16]

  • Thermal Degradation (Solid State):

    • Place the powder in a controlled temperature oven at 70°C.

    • Analyze samples at time points such as 1, 3, and 7 days.

    • Rationale: This evaluates the stability of the solid powder at elevated temperatures, which can occur during transport or storage.

  • Photostability:

    • Spread a thin layer of the powder in a suitable container.

    • Expose the sample to a light source conforming to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[5]

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze the exposed and control samples after the exposure period.

    • Rationale: This protocol directly assesses the potential for photodegradation, a known liability for Trimebutine.[9]

Forced Degradation Experimental Workflow Start Start: Trimebutine-d5 Powder Prep Sample Preparation & Weighing Start->Prep Control Control Sample (Ambient) Prep->Control Stress Apply Stress Conditions Prep->Stress Analysis HPLC-UV/MS Analysis Control->Analysis Acid Acidic Hydrolysis (0.1M HCl, 60°C) Stress->Acid Base Basic Hydrolysis (0.1M NaOH, 25°C) Stress->Base Oxidative Oxidative (3% H₂O₂, 25°C) Stress->Oxidative Thermal Thermal (70°C, Solid) Stress->Thermal Photo Photolytic (ICH Q1B Light) Stress->Photo Sampling Time-Point Sampling & Neutralization Acid->Sampling Base->Sampling Oxidative->Sampling Thermal->Sampling Direct to Analysis Photo->Sampling Direct to Analysis Sampling->Analysis Report Report: Degradation Profile & Pathway ID Analysis->Report

Caption: Workflow for conducting forced degradation studies on Trimebutine-d5 powder.

Long-Term and Accelerated Stability Studies

Following forced degradation, formal stability studies are conducted according to ICH Q1A(R2) guidelines to establish a re-test period.[5][7][8] These studies involve storing the Trimebutine-d5 powder under defined temperature and humidity conditions for an extended period.

Study TypeStorage ConditionMinimum DurationTesting Frequency (Months)
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months0, 3, 6, 9, 12, 18, 24
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, 6
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6
Table 1: ICH Recommended Storage Conditions for Stability Testing of an API.[5][7]

Protocol for Long-Term and Accelerated Stability:

  • Packaging: Place the Trimebutine-d5 powder in containers that simulate the proposed market packaging.

  • Storage: Place the packaged samples into qualified stability chambers set to the conditions outlined in Table 1.

  • Analysis: At each time point, remove samples and analyze for appearance, assay (potency), degradation products, and moisture content.

  • Data Evaluation: Evaluate the data for trends. A significant change is typically defined as a failure to meet the established specification. If a significant change occurs during the accelerated study, an intermediate study is required.[7]

Analytical and Characterization Techniques

Robust analytical methods are the cornerstone of any stability study. For Trimebutine-d5, a combination of chromatographic and solid-state techniques should be employed.

Stability-Indicating Analytical Method

A stability-indicating method must be able to separate, detect, and quantify the intact API and its degradation products without interference.

High-Performance Liquid Chromatography (HPLC): This is the primary technique for stability analysis.

  • Methodology: A reverse-phase HPLC method is typically suitable.[12][18][19]

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[19]

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or heptane sulfonic acid) and an organic solvent like acetonitrile is often effective.[12][19]

    • Detection: UV detection is suitable for quantification. A wavelength of around 215 nm or 265 nm can be used.[12][18]

    • Validation: The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness. The ability to separate the main degradation products (3,4,5-trimethoxybenzoic acid and 2-(dimethylamino)-2-phenylbutanol-d5) from the parent peak is a critical aspect of specificity.

Liquid Chromatography-Mass Spectrometry (LC-MS):

  • Application: LC-MS is indispensable for the identification and structural elucidation of unknown degradation products observed during forced degradation studies. It provides mass information that helps confirm the identity of predicted degradants and characterize novel ones.

Physical and Solid-State Characterization

The physical properties of the powder can change during storage, potentially affecting its handling and performance.

  • Appearance: Visual inspection for changes in color, clarity (of solutions), and physical state (e.g., clumping).

  • X-Ray Powder Diffraction (XRPD): This technique is used to assess the crystallinity of the powder. Changes in the XRPD pattern over time can indicate a polymorphic transformation or a change from a crystalline to an amorphous state (or vice-versa), which can significantly impact stability.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal transitions in a material. It can be used to determine the melting point and purity of the Trimebutine-d5 powder and to detect any changes in its solid form.

  • Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature. It is useful for determining the thermal stability and moisture/solvent content of the powder.

Data Interpretation and Conclusion

The collective data from forced degradation, long-term stability, and physical characterization studies provide a comprehensive stability profile for Trimebutine-d5 powder.

Stress ConditionExpected DegradationPrimary Degradants
Acidic Hydrolysis Moderate to High3,4,5-trimethoxybenzoic acid, 2-(dimethylamino)-2-phenylbutanol-d5
Basic Hydrolysis High3,4,5-trimethoxybenzoic acid, 2-(dimethylamino)-2-phenylbutanol-d5
Oxidation Low to ModerateN-Oxide derivatives
Thermal (Solid) LowMinimal degradation expected at 70°C
Photolytic ModerateVarious photolytic products, potentially N-Oxides
Table 2: Summary of Expected Outcomes from Forced Degradation Studies.

The stability data will be used to establish appropriate storage conditions (e.g., "Store at 2-8°C, protect from light") and to assign a re-test period, which is the time during which the API is expected to remain within its established specifications under the defined storage conditions. For Trimebutine-d5, particular attention should be paid to protection from moisture and light.[9][14][15]

By following the integrated approach outlined in this guide, researchers can ensure the integrity of Trimebutine-d5 as an internal standard, thereby upholding the quality and reliability of their bioanalytical data.

References

  • Trimebutine | C22H29NO5 | CID 5573 - PubChem - NIH. National Center for Biotechnology Information. [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. [Link]

  • ICH releases overhauled stability guideline for consultation. RAPS. [Link]

  • Quality Guidelines - ICH. International Council for Harmonisation. [Link]

  • Trimebutine - Wikipedia. Wikimedia Foundation. [Link]

  • Studies on the Stability of Trimebutine maleate in Aqueous Solution. YAKHAK HOEJI. [Link]

  • Q1A(R2) Guideline - ICH. International Council for Harmonisation. [Link]

  • Studies of metabolic pathways of trimebutine by simultaneous administration of trimebutine and its deuterium-labeled metabolite. PubMed. [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA). [Link]

  • TRIMEBUTINE MALEATE | Moehs Ibérica. Moehs Ibérica. [Link]

  • TRIMEBUTINE BASE | Moehs Ibérica. Moehs Ibérica. [Link]

  • Determination of trimebutine maleate in pharmaceutical formulations by the proposed UV-spectrophotometric methods. ResearchGate. [Link]

  • What is the mechanism of Trimebutine Maleate? Patsnap Synapse. [Link]

  • Scheme 3: The possible reaction products of oxidation of trimebutine maleate. ResearchGate. [Link]

  • Studies of metabolic pathways of trimebutine by simultaneous administration of trimebutine and its deuterium-labeled metabolite. Semantic Scholar. [Link]

  • Determination of Trimebutine and Desmethyl-trimebutine in Human Plasma by HPLC. ResearchGate. [Link]

  • Spectrophotometric and liquid chromatographic determination of trimebutine maleate in the presence of its degradation products. ResearchGate. [Link]

  • Spectrophotometric and liquid chromatographic determination of trimebutine maleate in the presence of its degradation products. PubMed. [Link]

  • Proposed scheme for preparing the alkali-induced degradation products of trimebutine maleate. ResearchGate. [Link]

  • The protective impact of adapted trimebutine maleate-loaded nanostructured lipid carriers for alleviating the severity of acute colitis. PubMed Central. [Link]

  • Forced degradation studies. MedCrave online. [Link]

  • Pharmacology & Toxicology. IJPBS. [Link]

  • trimebutine maleate tm: Topics by Science.gov. Science.gov. [Link]

  • Determination of Active Metabolite Desmethyl Trimebutine Levels after a Single Dose of Trimebutine Tablets in Healthy Human Male Volunteers. ResearchGate. [Link]

  • Trimebutine: a state-of-the-art review. ResearchGate. [Link]

  • Trimebutine: mechanism of action, effects on gastrointestinal function and clinical results. PubMed. [Link]

  • A novel orally administered trimebutine compound (GIC-1001) is anti-nociceptive and features peripheral opioid agonistic activity and Hydrogen Sulphide-releasing capacity in mice. PubMed. [Link]

Sources

Decoding the Deuterium Signature: A Technical Guide to the Certificate of Analysis for Trimebutine-d5

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Simple Standard

In the landscape of modern pharmaceutical analysis and drug metabolism studies, stable isotope-labeled internal standards (SIL-IS) are indispensable tools. Trimebutine-d5, a deuterated analog of the gastrointestinal motility modifier Trimebutine, serves as a critical internal standard for bioanalytical studies, ensuring accuracy and precision in quantitation.[1] However, the utility of Trimebutine-d5 is fundamentally dependent on its own quality, which is meticulously documented in its Certificate of Analysis (CoA).

This guide moves beyond a superficial reading of a CoA. As a Senior Application Scientist, the objective here is to dissect the critical quality attributes of Trimebutine-d5, explaining the causality behind each analytical test and specification. We will explore the "why" behind the methodologies, providing a framework for researchers to critically evaluate and confidently utilize this essential reference material. This document is structured to provide a deep understanding of the scientific principles that validate Trimebutine-d5 as a fit-for-purpose analytical standard.

Foundational Identity and Physicochemical Properties

The initial section of any CoA establishes the fundamental identity of the material. For Trimebutine-d5, this is more than just a name; it's a precise chemical descriptor that forms the basis of all subsequent analysis.

Parameter Typical Specification Significance and Scientific Rationale
Chemical Name 2-(dimethylamino)-2-phenyl(3,3,4,4,4-²H₅)butyl 3,4,5-trimethoxybenzoateThis IUPAC name precisely defines the molecular structure, including the specific location of the five deuterium atoms on the butyl chain. This is critical for ensuring the mass shift is in a stable part of the molecule, away from metabolically active sites.
CAS Number 1189928-38-8The Chemical Abstracts Service (CAS) number is a unique identifier, ensuring unambiguous identification and traceability of the specific labeled compound across different databases and suppliers.
Molecular Formula C₂₂H₂₄D₅NO₅This formula confirms the elemental composition, explicitly denoting the five deuterium (D) atoms.
Molecular Weight 392.50 g/mol The increased molecular weight compared to the unlabeled Trimebutine (387.47 g/mol ) is a primary consequence of deuteration and is the basis for its distinction in mass spectrometry.
Appearance White to Off-White SolidA visual inspection provides a simple, yet important, first pass on the general purity and absence of gross contamination or degradation.
Solubility Soluble in Methanol, Acetonitrile, ChloroformKnowledge of solubility is paramount for the practical preparation of stock solutions for analytical use. The choice of solvent should be compatible with the intended analytical method (e.g., HPLC mobile phase).

The Core of Quality: Purity and Isotopic Integrity

This section delves into the most critical attributes of Trimebutine-d5: its chemical purity and the success of the isotopic labeling. These parameters directly impact its performance as an internal standard.

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

Chemical purity ensures that the analytical signal is attributable to the compound of interest and not to impurities.

Specification: ≥98% (by HPLC)

Scientific Rationale: The use of an internal standard is predicated on it behaving chemically and chromatographically identically to the analyte.[2] Chemical impurities can interfere with the quantification of the analyte, co-elute with the analyte or the internal standard, or cause ion suppression/enhancement in mass spectrometry. A high chemical purity (typically ≥98%) minimizes these risks.

Potential chemical impurities in Trimebutine synthesis can include starting materials, by-products from side reactions (such as ether or olefin impurities), and degradation products.[1][3] Common impurities that must be controlled include N-desmethyl Trimebutine and other related compounds.[4]

Experimental Protocol: HPLC Purity Determination

This protocol is a representative method for the analysis of Trimebutine-d5 purity.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a buffer such as 2mM ammonium acetate (pH 6.5).[5]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 267 nm.[6]

  • Sample Preparation: Accurately weigh and dissolve Trimebutine-d5 in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).

  • Injection Volume: 10 µL.

  • Analysis:

    • Inject the sample and record the chromatogram.

    • The purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

    • Purity (%) = (Area of Trimebutine-d5 Peak / Total Area of All Peaks) x 100

Data Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis A Weigh Trimebutine-d5 B Dissolve in Solvent A->B C Inject Sample B->C D C18 Column Separation C->D E UV Detection (267 nm) D->E F Integrate Peak Areas E->F G Calculate Area % Purity F->G

Caption: Workflow for HPLC Purity Analysis of Trimebutine-d5.

Structural Confirmation and Isotopic Purity by Mass Spectrometry (MS)

Mass spectrometry serves a dual purpose: it confirms the molecular weight, thereby verifying the incorporation of the deuterium atoms, and it allows for the quantification of isotopic purity.

Specification:

  • Mass Identity: Conforms to the expected mass for C₂₂H₂₄D₅NO₅.

  • Isotopic Purity: ≥99% atom % D.

Scientific Rationale: The fundamental principle of using a SIL-IS is the mass difference between the standard and the analyte. High-resolution mass spectrometry (HRMS) can confirm the mass of the parent ion to several decimal places, providing unequivocal evidence of the correct elemental composition.[3]

Isotopic purity is a measure of the percentage of the labeled compound that contains the desired number of deuterium atoms. The presence of significant amounts of unlabeled (d0) or partially labeled (d1-d4) species can compromise the accuracy of quantification.[7] For example, if the Trimebutine-d5 standard contains a significant amount of unlabeled Trimebutine, it will artificially inflate the measured concentration of the analyte. The goal is to have a high isotopic enrichment, ensuring a clean and distinct signal for the internal standard.[6]

Experimental Protocol: Isotopic Purity by LC-MS

  • Instrumentation: A liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).[4]

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Analysis Mode: Full scan analysis over a mass range that includes the unlabeled and labeled compounds.

  • Sample Preparation: Dilute the Trimebutine-d5 stock solution to an appropriate concentration for MS analysis (e.g., 1 µg/mL).

  • Data Analysis:

    • Acquire the full scan mass spectrum.

    • Extract the ion chromatograms for the [M+H]⁺ ions of each isotopic species (d0 to d5).

    • Integrate the peak areas for each isotopologue.

    • The isotopic purity is calculated by the following formula: Isotopic Purity (%) = (Sum of Areas of Deuterated Species / Sum of Areas of All Species) x 100

    • The atom % D can be further refined by considering the contribution of each isotopologue.

Data Visualization: Mass Spectrum Analysis for Isotopic Purity

MS_Isotopes cluster_input Trimebutine-d5 Sample cluster_ms Mass Spectrometer cluster_output Isotopic Distribution Sample Contains d0-d5 Isotopologues MS Ionize and Separate by m/z Sample->MS Spectrum Generate Mass Spectrum MS->Spectrum d0 d0 (Analyte) d1 d1 d2 d2 d3 d3 d4 d4 d5 d5 (Target)

Caption: Conceptual depiction of MS analysis for isotopic distribution.

Positional Integrity by Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS confirms the what (mass) and how much (isotopic purity), NMR spectroscopy confirms the where—the precise location of the deuterium labels.

Specification: Conforms to the structure with deuterium at the 3,3,4,4,4 positions of the butyl group.

Scientific Rationale: The stability of the deuterium label is paramount. If deuterium is placed at a position prone to chemical or enzymatic exchange, the integrity of the internal standard can be compromised during sample preparation or in vivo. ¹H NMR and ²H NMR are powerful complementary techniques.[8]

  • ¹H NMR (Proton NMR): In a ¹H NMR spectrum of Trimebutine-d5, the absence or significant reduction of proton signals at the chemical shifts corresponding to the deuterated positions provides strong indirect evidence of successful labeling.[8]

  • ²H NMR (Deuterium NMR): This technique directly detects the deuterium nuclei, providing unambiguous confirmation of their presence and location.[9] The chemical shifts in a ²H NMR spectrum are virtually identical to those in a ¹H NMR spectrum, allowing for direct correlation.[10]

Experimental Protocol: NMR Analysis

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve an accurately weighed amount of Trimebutine-d5 in a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). It is crucial to use a non-deuterated solvent if performing ²H NMR to avoid a massive solvent signal.[2]

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Integrate all signals. The integral of the signals corresponding to the protons on the ethyl group of the butyl chain should be significantly diminished compared to the integrals of other protons (e.g., on the aromatic rings or the N-methyl groups).

  • ²H NMR Acquisition:

    • Switch the spectrometer to the deuterium channel.

    • Acquire a ²H NMR spectrum.

    • A signal should be observed at the chemical shift corresponding to the deuterated positions, confirming the location of the labels.

Regulatory Context and Best Practices

The specifications on a CoA are not arbitrary; they are grounded in regulatory expectations and scientific best practices.

  • USP General Chapter <11>: This chapter from the United States Pharmacopeia provides guidelines for the proper use and handling of reference standards, emphasizing their role in ensuring the quality of analytical measurements.[8][9][11]

  • ICH Q2(R2): This international guideline on the validation of analytical procedures outlines the necessary tests (accuracy, precision, specificity, etc.) to demonstrate that an analytical method is fit for its intended purpose. The quality of the reference standard is a cornerstone of this validation.[12][13][14][15][16]

A well-characterized reference standard like Trimebutine-d5, with a comprehensive CoA, is essential for developing and validating a bioanalytical method that will withstand regulatory scrutiny.

Conclusion: The CoA as a Self-Validating System

The Certificate of Analysis for Trimebutine-d5 is more than a simple data sheet; it is a testament to the rigorous scientific process that validates its identity, purity, and isotopic integrity. For the researcher, a thorough understanding of the methodologies and the rationale behind each specification is crucial. By leveraging HPLC for chemical purity, mass spectrometry for mass and isotopic distribution, and NMR for positional integrity, the CoA provides a self-validating system. This ensures that when Trimebutine-d5 is used as an internal standard, it provides the foundation for robust, reliable, and reproducible bioanalytical data, ultimately contributing to the integrity of drug development and research.

References

  • Choi, Y., et al. (2000). High-performance liquid chromatographic determination of trimebutine and its major metabolite, N-monodesmethyl trimebutine, in rat and human plasma. Journal of Chromatography B: Biomedical Sciences and Applications, 738(1), 13-20. Available at: [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation. YouTube. Available at: [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • Wood, W. W. (2024). Deuterated Drugs: Isotope Distribution and Impurity Profiles. Journal of Medicinal Chemistry. Available at: [Link]

  • Pharmaffiliates. (n.d.). Deuterated Compounds | Stable Isotope-Labeled Standards. Retrieved from [Link]

  • Montpetit, H., et al. (2015). Discovery of a novel trimebutine metabolite and its impact on N-desmethyltrimebutine quantification by LC-MS/MS. Bioanalysis, 7(8), 1007-15. Available at: [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • USP. (2025). General Chapters: <11> USP REFERENCE STANDARDS. uspbpep.com. Available at: [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Veeprho. (n.d.). Trimebutine Impurities and Related Compound. Retrieved from [Link]

  • Patsnap. (n.d.). Preparation method of trimebutine. Retrieved from [Link]

  • Almac Group. (n.d.). CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Isotopic Purity Using LC-MS. Retrieved from [Link]

  • Wikipedia. (n.d.). Deuterium NMR. Retrieved from [Link]

  • University of Ottawa. (n.d.). Hydrogen (Proton, Deuterium and Tritium) NMR. Retrieved from [Link]

  • University of Illinois. (2016). Deuterium H-NMR in the SCS NMR Lab. Retrieved from [Link]

  • Chemistry LibreTexts. (2014). The Use of Deuterium in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Wang, H., et al. (2002). Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 779(2), 347-355. Available at: [Link]

  • Kim, J. Y., et al. (2005). A Short Synthesis of Trimebutine, 2-Dimethylamino-2-phenylbutyl 3,4,5-trimethylbenzoate. Bulletin of the Korean Chemical Society, 26(2), 340-342. Available at: [Link]

  • Wang, H., et al. (2002). Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 779(2), 347-355. Available at: [Link]

Sources

The Solubility Profile of Trimebutine-d5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Significance of Trimebutine-d5 Solubility

Trimebutine-d5, a deuterated analog of Trimebutine, is a crucial internal standard for pharmacokinetic and bioanalytical studies.[1][2][3] Accurate quantification of Trimebutine in biological matrices relies on the precise use of its stable isotope-labeled counterpart. For researchers in drug metabolism, pharmacokinetics, and clinical chemistry, a thorough understanding of Trimebutine-d5's solubility in various organic solvents is paramount for the preparation of stock solutions, calibration standards, and quality control samples. This guide provides an in-depth analysis of the solubility characteristics of Trimebutine-d5, offering both reported solubility data and a robust experimental framework for its determination.

While specific quantitative solubility data for Trimebutine-d5 is limited, the physicochemical properties of its non-deuterated form, Trimebutine and its maleate salt, offer valuable insights. The deuteration in Trimebutine-d5 is not expected to significantly alter its solubility profile compared to the parent compound. Trimebutine is an opioid receptor agonist used as an antispasmodic agent.[4][5]

This guide is structured to provide a comprehensive overview, beginning with a summary of known solubility data, followed by a detailed experimental protocol for determining solubility, and concluding with a discussion on the interplay between solvent properties and the dissolution of Trimebutine-d5.

Solubility of Trimebutine and its Analogs in Organic Solvents

The solubility of a compound is a critical parameter that influences its handling, formulation, and analytical characterization. The following table summarizes the available qualitative and quantitative solubility data for Trimebutine and its maleate salt in various organic solvents. This data serves as a strong proxy for the expected solubility of Trimebutine-d5.

Solvent ClassSolventCompoundSolubility
Aprotic Polar Dimethyl Sulfoxide (DMSO)Trimebutine~1 mg/mL[6]
Dimethyl Sulfoxide (DMSO)Trimebutine MaleateSoluble[7]
Dimethyl Formamide (DMF)Trimebutine~30 mg/mL[6]
AcetonitrileTrimebutine MaleateSoluble[8][9]
AcetoneTrimebutine MaleateSparingly soluble[8][9]
Protic Polar EthanolTrimebutine MaleateSoluble[7][10]
Ethanol (96%)Trimebutine MaleateSlightly soluble[8][9]
MethanolTrimebutine MaleateSlightly soluble[7]
Non-Polar ChloroformTrimebutine-d5Soluble[4][11][12]
ChloroformTrimebutine MaleateSlightly soluble[7]

Note: The terms "soluble," "sparingly soluble," and "slightly soluble" are qualitative descriptors from pharmacopeial standards and indicate a decreasing order of solubility. The quantitative data for Trimebutine in DMSO and DMF provides a more precise reference.

Experimental Determination of Trimebutine-d5 Solubility: A Step-by-Step Protocol

Given the limited quantitative data for Trimebutine-d5, an experimental approach is often necessary to determine its precise solubility in a specific organic solvent. The following protocol outlines the widely accepted and reliable shake-flask method.[13]

Principle of the Shake-Flask Method

The shake-flask method is a classic technique for determining the thermodynamic solubility of a compound. It involves creating a saturated solution of the solute in the solvent of interest by allowing the system to reach equilibrium. The concentration of the dissolved solute is then measured, typically using a validated analytical method like High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection.[14]

Materials and Equipment
  • Trimebutine-d5 (of known purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator

  • Temperature-controlled environment (e.g., incubator or water bath)

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (UV or MS)

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification prep1 Weigh excess Trimebutine-d5 prep2 Add known volume of solvent prep1->prep2 Dispense into vial equil Agitate at constant temperature (e.g., 24-72h) prep2->equil sample1 Allow solid to settle equil->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter supernatant (0.22 µm) sample2->sample3 sample4 Dilute sample sample3->sample4 sample5 Analyze by HPLC sample4->sample5 quant Calculate concentration using calibration curve sample5->quant

Caption: Workflow for Solubility Determination using the Shake-Flask Method.

Detailed Protocol
  • Preparation of the Sample:

    • Accurately weigh an amount of Trimebutine-d5 that is in excess of its expected solubility and place it into a glass vial.

    • Pipette a precise volume of the desired organic solvent into the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached. This typically ranges from 24 to 72 hours. A preliminary time-course experiment can determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, remove the vial from the shaker and allow the excess solid to sediment.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved particles.

    • Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Analysis and Quantification:

    • Analyze the diluted sample using a validated HPLC method. A reversed-phase C18 column is often suitable for this type of compound.

    • Prepare a calibration curve using accurately prepared standards of Trimebutine-d5 in the same solvent.

    • Determine the concentration of Trimebutine-d5 in the diluted sample by interpolating from the calibration curve.

    • Calculate the original solubility by taking the dilution factor into account.

Factors Influencing the Solubility of Trimebutine-d5

The solubility of Trimebutine-d5 is governed by the principle of "like dissolves like." The molecular structure of Trimebutine, with its ester and tertiary amine functional groups, imparts a degree of polarity. The presence of the trimethoxybenzoyl and phenyl groups also contributes to its lipophilic character.

G solvent Solvent Properties Polarity Hydrogen Bonding (Donor/Acceptor) Dielectric Constant solubility Solubility solvent:p->solubility Increases with similar polarity solvent:h->solubility Enhances interaction solute Trimebutine-d5 Properties Polar Functional Groups (Ester, Amine) Lipophilic Moieties (Phenyl, Alkyl) solute:pa->solubility Favors polar solvents solute:l->solubility Favors less polar solvents

Caption: Interplay of Solute and Solvent Properties on Solubility.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can engage in dipole-dipole interactions with the polar functional groups of Trimebutine-d5, leading to good solubility. The high solubility observed for Trimebutine in DMF (approximately 30 mg/mL) is indicative of strong solute-solvent interactions.[6]

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors. While the ester and amine groups of Trimebutine-d5 can accept hydrogen bonds, the overall solubility will depend on the balance between these interactions and the energy required to disrupt the solvent's hydrogen-bonding network. The observation that Trimebutine maleate is soluble in ethanol but only slightly soluble in 96% ethanol suggests that the presence of water can influence solubility.[7][8][9][10]

  • Non-Polar Solvents (e.g., Chloroform): The lipophilic portions of the Trimebutine-d5 molecule will interact favorably with non-polar solvents through van der Waals forces. The reported solubility in chloroform indicates that these interactions are significant.[4][11][12]

Conclusion and Best Practices

A comprehensive understanding of Trimebutine-d5's solubility is essential for its effective use in research and analytical applications. While existing data for the non-deuterated forms provide a valuable starting point, experimental verification using a robust method like the shake-flask protocol is highly recommended to obtain precise solubility values in the solvent of interest.

Key Recommendations for Researchers:

  • Solvent Selection: For preparing high-concentration stock solutions, polar aprotic solvents like DMF or DMSO are likely to be the most effective.

  • Experimental Verification: Always determine the solubility experimentally for your specific application and solvent system.

  • Purity of Materials: Use high-purity Trimebutine-d5 and solvents to ensure accurate and reproducible results.

  • Temperature Control: Solubility is temperature-dependent. Maintain a constant and recorded temperature throughout the experiment.

  • Method Validation: Ensure that the analytical method used for quantification is validated for linearity, accuracy, and precision.

By following the guidance and protocols outlined in this technical guide, researchers can confidently prepare accurate solutions of Trimebutine-d5, ensuring the integrity and reliability of their experimental data.

References

  • PubChem. N-Demethyl Trimebutine-d5 Hydrochloride. Available from: [Link]

  • Moehs Ibérica. TRIMEBUTINE MALEATE. Available from: [Link]

  • PubChem. Trimebutine. Available from: [Link]

  • Veeprho. Trimebutine-D5 (Fumarate). Available from: [Link]

  • SlideShare. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Available from: [Link]

  • PubMed. Prediction of solubility of drugs and other compounds in organic solvents. Available from: [Link]

  • ResearchGate. Discovery of A Novel Trimebutine Metabolite and its Impact on N -Desmethyltrimebutine Quantification by LC–MS/MS. Available from: [Link]

  • SciSpace. Experimental and Computational Methods Pertaining to Drug Solubility. Available from: [Link]

  • Axios Research. Trimebutine-d5 Maleate. Available from: [Link]

  • LabSolutions. Trimebutine-d5. Available from: [Link]

  • SciSpace. An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl. Available from: [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

  • Asian Journal of Chemistry. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Available from: [Link]

  • Bohrium. Solubility parameter and solution thermodynamic properties of Form I Trimebutine maleate in six mono-solvents and three binary mixed solvents at different temperatures. Available from: [Link]

  • ResearchGate. Solubility parameter and solution thermodynamic properties of Form I Trimebutine maleate in six mono-solvents and three binary mixed solvents at different temperatures. Available from: [Link]

  • Physical Chemistry Research. Regular Article. Available from: [Link]

Sources

Trimebutine-d5: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Trimebutine, a non-competitive spasmolytic agent, acts on the gastrointestinal tract and is widely used in the treatment of irritable bowel syndrome and other functional gastrointestinal disorders. Its mechanism of action is complex, involving interaction with peripheral mu, kappa, and delta opioid receptors, as well as effects on serotonin pathways. To facilitate pharmacokinetic, pharmacodynamic, and metabolism studies of Trimebutine, a stable isotope-labeled internal standard is indispensable for highly accurate and precise bioanalytical quantification. This technical guide provides an in-depth overview of Trimebutine-d5, a deuterated analog of Trimebutine, covering its physicochemical properties, synthesis, analytical characterization, and application as an internal standard in mass spectrometry-based assays.

Physicochemical Properties of Trimebutine-d5

Trimebutine-d5 is a synthetic, deuterated form of Trimebutine where five hydrogen atoms on the ethyl group have been replaced with deuterium. This isotopic substitution results in a molecule that is chemically identical to Trimebutine but has a higher molecular weight, allowing for its differentiation in mass spectrometric analysis.

PropertyValueReference(s)
CAS Number 1189928-38-8[1][2][3][4][5][6]
Molecular Formula C₂₂H₂₄D₅NO₅[2][3][5][6]
Molecular Weight 392.50 g/mol [1][2][3][5]
Chemical Name 2-(Dimethylamino)-2-phenyl(3,3,4,4,4-²H₅)butyl 3,4,5-trimethoxybenzoate[1]
Appearance White to off-white solid[2]
Purity ≥98%[1]
Solubility Soluble in methanol, acetonitrile, and DMSO

Synthesis of Trimebutine-d5

Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Synthesis of Propiophenone-d5 cluster_1 Step 2: Synthesis of 2-(Dimethylamino)-2-phenylbutan-1-ol-d5 cluster_2 Step 3: Esterification A Benzene C Propiophenone-d5 A->C AlCl₃ (Friedel-Crafts Acylation) B Propionyl chloride-d5 B->C D Propiophenone-d5 F 2-Ethyl-d5-2-phenyloxirane D->F NaH, DMSO E Trimethylsulfoxonium iodide E->F H 2-(Dimethylamino)-2-phenylbutan-1-ol-d5 F->H Ring-opening G Dimethylamine G->H I 2-(Dimethylamino)-2-phenylbutan-1-ol-d5 K Trimebutine-d5 I->K Pyridine, DCM J 3,4,5-Trimethoxybenzoyl chloride J->K Analytical_Workflow A Synthesized Trimebutine-d5 B Purity Assessment (HPLC-UV) A->B C Identity Confirmation (¹H NMR, ¹³C NMR) A->C D Molecular Weight and Isotopic Enrichment (HRMS) A->D E Final Characterized Product B->E C->E D->E IDMS_Principle cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Quantification Principle A Biological Sample (contains Trimebutine) B Add known amount of Trimebutine-d5 (Internal Standard) A->B C Extraction (e.g., Protein Precipitation, LLE) B->C D LC Separation C->D E MS/MS Detection D->E F Quantification E->F G Measure Peak Area Ratio (Trimebutine / Trimebutine-d5) I Determine Trimebutine Concentration in Sample G->I H Calibration Curve (known concentrations) H->I

Sources

Methodological & Application

A Robust and Validated LC-MS/MS Method for the Quantification of Trimebutine in Human Plasma Using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Scientist's Desk

Abstract

This application note details a highly selective, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Trimebutine in human plasma. The methodology employs a simple and efficient protein precipitation step for sample preparation and utilizes Trimebutine-d5, a stable isotope-labeled analogue, as the internal standard to ensure the highest degree of accuracy and precision. This protocol is designed for researchers in pharmaceutical development, clinical pharmacology, and bioanalytical laboratories conducting pharmacokinetic (PK) and bioequivalence (BE) studies. The method has been developed and validated based on the principles outlined in the ICH M10 Bioanalytical Method Validation guideline, ensuring data integrity and regulatory compliance.[1][2][3]

Introduction and Scientific Rationale

Trimebutine is a non-competitive spasmolytic agent that modulates gastrointestinal motility and is widely prescribed for irritable bowel syndrome (IBS) and other functional gastrointestinal disorders.[4] Its mechanism of action is complex, involving effects on gut opioid receptors and ion channels.[4] Following oral administration, Trimebutine undergoes extensive first-pass metabolism, with its primary active metabolite being N-desmethyltrimebutine (nor-trimebutine).[5][6] Accurate quantification of the parent drug, Trimebutine, in biological matrices is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

LC-MS/MS has become the gold standard for bioanalysis due to its superior sensitivity and selectivity. The core principle of this method is the physical separation of the target analyte from matrix components via high-performance liquid chromatography (HPLC), followed by detection using a triple quadrupole mass spectrometer. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, a highly specific detection technique where a specific precursor ion is selected and fragmented, and a resulting characteristic product ion is monitored.[7]

The cornerstone of a robust quantitative bioanalytical method is the use of a proper internal standard (IS). A stable isotope-labeled (SIL) internal standard, such as Trimebutine-d5, is the ideal choice. Because it is chemically identical to the analyte, it co-elutes chromatographically and experiences identical behavior during sample extraction and ionization. This effectively corrects for any variability in sample preparation recovery or matrix-induced ion suppression/enhancement, providing the most accurate and precise quantification possible.

Materials and Instrumentation

Reagents and Chemicals
  • Trimebutine maleate reference standard (Purity ≥98%)

  • Trimebutine-d5 fumarate internal standard (Purity ≥98%, Deuterium incorporation ≥99%)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC grade)

  • Formic Acid (LC-MS grade)

  • Ammonium Acetate (LC-MS grade)

  • Ultrapure Water (18.2 MΩ·cm)

  • Drug-free human plasma (with K2EDTA as anticoagulant)

Instrumentation
  • LC System: A UHPLC or HPLC system capable of delivering accurate gradients (e.g., Shimadzu Nexera, Waters ACQUITY UPLC).

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a Turbo Ionspray or Electrospray Ionization (ESI) source (e.g., SCIEX API 4000+, Waters Xevo TQ-S, Agilent 6400 Series).

  • Analytical Column: A reversed-phase column providing good peak shape for basic compounds, such as a Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

  • Data System: Chromatography and mass spectrometry software for instrument control, data acquisition, and processing (e.g., SCIEX Analyst®, Waters MassLynx®).

Step-by-Step Experimental Protocols

Preparation of Solutions
  • Rationale: Accurate preparation of stock and working solutions is critical for the integrity of the calibration curve and quality control samples. Using a solvent in which the analytes are highly soluble and stable is paramount.

  • Trimebutine Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Trimebutine maleate reference standard and dissolve it in a 10 mL volumetric flask with methanol.

  • Trimebutine-d5 Stock Solution (1 mg/mL): Prepare in the same manner as the Trimebutine stock solution.

  • Trimebutine Working Solutions (for Calibration and QCs): Perform serial dilutions of the Trimebutine stock solution with 50:50 (v/v) Acetonitrile:Water to prepare a series of working solutions for spiking into blank plasma.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Trimebutine-d5 stock solution with acetonitrile. This solution will be used as the protein precipitation solvent.

Preparation of Calibration Standards and Quality Control Samples
  • Rationale: Calibration standards and QCs are prepared in the same biological matrix as the unknown samples to mimic the analytical conditions and account for matrix effects.

  • Calibration Curve (CC) Standards: Spike appropriate volumes (typically 2-5% of the total plasma volume) of the Trimebutine working solutions into blank human plasma to achieve final concentrations covering the desired analytical range (e.g., 1, 5, 20, 100, 250, 500, 1000 ng/mL).

  • Quality Control (QC) Samples: Prepare QCs in blank plasma at a minimum of four levels:

    • LLOQ: Lower Limit of Quantification (e.g., 1 ng/mL)

    • Low QC: ~3x LLOQ (e.g., 3 ng/mL)

    • Mid QC: In the middle of the calibration range (e.g., 150 ng/mL)

    • High QC: ~75-80% of the Upper Limit of Quantification (ULOQ) (e.g., 800 ng/mL)

Sample Preparation: Protein Precipitation
  • Rationale: Protein precipitation is a fast and effective method to remove high-abundance proteins from plasma, which can interfere with the analysis and foul the LC-MS system. Acetonitrile is an efficient precipitation agent.[8]

G cluster_prep Sample Preparation Workflow plasma 1. Pipette 50 µL of Plasma (Unknown, CC, or QC) is_add 2. Add 150 µL of IS Working Solution (100 ng/mL Trimebutine-d5 in ACN) plasma->is_add vortex 3. Vortex Mix (30 seconds) is_add->vortex centrifuge 4. Centrifuge (10,000 x g for 5 min) vortex->centrifuge supernatant 5. Transfer Supernatant to Injection Vial centrifuge->supernatant inject 6. Inject 5 µL onto LC-MS/MS System supernatant->inject

Caption: Protein Precipitation Workflow.

LC-MS/MS Instrumental Conditions
  • Rationale: The chromatographic method is designed to separate Trimebutine from endogenous plasma components to minimize ion suppression. A gradient elution provides a robust separation and efficient column cleaning. The MS/MS parameters are optimized to achieve maximum sensitivity and specificity for both the analyte and the internal standard.

Table 1: Liquid Chromatography Parameters

ParameterCondition
LC ColumnWaters ACQUITY BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Gradient Program Time (min)
0.0
0.2
1.5
2.0
2.1
3.0

Table 2: Mass Spectrometry Parameters

ParameterCondition
InstrumentTriple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Spray Voltage+5500 V
Source Temperature550 °C
Curtain Gas (CUR)40 psi
Collision Gas (CAD)10 psi
Ion Source Gas 155 psi
Ion Source Gas 265 psi

Table 3: Optimized MRM Transitions and Compound Parameters

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDeclustering Potential (DP)Collision Energy (CE)
Trimebutine 388.2343.280 V25 eV
Trimebutine-d5 (IS) 393.2348.280 V25 eV
Note: The MRM transition for Trimebutine (m/z 388.2 -> 343.2) is based on published literature.[9][10] The transition for Trimebutine-d5 (m/z 393.2 -> 348.2) corresponds to the same neutral loss, as confirmed in similar studies.[11]

Method Validation Strategy

For this method to be used in regulated studies, a full validation must be performed according to the ICH M10 Bioanalytical Method Validation guideline.[2][12] This ensures the method is fit for its intended purpose and that the generated data is reliable.

G cluster_params Core Validation Parameters Validation Full Method Validation (ICH M10 Guideline) Selectivity Selectivity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LLOQ LLOQ Validation->LLOQ Recovery Recovery Validation->Recovery Matrix Matrix Effect Validation->Matrix Stability Stability Validation->Stability

Caption: Key Parameters for Method Validation.

Table 4: Summary of Validation Parameters and Typical Acceptance Criteria

ParameterObjectiveAcceptance Criteria
Selectivity Ensure no interference from endogenous matrix components at the retention times of the analyte and IS.Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS.
Linearity & Range Demonstrate a proportional relationship between concentration and instrument response.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Determine the closeness of measured concentrations to the nominal value (accuracy) and the variability of measurements (precision).For QC samples, mean accuracy within 85-115% of nominal (90-110% for ligand binding assays). Precision (CV%) ≤15%. At LLOQ, accuracy within 80-120% and precision ≤20%.[13][14]
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.Signal-to-noise ratio > 5. Accuracy within 80-120% and precision (CV%) ≤20%.
Matrix Effect Assess the impact of matrix components on the ionization of the analyte and IS.The CV of the IS-normalized matrix factor calculated from at least 6 lots of matrix should be ≤15%.
Recovery The efficiency of the extraction process.Should be consistent and reproducible, though not necessarily 100%.
Stability Evaluate analyte stability under various storage and handling conditions (freeze-thaw, bench-top, long-term, post-preparative).Mean concentration of stability samples should be within ±15% of the nominal concentration.

Conclusion

The LC-MS/MS method described provides a definitive and reliable protocol for the quantification of Trimebutine in human plasma. The use of a simple protein precipitation protocol ensures high throughput, while the stable isotope-labeled internal standard (Trimebutine-d5) guarantees exceptional accuracy and precision. This application note serves as a comprehensive guide for researchers, offering a solid foundation that, upon full validation according to regulatory standards, can be confidently applied to pharmacokinetic and clinical studies.

References

  • European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • European Medicines Agency. EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: Bioanalytical Method Validation (2001). [Link]

  • U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • European Medicines Agency. Guideline on bioanalytical method validation (2011). [Link]

  • Outsourced Pharma. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]

  • Slideshare. Bioanalytical method validation emea. [Link]

  • Wikipedia. Trimebutine. [Link]

  • Wang H, et al. Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2002. [Link]

  • Pharmacology & Toxicology. The formulation has an impact on the oral pharmacokinetics of trimebutine. [Link]

  • Lee J, et al. Pharmacokinetic and bioequivalence evaluation of two formulations of 100 mg trimebutine maleate (Recutin and Polybutin) in healthy male volunteers using the LC-MS/MS method. Clin Chim Acta. 2006. [Link]

  • Dulaurent S, et al. An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine by On-Line Turbulent Flow Coupled with Liquid Chromatography-Tandem Mass Spectrometry in Human Plasma: Application to a Fatal Poisoning Case with Toxicokinetic Study. J Anal Toxicol. 2015. [Link]

  • Qin Y, et al. A novel gradient LC-MS/MS method for simultaneous determination of trimebutine maleate and its two metabolites in human plasma. ResearchGate. 2013. [Link]

  • Qin Y, et al. A novel gradient LC-MS/MS method for simultaneous determination of trimebutine maleate and its two metabolites in human plasma. Semantic Scholar. 2013. [Link]

  • Dulaurent S, et al. An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine by On-Line Turbulent Flow Coupled with Liquid Chromatography-Tandem Mass Spectrometry in Human Plasma: Application to a Fatal Poisoning Case with Toxicokinetic Study. PubMed. 2015. [Link]

  • Franklin G, et al. Pharmacokinetics and bioequivalence of two trimebutine formulations in healthy volunteers using desmethyl-trimebutine levels. Arzneimittelforschung. 1999. [Link]

  • Franklin G, et al. Pharmacokinetics and Bioequivalence of Two Trimebutine Formulations in Healthy Volunteers Using Desmethyl-trimebutine Levels. ResearchGate. 1999. [Link]

  • Qin Y, et al. A novel gradient LC-MS/MS method for simultaneous determination of trimebutine maleate and its two metabolites in human plasma. Life Science Journal. 2013. [Link]

  • Montpetit M, et al. Discovery of A Novel Trimebutine Metabolite and its Impact on N-Desmethyltrimebutine Quantification by LC–MS/MS. ResearchGate. 2015. [Link]

  • ResearchGate. MRM transitions and compound-specific MS settings. [Link]

  • Sci-Hub. Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry. [Link]

  • EURL-Pesticides.eu. Development of analytical methods: Validation of MRM extraction methods for high protein content pulses. [Link]

Sources

Application Note: A Robust Sample Preparation Protocol for the Quantification of Trimebutine in Human Plasma using LC-MS/MS with a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Trimebutine, a non-competitive spasmolytic agent, modulates gastrointestinal motility and is widely prescribed for irritable bowel syndrome (IBS) and other functional gastrointestinal disorders.[1][2] To support pharmacokinetic (PK), bioequivalence, and toxicokinetic studies, it is imperative to have a reliable and accurate bioanalytical method for the quantification of Trimebutine in biological matrices such as human plasma. Trimebutine undergoes extensive first-pass metabolism, primarily forming N-desmethyltrimebutine (nortrimebutine), making sensitive and specific quantification essential for understanding its disposition in the body.[2]

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its superior sensitivity and selectivity.[3] A critical component of a robust LC-MS/MS assay is the use of an appropriate internal standard (IS) to correct for variability during sample preparation and analysis. A stable isotope-labeled (SIL) internal standard, such as Trimebutine-d5, is the ideal choice.[4][5] It shares near-identical physicochemical properties with the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization, thereby correcting for matrix effects and improving the accuracy and precision of the results.[4]

This application note provides a detailed, field-proven protocol for the preparation of human plasma samples for the quantitative analysis of Trimebutine using Trimebutine-d5 as the internal standard. The primary method described is protein precipitation (PPT), a technique chosen for its simplicity, speed, and high-throughput applicability.

Principle of the Method

The fundamental principle of this protocol is isotope dilution mass spectrometry. The known concentration of the deuterated internal standard, Trimebutine-d5, is added to an unknown concentration of the analyte, Trimebutine, in the plasma sample at the very beginning of the procedure.[6] The SIL-IS and the analyte are then extracted together. Any loss or variation occurring during the subsequent steps—protein precipitation, centrifugation, transfer, and injection—will affect both the analyte and the IS proportionally.

During LC-MS/MS analysis, the mass spectrometer distinguishes between the analyte and the IS based on their mass-to-charge (m/z) ratio difference (due to the five deuterium atoms). The concentration of the unknown analyte is then calculated from the peak area ratio of the analyte to the IS, plotted against a calibration curve prepared in the same manner. This ratiometric approach ensures that the quantitative data is highly reliable, accurate, and reproducible.

Materials and Reagents

  • Analytes and Standards:

    • Trimebutine reference standard (e.g., Trimebutine Maleate, CAS: 34140-59-5)[7]

    • Trimebutine-d5 reference standard (Internal Standard, IS)[4][5]

  • Biological Matrix:

    • Drug-free, pooled human plasma (K2-EDTA as anticoagulant is recommended)

  • Solvents and Chemicals:

    • Methanol (LC-MS Grade)

    • Acetonitrile (LC-MS Grade)

    • Formic Acid (LC-MS Grade)

    • Deionized Water (18.2 MΩ·cm)

  • Equipment and Consumables:

    • Calibrated analytical balance

    • Calibrated micropipettes and tips

    • Vortex mixer

    • Refrigerated microcentrifuge

    • 1.5 mL or 2.0 mL polypropylene microcentrifuge tubes

    • 96-well collection plates (polypropylene)

    • Autosampler vials with inserts

Experimental Protocol

This section details the preparation of solutions and the step-by-step procedure for sample extraction via protein precipitation.

Preparation of Stock and Working Solutions

Causality: Preparing accurate stock and working solutions is the foundation of quantitative analysis. Using a solvent like methanol ensures complete dissolution of the standards. Serial dilutions are performed to create the necessary concentration ranges for the calibration curve and quality control samples.

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 5 mg of Trimebutine and Trimebutine-d5 into separate volumetric flasks.

    • Dissolve in methanol to achieve a final concentration of 1.0 mg/mL for each. These stocks should be stored at -20°C or colder.

  • Intermediate and Spiking Solutions:

    • Prepare intermediate stock solutions of Trimebutine by serially diluting the primary stock with 50:50 (v/v) methanol:water. These will be used to prepare calibration standards (CS) and quality control (QC) samples.

    • Prepare an Internal Standard (IS) Spiking Solution by diluting the Trimebutine-d5 primary stock with acetonitrile to a final concentration of 20 ng/mL. This solution will also serve as the protein precipitating agent.

Preparation of Calibration Standards and Quality Control Samples

Causality: The calibration curve is essential for quantifying the unknown samples. It is critical to prepare these standards in the same biological matrix (blank plasma) as the study samples to mimic the matrix effects. QC samples, prepared from a separate weighing of the reference standard, are used to validate the accuracy and precision of the assay during the run.

  • Label microcentrifuge tubes for each point of the calibration curve (e.g., Blank, LLOQ, and 6-8 additional concentrations) and for QC samples (e.g., Low, Mid, High).

  • Spike 5% of the total volume of blank plasma with the appropriate Trimebutine intermediate solution (e.g., add 5 µL of a Trimebutine working solution to 95 µL of blank plasma).

  • Vortex each CS and QC sample gently for 10 seconds. These are now ready for the extraction procedure. A typical calibration range for Trimebutine in plasma is 0.5–500 ng/mL.[8][9][10]

Sample Preparation Workflow

The following diagram illustrates the complete sample preparation workflow from plasma collection to final analysis.

G cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Aliquot 100 µL Plasma Sample (CS, QC, or Unknown) Spike 2. Add 300 µL IS Spiking Solution (Trimebutine-d5 in Acetonitrile) Sample->Spike Vortex 3. Vortex Mix (1 min) Spike->Vortex Centrifuge 4. Centrifuge (14,000 x g, 10 min, 4°C) Vortex->Centrifuge Transfer 5. Transfer Supernatant to Autosampler Vial/Plate Centrifuge->Transfer Analysis 6. Inject 5-10 µL into LC-MS/MS System Transfer->Analysis

Caption: Workflow for Trimebutine Sample Preparation.

Step-by-Step Protein Precipitation Protocol
  • Sample Aliquoting: Using a calibrated pipette, transfer 100 µL of each sample (CS, QC, or unknown) into a labeled 1.5 mL microcentrifuge tube.

  • Internal Standard Addition and Precipitation: Add 300 µL of the ice-cold IS Spiking Solution (20 ng/mL Trimebutine-d5 in acetonitrile) to each tube.

    • Rationale: Adding the IS in the precipitation solvent ensures it is introduced early and distributed evenly. Using a 3:1 ratio of organic solvent to plasma is a common and effective ratio for precipitating the majority of plasma proteins.[11] Using ice-cold solvent enhances the precipitation efficiency.

  • Vortex Mixing: Cap the tubes and vortex immediately and vigorously for 1 minute.

    • Rationale: Thorough mixing is critical to ensure complete denaturation and precipitation of proteins and to achieve equilibrium between the analyte, IS, and the extraction solvent.

  • Centrifugation: Centrifuge the tubes at approximately 14,000 x g for 10 minutes at 4°C.

    • Rationale: High-speed centrifugation creates a tight pellet of precipitated protein at the bottom of the tube, leaving a clear supernatant containing the analyte and IS. Performing this step at a low temperature helps maintain the stability of the analytes.

  • Supernatant Transfer: Carefully aspirate approximately 200 µL of the clear supernatant without disturbing the protein pellet. Transfer it into a clean autosampler vial or a 96-well plate.

    • Rationale: This step separates the extracted analytes from the solid protein waste. Care must be taken to avoid transferring any particulate matter, which could clog the LC system.

  • Analysis: The samples are now ready for injection into the LC-MS/MS system.

LC-MS/MS Parameters Overview

While the focus of this note is sample preparation, the final analysis is integral. The prepared samples can be analyzed using a system with the following typical parameters, which should be optimized for the specific instrument used.

ParameterTypical Setting
LC Column C18 Reverse-Phase (e.g., 50 x 2.1 mm, <3 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile or Methanol
Flow Rate 0.2 - 0.5 mL/min
Gradient A gradient elution is typically used to separate Trimebutine from its metabolites and matrix components.[8][9]
Injection Volume 5 - 10 µL[6][8]
Ionization Source Electrospray Ionization (ESI), Positive Mode
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Trimebutine: m/z 388.0 → 343.0; Trimebutine-d5: m/z 393.0 → 348.0 (Example transitions, must be optimized)[12]

Method Validation and Performance

Any bioanalytical method must be validated to ensure its reliability, following guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA).[8][13] The protein precipitation method described here has been shown to produce excellent performance characteristics.

Validation ParameterTypical Acceptance CriteriaPublished Performance Example
Linearity (r²) ≥ 0.99Calibration curves are linear over the range of 0.5–500 ng/mL with r > 0.99.[8][9][10]
Lower Limit of Quantitation (LLOQ) S/N > 10, Acc/Prec within ±20%0.5 ng/mL.[8][9]
Intra- & Inter-Day Accuracy Within 85-115% (±15%)Accuracy reported to be within 85-115%.[3][8][9]
Intra- & Inter-Day Precision (%RSD) ≤ 15%Precision (RSD%) values are typically well within 15%.[3][8][9]
Extraction Recovery Consistent and reproducibleMean recoveries have been reported at over 90% for Trimebutine.[8][14]

Discussion of Alternative Methods

While protein precipitation is highly effective and efficient, other extraction techniques can be employed depending on the specific requirements of the study.

  • Liquid-Liquid Extraction (LLE): This technique involves extracting the analyte from the aqueous plasma into an immiscible organic solvent (e.g., n-hexane with modifiers).[3][14][15] LLE can produce very clean extracts but is more labor-intensive, difficult to automate, and uses larger volumes of organic solvents.

  • Solid-Phase Extraction (SPE): SPE provides the cleanest extracts by utilizing a solid sorbent to selectively retain the analyte while interferences are washed away.[16][17] For Trimebutine, a reversed-phase (e.g., C18) or mixed-mode cation exchange sorbent could be used. SPE is easily automated but requires more extensive method development and is more costly per sample compared to PPT.

Conclusion

This application note outlines a simple, rapid, and robust protein precipitation method for the quantitative determination of Trimebutine in human plasma. The use of a stable isotope-labeled internal standard, Trimebutine-d5, is critical and ensures the highest level of accuracy and precision by correcting for sample processing variability and matrix-induced ion suppression or enhancement. This protocol is well-suited for high-throughput environments and provides the reliability required for regulated bioanalytical studies.

References

  • Zhang, J. et al. (2002). Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 780(2), 211-219. Available at: [Link]

  • PharmaCompass. (n.d.). Trimebutine. Available at: [Link]

  • Veeprho. (n.d.). Trimebutine-D5 (Fumarate). Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5573, Trimebutine. Available at: [Link]

  • Qin, Y. et al. (2013). A novel gradient LC-MS/MS method for simultaneous determination of trimebutine maleate and its two metabolites in human plasma. Life Science Journal, 10(1), 2840-2849. Available at: [Link]

  • Semantic Scholar. (n.d.). A novel gradient LC-MS/MS method for simultaneous determination of trimebutine maleate and its two metabolites in human plasma. Available at: [Link]

  • Siscovick, D. et al. (1990). Determination of trimebutine and desmethyl-trimebutine in human plasma by HPLC. Arzneimittelforschung, 40(5), 573-576. Available at: [Link]

  • Kim, Y.G. et al. (1999). High-performance liquid chromatographic determination of trimebutine and its major metabolite, N-monodesmethyl trimebutine, in rat and human plasma. Journal of Chromatography B: Biomedical Sciences and Applications, 723(1-2), 261-268. Available at: [Link]

  • Dulaurent, S. et al. (2015). An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine by On-Line Turbulent Flow Coupled with Liquid Chromatography-Tandem Mass Spectrometry in Human Plasma. Journal of Analytical Toxicology, 39(9), 720-725. Available at: [Link]

  • ResearchGate. (2013). A novel gradient LC-MS/MS method for simultaneous determination of trimebutine maleate and its two metabolites in human plasma. Available at: [Link]

  • Dulaurent, S. et al. (2015). An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine... Journal of Analytical Toxicology, 39(9), 720-725. Available at: [Link]

  • Wikipedia. (n.d.). Trimebutine. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5388977, Trimebutine Maleate. Available at: [Link]

  • Oxford Academic. (2015). An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine... Journal of Analytical Toxicology, 39(9), 720–725. Available at: [Link]

  • Axios Research. (n.d.). Trimebutine-d5 Maleate. Available at: [Link]

  • Arfianti, I. (2019). a protein precipitation extraction method. Protocols.io. Available at: [Link]

  • Semantic Scholar. (n.d.). An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine.... Available at: [Link]

  • Nagana Gowda, G.A. et al. (2014). Quantitating Metabolites in Protein Precipitated Serum Using NMR Spectroscopy. Analytical Chemistry, 86(11), 5406-5413. Available at: [Link]

  • Patel, P. et al. (2011). Bioanalytical Method Validation. Asian Journal of Research in Pharmaceutical Sciences, 1(3), 65-70. Available at: [Link]

  • Musial, M. et al. (2023). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. Molecules, 28(3), 1081. Available at: [Link]

  • Agilent Technologies. (2022). Tips for Developing Successful Solid Phase Extraction Methods. Available at: [Link]

  • Majors, R.E. & Raynie, D.E. (2020). Understanding and Improving Solid-Phase Extraction. LCGC North America, 38(s4), 22-27. Available at: [Link]

Sources

Application Note: A Robust UPLC-MS/MS Protocol for the Simultaneous Quantification of Trimebutine and its Active Metabolite, N-desmethyltrimebutine, in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, high-throughput UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry) method for the simultaneous determination of the gastrointestinal motility regulator, Trimebutine, and its primary active metabolite, N-desmethyltrimebutine (nor-trimebutine), in human plasma. The protocol employs a simple protein precipitation step for sample preparation and utilizes a stable, deuterated internal standard, Trimebutine-d5, to ensure accuracy and precision. This method is optimized for sensitivity, specificity, and speed, making it highly suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials.

Introduction

Trimebutine (TM) is a non-competitive spasmolytic agent that acts directly on the smooth muscle of the gastrointestinal (GI) tract to regulate motility.[1] Its unique mechanism involves interaction with peripheral mu, delta, and kappa opioid receptors, as well as modulation of ion channels, allowing it to normalize gut motility in both hyperkinetic (diarrhea-predominant) and hypokinetic (constipation-predominant) states, such as Irritable Bowel Syndrome (IBS).[2][3]

Following oral administration, Trimebutine undergoes extensive first-pass metabolism in the liver, primarily through N-demethylation, to form its main active metabolite, N-desmethyltrimebutine (nor-trimebutine).[1][4] This metabolite not only retains pharmacological activity but often circulates at significantly higher plasma concentrations than the parent drug.[5] Consequently, the simultaneous quantification of both Trimebutine and nor-trimebutine is crucial for accurately characterizing the pharmacokinetic profile and understanding the overall therapeutic effect.[6][7]

The use of UPLC-MS/MS offers unparalleled sensitivity and selectivity for bioanalysis. This protocol is designed to provide researchers with a reliable and efficient workflow, from sample preparation to data acquisition, using Trimebutine-d5 as an internal standard to correct for matrix effects and variations during sample processing.[8][9]

Principle of the Method

The analytical method is based on the principle of reversed-phase chromatography coupled with tandem mass spectrometry. Plasma samples, after the addition of the deuterated internal standard (Trimebutine-d5), are subjected to protein precipitation with an organic solvent. This step efficiently removes high-molecular-weight interferences like proteins. The resulting supernatant is injected into the UPLC system, where Trimebutine, nor-trimebutine, and the internal standard are separated from endogenous plasma components on a C18 analytical column.

Following chromatographic separation, the analytes are ionized using positive electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. MRM provides exceptional specificity by monitoring a unique precursor-to-product ion transition for each analyte, ensuring accurate quantification even at low concentrations.

Materials and Reagents

  • Standards: Trimebutine maleate, N-desmethyltrimebutine, Trimebutine-d5 (Internal Standard, IS).[8][10][11]

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (≥98%), Ultrapure water.

  • Biological Matrix: Drug-free human plasma with K2-EDTA as an anticoagulant.

  • Consumables: 1.5 mL polypropylene microcentrifuge tubes, autosampler vials, pipette tips.

Instrumentation and Analytical Conditions

UPLC System

The chromatographic separation is performed on a system capable of high-pressure gradient delivery.

ParameterRecommended SettingCausality and Rationale
Analytical Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mmThe C18 stationary phase provides excellent hydrophobic retention for the analytes. The 1.7 µm particle size ensures high resolution and peak efficiency, enabling rapid analysis times.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid promotes the protonation of the analytes, leading to the formation of [M+H]⁺ ions, which enhances signal intensity in positive ESI mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a strong organic solvent that provides good peak shape and efficient elution of the analytes from the reversed-phase column.
Flow Rate 0.4 mL/minA moderate flow rate suitable for 2.1 mm ID columns, balancing analysis speed with system backpressure.
Gradient Elution 0-0.5 min (10% B), 0.5-2.5 min (10-90% B), 2.5-3.0 min (90% B), 3.1-4.0 min (10% B)A gradient elution is necessary to achieve a sharp peak shape and separate the analytes from early-eluting matrix components within a short run time.[12][13]
Column Temperature 40 °CElevated temperature reduces mobile phase viscosity, improving peak shape and reproducibility of retention times.
Injection Volume 5 µLA small injection volume minimizes potential matrix effects and column overload.
Mass Spectrometer

A triple quadrupole mass spectrometer is used for detection.

ParameterRecommended SettingCausality and Rationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe basic nitrogen atoms in Trimebutine and its metabolites are readily protonated, making positive ESI the ideal ionization technique.[4][14]
Capillary Voltage 3.0 kVOptimizes the formation and transmission of ions into the mass spectrometer.
Source Temperature 150 °CControls the desolvation of droplets in the ESI source.
Desolvation Temp. 400 °CEnsures efficient evaporation of the mobile phase, leading to stable ion generation.
Gas Flow Desolvation: 800 L/hr; Cone: 50 L/hrThese gas flows are optimized to aid in desolvation and prevent solvent clusters from entering the mass analyzer.
Detection Mode Multiple Reaction Monitoring (MRM)MRM provides superior selectivity and sensitivity by monitoring specific precursor → product ion transitions for each compound.[15]
MRM Transitions

The following MRM transitions should be optimized for the specific instrument in use. The values provided are representative based on published literature.[4][14]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
Trimebutine 388.0165.1 / 343.01003520
N-desmethyltrimebutine 374.0195.0 / 151.11004025
Trimebutine-d5 (IS) 393.0165.1 / 348.01003520

Experimental Protocols

Preparation of Standards and Quality Controls (QCs)
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Trimebutine, nor-trimebutine, and Trimebutine-d5 in methanol to prepare individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the stock solutions using a 50:50 methanol:water mixture to create working solutions for calibration curve (CC) standards and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Trimebutine-d5 stock solution with acetonitrile to achieve a final concentration of 100 ng/mL. This solution will also serve as the protein precipitation agent.

  • CC and QC Samples: Spike appropriate amounts of the working solutions into blank human plasma to prepare a calibration curve (e.g., 1-1000 ng/mL) and QC samples at low, medium, and high concentration levels.

Sample Preparation: Protein Precipitation

This protocol is designed for its simplicity, speed, and high recovery.[13][16]

  • Aliquot: Transfer 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Add 300 µL of the IS working solution (100 ng/mL Trimebutine-d5 in acetonitrile) to each tube.

  • Vortex: Vortex the tubes vigorously for 30 seconds to ensure thorough mixing and precipitation of proteins.

  • Centrifuge: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer 200 µL of the clear supernatant into an autosampler vial.

  • Inject: Inject 5 µL of the supernatant into the UPLC-MS/MS system.

G cluster_prep Sample Preparation Workflow plasma 1. Aliquot 100 µL Plasma add_is 2. Add 300 µL IS in ACN plasma->add_is vortex 3. Vortex for 30 sec add_is->vortex centrifuge 4. Centrifuge at 13,000 rpm vortex->centrifuge transfer 5. Transfer Supernatant centrifuge->transfer inject 6. Inject 5 µL into UPLC transfer->inject

Caption: Protein Precipitation Workflow.

Method Validation Considerations

This method should be validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation. Key parameters to assess include:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of the analytes and IS in blank plasma from multiple sources.

  • Linearity and Range: The calibration curve should demonstrate a linear relationship (r² > 0.99) over the desired concentration range (e.g., 1-1000 ng/mL).[4]

  • Accuracy and Precision: Intra- and inter-day accuracy (% bias) and precision (% RSD) should be within ±15% (±20% at the LLOQ).[13][15]

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.[5]

  • Matrix Effect and Recovery: Assessment of ion suppression or enhancement caused by the plasma matrix and the efficiency of the extraction process.

  • Stability: Stability of analytes in plasma under various conditions (bench-top, freeze-thaw cycles, long-term storage).

Trimebutine Metabolism

Trimebutine undergoes two primary metabolic transformations: N-demethylation to the active nor-trimebutine and hydrolysis of the ester bond.[1][17][18] Further N-demethylation can also occur.[1] The quantification of both the parent drug and its primary active metabolite is essential for a complete pharmacokinetic assessment.[19]

G Trimebutine Trimebutine (C22H29NO5) NorTrimebutine N-desmethyltrimebutine (nor-trimebutine) Trimebutine->NorTrimebutine Hepatic N-demethylation (First-Pass Metabolism)

Sources

Application Notes and Protocols for the Use of Trimebutine-d5 in Pharmacokinetic Studies of Trimebutine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Trimebutine-d5 as an internal standard in the pharmacokinetic analysis of Trimebutine. The focus is on leveraging liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the accurate and robust quantification of Trimebutine and its primary active metabolite, N-desmethyltrimebutine, in biological matrices. These application notes delve into the scientific rationale for employing a deuterated internal standard, offer detailed, step-by-step protocols for sample preparation and analysis, and present guidelines for method validation in accordance with regulatory standards.

Introduction: The Critical Role of a Stable Isotope-Labeled Internal Standard in Trimebutine Pharmacokinetics

Trimebutine is a prokinetic agent utilized for its regulatory effects on gastrointestinal motility.[1][2][3] Due to extensive first-pass metabolism, the parent drug is often present at very low concentrations in systemic circulation, making its accurate quantification challenging.[4][5] The primary active metabolite, N-desmethyltrimebutine (nor-TMB), is found at significantly higher concentrations and is often used as a surrogate for assessing the pharmacokinetic profile of Trimebutine.[4][6][7]

To navigate the complexities of bioanalysis, particularly the inherent variability in sample preparation and instrumental response, the use of a stable isotope-labeled internal standard (SIL-IS) is paramount.[8][9][10] Trimebutine-d5, a deuterated analog of Trimebutine, serves as the ideal internal standard. Its physicochemical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during extraction, chromatography, and ionization.[9][11] This co-eluting, yet mass-distinguishable, standard provides a reliable means to correct for matrix effects and other sources of analytical variability, thereby enhancing the precision, accuracy, and robustness of the bioanalytical method.[10][12] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) recognize the value of SIL-IS in generating high-quality data for pharmacokinetic studies.[9][13][14]

Experimental Design and Rationale

The successful implementation of Trimebutine-d5 in a pharmacokinetic study hinges on a well-designed experimental workflow. The following sections outline the critical components, from sample collection to data analysis, with an emphasis on the scientific reasoning behind each step.

Biological Matrix and Sample Collection

Human plasma is the most common matrix for Trimebutine pharmacokinetic studies. Blood samples should be collected in tubes containing an appropriate anticoagulant (e.g., EDTA or heparin) at predefined time points following drug administration. Plasma is then separated by centrifugation and stored at -70°C or lower until analysis to ensure analyte stability.[4]

The "Gold Standard": Why Trimebutine-d5 is the Optimal Internal Standard

The selection of an internal standard is a critical decision in bioanalytical method development. While structural analogs can be used, they may exhibit different extraction recoveries and ionization efficiencies compared to the analyte.[8] Trimebutine-d5 is considered the "gold standard" for the following reasons:

  • Co-elution: It chromatographically co-elutes with Trimebutine, ensuring that both compounds experience the same matrix effects at the same time.[12]

  • Identical Extraction Recovery: Its near-identical chemical properties result in the same recovery as Trimebutine during sample preparation.[9][12]

  • Correction for Ionization Variability: It effectively normalizes fluctuations in ionization efficiency in the mass spectrometer source.[8][10]

  • Mass Differentiation: The mass difference due to deuterium labeling allows for distinct detection by the mass spectrometer without isotopic crosstalk.[12]

Sample Preparation: Protein Precipitation

For the quantification of Trimebutine and its metabolites in plasma, protein precipitation is a rapid and effective method for sample clean-up.[1][15] Acetonitrile is a common choice for this purpose as it efficiently precipitates plasma proteins while keeping the analytes of interest in the supernatant.

Analytical Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred analytical technique for the quantification of Trimebutine and its metabolites due to its high sensitivity, selectivity, and speed.[16][17][18]

  • Chromatography: Reversed-phase chromatography using a C18 column is typically employed to separate the analytes from endogenous plasma components.[15][17][18] A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate buffer) and an organic solvent (e.g., methanol or acetonitrile) allows for efficient separation.[1][16]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity.[17][18] Specific precursor-to-product ion transitions are monitored for Trimebutine, its metabolites, and Trimebutine-d5.

Detailed Protocols

The following protocols provide a step-by-step guide for the analysis of Trimebutine and N-desmethyltrimebutine in human plasma using Trimebutine-d5 as the internal standard.

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of Trimebutine maleate, N-desmethyltrimebutine, and Trimebutine-d5 into separate 10 mL volumetric flasks.

    • Dissolve the compounds in methanol and bring to volume.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the primary stock solutions with a 50:50 (v/v) methanol:water mixture to create calibration standards and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL):

    • Dilute the Trimebutine-d5 primary stock solution with the 50:50 (v/v) methanol:water mixture to a final concentration of 100 ng/mL.

Sample Preparation Protocol: Protein Precipitation
  • Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown plasma sample.

  • Pipette 100 µL of the respective plasma sample into the appropriately labeled tubes.

  • Add 20 µL of the 100 ng/mL Trimebutine-d5 working solution to each tube (except for blank plasma).

  • Vortex each tube for 10 seconds.

  • Add 300 µL of ice-cold acetonitrile to each tube.

  • Vortex vigorously for 1 minute to precipitate the proteins.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Method Parameters

The following table outlines typical LC-MS/MS parameters. These should be optimized for the specific instrumentation used.

Parameter Condition
LC System Agilent 1200 Series or equivalent
Column C18, 2.1 x 50 mm, 3.5 µm
Mobile Phase A 2 mM Ammonium Acetate in Water, pH 6.5
Mobile Phase B Methanol
Flow Rate 0.3 mL/min
Gradient 20% B to 80% B over 3 minutes, hold for 1 minute, return to initial conditions
Injection Volume 5 µL
Column Temperature 40°C
MS System Sciex API 4000 or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Trimebutine: m/z 388.0 → 343.0N-desmethyltrimebutine: m/z 374.0 → 195.0Trimebutine-d5: m/z 393.0 → 348.0
Ion Source Temp. 500°C

Bioanalytical Method Validation

A full validation of the bioanalytical method should be performed according to the FDA's "Bioanalytical Method Validation Guidance for Industry".[13][14] Key validation parameters are summarized in the table below.

Validation Parameter Acceptance Criteria
Selectivity No significant interfering peaks at the retention times of the analytes and IS in blank plasma from at least six different sources.
Calibration Curve Correlation coefficient (r²) ≥ 0.99. At least 75% of non-zero standards should be within ±15% of their nominal value (±20% for the Lower Limit of Quantification, LLOQ).
Accuracy & Precision Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% for LLOQ). Accuracy (% bias) within ±15% of the nominal value (±20% for LLOQ).[9]
Matrix Effect The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%.
Recovery Consistent and reproducible across the concentration range.
Stability Analytes should be stable in plasma under various conditions: freeze-thaw cycles, short-term bench-top storage, long-term storage at -70°C, and post-preparative storage in the autosampler.

Data Analysis and Pharmacokinetic Parameter Calculation

  • Quantification: The concentration of Trimebutine and N-desmethyltrimebutine in each sample is determined from the calibration curve by calculating the peak area ratio of the analyte to the internal standard (Trimebutine-d5).

  • Pharmacokinetic Analysis: The resulting plasma concentration-time data is used to calculate key pharmacokinetic parameters such as:

    • Cmax (Maximum plasma concentration)

    • Tmax (Time to reach Cmax)

    • AUC (Area under the plasma concentration-time curve)

    • t½ (Elimination half-life)

Visualizing the Workflow

The following diagram illustrates the complete workflow for a pharmacokinetic study of Trimebutine using Trimebutine-d5 as an internal standard.

G cluster_pre_analytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post_analytical Post-Analytical Phase subject_dosing Subject Dosing with Trimebutine blood_sampling Serial Blood Sampling subject_dosing->blood_sampling plasma_separation Plasma Separation (Centrifugation) blood_sampling->plasma_separation sample_storage Sample Storage (≤ -70°C) plasma_separation->sample_storage sample_thawing Sample Thawing sample_storage->sample_thawing is_spiking Spiking with Trimebutine-d5 IS sample_thawing->is_spiking protein_precipitation Protein Precipitation (Acetonitrile) is_spiking->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer lc_msms_analysis LC-MS/MS Analysis supernatant_transfer->lc_msms_analysis data_processing Data Processing (Peak Integration) lc_msms_analysis->data_processing calibration_curve Calibration Curve Generation data_processing->calibration_curve concentration_calculation Concentration Calculation calibration_curve->concentration_calculation pk_analysis Pharmacokinetic Parameter Calculation concentration_calculation->pk_analysis

Caption: Workflow for Trimebutine pharmacokinetic analysis.

Conclusion

The use of Trimebutine-d5 as an internal standard in conjunction with a validated LC-MS/MS method provides a highly reliable and robust approach for the pharmacokinetic evaluation of Trimebutine. This methodology, when executed with precision and adherence to regulatory guidelines, ensures the generation of high-quality data that is essential for drug development and clinical research. The protocols and guidelines presented in this document offer a solid foundation for scientists to develop and implement such assays in their laboratories.

References

  • AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]

  • Center for Biosimilars. (2018, June 12). FDA Finalizes Guidance on Bioanalytical Method Validation. Retrieved from [Link]

  • van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145-150.
  • U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2001, May). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]

  • Choi, Y. K., et al. (2007). Pharmacokinetic and bioequivalence evaluation of two formulations of 100 mg trimebutine maleate (Recutin and Polybutin) in healthy male volunteers using the LC-MS/MS method. Clinica Chimica Acta, 375(1-2), 69-75.
  • Qin, Y., et al. (2013). A novel gradient LC-MS/MS method for simultaneous determination of trimebutine maleate and its two metabolites in human plasma. Life Science Journal, 10(1), 2840-2849.
  • U.S. Food and Drug Administration. (2020, April 29). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • KCAS Bio. (2017, August 30). The Value of Deuterated Internal Standards. Retrieved from [Link]

  • Wang, H. Y., et al. (2002). Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry.
  • Unknown. (n.d.). Pharmacology & Toxicology. Retrieved from [Link]

  • Qin, Y., et al. (2013). A novel gradient LC-MS/MS method for simultaneous determination of trimebutine maleate and its two metabolites in human plasma. Life Science Journal, 10(1).
  • Wang, H. Y., et al. (2002). Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry. PubMed. Retrieved from [Link]

  • D'Hont, J., et al. (2015). An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine by On-Line Turbulent Flow Coupled with Liquid Chromatography-Tandem Mass Spectrometry in Human Plasma: Application to a Fatal Poisoning Case with Toxicokinetic Study. Journal of Analytical Toxicology, 39(9), 720-725.
  • Wikipedia. (n.d.). Trimebutine. Retrieved from [Link]

  • Qin, Y., et al. (2013). A novel gradient LC-MS/MS method for simultaneous determination of trimebutine maleate and its two metabolites in human plasma. ResearchGate. Retrieved from [Link]

  • Wang, H. Y., et al. (2002). Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry. ResearchGate. Retrieved from [Link]

  • Miura, Y., et al. (1989). Studies of metabolic pathways of trimebutine by simultaneous administration of trimebutine and its deuterium-labeled metabolite. Drug Metabolism and Disposition, 17(4), 433-437.
  • Miura, Y., et al. (1989). Studies of metabolic pathways of trimebutine by simultaneous administration of trimebutine and its deuterium-labeled metabolite. PubMed. Retrieved from [Link]

  • AA Pharma. (2018, September 20). Trimebutine Maleate Tablets 100 mg and 200 mg Lower gastrointestinal tract motility regulator. Retrieved from [Link]

  • Sádaba, B., et al. (1998). Pharmacokinetics and bioequivalence of two trimebutine formulations in healthy volunteers using desmethyl-trimebutine levels. Arzneimittelforschung, 48(6), 639-642.
  • Palma-Aguirre, J. A., et al. (2009). Oral Pharmacokinetics of N-Desmethyl Trimebutine in Healthy Mexican Volunteers and its Comparison with Other Populations. Latin American Journal of Pharmacy, 28(5), 736-741.
  • Sádaba, B., et al. (1998). Pharmacokinetics and Bioequivalence of Two Trimebutine Formulations in Healthy Volunteers Using Desmethyl-trimebutine Levels. ResearchGate. Retrieved from [Link]

Sources

Application Note: A Robust and Validated Bioanalytical Method for the Quantification of Trimebutine in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Trimebutine is a noncompetitive spasmolytic agent widely used in the treatment of irritable bowel syndrome (IBS) and other functional gastrointestinal disorders.[1][2][3] It functions by modulating intestinal and colonic motility through multiple mechanisms, including weak mu-opioid agonism and antimuscarinic effects.[4][5] Accurate quantification of Trimebutine in biological matrices, such as human plasma, is fundamental for pharmacokinetic (PK), bioequivalence, and toxicokinetic studies that underpin drug development and regulatory submissions.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) has become the definitive technique for bioanalysis due to its superior sensitivity, selectivity, and speed. A critical component of a robust LC-MS/MS assay is the use of a stable isotope-labeled internal standard (SIL-IS), most commonly a deuterated analog of the analyte. The SIL-IS, in this case, Trimebutine-d₅, exhibits nearly identical physicochemical properties and extraction recovery to the parent drug. By co-eluting chromatographically but being distinguishable by mass, it effectively compensates for variations in sample preparation and instrument response, thereby ensuring the highest degree of accuracy and precision.

This application note provides a comprehensive, step-by-step protocol for the development and validation of a sensitive and reliable method for the quantification of Trimebutine in human plasma. We detail a streamlined protein precipitation (PPT) extraction procedure and optimized LC-MS/MS parameters, grounded in established scientific principles and regulatory guidelines from the FDA and EMA.[6][7][8]

Causality and Experimental Design Rationale

The development of a reliable bioanalytical method is a systematic process where each decision is based on the physicochemical properties of the analyte and the nature of the biological matrix.

Analyte & Internal Standard Characteristics

Trimebutine is a basic compound with a tertiary amine, making it amenable to positive mode electrospray ionization (ESI+). The selection of Trimebutine-d₅ as the internal standard is the cornerstone of this method's robustness. Because its chemical structure is identical to Trimebutine, apart from the substitution of five protons with deuterium, it behaves identically during extraction, chromatography, and ionization. This co-behavior is essential for correcting analytical variability.

PropertyTrimebutineSource
IUPAC Name 2-(Dimethylamino)-2-phenylbutyl 3,4,5-trimethoxybenzoate[4]
Molecular Formula C₂₂H₂₉NO₅[4]
Molar Mass 387.476 g/mol [4]
Pharmacology Spasmolytic, weak mu-opioid agonist, antimuscarinic[1][4][5]
Metabolism Extensive first-pass metabolism, primarily to N-desmethyltrimebutine (nortrimebutine).[1][4][5][9]
Sample Preparation: The Choice of Protein Precipitation

The primary goal of sample preparation is to remove endogenous macromolecules, like proteins and phospholipids, which can interfere with analysis and damage the LC-MS system. While techniques like Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) can provide cleaner extracts, Protein Precipitation (PPT) offers an optimal balance of speed, simplicity, cost-effectiveness, and sufficient cleanup for the sensitivity of modern LC-MS/MS instruments.[10][11]

Acetonitrile is chosen as the precipitating agent because it is highly effective at denaturing plasma proteins and yields a clean supernatant.[10][12] The protocol uses a 3:1 ratio of cold acetonitrile to plasma, a common ratio that ensures efficient protein removal.[13]

Chromatographic Separation: Reversed-Phase LC

Reversed-phase High-Performance Liquid Chromatography (HPLC) is the logical choice for separating a moderately nonpolar molecule like Trimebutine from the more polar components of a plasma extract.

  • Column: A C18 stationary phase is selected for its hydrophobic character, providing strong retention for Trimebutine.

  • Mobile Phase: A gradient elution using water with a formic acid modifier (Mobile Phase A) and acetonitrile with formic acid (Mobile Phase B) is employed. The formic acid serves two key purposes: it acidifies the mobile phase to ensure Trimebutine (a basic compound) remains in its protonated, ionic form for better peak shape, and it provides a source of protons to enhance ionization efficiency in the ESI source.

Detection: Electrospray Ionization and Multiple Reaction Monitoring (MRM)
  • Ionization: ESI in positive ion mode is ideal for Trimebutine due to its readily protonated tertiary amine group, leading to the formation of a strong [M+H]⁺ ion.

  • MRM for Unsurpassed Selectivity: Tandem mass spectrometry, specifically in the Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity. The instrument is programmed to isolate the specific precursor ion (Q1) for Trimebutine (m/z 388.0) and its deuterated standard, fragment them in the collision cell (Q2), and then detect only a specific, stable product ion (Q3) for each (e.g., m/z 343.0 for Trimebutine).[14][15] This precursor → product ion transition acts as a unique mass fingerprint, eliminating interference from nearly all other co-eluting compounds.

Experimental Protocols & Workflows

Overall Bioanalytical Workflow

The entire process from sample receipt to final data can be visualized as a sequential workflow.

Caption: High-level workflow for Trimebutine bioanalysis.

Protocol 1: Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of Trimebutine maleate and Trimebutine-d₅ maleate reference standards into separate 10 mL volumetric flasks.

    • Dissolve and bring to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution. These are the primary stocks.

  • Working Standard Solutions:

    • Perform serial dilutions of the Trimebutine primary stock with 50:50 methanol:water to prepare a set of working solutions for spiking calibration curve (CAL) standards and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL):

    • Dilute the Trimebutine-d₅ primary stock with 50:50 methanol:water to achieve a final concentration of 100 ng/mL. This solution will be used to spike all samples except blanks.

Protocol 2: Plasma Sample Preparation (Protein Precipitation)

This protocol outlines the extraction of a 100 µL plasma aliquot.

G start Start: 100 µL Plasma Sample (CAL, QC, or Unknown) add_is Spike with 50 µL of 100 ng/mL IS Working Solution (Trimebutine-d₅) start->add_is vortex1 Vortex for 10 seconds add_is->vortex1 add_acn Add 300 µL of ice-cold Acetonitrile (< -10°C) vortex1->add_acn vortex2 Vortex vigorously for 60 seconds to ensure protein denaturation add_acn->vortex2 centrifuge Centrifuge at 14,000 x g for 10 min at 4°C vortex2->centrifuge transfer Carefully transfer 100 µL of supernatant to a new plate/vial centrifuge->transfer dilute Add 100 µL of water with 0.1% Formic Acid transfer->dilute inject Inject 5 µL into LC-MS/MS System dilute->inject

Caption: Detailed protein precipitation workflow.

Protocol 3: LC-MS/MS Instrumental Parameters

The following parameters are a robust starting point and should be optimized for the specific instrument used.

Table 1: Optimized LC-MS/MS Method Parameters

Parameter Setting
LC System Standard HPLC/UHPLC System
Column C18 Column (e.g., 2.1 x 50 mm, 1.8 µm)
Column Temp 40 °C
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Elution 0.0-0.5 min (5% B), 0.5-2.5 min (5-95% B), 2.5-3.5 min (95% B), 3.5-3.6 min (95-5% B), 3.6-4.5 min (5% B)
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temp 500 °C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas Medium
MRM Transition (Trimebutine) Q1: 388.0 amu → Q3: 343.0 amu

| MRM Transition (Trimebutine-d₅) | Q1: 393.0 amu → Q3: 343.0 amu |

Note: MS parameters like declustering potential and collision energy must be optimized for each analyte by infusing a standard solution.

Method Validation According to Regulatory Standards

Once developed, the bioanalytical method must undergo a rigorous validation process to demonstrate its reliability, reproducibility, and accuracy for its intended purpose. The validation is performed in accordance with guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[6][7][8][16][17][18][19]

Table 2: Summary of Key Validation Parameters and Typical Acceptance Criteria

Validation Parameter Purpose Typical Acceptance Criteria (FDA/EMA)
Selectivity To ensure no interference from endogenous matrix components at the retention time of the analyte and IS. No significant peaks (>20% of LLOQ response) in blank plasma from at least 6 unique sources.
Calibration Curve To demonstrate the relationship between instrument response and known analyte concentrations. At least 6-8 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
LLOQ The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. Signal-to-noise ratio > 5. Accuracy within 80-120%, Precision ≤ 20% CV.
Accuracy & Precision To determine the closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision). Assessed at LLOQ, Low, Mid, and High QC levels (n≥5). Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Precision: CV ≤ 15% (≤ 20% at LLOQ).
Matrix Effect To assess the impact of co-eluting matrix components on the ionization of the analyte. Matrix factor (analyte response in post-extraction spiked matrix / analyte response in neat solution) should be consistent across lots. IS-normalized matrix factor CV ≤ 15%.
Recovery To measure the efficiency of the extraction process. Not a strict requirement for acceptance if the IS tracks the analyte, but should be consistent and reproducible.

| Stability | To ensure the analyte is stable throughout the sample lifecycle (collection, storage, processing). | Assessed via freeze-thaw, bench-top, long-term, and stock solution stability tests. Mean concentrations of stability samples must be within ±15% of nominal concentrations. |

Conclusion

This application note details a complete, robust, and scientifically-grounded LC-MS/MS method for the quantification of Trimebutine in human plasma. The use of a deuterated internal standard combined with a simple and rapid protein precipitation protocol provides a workflow that is both efficient and highly reliable. The outlined method parameters and validation framework are consistent with global regulatory expectations, making this approach suitable for supporting all phases of clinical and non-clinical studies requiring pharmacokinetic analysis of Trimebutine.

References

  • Trimebutine - Wikipedia. [Link]

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Guideline Bioanalytical method validation - European Medicines Agency (EMA). [Link]

  • Scope: • This SOP applies to sample protein precipitation for global metabolomics analysis by reverse phase or HILIC. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Technical Tip: Protein Precipitation - Phenomenex. [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. [Link]

  • Bioanalytical Method Validation FDA 2001.pdf. [Link]

  • Trimebutine | C22H29NO5 | CID 5573 - PubChem - NIH. [Link]

  • Extraction of Basic Drugs from Plasma with Polymeric SPE - Agilent. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA. [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation - Outsourced Pharma. [Link]

  • Bioanalytical method validation emea | PPTX - Slideshare. [Link]

  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? [Link]

  • Pharmacology & Toxicology. [Link]

  • a protein precipitation extraction method - Protocols.io. [Link]

  • What is the mechanism of Trimebutine Maleate? - Patsnap Synapse. [Link]

  • A novel gradient LC-MS/MS method for simultaneous determination of trimebutine maleate and its two - Life Science Journal. [Link]

  • Trimebutine Maleate Tablets 100 mg and 200 mg Lower gastrointestinal tract motility regulator - AA Pharma. [Link]

  • Trimebutine Maleate | C26H33NO9 | CID 5388977 - PubChem - NIH. [Link]

  • Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin (A - Agilent. [Link]

  • A novel gradient LC-MS/MS method for simultaneous determination of trimebutine maleate and its two metabolites in human plasma - ResearchGate. [Link]

  • Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed. [Link]

  • A novel gradient LC-MS/MS method for simultaneous determination of trimebutine maleate and its two metabolites in human plasma - Semantic Scholar. [Link]

  • An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl - SciSpace. [Link]

  • Isolation of basic drugs from plasma using solid-phase extraction with a cyanopropyl-bonded phase. | Semantic Scholar. [Link]

  • Solid-phase extraction efficiency in human whole blood and plasma. - ResearchGate. [Link]

  • A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography - PMC - NIH. [Link]

  • An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine by On-Line Turbulent Flow Coupled with Liquid Chromatography-Tandem Mass Spectrometry in Human Plasma: Application to a Fatal Poisoning Case with Toxicokinetic Study - Semantic Scholar. [Link]

  • BIO-Analytical Method Development and Validation By LC/MS/MS Technique | Journal of Neonatal Surgery. [Link]

Sources

Application Note: Quantitative Analysis of Trimebutine in Human Plasma using Trimebutine-d5 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the accurate quantification of trimebutine in human plasma. To counteract matrix effects and variations inherent in sample processing, a stable isotope-labeled (SIL) internal standard, Trimebutine-d5, is employed. The protocol utilizes a straightforward protein precipitation technique for sample preparation, ensuring high throughput and excellent recovery. The method demonstrates high sensitivity, specificity, and reliability, meeting the criteria for bioanalytical method validation as outlined by regulatory agencies. This guide is intended for researchers and drug development professionals engaged in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies of trimebutine.

Introduction and Principle

Trimebutine is a prokinetic agent used to regulate gastrointestinal motility, primarily in the treatment of irritable bowel syndrome (IBS) and other functional gastrointestinal disorders.[1] Accurate measurement of its concentration in plasma is crucial for pharmacokinetic (PK) and bioequivalence (BE) studies.[2] LC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity and selectivity.[3]

However, a significant challenge in LC-MS/MS-based bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological matrix (like plasma) can suppress or enhance the ionization of the target analyte, leading to inaccurate and imprecise results.[3][4]

To mitigate these issues, the use of a stable isotope-labeled internal standard (SIL-IS) is the preferred approach.[4][5] A SIL-IS, such as Trimebutine-d5, is an ideal internal standard because it shares nearly identical physicochemical properties with the unlabeled analyte (trimebutine). It co-elutes chromatographically and experiences the same extraction efficiency and matrix effects.[4][6] Because the SIL-IS is differentiated from the analyte by its mass-to-charge ratio (m/z) in the mass spectrometer, it allows for reliable correction of variations, ensuring the integrity of the quantitative data.[7] This principle is the foundation of a robust bioanalytical method, as required by regulatory bodies like the U.S. Food and Drug Administration (FDA).[8]

Materials and Reagents

  • Analytes: Trimebutine Maleate (Reference Standard), Trimebutine-d5 (Internal Standard, IS)

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (LC-MS Grade), Deionized Water (18.2 MΩ·cm)

  • Chemicals: Ammonium Acetate (LC-MS Grade)

  • Matrix: Drug-free, pooled human plasma (with K2EDTA as anticoagulant)

  • Equipment:

    • Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source

    • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

    • Analytical Column: C18 reverse-phase column (e.g., SunFire C18, 5 µm, or equivalent)[9]

    • Microcentrifuge, analytical balance, vortex mixer

    • Calibrated micropipettes

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Trimebutine Maleate and Trimebutine-d5 in methanol to prepare individual stock solutions of 1 mg/mL. Store at 2-8°C.

  • Working Standard Solutions: Prepare serial dilutions of the Trimebutine stock solution with 50:50 (v/v) methanol:water to create working solutions for calibration curve (CC) standards and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Trimebutine-d5 stock solution with 50:50 (v/v) methanol:water to achieve a final concentration of 100 ng/mL.

Preparation of Calibration Standards and Quality Controls
  • Prepare CC and QC samples by spiking appropriate amounts of the working standard solutions into blank human plasma (not exceeding 5% of the total plasma volume).

  • Calibration Curve (CC) Range: A typical range for trimebutine is 0.5–500 ng/mL.[9][10] Prepare 8 non-zero standards.

  • Quality Control (QC) Samples: Prepare QCs at four levels:

    • Lower Limit of Quantification (LLOQ): e.g., 0.5 ng/mL

    • Low QC (LQC): ~3x LLOQ

    • Medium QC (MQC): Mid-range of the calibration curve

    • High QC (HQC): ~80% of the Upper Limit of Quantification (ULOQ)

Plasma Sample Preparation (Protein Precipitation)

Protein Precipitation (PPT) is a rapid and effective method for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.[11][12] Acetonitrile is a highly efficient solvent for this purpose.[13][14]

  • Label 1.5 mL microcentrifuge tubes for each sample, standard, and QC.

  • Pipette 100 µL of plasma sample (or CC/QC) into the corresponding tube.

  • Add 20 µL of the IS Working Solution (100 ng/mL Trimebutine-d5) to every tube except for the blank matrix sample.

  • Vortex briefly (approx. 5 seconds).

  • Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.[13]

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 200 µL of the clear supernatant to a 96-well plate or autosampler vials.

  • Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

G cluster_prep Sample Preparation Workflow plasma 1. Pipette 100 µL Plasma (Sample, CC, or QC) add_is 2. Add 20 µL Trimebutine-d5 IS plasma->add_is vortex1 3. Vortex Briefly add_is->vortex1 add_acn 4. Add 300 µL Ice-Cold Acetonitrile vortex1->add_acn vortex2 5. Vortex Vigorously (1 min) add_acn->vortex2 centrifuge 6. Centrifuge (14,000 x g, 10 min) vortex2->centrifuge supernatant 7. Transfer Supernatant centrifuge->supernatant inject 8. Inject into LC-MS/MS supernatant->inject

Caption: Plasma Sample Preparation Workflow.

Instrumentation and Conditions

The following are typical starting conditions and should be optimized for the specific instrumentation used.

Liquid Chromatography
ParameterCondition
Column C18 Reverse-Phase, e.g., 2.1 x 50 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution Start at 5% B, ramp to 95% B over 3 min, hold for 1 min, re-equilibrate
Mass Spectrometry
ParameterCondition
Instrument Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization, Positive (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Source Temp. 500°C
IonSpray Voltage 5500 V

MRM Transitions (Example)

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDwell Time (ms)Collision Energy (eV)
Trimebutine 388.2165.115025
Trimebutine-d5 393.2165.115025

Note: The exact m/z values and collision energies must be optimized by infusing pure standards.

G cluster_logic cluster_process Sample Processing & Analysis P_Sample Plasma Sample (Analyte + Matrix) Extraction Protein Precipitation (Potential for Analyte Loss) P_Sample->Extraction P_IS Trimebutine-d5 (IS) Added at Start P_IS->Extraction LC LC Separation Extraction->LC label_loss Both affected equally MS ESI-MS/MS (Potential for Matrix Effects) LC->MS Result_Analyte Analyte Peak Area (Variable) MS->Result_Analyte Result_IS IS Peak Area (Variable) MS->Result_IS label_matrix Both affected equally Ratio Peak Area Ratio (Analyte / IS) = Stable & Accurate Result_Analyte->Ratio Result_IS->Ratio

Caption: SIL-IS corrects for variability in extraction and matrix effects.

Method Validation

The developed method should be fully validated according to the FDA's Bioanalytical Method Validation Guidance for Industry or equivalent regulatory guidelines.[8][15]

Summary of Acceptance Criteria
Validation ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention times of the analyte and IS in at least six different blank plasma lots.[4]
Linearity & Range Calibration curve with r² ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Intra- and inter-day precision (%CV) ≤15% (≤20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ) for QC samples.[16][17]
Matrix Effect The coefficient of variation of the IS-normalized matrix factor calculated from six different plasma lots should be ≤15%.[4]
Recovery Extraction recovery of the analyte and IS should be consistent and reproducible. While not required to be 100%, consistency is key.[18][19]
Stability Analyte stability in plasma must be demonstrated under various conditions: freeze-thaw cycles, short-term (bench-top), and long-term storage.[18]

Conclusion

This application note provides a comprehensive protocol for the quantification of trimebutine in human plasma using Trimebutine-d5 as an internal standard. The use of a stable isotope-labeled internal standard is critical for negating the impact of matrix effects and ensuring the method's accuracy and robustness.[7] The simple protein precipitation sample preparation method allows for high throughput, making it well-suited for the analysis of large sample sets from clinical and preclinical studies. The method meets the stringent requirements for bioanalytical method validation, providing a reliable tool for pharmaceutical research and development.

References

  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation - Guidance for Industry. [Link]

  • Qin, Y., et al. (2013). A novel gradient LC-MS/MS method for simultaneous determination of trimebutine maleate and its two metabolites in human plasma. ResearchGate. [Link]

  • Wang, H. Y., et al. (2002). Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry. PubMed. [Link]

  • Zhao, L., & Juck, M. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies, Inc.[Link]

  • Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Parker, C. E., et al. (2016). Optimised plasma sample preparation and LC-MS analysis to support large-scale proteomic analysis of clinical trial specimens. NIH National Library of Medicine. [Link]

  • Xing, J., et al. (2022). Assessment of matrix effect in quantitative LC-MS bioanalysis. NIH National Library of Medicine. [Link]

  • Wang, H., et al. (2002). Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry. Sci-Hub. [Link]

  • Hewavitharana, S. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. [Link]

  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. [Link]

  • Wang, H. Y., et al. (2002). Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]

  • Luo, Y., et al. (2013). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. NIH National Library of Medicine. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • Doneanu, A., et al. (2013). New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome. NIH National Library of Medicine. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • Qin, Y., et al. (2013). A novel gradient LC-MS/MS method for simultaneous determination of trimebutine maleate and its two metabolites in human plasma. Semantic Scholar. [Link]

  • Bhatia, R. (2015). USFDA guidelines for bioanalytical method validation. Slideshare. [Link]

  • Belas, F., et al. (2000). Determination of Trimebutine and Desmethyl-trimebutine in Human Plasma by HPLC. Semantic Scholar. [Link]

  • Qin, Y., et al. (2013). A novel gradient LC-MS/MS method for simultaneous determination of trimebutine maleate and its two metabolites in human plasma. Life Science Journal. [Link]

  • Lee, H. D., et al. (2006). Pharmacokinetic and bioequivalence evaluation of two formulations of 100 mg trimebutine maleate (Recutin and Polybutin) in healthy male volunteers using the LC-MS/MS method. PubMed. [Link]

Sources

Application Note: A Robust Liquid-Liquid Extraction Protocol for the Accurate Quantification of Trimebutine in Plasma using Trimebutine-d5 and LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Trimebutine

Trimebutine, an antispasmodic agent with a multimodal mechanism of action, is widely prescribed for functional gastrointestinal disorders such as Irritable Bowel Syndrome (IBS).[1][2] It primarily acts on the enteric nervous system by modulating gut motility through weak mu-opioid receptor agonism and antimuscarinic effects.[3][4] Upon oral administration, trimebutine undergoes rapid and extensive first-pass metabolism in the liver, leading to the formation of its main active metabolite, N-monodesmethyltrimebutine (nortrimebutine), which contributes significantly to the overall pharmacological effect.[1][3][5]

Given its metabolic profile, accurate and reliable quantification of both the parent drug and its active metabolite in biological matrices like plasma is paramount for pharmacokinetic (PK), bioequivalence (BE), and toxicokinetic studies.[6][7] The inherent complexity of biological matrices necessitates a highly selective and robust sample preparation method to eliminate interferences prior to instrumental analysis.[8][9]

This application note provides a detailed, field-proven protocol for the liquid-liquid extraction (LLE) of trimebutine from human plasma. The method incorporates a stable isotope-labeled internal standard (SIL-IS), Trimebutine-d5, to ensure the highest level of accuracy and precision in subsequent analysis by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This protocol is designed to serve as a self-validating system, aligning with the stringent validation guidelines set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[10][11][12]

The Scientific Rationale: Causality Behind Experimental Choices

The success of any bioanalytical method hinges on a clean and efficient sample extraction. Liquid-liquid extraction is a powerful technique that separates compounds based on their differential solubilities in two immiscible liquid phases—typically an aqueous sample and an organic solvent.[13][14] The choice of protocol steps is dictated by the physicochemical properties of Trimebutine.

The Role of pH: Exploiting Physicochemical Properties

Trimebutine is a basic compound with a tertiary amine group, exhibiting a predicted pKa of approximately 7.29.[15] The ionization state of such a molecule is pH-dependent.

  • In acidic conditions (pH < pKa): The amine group is protonated (BH+), rendering the molecule more water-soluble.

  • In basic conditions (pH > pKa): The amine group is deprotonated (B), making the molecule neutral and significantly more soluble in organic solvents.

Our protocol deliberately exploits this property. By alkalinizing the plasma sample to a pH well above the pKa of Trimebutine (e.g., pH 10-11), we ensure the analyte is in its non-ionized, hydrophobic state. This dramatically increases its partition coefficient (LogP), favoring its transfer from the aqueous plasma matrix into the immiscible organic extraction solvent.[16] This fundamental step is critical for achieving high extraction recovery.

The Internal Standard: A Self-Validating System

Quantitative analysis using LC-MS/MS can be susceptible to variability arising from sample preparation, matrix effects, and instrument response fluctuations.[17][18] To counteract these variables, a suitable internal standard (IS) is indispensable. The ideal IS is a stable isotope-labeled version of the analyte.[19]

Trimebutine-d5 is the perfect candidate for this role.[20] Here’s why:

  • Chemical and Physical Similarity: It is structurally identical to Trimebutine, except for the replacement of five hydrogen atoms with deuterium. This ensures it has virtually the same pKa, polarity, and extraction behavior. It will co-elute chromatographically with the analyte.

  • Mass Difference: The mass difference of 5 Daltons allows the mass spectrometer to distinguish it from the unlabeled Trimebutine.

  • Correction for Variability: Because Trimebutine-d5 behaves identically to Trimebutine during extraction and ionization, any sample-to-sample variation in extraction recovery or any ion suppression/enhancement (matrix effect) will affect both the analyte and the IS to the same degree. By calculating the ratio of the analyte peak area to the IS peak area, these variations are normalized, leading to highly accurate and precise quantification.

Experimental Protocol: Liquid-Liquid Extraction

This protocol is optimized for the extraction of Trimebutine and its primary metabolite, Nortrimebutine, from human plasma.

Materials and Reagents
  • Biological Matrix: Human plasma (K2-EDTA as anticoagulant)

  • Analytes: Trimebutine and Nortrimebutine reference standards

  • Internal Standard: Trimebutine-d5

  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or a mixture of ethyl acetate and hexane (e.g., 80:20, v/v).[21][22]

  • Alkalinizing Agent: 1 M Sodium Carbonate (Na₂CO₃) or 0.1 M Sodium Hydroxide (NaOH).

  • Reconstitution Solvent: Acetonitrile/Water (50:50, v/v) with 0.1% formic acid.

  • Glassware/Plasticware: Polypropylene centrifuge tubes (15 mL), autosampler vials.

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve Trimebutine, Nortrimebutine, and Trimebutine-d5 in methanol to obtain 1 mg/mL stock solutions.

  • Spiking Working Solutions: Prepare serial dilutions of the Trimebutine and Nortrimebutine stocks in methanol/water (50:50, v/v) to create working solutions for calibrators and quality control (QC) samples.

  • Internal Standard Working Solution (ISWS): Dilute the Trimebutine-d5 stock solution in methanol/water (50:50, v/v) to a final concentration of 100 ng/mL.

Preparation of Calibrators and Quality Controls (QCs)
  • Blank Plasma: Screen multiple lots of blank human plasma to ensure no interfering peaks are present at the retention times of the analytes and IS.

  • Calibrators: Spike 980 µL of blank plasma with 20 µL of the appropriate working solutions to prepare a calibration curve. A typical range is 1-1000 ng/mL.[6][23]

  • QCs: Prepare QCs at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

Step-by-Step Extraction Procedure
  • Sample Aliquoting: Pipette 200 µL of plasma sample (blank, calibrator, QC, or unknown) into a labeled 15 mL polypropylene tube.

  • Internal Standard Addition: Add 25 µL of the ISWS (100 ng/mL Trimebutine-d5) to all tubes except the blank matrix sample (which receives 25 µL of methanol/water).

  • Vortex: Briefly vortex all tubes for 10 seconds to mix.

  • Alkalinization: Add 100 µL of 1 M Sodium Carbonate solution to each tube to raise the pH.

  • Vortex: Vortex again for 10 seconds.

  • Organic Solvent Addition: Add 3 mL of Methyl tert-butyl ether (MTBE) to each tube.

  • Extraction: Vortex vigorously for 5 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.

  • Centrifugation: Centrifuge the tubes at 4000 rpm for 10 minutes at 4°C. This will separate the aqueous and organic layers and pellet any precipitated proteins.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean set of labeled tubes, being careful not to disturb the aqueous layer or the protein pellet.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the reconstitution solvent (Acetonitrile/Water with 0.1% formic acid).

  • Final Vortex & Transfer: Vortex for 1 minute to ensure the analytes are fully dissolved. Transfer the solution to autosampler vials for LC-MS/MS analysis.

Visualization of the Analytical Workflow

The entire process, from sample receipt to final data generation, can be visualized as follows:

LLE_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Plasma Sample (200 µL) Add_IS Add Trimebutine-d5 IS Sample->Add_IS Alkalinize Alkalinize (pH > 10) Add_IS->Alkalinize Add_Solvent Add Organic Solvent (MTBE) Alkalinize->Add_Solvent Vortex Vortex (5 min) Add_Solvent->Vortex Centrifuge Centrifuge (4000 rpm, 10 min) Vortex->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute (200 µL) Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject LC_Sep Chromatographic Separation Inject->LC_Sep MS_Detect MS/MS Detection (MRM) LC_Sep->MS_Detect Integrate Peak Integration MS_Detect->Integrate Cal_Curve Generate Calibration Curve (Analyte/IS Ratio vs. Conc.) Integrate->Cal_Curve Quantify Quantify Unknown Samples Cal_Curve->Quantify Report Generate Report Quantify->Report

Caption: Workflow for Trimebutine analysis using LLE and LC-MS/MS.

LC-MS/MS Analysis: Method Parameters

While instrument parameters must be optimized in-house, the following provides a validated starting point based on published methods.[6][7][23]

ParameterTypical Condition
LC System Standard UHPLC/HPLC System
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 - 0.5 mL/min
Gradient A suitable gradient starting with high aqueous content to retain the analytes, then ramping up organic content to elute them.
Injection Volume 5 - 10 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization, Positive (ESI+)
Analysis Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Trimebutine: m/z 388.0 → 343.0[7][23] Nortrimebutine: m/z 374.0 → 195.0[7][23] Trimebutine-d5: m/z 393.0 → 348.0 (projected)

Trustworthiness: The Self-Validating System

This protocol's reliability is ensured by adhering to international bioanalytical method validation guidelines.[12][24][25] Key validation parameters that must be assessed are summarized below.

Validation ParameterAcceptance Criteria (Typical, per FDA/EMA)Purpose
Selectivity & Specificity No significant interfering peaks at the retention time of the analyte or IS in at least 6 unique blank matrix lots.Ensures the method can differentiate and quantify the analyte in the presence of other matrix components.[11]
Calibration Curve At least 6-8 non-zero points. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).Demonstrates the relationship between instrument response and analyte concentration over the intended analytical range.
Accuracy & Precision Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (%RE) within ±15% of nominal (±20% at LLOQ).Confirms the closeness of measured values to the true value and the reproducibility of the method.[6]
Extraction Recovery Should be consistent and reproducible, though not necessarily 100%.Measures the efficiency of the extraction process. The SIL-IS corrects for any lack of complete recovery.[6]
Matrix Effect The coefficient of variation (%CV) of the IS-normalized matrix factor should be ≤ 15% across different matrix lots.Assesses the influence of co-eluting matrix components on analyte ionization. A SIL-IS is the most effective tool to mitigate this effect.[17][26]
Stability Analyte concentrations in QC samples remain within ±15% of nominal values under various storage conditions (bench-top, freeze-thaw, long-term).Ensures the analyte is stable throughout the sample lifecycle, from collection to analysis.

Conclusion

This application note details a robust and reliable liquid-liquid extraction protocol for the quantification of Trimebutine in plasma. By leveraging the physicochemical properties of the analyte and incorporating a stable isotope-labeled internal standard (Trimebutine-d5), this method provides a self-validating framework that effectively mitigates common bioanalytical challenges such as matrix effects and extraction variability. The subsequent LC-MS/MS analysis offers the high sensitivity and selectivity required for demanding pharmacokinetic and clinical studies. Adherence to the principles and validation criteria outlined herein will ensure the generation of high-quality, defensible data compliant with global regulatory standards.

References

  • PubChem. (n.d.). Trimebutine. National Center for Biotechnology Information. Retrieved from [Link][1]

  • Goullé, J. P., et al. (2015). An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine by On-Line Turbulent Flow Coupled with Liquid Chromatography-Tandem Mass Spectrometry in Human Plasma: Application to a Fatal Poisoning Case with Toxicokinetic Study. Journal of Analytical Toxicology, 39(9), 720–725. Retrieved from [Link][23]

  • Patsnap. (2024). What is the mechanism of Trimebutine Maleate? Patsnap Synapse. Retrieved from [Link][3]

  • Wang, H., et al. (2002). Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 780(2), 299-306. Retrieved from [Link][6]

  • Qin, Y., et al. (n.d.). A novel gradient LC-MS/MS method for simultaneous determination of trimebutine maleate and its two metabolites in human plasma. Semantic Scholar. Retrieved from [Link][27]

  • Wu, J. T., & Zeng, H. (1999). A new approach to the effective preparation of plasma samples for rapid drug quantitation using on-line solid phase extraction mass spectrometry. Rapid Communications in Mass Spectrometry, 13(21), 2151–2159. Retrieved from [Link][28]

  • Rola, R., & Kilanowicz, A. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 165, 381–385. Retrieved from [Link][10]

  • Wikipedia. (n.d.). Trimebutine. Retrieved from [Link][2]

  • Montpetit, H., et al. (2015). Discovery of a novel trimebutine metabolite and its impact on N-desmethyltrimebutine quantification by LC-MS/MS. Bioanalysis, 7(8), 1007–1015. Retrieved from [Link][29]

  • ResearchGate. (n.d.). Practical tips on preparing plasma samples for drug analysis using SPME. Retrieved from [Link][30]

  • ResearchGate. (n.d.). A novel gradient LC-MS/MS method for simultaneous determination of trimebutine maleate and its two metabolites in human plasma. Retrieved from [Link][31]

  • Pharmacology & Toxicology. (n.d.). [Title of relevant article]. Retrieved from [Link][5]

  • Oriental Journal of Chemistry. (n.d.). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Retrieved from [Link][13]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Retrieved from [Link][16]

  • ACS Publications. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Analytical Chemistry. Retrieved from [Link][8]

  • Organomation. (n.d.). Solvent Extraction Techniques. Retrieved from [Link][14]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link][11]

  • Economy Process Solutions. (n.d.). Liquid-Liquid Extraction: Solvent Selection for Efficient Separation. Retrieved from [Link][21]

  • European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation. Retrieved from [Link][12]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link][24]

  • OSTI.GOV. (1989). Studies of metabolic pathways of trimebutine by simultaneous administration of trimebutine and its deuterium-labeled metabolite. Retrieved from [Link][32]

  • Oxford Academic. (n.d.). Liquid–liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC–MS–MS. Journal of Analytical Toxicology. Retrieved from [Link][33]

  • K-Jhil. (2024). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. Retrieved from [Link][22]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link][25]

  • PubMed. (2024). Liquid-liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC-MS-MS. Retrieved from [Link][34]

  • Veeprho. (n.d.). Trimebutine-D5 (Fumarate). Retrieved from [Link][20]

  • ResearchGate. (n.d.). An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine.... Retrieved from [Link][35]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix effect in bioanalysis: an overview. Retrieved from [Link][17]

  • International Journal of MediPharm Research. (n.d.). Review Article on Matrix Effect in Bioanalytical Method Development. Retrieved from [Link]

  • Bio-Rad. (n.d.). What does the term matrix effect refer to in bioanalytical (biochemical analysis) validation?. Retrieved from [Link][18]

  • PharmaCompass. (n.d.). Trimebutine. Retrieved from [Link][36]

  • SciSpace. (2015). An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine.... Retrieved from [Link][7]

  • Bioanalysis Zone. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. Retrieved from [Link][26]

  • Semantic Scholar. (n.d.). An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine.... Retrieved from [Link][37]

  • SLAS Technology. (n.d.). Matrix Effects—A Challenge Toward Automation of Molecular Analysis. Retrieved from [Link][9]

  • ResearchGate. (n.d.). Discovery of A Novel Trimebutine Metabolite and its Impact on N-Desmethyltrimebutine Quantification by LC–MS/MS. Retrieved from [Link][38]

  • PubChem. (n.d.). Trimebutine Maleate. National Center for Biotechnology Information. Retrieved from [Link][39]

  • ResearchGate. (n.d.). Estimation of Trimebutine Maleate in Tablet Dosage Form by RP-HPLC. Retrieved from [Link][40]

  • PubMed. (2000). Synthesis of methylamino-2-phenyl-2-butyl-3,4,5-trimethoxybenzoate, the main bioactive metabolite of trimebutine maleate. Retrieved from [Link][41]

  • PubMed. (2013). Stable deuterium internal standard for the isotope-dilution LC-MS/MS analysis of elastin degradation. Retrieved from [Link][19]

Sources

Application Note: High-Throughput Bioanalytical Method for Trimebutine and Trimebutine-d5 in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Trimebutine and its stable isotope-labeled internal standard, Trimebutine-d5, in human plasma. The protocol is optimized for high-throughput analysis, making it suitable for pharmacokinetic and bioequivalence studies in drug development. The methodology employs a simple protein precipitation for sample preparation, followed by a rapid chromatographic separation on a C18 reversed-phase column. The rationale behind the selection of critical method parameters is discussed in detail to provide a comprehensive understanding for researchers and scientists.

Introduction: The Significance of Trimebutine Quantification

Trimebutine is a widely used gastrointestinal agent with antimuscarinic and weak mu opioid agonist effects, primarily prescribed for the treatment of irritable bowel syndrome and other motility disorders. Due to a significant first-pass metabolism, the parent drug is rapidly converted to its main active metabolite, N-desmethyltrimebutine (nortrimebutine).[1][2] Accurate and precise quantification of Trimebutine in biological matrices is crucial for pharmacokinetic profiling, dose-response relationship establishment, and bioequivalence assessment of different formulations.[3][4]

The use of a stable isotope-labeled internal standard, such as Trimebutine-d5, is the gold standard in quantitative bioanalysis using mass spectrometry.[5] Trimebutine-d5 shares near-identical physicochemical properties with the analyte, ensuring that it behaves similarly during sample preparation and chromatographic separation. This co-elution allows for the correction of matrix effects and variations in instrument response, leading to superior accuracy and precision in quantification.[5]

Method Rationale and Development Considerations

The development of a robust bioanalytical method requires a systematic approach. The choices made at each stage are critical for achieving the desired sensitivity, selectivity, and throughput.

Ionization and Mass Spectrometry

Trimebutine, containing a tertiary amine group, is readily protonated, making positive ion electrospray ionization (ESI+) the logical choice for mass spectrometric detection.[6][7] Tandem mass spectrometry (MS/MS) in the Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.[6][7][8]

Chromatographic Separation

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the preferred technique for separating Trimebutine from endogenous plasma components.[9][10] A C18 stationary phase offers a good balance of hydrophobicity for retaining Trimebutine. The mobile phase composition, typically a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer, is optimized to achieve a short retention time and good peak shape.[6][11]

Sample Preparation

For high-throughput applications, a simple and efficient sample preparation method is paramount. Protein precipitation is a rapid and effective technique for removing the bulk of proteins from plasma samples, which can otherwise interfere with the analysis and damage the analytical column.[12][13]

Below is a visualization of the decision-making process during method development:

MethodDevelopment cluster_Analyte Analyte Properties cluster_MS Mass Spectrometry cluster_Chroma Chromatography cluster_SamplePrep Sample Preparation Analyte Trimebutine (Tertiary Amine) Ionization Positive ESI Analyte->Ionization Protonation Mode Reversed-Phase Analyte->Mode Polarity Detection MS/MS (MRM) Ionization->Detection Selectivity Column C18 Column Mode->Column Retention Technique Protein Precipitation Technique->Column Cleanliness

Caption: Decision workflow for Trimebutine bioanalytical method development.

Detailed Application Protocol

This protocol provides a step-by-step guide for the quantification of Trimebutine in human plasma.

Materials and Reagents
  • Trimebutine maleate reference standard

  • Trimebutine-d5 internal standard[5]

  • HPLC-grade acetonitrile and methanol[2]

  • Ammonium acetate, analytical grade[6][9]

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Human plasma (with anticoagulant, e.g., heparin or EDTA)

Instrumentation and Chromatographic Conditions
  • LC System: UHPLC or HPLC system capable of binary gradient elution.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source.[6][7]

  • Analytical Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 2 mM Ammonium Acetate in water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Gradient Program:

    • 0.0-0.5 min: 20% B

    • 0.5-2.5 min: 20% to 80% B

    • 2.5-3.0 min: 80% B

    • 3.0-3.1 min: 80% to 20% B

    • 3.1-4.0 min: 20% B

Mass Spectrometer Parameters
  • Ionization Mode: ESI Positive

  • MRM Transitions:

    • Trimebutine: m/z 388.0 → 343.0[7]

    • Trimebutine-d5: m/z 393.2 → 348.2[14]

  • Ion Source Temperature: 500 °C

  • Ion Spray Voltage: 5500 V

Preparation of Standards and Quality Controls
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Trimebutine and Trimebutine-d5 in methanol.

  • Working Solutions: Prepare serial dilutions of the Trimebutine stock solution in 50:50 acetonitrile:water to create calibration standards. Prepare separate working solutions for quality control (QC) samples at low, medium, and high concentrations.

  • Internal Standard Spiking Solution: Dilute the Trimebutine-d5 stock solution in acetonitrile to a final concentration of 100 ng/mL.

Sample Preparation Protocol
  • Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.

  • Pipette 50 µL of plasma into the appropriately labeled tubes.

  • Add 150 µL of the internal standard spiking solution (Trimebutine-d5 in acetonitrile) to each tube.

  • Vortex each tube for 30 seconds to precipitate proteins.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes.

  • Carefully transfer 100 µL of the supernatant to a 96-well plate or autosampler vials.

  • Inject the prepared sample into the LC-MS/MS system.

The overall analytical workflow is depicted in the following diagram:

Workflow Start Plasma Sample (50 µL) Step1 Add IS (Trimebutine-d5) in Acetonitrile (150 µL) Start->Step1 Step2 Vortex (30s) Step1->Step2 Step3 Centrifuge (10 min) Step2->Step3 Step4 Transfer Supernatant Step3->Step4 Step5 LC-MS/MS Injection Step4->Step5 End Data Acquisition & Quantification Step5->End

Caption: Bioanalytical workflow for Trimebutine quantification in plasma.

Method Validation

A comprehensive validation of the bioanalytical method should be performed in accordance with regulatory guidelines, such as those from the EMA or FDA, to ensure its reliability.[15][16][17] The key validation parameters are summarized below.

Validation Parameter Acceptance Criteria Typical Performance
Linearity Correlation coefficient (r²) ≥ 0.990.5 - 500 ng/mL[8][18]
Lower Limit of Quantification (LLOQ) S/N > 10, Accuracy within ±20%, Precision ≤ 20%0.5 - 1 ng/mL[6][8]
Intra- and Inter-day Precision Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ)< 15%[6][8]
Accuracy Mean concentration within ±15% of nominal (±20% at LLOQ)85-115% of nominal[6][8]
Recovery Consistent, precise, and reproducible> 90%[8]
Matrix Effect CV of IS-normalized matrix factor ≤ 15%Minimal matrix effects observed
Stability (Freeze-thaw, short-term, long-term) Analyte concentration within ±15% of baselineStable under typical storage conditions

This structured approach to validation ensures the integrity and reproducibility of the data generated, which is fundamental for its application in clinical and non-clinical studies.[19][20]

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of Trimebutine in human plasma, utilizing Trimebutine-d5 as the internal standard. The simple sample preparation procedure and fast chromatographic runtime make it highly suitable for the analysis of a large number of samples in a regulated bioanalytical laboratory. The detailed rationale and protocol serve as a comprehensive guide for researchers and scientists in the field of drug metabolism and pharmacokinetics.

References

  • Appala Raju, V. V. S. S., Mohamud, A. B., Pathi, P. J., & Raju, N. A. (2014). Estimation of Trimebutine maleate in tablet dosage form by RP-HPLC. Journal of Pharmaceutical and Scientific Innovation, 3(1), 99-102. [Link]

  • Wang, H. Y., Liu, G. Y., Li, S. J., Zhang, J., & Liu, Y. M. (2002). Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 779(2), 251-258. [Link]

  • Qin, Y., Zhao, H., Zhang, W., Zhao, N., Fan, P., Zhang, L., & Zhang, H. (2013). A novel gradient LC-MS/MS method for simultaneous determination of trimebutine maleate and its two metabolites in human plasma. Life Science Journal, 10(1), 2840-2849. [Link]

  • Raju, V., et al. (n.d.). ESTIMATION OF TRIMEBUTINE MALEATE IN TABLET DOSAGE FORM BY RP HPLC. [Link]

  • Scribd. (n.d.). HPLC Analysis of Trimebutine. [Link]

  • ResearchGate. (n.d.). Determination of Trimebutine and Desmethyl-trimebutine in Human Plasma by HPLC. [Link]

  • Lavit, M., et al. (n.d.). Determination of Trimebutine and Desmethyl-trimebutine in Human Plasma by HPLC. [Link]

  • ResearchGate. (n.d.). A novel gradient LC-MS/MS method for simultaneous determination of trimebutine maleate and its two metabolites in human plasma. [Link]

  • Saivin, S., Lavit, M., Boudra, H., Michel, F., Martin, A., Cahiez, G., Labaune, J. P., Chomard, J. M., & Houin, G. (2000). Pharmacokinetics and bioequivalence of two trimebutine formulations in healthy volunteers using desmethyl-trimebutine levels. Arzneimittel-Forschung, 50(6), 524-528. [Link]

  • Wikipedia. (n.d.). Trimebutine. [Link]

  • Larabi, I. A., Duverneuil-Mayer, C., Abe, E., Baud, F., & Alvarez, J. C. (2015). An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine by On-Line Turbulent Flow Coupled with Liquid Chromatography-Tandem Mass Spectrometry in Human Plasma: Application to a Fatal Poisoning Case with Toxicokinetic Study. Journal of Analytical Toxicology, 39(9), 720-725. [Link]

  • Semantic Scholar. (n.d.). An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine by On-Line Turbulent Flow Coupled with Liquid Chromatography-Tandem Mass Spectrometry in Human Plasma: Application to a Fatal Poisoning Case with Toxicokinetic Study. [Link]

  • Qin, Y., et al. (2013). A novel gradient LC-MS/MS method for simultaneous determination of trimebutine maleate and its two metabolites in human plasma. Life Science Journal. [Link]

  • Lee, H. W., Seo, J. H., Lee, W. Y., You, H., & Lee, K. T. (2009). Pharmacokinetic and bioequivalence evaluation of two formulations of 100 mg trimebutine maleate (Recutin and Polybutin) in healthy male volunteers using the LC-MS/MS method. International Journal of Clinical Pharmacology and Therapeutics, 47(10), 636-643. [Link]

  • (n.d.). Determination of Active Metabolite Desmethyl Trimebutine Levels after a Single Dose of Trimebutine Tablets in Healthy Human Male Volunteers. [Link]

  • ResearchGate. (n.d.). Pharmacokinetics and Bioequivalence of Two Trimebutine Formulations in Healthy Volunteers Using Desmethyl-trimebutine Levels. [Link]

  • ResearchGate. (n.d.). (PDF) Safety, Tolerability and Pharmacokinetics of Trimebutine 3-Thiocarbamoylbenzenesulfonate (GIC-1001) in a Randomized Phase I Integrated Design Study: Single and Multiple Ascending Doses and Effect of Food in Healthy Volunteers. [Link]

  • (n.d.). Pharmacology & Toxicology. [Link]

  • Larabi, I. A., et al. (2015). An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine by On-Line Turbulent Flow Coupled with Liquid Chromatography-Tandem Mass Spectrometry in Human Plasma: Application to a Fatal Poisoning Case with Toxicokinetic Study. [Link]

  • ResearchGate. (n.d.). Spectrophotometric and liquid chromatographic determination of trimebutine maleate in the presence of its degradation products. [Link]

  • Lee, H. S., Jeong, C. K., Choi, S. J., Kim, S. B., Lee, M. H., & Lee, H. S. (1999). High-performance liquid chromatographic determination of trimebutine and its major metabolite, N-monodesmethyl trimebutine, in rat and human plasma. Journal of Chromatography B: Biomedical Sciences and Applications, 723(1-2), 239-246. [Link]

  • ResearchGate. (n.d.). Discovery of A Novel Trimebutine Metabolite and its Impact on N -Desmethyltrimebutine Quantification by LC–MS/MS. [Link]

  • European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. [Link]

  • Veeprho. (n.d.). Trimebutine-D5 (Fumarate). [Link]

  • ResearchGate. (n.d.). Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry. [Link]

  • Researcher.Life. (n.d.). Validation of bioanalytical methods. [Link]

  • Karnes, H. T., Shiu, G., & Shah, V. P. (1991). Validation of bioanalytical methods. Pharmaceutical Research, 8(4), 421-426. [Link]

  • Al-Tannak, N. F., & Hemdan, A. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Journal of Applied Pharmaceutical Science, 13(7), 001-010. [Link]

  • Patel, P., & Patel, M. (2014). Bioanalytical Method Validation and Its Pharmaceutical Application- A Review. Walsh Medical Media. [Link]

Sources

A Robust and Sensitive LC-MS/MS Method for the Quantification of Trimebutine in Biological Matrices Using Trimebutine-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Mass Spectrometric Detection of Trimebutine-d5

Introduction

Trimebutine, a non-competitive spasmolytic agent, acts as a regulator of intestinal motility and is widely prescribed for irritable bowel syndrome (IBS) and other functional gastrointestinal disorders.[1] Accurate quantification of Trimebutine and its metabolites in biological matrices, such as human plasma, is critical for pharmacokinetic (PK), bioequivalence, and toxicokinetic studies.[2][3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for such bioanalytical assays due to its superior sensitivity, selectivity, and speed.[2][4]

A key element of a robust quantitative LC-MS/MS method is the use of an appropriate internal standard (IS) to correct for variability in sample preparation and instrument response. A stable isotope-labeled (SIL) internal standard is the ideal choice as it shares near-identical physicochemical properties with the analyte, causing it to co-elute chromatographically and exhibit similar ionization efficiency and matrix effects. Trimebutine-d5, a deuterium-labeled analog of Trimebutine, serves this purpose perfectly, ensuring the highest level of accuracy and precision in quantitative workflows.[5]

This application note provides a detailed protocol for the detection and quantification of Trimebutine using Trimebutine-d5 as an internal standard. We will detail the optimized mass spectrometry parameters, a step-by-step sample preparation protocol, and the underlying scientific rationale for the method's design, providing researchers with a comprehensive guide for implementation.

Principle of the Method

The method employs a simple protein precipitation step to extract Trimebutine and the Trimebutine-d5 internal standard from a plasma matrix. The extracted sample is then injected into a reverse-phase liquid chromatography system for separation from endogenous interferences. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with a positive electrospray ionization (ESI+) source. Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard, allowing for highly selective and sensitive quantification.

Experimental Details

Reagents and Materials
  • Standards: Trimebutine and Trimebutine-d5 fumarate analytical standards.[5][6]

  • Solvents: HPLC-grade or LC-MS grade acetonitrile and methanol.

  • Reagents: Formic acid (analytical grade), ammonium acetate, and ultra-pure water.

  • Biological Matrix: Blank human plasma (or other relevant biological matrix).

Instrumentation
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole tandem mass spectrometer equipped with a positive electrospray ionization (ESI) source.

Optimized LC-MS/MS Parameters

The following tables summarize the optimized conditions for chromatographic separation and mass spectrometric detection.

Table 1: Chromatographic Conditions

ParameterRecommended Value
LC Column C18 Reverse-Phase (e.g., Sun Fire C18, YMC J'sphere C18)[2][4]
Mobile Phase A 0.1% Formic Acid in Water or 2 mM Ammonium Acetate (pH 6.5)[2][7]
Mobile Phase B Acetonitrile or Methanol[2][7]
Flow Rate 0.2 - 0.8 mL/min[2][7]
Gradient Program Gradient elution is recommended to ensure separation from metabolites and matrix components.[4][7] Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.
Injection Volume 5 - 10 µL
Column Temperature 25 °C[7]

Table 2: Mass Spectrometry Conditions

ParameterAnalyte: TrimebutineInternal Standard: Trimebutine-d5
Ionization Mode Positive Electrospray (ESI+)Positive Electrospray (ESI+)
Precursor Ion (Q1) [M+H]⁺ m/z 388.0m/z 393.2[6]
Product Ion (Q3) m/z 343.0m/z 348.2[6]
Dwell Time 50 - 100 ms50 - 100 ms
Collision Energy (CE) Instrument dependent, requires optimizationInstrument dependent, requires optimization
Declustering Potential (DP) Instrument dependent, requires optimizationInstrument dependent, requires optimization
Ion Source Temperature ~300 °C[1]~300 °C[1]
IonSpray Voltage ~5500 V~5500 V
Rationale for MRM Transition Selection

The selection of MRM transitions is the cornerstone of method selectivity.

  • Trimebutine (388.0 → 343.0): The precursor ion at m/z 388.0 corresponds to the protonated molecule [M+H]⁺ of Trimebutine. The transition to the product ion at m/z 343.0 represents a characteristic fragmentation pattern, providing specificity.[1][3]

  • Trimebutine-d5 (393.2 → 348.2): As expected, the precursor ion for the deuterated standard is 5 mass units higher than the parent compound (388.0 + 5 = 393.0, observed as 393.2).[6] The monitored product ion at m/z 348.2 is also 5 mass units higher than Trimebutine's product ion (343.0 + 5 = 348.0, observed as 348.2).[6] This parallel mass shift strongly indicates that the five deuterium atoms are located on a part of the molecule that is retained in the monitored fragment, ensuring the fragmentation behavior is analogous to the unlabeled analyte. This is a critical attribute for a high-quality internal standard.

Detailed Analytical Protocol

This protocol outlines a self-validating system by incorporating calibration standards and quality control samples.

Step 1: Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Trimebutine and Trimebutine-d5 in methanol to prepare individual stock solutions of 1 mg/mL.[7]

  • Analyte Working Solutions: Serially dilute the Trimebutine stock solution with a 50:50 mixture of methanol and water to prepare a series of working solutions for spiking calibration curve (CAL) standards and quality control (QC) samples.[7]

  • Internal Standard (IS) Working Solution: Dilute the Trimebutine-d5 stock solution with acetonitrile to a final concentration (e.g., 50 ng/mL). This concentration should be chosen to yield a consistent and strong signal in all samples.

Step 2: Preparation of Calibration Standards and Quality Controls
  • Spike appropriate volumes of the analyte working solutions into blank plasma to create a calibration curve spanning the desired concentration range (e.g., 1-1000 ng/mL).[1][2] A typical curve may include 7-8 non-zero concentration levels.

  • Prepare QC samples in blank plasma at a minimum of three concentration levels: Low (3x LLOQ), Medium, and High.

Step 3: Sample Preparation (Protein Precipitation)
  • Label microcentrifuge tubes for each CAL, QC, and unknown sample.

  • Aliquot 100 µL of plasma (CAL, QC, or unknown sample) into the corresponding tubes.

  • Add 300 µL of the IS working solution in acetonitrile to each tube. The acetonitrile acts as the protein precipitation agent.

  • Vortex each tube vigorously for 30 seconds to ensure complete protein precipitation and mixing.

  • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject the prepared samples into the LC-MS/MS system.

Step 4: Data Acquisition and Processing
  • Create an injection sequence starting with blank matrix samples, followed by the calibration curve, QC samples, and finally the unknown samples. Periodically inject QC samples throughout the run to monitor system performance.

  • Integrate the peak areas for both Trimebutine and Trimebutine-d5 for each injection.

  • Calculate the Peak Area Ratio (PAR) for each sample: PAR = (Peak Area of Trimebutine) / (Peak Area of Trimebutine-d5)

  • Generate a calibration curve by plotting the PAR of the CAL standards against their nominal concentrations. Apply a linear regression with a 1/x or 1/x² weighting factor. The correlation coefficient (r²) should be >0.99 for an acceptable curve.

  • Determine the concentration of Trimebutine in QC and unknown samples by interpolating their PAR values from the regression equation of the calibration curve. The calculated concentrations of the QC samples must be within ±15% of their nominal values (±20% at the LLOQ) for the run to be accepted.[2][4]

Analytical Workflow Visualization

The following diagram illustrates the complete workflow from sample receipt to final data reporting.

G cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock Stock Solution Preparation cal_qc Spiking of CAL/QC Samples in Plasma stock->cal_qc precip Protein Precipitation with IS in ACN cal_qc->precip sample Plasma Sample (Unknowns) sample->precip centrifuge Centrifugation precip->centrifuge supernatant Supernatant Transfer centrifuge->supernatant lc LC Separation (C18 Column) supernatant->lc ms MS/MS Detection (MRM Mode) lc->ms integrate Peak Integration ms->integrate curve Calibration Curve Generation (PAR vs Conc.) integrate->curve quantify Quantification of Unknowns & QCs curve->quantify report Final Report quantify->report

Sources

Troubleshooting & Optimization

Technical Support Center: Ensuring Accurate Quantification of Trimebutine and its Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of trimebutine and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of sample handling, storage, and analysis of these compounds. The inherent instability of trimebutine and its primary active metabolite, nor-trimebutine, can lead to significant variability and inaccuracy in experimental results if not properly managed. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity and reproducibility of your data.

Understanding the Challenge: The Instability of Trimebutine and its Metabolites

Trimebutine, an ester-containing drug, is susceptible to hydrolysis, breaking down into 2-(dimethylamino)-2-phenylbutanol and 3,4,5-trimethoxybenzoic acid.[1][2] This degradation is influenced by factors such as pH, temperature, and light.[3][4]

More critically for pharmacokinetic studies, trimebutine undergoes extensive first-pass metabolism in the liver, primarily through N-demethylation to form its main active metabolite, N-desmethyltrimebutine (nor-trimebutine).[5][6] This metabolite is further conjugated, with studies identifying an unstable N-glucuronide of nor-trimebutine.[4] This glucuronide conjugate can readily hydrolyze back to nor-trimebutine ex vivo during sample storage and processing, leading to a positive bias and artificially inflated concentrations of the active metabolite.[4]

Below is a diagram illustrating the metabolic pathway of trimebutine.

Trimebutine Metabolism Trimebutine Trimebutine Nor_Trimebutine Nor-trimebutine (N-desmethyltrimebutine) Trimebutine->Nor_Trimebutine N-demethylation (Primary Pathway) Other_Metabolites Other Metabolites (e.g., Hydrolysis Products, N-didesmethyltrimebutine) Trimebutine->Other_Metabolites Hydrolysis, further demethylation Nor_Trimebutine_Glucuronide Nor-trimebutine N-Glucuronide (Unstable) Nor_Trimebutine->Nor_Trimebutine_Glucuronide Glucuronidation Nor_Trimebutine_Glucuronide->Nor_Trimebutine Hydrolysis (ex vivo instability)

Caption: Metabolic pathway of trimebutine.

Frequently Asked Questions (FAQs)

Q1: My measured concentrations of nor-trimebutine are highly variable and often higher than expected. What could be the cause?

A significant reason for unexpectedly high and variable nor-trimebutine concentrations is the ex vivo hydrolysis of its unstable N-glucuronide conjugate back to the parent metabolite during sample storage and processing.[4] This leads to an artificial increase in the measured nor-trimebutine levels. To address this, it is crucial to either stabilize the glucuronide or, more practically, to develop an analytical method that measures "total" nor-trimebutine by intentionally hydrolyzing the conjugate prior to analysis.[4]

Q2: What are the optimal storage conditions for plasma samples containing trimebutine and its metabolites?

To minimize the degradation of both trimebutine and its metabolites, samples should be processed and frozen as rapidly as possible. Long-term storage at ultra-low temperatures is recommended.

ConditionTemperatureMaximum DurationRationale
Short-term Storage 2-8°C (refrigerated)< 24 hoursTo slow down enzymatic and chemical degradation prior to freezing.[7][8]
Long-term Storage -20°CUp to 30 days for nor-trimebutine[9]Adequate for shorter durations, but -80°C is preferred for maximum stability.
-80°C (ultra-low freezer)> 30 days (recommended)Considered the gold standard for long-term storage of biological samples to minimize degradation of labile metabolites.[10][11]

Q3: How many freeze-thaw cycles are acceptable for my samples?

It is best to minimize freeze-thaw cycles. Each cycle can compromise the integrity of the sample and lead to the degradation of labile metabolites. Ideally, samples should be aliquoted upon collection to avoid the need for repeated thawing of the entire sample.[7][10] While some studies have shown nor-trimebutine to be stable for up to three freeze-thaw cycles[9], it is a best practice to limit this to a single cycle where possible.

Q4: Does the choice of anticoagulant in blood collection tubes matter?

Yes, the choice of anticoagulant can impact the stability of metabolites and may interfere with analysis. For metabolomics studies, EDTA is often recommended as it has been shown to have a lesser effect on metabolite profiles compared to other anticoagulants.[2][12][13] It is crucial to maintain consistency in the type of collection tube used throughout a study to avoid introducing pre-analytical variability.

Troubleshooting Guide

Problem 1: Low Recovery of Trimebutine
  • Potential Cause 1: Hydrolysis of the Ester Bond. Trimebutine is an ester and is susceptible to pH- and temperature-dependent hydrolysis.[3][4] The pH of biological samples like plasma can increase upon storage, which can accelerate degradation.[14]

    • Solution:

      • Rapid Processing and Freezing: Process blood samples to plasma immediately after collection and freeze them at -80°C.

      • pH Control: For extended benchtop processing, consider keeping samples on ice. For long-term storage, ensuring a stable, near-neutral pH can be beneficial, though rapid freezing is the most effective strategy. Studies on trimebutine maleate in aqueous solutions show it is most stable at an acidic pH of 2-2.8, though this is not practical for biological samples.[4]

      • Protect from Light: Trimebutine maleate is photosensitive, so samples should be protected from light during collection and processing.[3][4]

  • Potential Cause 2: Adsorption to Collection or Storage Vessels. Lipophilic compounds can sometimes adsorb to plastic surfaces.

    • Solution: Use low-binding polypropylene tubes for sample collection and storage. Perform validation studies to ensure there is no significant loss of analyte due to adsorption.

Problem 2: Positive Bias in Nor-trimebutine Quantification (Incurred Sample Reanalysis Failure)
  • Potential Cause: Hydrolysis of Nor-trimebutine N-Glucuronide. As previously mentioned, this is a well-documented issue where the unstable glucuronide conjugate breaks down to nor-trimebutine, artificially inflating its concentration.[4]

    • Solution: Develop a "Total" Nor-trimebutine Assay.

      • Acidification Step: Introduce an acidification step into your sample extraction procedure. This will purposefully and completely hydrolyze the nor-trimebutine glucuronide to nor-trimebutine.[4] This ensures that you are consistently measuring the total amount of nor-trimebutine, leading to more reproducible results.

      • Method Validation: Re-validate your analytical method with this hydrolysis step included to ensure accuracy, precision, and linearity.

Below is a workflow diagram illustrating the recommended sample processing steps.

Sample Processing Workflow cluster_collection Sample Collection cluster_processing Sample Processing (within 1 hour) cluster_storage Storage cluster_analysis Analysis Collection 1. Collect blood in EDTA tubes KeepCold 2. Place on ice immediately Collection->KeepCold Centrifuge 3. Centrifuge at 4°C KeepCold->Centrifuge Aliquot 4. Aliquot plasma into low-binding tubes Centrifuge->Aliquot Freeze 5. Flash-freeze and store at -80°C Aliquot->Freeze Thaw 6. Thaw on ice Freeze->Thaw Acidify 7. Acidify sample to hydrolyze Nor-trimebutine Glucuronide (for total Nor-trimebutine assay) Thaw->Acidify Extract 8. Perform extraction and LC-MS/MS analysis Acidify->Extract

Sources

Technical Support Center: Chromatographic Separation of Trimebutine and Trimebutine-d5

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for optimizing the chromatographic separation of Trimebutine and its deuterated internal standard, Trimebutine-d5. This guide is designed for researchers, analytical scientists, and drug development professionals who are developing quantitative assays, particularly for LC-MS applications. Here, we move beyond generic advice to provide in-depth, scientifically grounded troubleshooting strategies based on the physicochemical properties of the analytes and established chromatographic principles.

Frequently Asked Questions (FAQs)

Q1: Why is achieving baseline separation between Trimebutine and Trimebutine-d5 so challenging?

A: The primary challenge lies in the fact that Trimebutine and Trimebutine-d5 are isotopologues. They share the same chemical structure, elemental composition, and physicochemical properties, with the only difference being the substitution of five hydrogen atoms with deuterium on the phenylbutyl moiety.[1][2] In reversed-phase chromatography, retention is primarily driven by hydrophobicity. As these two compounds have virtually identical polarity and structure, they tend to co-elute under many standard conditions. Separation relies on exploiting the subtle "Isotope Effect," where the slightly greater atomic mass of deuterium can lead to minor differences in interaction with the stationary phase.[3]

Q2: I'm developing an LC-MS/MS method. Why can't I just use co-eluting peaks since the mass spectrometer can differentiate them?

A: While the mass spectrometer can distinguish between the two compounds based on their mass-to-charge ratio (m/z), chromatographic separation is still highly recommended for robust and accurate quantification. Co-elution can lead to:

  • Ion Suppression: If both compounds enter the ion source at the exact same time at high concentrations, they compete for ionization, which can suppress the signal of one or both analytes, leading to inaccurate and unreliable results.[4]

  • Isobaric Interferences: While less common with a stable-labeled internal standard, matrix components could potentially have isobaric interferences that overlap with your analytes. Chromatography provides an essential layer of separation.

  • Linearity Issues: Severe ion suppression can compromise the linearity of the calibration curve.

Achieving at least partial separation (e.g., to 20% peak height) is a common goal to mitigate these risks.

Q3: What are the key physicochemical properties of Trimebutine I should consider for method development?

A: Understanding Trimebutine's properties is fundamental to controlling its chromatographic behavior.

PropertyValue / CharacteristicImplication for Chromatography
Analyte Type Tertiary AmineThe basic nitrogen is prone to protonation. Mobile phase pH is a critical parameter for controlling retention and peak shape.
pKa (predicted) ~7.29 ± 0.50[5]To ensure consistent protonation and avoid peak tailing on silica-based columns, the mobile phase pH should be at least 2 units below the pKa (i.e., pH < 5.3).
Structure Contains a non-polar phenylbutyl group and a polar ester group.Suitable for reversed-phase chromatography (e.g., C18, C8 columns).
Formulation Often supplied as Trimebutine Maleate salt.[6][7]The salt form enhances solubility but does not fundamentally alter the chromatographic behavior of the free base in a buffered mobile phase.

Troubleshooting Guide: Achieving Optimal Separation

This section provides a systematic approach to resolving common issues encountered during the separation of Trimebutine and its deuterated analog.

Problem 1: Complete Co-elution or Poor Resolution (Resolution < 1.0)

This is the most common issue. The goal is to increase the differential interaction between the two isotopologues and the stationary phase.

G cluster_0 Troubleshooting: Poor Resolution start Start with Initial Conditions (e.g., 50:50 ACN:H2O + 0.1% FA) step1 Decrease Organic Content (e.g., to 45% ACN) Increase Retention Time start->step1 Is Resolution < 1.0? step2 Switch Organic Modifier (ACN to Methanol or vice-versa) step1->step2 Still inadequate? result Resolution Improved step1->result Success! step3 Fine-Tune Mobile Phase pH (Range: pH 3.0 - 4.5) step2->step3 Still inadequate? step2->result Success! step4 Consider Alternative Column (e.g., Phenyl-Hexyl) step3->step4 Still inadequate? step3->result Success! step4->result Success!

Caption: Systematic workflow for improving analyte resolution.

1. Optimize the Organic Modifier Concentration

  • Causality: Reducing the percentage of the organic solvent (elution strength) in the mobile phase increases the retention time of both analytes. This extended interaction time with the C18 stationary phase can amplify the subtle differences in hydrophobicity caused by the isotope effect, often leading to improved separation.

  • Protocol:

    • Establish a starting isocratic condition (e.g., 50% Acetonitrile, 50% Water with 0.1% Formic Acid).

    • Decrease the acetonitrile concentration in 2-3% increments (e.g., to 48%, 45%, 42%).

    • Equilibrate the column with at least 10 column volumes of the new mobile phase before each injection.

    • Monitor the retention time and resolution. The goal is to find a balance between adequate separation and acceptable run time.

2. Evaluate Different Organic Modifiers

  • Causality: Acetonitrile and methanol exhibit different solvent properties and engage in unique interactions with both the analyte and the stationary phase. This difference in "selectivity" can sometimes be the key to separating closely eluting compounds. Methanol is a protic solvent and a better hydrogen bond donor, while acetonitrile is aprotic. Switching between them can alter the elution pattern.

  • Protocol:

    • If using acetonitrile, replace it with methanol. Note: To achieve similar retention times, you may need to use a slightly higher percentage of methanol as it is a weaker solvent than acetonitrile in reversed-phase chromatography.

    • For example, if 45% acetonitrile was used, start with approximately 50-55% methanol.

    • Re-optimize the organic modifier concentration as described in the previous step.

    • Compare the chromatograms obtained with both solvents to determine which provides superior resolution.

3. Adjust Mobile Phase pH

  • Causality: Trimebutine is a basic compound. The mobile phase pH dictates its degree of ionization. By operating at a pH well below its pKa (e.g., pH 3-5), the tertiary amine is fully protonated, leading to a stable charge and predictable chromatographic behavior. Minor adjustments within this acidic range can subtly alter the molecule's conformation and interaction with the stationary phase, potentially improving separation.

  • Protocol (for LC-MS):

    • Prepare your aqueous mobile phase with a volatile buffer system. A common choice is 10 mM ammonium formate.

    • Adjust the pH of the aqueous phase using formic acid. Start at pH 4.0.

    • Analyze the sample, then test mobile phases with the pH adjusted to 3.5 and 3.0.

    • Observe the impact on resolution and peak shape. A lower pH often improves peak shape for basic compounds.

Starting Mobile Phase Recommendations (LC-MS)
Column C18, 2.1 or 3.0 mm i.d., < 3 µm particle size
Aqueous Phase (A) Water with 0.1% Formic Acid OR 10 mM Ammonium Acetate/Formate, pH adjusted to 3.5 with Formic Acid[8]
Organic Phase (B) Acetonitrile with 0.1% Formic Acid OR Methanol with 0.1% Formic Acid[9][10]
Initial Condition Isocratic elution with 40-50% B
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 35 - 45 °C
Problem 2: Peak Tailing or Poor Peak Asymmetry

Peak tailing is a common problem for basic analytes like Trimebutine on standard silica-based columns.

G cluster_0 Troubleshooting: Peak Tailing start Observe Peak Tailing (Asymmetry > 1.2) cause Root Cause: Secondary Silanol Interactions start->cause step1 Lower Mobile Phase pH (e.g., to pH 3.0) Protonates Analyte & Suppresses Silanols cause->step1 step2 Increase Buffer Strength (e.g., 10mM to 20mM) Masks Active Sites step1->step2 Tailing persists? result Symmetric Peak step1->result Success! step3 Use End-Capped or Hybrid Column (Reduces available silanols) step2->step3 Tailing persists? step2->result Success! step3->result Success!

Caption: Decision tree for resolving peak tailing issues.

1. Lower Mobile Phase pH

  • Causality: Peak tailing for amines is often caused by secondary ionic interactions between the protonated analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of the silica stationary phase. By lowering the mobile phase pH to ~3, the silanol groups become protonated (Si-OH), neutralizing their negative charge and eliminating this unwanted interaction mechanism.

  • Protocol:

    • If your mobile phase pH is 4.0 or higher, prepare a new aqueous phase buffered to pH 3.0 using 10 mM ammonium formate and formic acid.

    • Thoroughly flush and equilibrate the system.

    • Inject the sample and assess the peak asymmetry factor. A value between 0.9 and 1.2 is generally considered excellent.

2. Increase Buffer Concentration

  • Causality: The buffer cations (e.g., NH₄⁺ from ammonium formate) can compete with the protonated Trimebutine for interaction with any residual active silanol sites. Increasing the buffer concentration provides more of these competing ions, effectively "masking" the silanol groups from the analyte and improving peak shape.

  • Protocol:

    • Prepare mobile phases with increasing buffer concentrations, for example, 10 mM, 15 mM, and 20 mM ammonium formate.

    • Maintain a constant pH (e.g., 3.5) across all conditions.

    • Evaluate the peak shape at each concentration. Be mindful that very high buffer concentrations can potentially lead to signal suppression in the MS source.

3. Employ an Ion-Pairing Agent (HPLC-UV Methods Only)

  • Disclaimer: This technique is not compatible with standard electrospray ionization mass spectrometry (ESI-MS) as ion-pairing agents are non-volatile and will contaminate the ion source.

  • Causality: For HPLC-UV applications where MS is not used, an ion-pairing agent like sodium heptanesulfonate can be highly effective.[11][12] The hydrophobic alkyl tail of the agent adsorbs onto the C18 stationary phase, while its negatively charged sulfonate head faces the mobile phase. This creates a pseudo-ion-exchange surface that has a strong, controlled interaction with the positively charged Trimebutine, improving both retention and peak shape.

  • Protocol (for HPLC-UV):

    • Prepare an aqueous mobile phase containing 5 mM sodium heptanesulfonate.

    • Adjust the pH to ~4.0 using phosphoric or acetic acid.

    • Re-optimize the organic modifier percentage, as the addition of an ion-pairing agent will significantly increase the retention of Trimebutine.

By methodically applying these principles, you can develop a robust and reliable chromatographic method that provides the necessary separation between Trimebutine and Trimebutine-d5 for high-quality quantitative analysis.

References

  • Appala Raju, V.V.S.S., et al. (2014). Estimation of Trimebutine maleate in tablet dosage form by RP-HPLC. Journal of Pharmaceutical and Scientific Innovation. Available at: [Link]

  • Appala Raju, V.V.S.S., et al. (n.d.). estimation of trimebutine maleate in tablet dosage form by rp hplc. International Journal of Pharmaceutical and Scientific Innovation. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Trimebutine maleate on Newcrom R1 HPLC column. Available at: [Link]

  • Joo, H. Y., et al. (1999). High-performance liquid chromatographic determination of trimebutine and its major metabolite, N-monodesmethyl trimebutine, in rat and human plasma. PubMed. Available at: [Link]

  • joo1999. (n.d.). HPLC Analysis of Trimebutine. Scribd. Available at: [Link]

  • Ji, H. Y., et al. (2002). Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry. PubMed. Available at: [Link]

  • Semantic Scholar. (n.d.). RP-HPLC Determination of Related Impurities in Trimebutine Maleate and Assay of Components in Its Preparation. Available at: [Link]

  • 022393 Trimebutine-d5 CAS: 1189928-38-8. (n.d.). Available at: [Link]

  • Axios Research. (n.d.). Trimebutine-d5 Maleate - CAS - 34140-59-5 (non-labelled). Available at: [Link]

  • Wikipedia. (n.d.). Trimebutine. Available at: [Link]

  • Veeprho. (n.d.). Trimebutine-D5 (Fumarate). Available at: [Link]

  • ResearchGate. (n.d.). Evaluation of gas chromatography for the separation of a broad range of isotopic compounds. Available at: [Link]

  • Restek. (2016). Getting The Most Out Of Your LCMSMS Separations and Method Development. YouTube. Available at: [Link]

  • PubChem - NIH. (n.d.). Trimebutine. Available at: [Link]

  • Agilent Technologies. (n.d.). Mobile Phase Optimization for the Analysis of Synthetic Oligonucleotides by Ion-Pair Reversed Phase Liquid Chromatography. Available at: [Link]

  • ResearchGate. (n.d.). Spectrophotometric and liquid chromatographic determination of trimebutine maleate in the presence of its degradation products. Available at: [Link]

  • MDPI. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Available at: [Link]

  • precisionFDA. (n.d.). TRIMEBUTINE MALEATE. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of LC mobile phases. Available at: [Link]

Sources

Troubleshooting poor peak shape in Trimebutine chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of Trimebutine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to poor peak shape in High-Performance Liquid Chromatography (HPLC). As your virtual Senior Application Scientist, I will guide you through a logical, cause-and-effect-based approach to diagnosing and solving these challenges, ensuring the integrity and accuracy of your analytical results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Trimebutine peak is exhibiting significant tailing. What are the primary causes and how can I fix it?

A1: Peak tailing is the most common peak shape issue encountered for basic compounds like Trimebutine and is typically characterized by an asymmetric peak with a drawn-out latter half. [1] This phenomenon compromises peak integration and reduces resolution from nearby impurities. The primary cause is often secondary interactions between the analyte and the stationary phase.[2]

Underlying Causes:

  • Silanol Interactions: Trimebutine is a basic compound containing a tertiary amine.[3] On standard silica-based C18 columns, residual acidic silanol groups (Si-OH) on the silica surface can interact strongly with the protonated basic analyte via ion-exchange mechanisms.[4][5] This secondary interaction slows down a portion of the analyte molecules, causing them to elute later and create a "tail."[6]

  • Incorrect Mobile Phase pH: If the mobile phase pH is not optimal, it can exacerbate silanol interactions. At a pH well below the pKa of the silanol groups (typically around 3.8-4.5) and the pKa of Trimebutine, both will be protonated, but strong ionic interactions can still occur.

  • Column Contamination: The accumulation of strongly retained sample matrix components or impurities on the column can create active sites that cause tailing.[2]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for Trimebutine peak tailing.

Step-by-Step Experimental Protocols:

  • Protocol 1: Mobile Phase pH Adjustment

    • Objective: To suppress the ionization of residual silanol groups.

    • Step 1: Prepare mobile phases with a pH between 2.5 and 3.5. A low pH ensures that the majority of silanol groups are protonated (not ionized), minimizing their ability to interact with the positively charged Trimebutine molecule.[4]

    • Step 2: Use a suitable buffer, such as phosphate or formate, at a concentration of 10-25 mM to maintain a stable pH.[7]

    • Step 3: Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.

    • Step 4: Analyze the peak shape. A significant reduction in tailing should be observed.

  • Protocol 2: Employing Mobile Phase Modifiers

    • Objective: To compete with the analyte for active sites or to mask silanol groups.

    • Step 1: Add a small concentration of a basic modifier, like triethylamine (TEA), to the mobile phase (e.g., 0.1% v/v). TEA will preferentially interact with the active silanol sites, effectively shielding them from Trimebutine.[7]

    • Step 2: Alternatively, use an ion-pairing agent like heptanesulfonic acid (as used in several published Trimebutine methods).[8][9] This agent pairs with the analyte, reducing its interaction with the stationary phase. A typical concentration is 5 mM.

    • Step 3: Ensure the modifier is fully dissolved and the mobile phase is properly mixed and degassed.

    • Step 4: Equilibrate the column thoroughly and inject the sample.

  • Protocol 3: Column Selection and Care

    • Objective: To use a stationary phase with minimal active sites or to clean a contaminated column.

    • Step 1 (Selection): If developing a new method, select a modern, high-purity silica column that is end-capped. End-capping chemically converts most residual silanols into less reactive groups.[4] Columns with low silanol activity are specifically marketed for the analysis of basic compounds.[10]

    • Step 2 (Care): If tailing has worsened over time, flush the column. Reverse the column direction and flush with a series of strong solvents (e.g., isopropanol, then methanol, then mobile phase without buffer). This can remove strongly bound contaminants.[11]

    • Step 3 (Replacement): If flushing does not restore peak shape, the column's stationary phase may be irreversibly damaged, and replacement is necessary.[12]

Q2: My Trimebutine peak is fronting. What does this indicate and what is the solution?

A2: Peak fronting, where the first half of the peak is broader than the second, is less common than tailing but points to specific issues, often related to overloading or solvent mismatch. [4][13]

Underlying Causes:

  • Sample Overload: Injecting too much sample mass onto the column can saturate the stationary phase.[13] When the analyte concentration is too high, the equilibrium between the mobile and stationary phases is disturbed, leading to a non-linear isotherm and a fronting peak shape.[14]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger (more eluting power) than the mobile phase, the analyte band will spread rapidly at the column inlet, causing distortion.[2][13] For reversed-phase chromatography, dissolving Trimebutine in a high percentage of organic solvent (like 100% Acetonitrile) when the mobile phase is, for example, 45% Acetonitrile, will cause this issue.

  • Column Collapse: A sudden physical change or void at the head of the column can cause severe peak shape distortion, including fronting.[14] This can happen if the column is subjected to extreme pH, temperature, or pressure shocks.[1]

Troubleshooting and Solutions:

IssueCausalityRecommended Solution
Mass Overload Exceeding the linear capacity of the stationary phase.Protocol 4: Dilution Series Experiment .
Solvent Mismatch Sample diluent is stronger than the mobile phase.Dissolve the sample in the initial mobile phase or a weaker solvent.
Column Collapse Physical void formation at the column inlet.Replace the column and operate within the manufacturer's pH and temperature limits.

Step-by-Step Experimental Protocols:

  • Protocol 4: Dilution Series Experiment

    • Objective: To determine if the column is overloaded.

    • Step 1: Prepare a series of dilutions of your Trimebutine sample (e.g., 1:2, 1:5, 1:10, 1:100) using the mobile phase as the diluent.

    • Step 2: Inject the same volume of each dilution, starting with the most dilute sample.

    • Step 3: Observe the peak shape. If the fronting diminishes and the peak becomes more symmetrical at lower concentrations, the issue is mass overload.

    • Step 4: Determine the highest concentration that provides an acceptable peak shape and adjust your sample preparation accordingly. Alternatively, reduce the injection volume.[12]

Q3: I am observing split peaks for Trimebutine. How do I diagnose the source of this problem?

A3: Split peaks are a clear indication that the analyte band is being disrupted as it travels through the system. This can happen before or during the separation process.

Diagnostic Flowchart:

Caption: Diagnostic flowchart for troubleshooting split peaks.

Underlying Causes & Solutions:

  • Partially Blocked Column Frit: Debris from the sample, mobile phase, or system wear can clog the inlet frit of the column.[14] This creates an uneven flow path, splitting the sample band as it enters the column.

    • Solution: Disconnect the column, reverse its direction, and flush it to waste with a strong solvent. If this fails, the column must be replaced. Using a guard column is a crucial preventative measure.[11]

  • Column Void: A void or channel in the packing material at the head of the column will also cause the sample band to split. This is often a sign of column aging or harsh operating conditions.

    • Solution: The column needs to be replaced.

  • Sample Solvent Effect: Injecting a sample in a solvent that is immiscible with the mobile phase or causes the analyte to precipitate at the column head can lead to peak splitting.

    • Solution: Always ensure your sample solvent is fully miscible with the mobile phase. Ideally, dissolve your sample directly in the mobile phase.[12]

References

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from Waters Corporation website.[1]

  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. Retrieved from the ACE website.[7]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International, 25(7).[14]

  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Retrieved from the Sigma-Aldrich website.[12]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from SCION Instruments website.[11]

  • Joo, E. H., Chang, W. I., Oh, I., Shin, S. C., Na, H. K., & Lee, Y. B. (1999). High-performance liquid chromatographic determination of trimebutine and its major metabolite, N-monodesmethyl trimebutine, in rat and human plasma. Journal of Chromatography B: Biomedical Sciences and Applications, 723(1-2), 239–246.[15]

  • Lavit, M., Saivin, S., Boudra, H., Michel, F., Martin, A., Cahiez, G., ... & Houin, G. (1997). Determination of trimebutine and desmethyl-trimebutine in human plasma by HPLC. Arzneimittel-Forschung, 47(5), 558-561.[16]

  • Hadad, G. M., El-Gindy, A., & Mahmoud, W. M. (2003). Spectrophotometric and liquid chromatographic determination of trimebutine maleate in the presence of its degradation products. Journal of Pharmaceutical and Biomedical Analysis, 33(5), 971-979.[8]

  • Joo, E. H., et al. (1999). High-performance liquid chromatographic determination of trimebutine and its major metabolite, N-monodesmethyl trimebutine, in rat and human plasma. PubMed.[9]

  • Appala Raju, V. V. S. S., et al. (2014). Estimation of Trimebutine maleate in tablet dosage form by RP-HPLC. Journal of Pharmaceutical and Scientific Innovation, 3(1), 116-120.[17]

  • Pharma Growth Hub. (2023). Peak Tailing: Phenomenon, Symptoms and Corrections. Retrieved from Pharma Growth Hub website.[18]

  • ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from ACD/Labs website.[4]

  • ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography. Retrieved from ALWSCI website.[2]

  • Dolan, J. W. (2003). Why Do Peaks Tail? LCGC North America, 21(7), 612-616.[6]

  • Phenomenex. (2025). Understanding Peak Fronting in HPLC. Retrieved from Phenomenex website.[13]

  • Nagae, N., Yamamoto, K., & Kadota, C. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009 Conference.[5]

  • SIELC Technologies. (n.d.). Separation of Trimebutine maleate on Newcrom R1 HPLC column. Retrieved from SIELC Technologies website.[10]

  • del Rio, J. C., & Roman, F. J. (1997). Trimebutine: mechanism of action, effects on gastrointestinal function and clinical results. Journal of International Medical Research, 25(5), 225-246.[3]

Sources

Technical Support Center: UPLC-MS/MS Analysis of Trimebutine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing and Troubleshooting Analyte Carryover

Welcome to the technical support guide for the UPLC-MS/MS analysis of Trimebutine. As a Senior Application Scientist, I've designed this resource to provide researchers, scientists, and drug development professionals with expert insights and field-proven protocols to address one of the most common challenges with this analyte: carryover. This guide is structured in a question-and-answer format to directly tackle the specific issues you may encounter in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What is carryover, and why does my Trimebutine method seem particularly susceptible to it?

Answer:

Carryover is the appearance of an analyte signal in a blank or subsequent sample injection that originates from a preceding, typically high-concentration, sample.[1][2] For bioanalytical methods, regulatory bodies like the FDA require that carryover in a blank sample following the highest calibration standard should not exceed 20% of the response at the Lower Limit of Quantitation (LLOQ).[3]

Trimebutine is especially prone to causing carryover due to its specific physicochemical properties. It is a tertiary amine, making it a basic compound.[4] This basicity leads to two primary interaction mechanisms within the UPLC-MS/MS system:

  • Ionic Interactions: Residual silanol groups on silica-based stationary phases (even when end-capped) are acidic and can ionically bind with the protonated basic trimebutine molecule. This strong interaction can lead to peak tailing and incomplete elution during the gradient, causing the compound to bleed off in subsequent runs.[5]

  • Adsorption to Surfaces: Trimebutine can adsorb to active sites on various surfaces throughout the sample flow path. This includes metallic components (like stainless steel frits and tubing) and polymeric materials (like PEEK or worn rotor seals in the injection valve).[6][7][8] These non-specific binding events create reservoirs of the analyte that slowly leach out over time.

Understanding these mechanisms is the first step in designing an effective strategy to combat carryover.

Q2: I've just run my highest calibrator, and now I see a significant peak in my blank injection. What is the first and most critical thing I should check?

Answer:

The most probable culprit for immediate, high-level carryover is the autosampler , specifically the needle and injection valve.[2][7][9] The initial troubleshooting should focus on optimizing the autosampler wash protocol . Modern UPLC systems offer sophisticated needle wash capabilities that are crucial for "sticky" compounds like Trimebutine.

Your goal is to use a wash solution that is strong enough to solubilize and remove Trimebutine from all wetted surfaces of the injector. Often, a simple mobile phase composition is insufficient.

Experimental Protocol: Optimizing the Autosampler Wash

  • Distinguish Carryover from Contamination: First, confirm you are dealing with carryover. Inject a high-concentration standard, followed by 2-3 consecutive blanks. True carryover will show a decreasing peak area with each subsequent blank. If the peak area remains constant, you may have a contamination issue in your mobile phase or blank solution.[6]

  • Implement a Multi-Solvent Wash: A single wash solvent is often not enough. A robust approach uses a sequence of washes to address different interactions.

  • Evaluate Wash Solvent Compositions: The choice of wash solvent is analyte-dependent.[8] For a basic compound like Trimebutine, you need a solvent that can disrupt both hydrophobic and ionic interactions.

Table 1: Recommended Wash Solution Compositions for Trimebutine Carryover

Wash Solution NameCompositionMechanism of Action & Rationale
Acidified Organic 90:10 Acetonitrile/Water + 0.5-1.0% Formic AcidHigh organic content solubilizes Trimebutine, while the acid ensures the analyte is protonated and helps displace it from surfaces.
Basified Organic 90:10 Acetonitrile/Water + 0.2-0.5% Ammonium HydroxideThe base neutralizes acidic silanol sites on surfaces and ensures Trimebutine is in its less retentive free-base form. This can be highly effective.
"Universal" Strong Wash 25:25:25:25 IPA/Acetonitrile/Methanol/Water + 0.2% Formic AcidA powerful, broad-polarity solvent mixture capable of removing a wide range of contaminants.[10]
DMSO-based Wash 50:50 DMSO/Methanol or 100% DMSODimethyl sulfoxide (DMSO) is an aggressive solvent for highly retained compounds. It should be followed by a rinse with a miscible solvent like IPA or Methanol to prevent precipitation.[10][11]
  • Increase Wash Volume and Duration: For stubborn carryover, increase the volume of the wash solution (e.g., from 200 µL to 1000 µL) and the duration of the wash cycle.[12][13] Many systems allow for extended pre- and post-injection washes.

Start with the Basified Organic wash, as it directly competes with the primary carryover mechanism for basic compounds.

Q3: I've optimized my wash solvents using different compositions and longer wash times, but carryover persists. What are the next likely sources?

Answer:

If a robust autosampler wash protocol doesn't solve the issue, the carryover is likely originating from physical "trap" points within the UPLC fluidics or the column itself.[6] Worn or poorly-seated consumable parts are common culprits.

Diagram 1: Potential Sources of Carryover in a UPLC-MS/MS System

This diagram illustrates the path of the sample and highlights common areas where analytes like Trimebutine can be retained, leading to carryover.

CarryoverSources Vial Sample Vial Needle Needle Exterior & Interior Vial->Needle NeedleSeat Needle Seat Needle->NeedleSeat Loop Sample Loop NeedleSeat->Loop Rotor Injection Valve Rotor Seal Loop->Rotor Tubing Connecting Tubing (PEEK/Stainless) Rotor->Tubing Guard Guard Column Tubing->Guard Column Analytical Column Guard->Column Source Ion Source (Probe, Cone) Column->Source caption Figure 1. Key sites for analyte retention and carryover.

Caption: Figure 1. Key sites for analyte retention and carryover.

Systematic Troubleshooting Steps:

  • Injection Valve Rotor Seal: This is the most common hardware failure point leading to carryover.[7][14][15] The seal can develop microscopic scratches or wear over time, creating pockets that trap the analyte.[6]

    • Action: Replace the rotor seal. This is a routine maintenance task that can have a dramatic impact.

  • Analytical Column and Guard Column: If Trimebutine has irreversibly adsorbed to the column's stationary phase or frit, it can act as a continuous source of carryover.[1][9]

    • Action: First, try an aggressive column wash. Disconnect the column from the MS and flush with a strong, non-buffered solvent like 100% Acetonitrile or Isopropanol. If this fails, replace the guard column. If carryover persists, replace the analytical column.

  • Isolate the Source: To determine if the carryover is pre-column or on-column, replace the analytical column with a zero-dead-volume union and inject a blank after a high standard.[16]

    • If you still see a peak, the source is in the autosampler or connecting tubing.

    • If the peak disappears, the column is the primary source.

Q4: How can I proactively design a UPLC-MS/MS method to prevent Trimebutine carryover from the start?

Answer:

A proactive approach during method development is the most effective way to manage carryover. This involves making deliberate choices about the mobile phase, hardware, and analytical sequence.

Diagram 2: Troubleshooting and Prevention Workflow

This decision tree outlines a logical flow for both troubleshooting existing carryover and developing a robust new method.

TroubleshootingWorkflow start Carryover Detected? wash_opt Optimize Autosampler Wash (Solvent, Volume, Duration) start->wash_opt Yes resolved Issue Resolved Implement preventative measures start->resolved No, but developing new method wash_check Carryover Resolved? wash_opt->wash_check mp_opt Modify Mobile Phase (Add competing base, e.g., NH4OH) wash_check->mp_opt No wash_check->resolved Yes mp_check Carryover Resolved? mp_opt->mp_check hw_check Systematically Inspect Hardware (Replace Rotor Seal, Check Fittings) mp_check->hw_check No mp_check->resolved Yes hw_check_2 Isolate Pre- vs. Post-Injector (Use Union instead of Column) hw_check->hw_check_2 col_flush Aggressively Flush or Replace Column/Guard hw_check_2->col_flush On-Column Issue escalate Consult Instrument Vendor Consider biocompatible system hw_check_2->escalate Pre-Column Issue (Persists after seal change) col_flush->resolved

Caption: Figure 2. A decision tree for troubleshooting Trimebutine carryover.

Key Method Development Strategies:

  • Mobile Phase Additives: The most powerful tool is to add a competing agent to your mobile phase. For a basic analyte like Trimebutine, adding a small amount of a competing base, such as 0.1-0.2% ammonium hydroxide, can work wonders. This additive effectively "saturates" the active sites (silanols, metal ions) throughout the system, preventing Trimebutine from adsorbing in the first place.[5][17] This often improves peak shape as well.

  • Strategic Sample Ordering: When possible, analyze samples in order of increasing expected concentration.[16] While not always feasible with randomized clinical samples, it's a useful strategy for calibration curves. Always place one or more blank injections immediately following the highest concentration sample to monitor and mitigate carryover.[18]

  • Lower Sample pH: Ensure your sample diluent is acidified. This keeps Trimebutine consistently protonated and can improve solubility, but the key is the mobile phase additive to prevent it from then binding to deprotonated silanols.

  • Hardware Selection: If Trimebutine analysis is a core function of your lab, consider a UPLC system with bio-inert or metal-free components (e.g., MP35N or PEEK flow paths). These materials have fewer active sites for adsorption compared to traditional stainless steel.

By implementing these expert-level strategies, you can develop robust, reliable, and carryover-free methods for the analysis of Trimebutine, ensuring the highest quality and integrity of your data.

References

  • Yamaguchi, H., et al. (2012). Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. Mass Spectrometry (Tokyo, Japan). Available at: [Link]

  • LoBrutto, R., et al. (2001). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. Journal of Chromatography A. Available at: [Link]

  • Letter, W. S. (2015). Sample Carry-Over (Carryover) Contamination in HPLC & LC-MS Systems. ResearchGate. Available at: [Link]

  • Chemistry For Everyone. (2024). What Is Carryover In LC-MS And How Do You Prevent It? YouTube. Available at: [Link]

  • Various Authors. (2015). How can I solve my carry over issue in LC-MS/MS? ResearchGate Discussion. Available at: [Link]

  • Shimadzu. (n.d.). HPLC Techniques to Improve LCMS Performance and Productivity. Shimadzu Technical Note. Available at: [Link]

  • Mastelf. (2024). How to Reduce Carryover in HPLC: Best Practices for Cleaner Runs. Mastelf Website. Available at: [Link]

  • Various Authors. (2016). How to get rid of carryover on my HPLC autosampler? ResearchGate Discussion. Available at: [Link]

  • Yamaguchi, H., et al. (2012). Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. ResearchGate. Available at: [Link]

  • Dolan, J. W. (2004). Autosampler Carryover. LCGC International. Available at: [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex Technical Note. Available at: [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA. Available at: [Link]

  • De Boer, T., et al. (2013). New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines. Bioanalysis. Available at: [Link]

  • Roberts, J. M., et al. (2002). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. ResearchGate. Available at: [Link]

  • Letter, W. S. (2013). Troubleshooting HPLC Injectors (Manual and Automated). Chiralizer Services, L.L.C.. Available at: [Link]

  • Biotage. (2023). How to Monitor and Prevent Sample Carryover during Method Development. Biotage Blog. Available at: [Link]

  • Grupo Biomaster. (n.d.). Minimizing Carryover Using a Four Solvent Wash Station. Grupo Biomaster Technical Note. Available at: [Link]

  • Agilent Technologies. (2023). Why it matters and how to get good peak shape. Agilent Technologies Presentation. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. Available at: [Link]

  • U.S. Food and Drug Administration. (2013). Draft Guidance on Bioanalytical Method Validation. FDA. Available at: [Link]

  • Guttman, M., et al. (2022). Rapid removal of IgG1 carryover on protease column using protease-safe wash solutions delivered with LC pump for HDX-MS systems. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Various Authors. (2021). Why the addition of additives in the mobile phase is recommended in HPLC-analysis? ResearchGate Discussion. Available at: [Link]

  • Various Authors. (2013). Carry over in LC-MS/MS. ResearchGate Discussion. Available at: [Link]

  • Waters Corporation. (2012). ACQUITY UPLC I-CLASS: Minimizing Carryover to Enhance the LC-MS/MS Quantitative Range. Waters Application Note. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Trimebutine Maleate. PubChem Compound Database. Available at: [Link]

  • precisionFDA. (n.d.). TRIMEBUTINE MALEATE. precisionFDA. Available at: [Link]

  • Moehs Ibérica. (2020). Safety Data Sheet: TRIMEBUTINE MALEATE. Moehs. Available at: [Link]

  • Schneider, S., et al. (2017). Reduction of Carry Over in Liquid-Handling Systems With a Decontamination Step Integrated in the Washing Procedure. Journal of Laboratory Automation. Available at: [Link]

  • LabRulez. (n.d.). CARRYOVER MITIGATION USING NEEDLE WASH SOLVENT CHEMISTRY AND AUTOSAMPLER FEATURES OF A UPLC-MS SYSTEM. LabRulez LCMS Portal. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Trimebutine. PubChem Compound Database. Available at: [Link]

  • Favier, B., et al. (2011). Comparison of Decontamination Efficacy of Cleaning Solutions on a Biological Safety Cabinet Workbench Contaminated by Cyclophosphamide. The Canadian Journal of Hospital Pharmacy. Available at: [Link]

Sources

Technical Support Center: The Impact of Trimebutine-d5 Purity on Quantitative Accuracy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of regulated bioanalysis, the pursuit of quantitative accuracy is paramount. When using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the quantification of Trimebutine, the use of a stable isotope-labeled internal standard (SIL-IS), such as Trimebutine-d5, is considered the gold standard.[1][2] A SIL-IS is designed to mimic the analyte's behavior throughout sample preparation and analysis, correcting for variability in extraction recovery, matrix effects, and instrument response.[3][4] However, the underlying assumption of this corrective power rests on the purity of the internal standard itself. This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges related to the chemical and isotopic purity of Trimebutine-d5, offering troubleshooting protocols and expert insights to ensure data integrity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts regarding the use and properties of Trimebutine-d5 as an internal standard.

Q1: What is Trimebutine-d5, and why is it a preferred internal standard for Trimebutine quantification?

Trimebutine-d5 is a deuterated form of Trimebutine, where five hydrogen atoms have been replaced with their stable isotope, deuterium.[5][6] This substitution increases the mass of the molecule, allowing it to be distinguished from the unlabeled (endogenous or dosed) Trimebutine by the mass spectrometer. SIL-ISs like Trimebutine-d5 are considered the most appropriate choice in quantitative bioanalysis because their physicochemical properties are nearly identical to the analyte.[3] This ensures they co-elute chromatographically (or nearly so) and experience similar ionization efficiency, providing the most accurate compensation for analytical variability.[4][7]

Q2: What is the difference between chemical purity and isotopic purity for Trimebutine-d5?

Understanding the two distinct types of purity, both detailed on a Certificate of Analysis (CoA), is critical.

  • Chemical Purity: This refers to the percentage of the material that is Trimebutine (in any isotopic form) relative to any other chemical entities or impurities. For reliable bioanalysis, a chemical purity of >99% is recommended.[8]

  • Isotopic Purity (or Isotopic Enrichment): This specifies the percentage of the Trimebutine molecules that are the desired d5-labeled version, compared to molecules with fewer deuterium atoms, most importantly the completely unlabeled (d0) form. An isotopic enrichment of ≥98% is the industry expectation.[8][9]

Q3: How can isotopic impurity (unlabeled Trimebutine) in the Trimebutine-d5 standard compromise my results?

The presence of unlabeled Trimebutine (d0) in your Trimebutine-d5 internal standard solution is a significant source of error. When you add the IS to your samples, you are inadvertently "spiking" them with a small amount of the very analyte you intend to measure. This leads to a consistent positive bias, artificially inflating the calculated concentration of Trimebutine. This effect is most detrimental for blank samples and samples at the Lower Limit of Quantification (LLOQ), where the contribution from the impurity can be substantial relative to the actual analyte concentration, potentially leading to false positives or inaccurate low-level data.[10][11]

Q4: What is "isotopic crosstalk" or "cross-contribution," and how can it impact my calibration curve?

Isotopic crosstalk refers to the signal from one isotopologue being detected in the mass transition (MRM) of another. There are two primary directions of concern:

  • Analyte to IS: At very high concentrations, the natural isotopic abundance of Trimebutine (containing naturally occurring ¹³C isotopes) can result in an "M+5" peak that has the same mass-to-charge ratio as Trimebutine-d5. This can artificially increase the IS response, suppress the analyte/IS ratio, and lead to a negative bias and non-linearity at the upper end of the calibration curve.[12][13]

  • IS to Analyte: This is the isotopic impurity issue described in Q3. The unlabeled (d0) component of the Trimebutine-d5 standard contributes to the analyte's signal.

Q5: What is the Chromatographic Isotope Effect, and should I expect Trimebutine and Trimebutine-d5 to co-elute perfectly?

The Carbon-Deuterium (C-D) bond is slightly stronger than the Carbon-Hydrogen (C-H) bond.[1] In reversed-phase liquid chromatography, this can cause deuterated compounds to elute slightly earlier than their non-deuterated counterparts.[7][14] Therefore, a small separation between Trimebutine and Trimebutine-d5 is not unusual. This is not inherently a problem, but it becomes a critical issue if the two compounds elute in regions with different degrees of matrix-induced ion suppression or enhancement.[1] This "differential matrix effect" undermines the IS's ability to accurately correct for the analyte's response, leading to poor precision and accuracy.[1][11]

Section 2: Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues related to Trimebutine-d5 purity during method development and sample analysis.

Problem 1: Significant Analyte Peak Detected in Blank Samples
SymptomProbable CauseRecommended Action
A peak is observed in the Trimebutine (analyte) MRM channel in blank matrix samples spiked only with Trimebutine-d5 IS. The response is >20% of the LLOQ response.Isotopic Impurity: The Trimebutine-d5 standard contains a significant percentage of unlabeled (d0) Trimebutine.1. Verify Purity: Immediately consult the Certificate of Analysis for the isotopic purity of your Trimebutine-d5 lot. 2. Isolate the Cause: Prepare a solution of the Trimebutine-d5 IS in the final mobile phase (no matrix) and inject it. If a peak is present in the analyte channel, the IS is confirmed as the source. See Protocol 1 for a detailed procedure. 3. Remediation: Procure a new lot of Trimebutine-d5 with higher isotopic purity (e.g., >99.5%). While mathematically correcting for the contribution is possible, it is not recommended for regulated bioanalysis.
Problem 2: Inconsistent Accuracy and Precision in QC Samples
SymptomProbable CauseRecommended Action
Quality Control (QC) samples fail acceptance criteria (e.g., ±15% of nominal) for accuracy and/or precision.1. Differential Matrix Effects: A slight chromatographic separation between Trimebutine and Trimebutine-d5 is causing them to experience different levels of ion suppression/enhancement from co-eluting matrix components.[1][15] 2. Label Instability: The deuterium labels may be on a chemically labile position, leading to back-exchange with hydrogen from the solvent.[1][16]1. Optimize Chromatography: Adjust the gradient or mobile phase composition to achieve near co-elution of the analyte and IS. 2. Evaluate Matrix Effects: Perform a comprehensive matrix effect experiment using at least six different lots of biological matrix as per regulatory guidelines (See Protocol 2 ).[15][17] 3. Check Label Stability: Examine the mass spectrum of the Trimebutine-d5 standard. The presence of significant d4, d3, etc., peaks could indicate instability. Ensure the deuteration is on a stable part of the molecule (e.g., not on an exchangeable N-H or O-H proton, which is not the case for Trimebutine-d5's typical labeling on the butyl chain).[5][16]
Problem 3: Calibration Curve is Non-Linear or Fails Regression Criteria
SymptomProbable CauseRecommended Action
The calibration curve shows a clear negative deviation from linearity at the highest concentration points (Upper Limit of Quantification, ULOQ).Isotopic Crosstalk (Analyte to IS): At high analyte concentrations, the natural M+5 isotope peak of Trimebutine is contributing to the signal in the Trimebutine-d5 MRM channel, artificially inflating the IS response.[12][13]1. Confirm Crosstalk: Inject a high-concentration solution of unlabeled Trimebutine (at the ULOQ concentration) without IS. Monitor both the analyte and IS MRM channels. A significant signal in the IS channel confirms crosstalk. 2. Reduce IS Concentration: Ensure the IS concentration is appropriate, typically corresponding to the mid-point of the calibration curve, to minimize the relative contribution of the crosstalk. 3. Lower the ULOQ: If crosstalk is unavoidable and significant, the ULOQ of the assay may need to be lowered.

Section 3: Experimental Protocols

These self-validating protocols are essential for diagnosing and documenting issues related to internal standard purity.

Protocol 1: Assessing Isotopic Purity and Cross-Contribution of the Internal Standard

Objective: To quantitatively determine the percentage contribution of the unlabeled analyte (d0) present as an impurity in the Trimebutine-d5 internal standard solution.

Methodology:

  • Prepare Analyte Solution (A): Prepare a solution of Trimebutine at the LLOQ concentration in a 50:50 mixture of acetonitrile and water.

  • Prepare IS Solution (B): Prepare a solution of Trimebutine-d5 at the final concentration used in your analytical method in the same solvent.

  • Acquisition:

    • Inject Solution A and measure the peak area of Trimebutine in the analyte MRM transition (Area_Analyte_LLOQ).

    • Inject Solution B and measure the peak area of any response in the analyte MRM transition (Area_Analyte_from_IS).

  • Calculation:

    • % Contribution = (Area_Analyte_from_IS / Area_Analyte_LLOQ) * 100

  • Acceptance Criteria:

    • The response from the unlabeled analyte in the IS solution (Solution B) should not exceed 5% of the analyte response at the LLOQ (Solution A). This criterion ensures that the impurity's contribution to your lowest standard is minimal.

Data Interpretation:

The following table illustrates hypothetical data from this experiment, showing the impact of two different lots of Trimebutine-d5 on the LLOQ.

Lot NumberIsotopic Purity (from CoA)Area_Analyte_from_ISArea_Analyte_LLOQ% ContributionImpact on LLOQ Accuracy
Lot X98.0%1,50010,00015.0%Unacceptable. The IS impurity would falsely add 15% to the LLOQ signal, leading to significant positive bias.
Lot Y99.8%35010,0003.5%Acceptable. The contribution is below the 5% threshold, ensuring minimal impact on quantitative accuracy at the LLOQ.
Protocol 2: Comprehensive Matrix Effect Evaluation

Objective: To assess the potential for differential matrix effects on Trimebutine and Trimebutine-d5 due to minor chromatographic separation.

Methodology: This protocol is adapted from the US FDA Bioanalytical Method Validation Guidance.[17]

  • Source Matrix: Obtain at least six different lots of the relevant biological matrix (e.g., human plasma) from individual donors.

  • Prepare Sample Sets: For each lot of matrix, prepare two sets of samples at both a low (LQC) and high (HQC) concentration level.

    • Set 1 (Pre-extraction spike): Spike blank matrix with Trimebutine and Trimebutine-d5 before the extraction procedure.

    • Set 2 (Post-extraction spike): Extract blank matrix first, then spike the resulting extract with Trimebutine and Trimebutine-d5.

  • Analysis: Analyze all prepared samples and calculate the concentrations for Set 1.

  • Calculation:

    • The accuracy of the LQC and HQC samples from each lot (Set 1) should be calculated against a calibration curve prepared in a reference matrix.

  • Acceptance Criteria:

    • The precision (CV%) of the calculated concentrations across the six lots should not exceed 15%.

    • The accuracy at each concentration for each lot should be within 85% to 115% of the nominal value.

Section 4: Visualization of Concepts & Workflows

Visual aids are crucial for understanding the complex relationships between purity and accuracy.

Diagram 1: Troubleshooting Workflow for Inaccurate Bioanalytical Results

G start Inaccurate/Imprecise QC Results check_blanks Q: Significant Peak in Blank + IS Samples? start->check_blanks purity_issue Probable Cause: Isotopic Impurity (d0 in IS) Action: Perform Protocol 1. Source higher purity IS. check_blanks->purity_issue yes_blank_issue check_rt Q: Do Analyte and IS Co-elute? check_blanks->check_rt no_blank_issue no_blank_issue No yes_blank_issue Yes matrix_effect Probable Cause: Differential Matrix Effects Action: Perform Protocol 2. Optimize Chromatography. check_rt->matrix_effect rt_shift check_crosstalk Q: Is Curve Non-Linear at ULOQ? check_rt->check_crosstalk rt_ok rt_shift No (RT Shift) rt_ok Yes (Co-elution) crosstalk_issue Probable Cause: Analyte -> IS Crosstalk Action: Inject ULOQ std w/o IS. Re-evaluate IS conc. check_crosstalk->crosstalk_issue Yes other_issues Investigate Other Causes: - Sample Processing Errors - Instrument Performance - Analyte Stability check_crosstalk->other_issues no_crosstalk no_crosstalk No

Caption: Troubleshooting workflow for purity-related issues.

Diagram 2: Visualization of Isotopic Impurity and Crosstalk

G Analyte Trimebutine (d0) m/z = 388 Natural Isotopes (M+5) IS_MRM IS MRM (393 -> Product Ion) Analyte:f2->IS_MRM Isotopic Crosstalk (Causes Negative Bias at ULOQ) IS Trimebutine-d5 (Desired) m/z = 393 Trimebutine-d0 (Impurity) Analyte_MRM Analyte MRM (388 -> Product Ion) IS:f2->Analyte_MRM Isotopic Impurity (Causes Positive Bias)

Caption: The impact of isotopic impurity and crosstalk.

References

  • Duxbury, K. J., et al. (2008). Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement. Annals of Clinical Biochemistry, 45(Pt 2), 208-10. Retrieved from [Link]

  • Taylor, P. J., et al. (2021). Internal Standards in Regulated Bioanalysis: Putting in Place a Decision-Making Process During Method Development. Bioanalysis, 13(12), 991-1002. Retrieved from [Link]

  • Wang, H., et al. (2002). Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 779(2), 173-87. Retrieved from [Link]

  • Sci-Hub. (n.d.). Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]

  • Qin, Y., et al. (2012). A novel gradient LC-MS/MS method for simultaneous determination of trimebutine maleate and its two metabolites in human plasma. Journal of Pharmaceutical Analysis, 2(4), 295-300. Retrieved from [Link]

  • ResearchGate. (n.d.). A novel gradient LC-MS/MS method for simultaneous determination of trimebutine maleate and its two metabolites in human plasma. Retrieved from [Link]

  • Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Hilaris Publisher. Retrieved from [Link]

  • Clavijo, C. F., et al. (2015). An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine by On-Line Turbulent Flow Coupled with Liquid Chromatography-Tandem Mass Spectrometry in Human Plasma. Journal of Analytical Toxicology, 39(9), 720-5. Retrieved from [Link]

  • BioPharma Services Inc. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Retrieved from [Link]

  • Axios Research. (n.d.). Trimebutine-d5 Maleate. Retrieved from [Link]

  • PubChem. (n.d.). N-Demethyl Trimebutine-d5 Hydrochloride. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

  • S, S. & S, N. (2012). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Bioequivalence & Bioavailability, 4(5), 062-067. Retrieved from [Link]

  • ChemWhat. (n.d.). Trimebutine-d5 CAS#: 1189928-38-8. Retrieved from [Link]

  • Lowes, S., et al. (2012). Recommendations on: internal standard criteria, stability, incurred sample reanalysis and recent 483s by the Global CRO Council for Bioanalysis. Bioanalysis, 4(13), 1553-63. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. Retrieved from [Link]

  • DeSilva, B. (2013). Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings. Comprehensive Analytical Chemistry, 62, 477-511. Retrieved from [Link]

  • Liu, R. H. (2001). Isotopic Analogue as the Internal Standard for Quantitative Determination of Benzoylecgonine: Concerns with Isotopic Purity and Concentration Level. ResearchGate. Retrieved from [Link]

  • LGC Group. (2013). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. Retrieved from [Link]

  • LGC Axolabs. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. Retrieved from [Link]

  • Zhang, J., et al. (2022). Assessment of matrix effect in quantitative LC–MS bioanalysis. Bioanalysis, 14(16), 1167-1181. Retrieved from [Link]

  • van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145-50. Retrieved from [Link]

  • Bhardwaj, S., & Singh, S. (2017). An insight into the presence of impurities in reference standards and their impact on mass spectrometry-based bioanalysis. Bioanalysis, 9(12), 911-914. Retrieved from [Link]

  • Carter, C., et al. (2021). Impact of internal standard selection on measurement results for long chain fatty acids in blood. Journal of Chromatography B, 1181, 122896. Retrieved from [Link]

  • Shulman, N. (2021). Retention Time shifts using deuterated internal standards. Skyline. Retrieved from [Link]

  • Jones, B. R., et al. (2019). Quantification below the LLOQ in regulated LC-MS/MS assays: A review of bioanalytical considerations and cautions. ResearchGate. Retrieved from [Link]

  • Li, W., et al. (2012). Some unnecessary or inadequate common practices in regulated LC–MS bioanalysis. Bioanalysis, 4(17), 2147-57. Retrieved from [Link]

  • Jones, A. W., & Owen, L. J. (2012). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. Retrieved from [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery of A Novel Trimebutine Metabolite and its Impact on N -Desmethyltrimebutine Quantification by LC–MS/MS. Retrieved from [Link]

  • ResearchGate. (2018). Why am I losing the signal (LCMS) for only one internal standard (deuterated drug standards, clinical testing) later in the run?. Retrieved from [Link]

  • SciSpace. (2015). An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl. Retrieved from [Link]

Sources

Dealing with co-eluting interferences in Trimebutine bioanalysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Trimebutine bioanalysis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of quantifying Trimebutine and its metabolites in biological matrices. My goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and resolve common analytical challenges, particularly those involving co-eluting interferences.

Trimebutine's extensive metabolism presents a significant analytical challenge. The parent drug is rapidly converted into several metabolites, including N-monodesmethyltrimebutine (NDMT or nor-TMB), N-didemethyltrimebutine (APB), and 3,4,5-trimethoxybenzoic acid (TMBA).[1][2] Furthermore, the discovery of unstable conjugates, such as NDMT-glucuronide, adds another layer of complexity, often leading to reproducibility issues.[3] This guide will address these specific challenges in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of co-eluting interferences in Trimebutine bioanalysis?

A1: The interferences in Trimebutine bioanalysis are multifaceted and can be broadly categorized into three groups:

  • Structurally-Related Metabolites: Trimebutine and its demethylated metabolites (NDMT, APB) are structurally similar. Without a highly optimized chromatographic method, they can co-elute or exhibit partial overlap, making accurate quantification difficult, especially if using less selective detectors like UV.[4]

  • Unstable Metabolites: A significant and often overlooked source of interference is the in-process hydrolysis of unstable phase II metabolites. Specifically, an N-desmethyltrimebutine (NDMT) glucuronide conjugate has been identified.[3] This conjugate is not stable in processed samples and can revert to NDMT, artificially inflating the measured concentration of the NDMT metabolite and leading to failed incurred sample reanalysis (ISR).

  • Endogenous Matrix Components: These are substances inherent to the biological sample (e.g., plasma, urine). The most notorious culprits in LC-MS/MS are phospholipids, which tend to elute in the middle of a typical reversed-phase gradient and can co-elute with analytes, causing significant ion suppression or enhancement.[5][6] This phenomenon, known as the "matrix effect," directly impacts the accuracy and precision of the assay by altering the ionization efficiency of the target analyte.[7]

Q2: My N-desmethyltrimebutine (NDMT) concentrations are inexplicably high and fail incurred sample reanalysis (ISR). What is the likely cause?

A2: This is a classic sign of in-process instability from a co-eluting, unstable metabolite. Research has shown that a positive bias in NDMT concentration is often caused by the hydrolysis of an NDMT-glucuronide conjugate back to the parent NDMT during sample processing or storage.[3] This breakdown artificially increases the amount of NDMT detected. The instability can manifest after sample extraction and reconstitution, leading to higher results in re-injected samples or during ISR evaluations.

To confirm this, you can perform a post-reconstitution stability test. If concentrations of NDMT increase over time in the autosampler, it strongly suggests the presence of this unstable conjugate. The definitive solution is to modify the sample preparation procedure to include a controlled hydrolysis step (e.g., acidification) to convert all of the conjugate to NDMT, thereby allowing for the measurement of "total NDMT".[3]

Q3: What is "matrix effect," and how can I determine if it's impacting my Trimebutine assay?

A3: The matrix effect is the alteration (suppression or enhancement) of an analyte's ionization efficiency due to the presence of co-eluting components from the biological matrix.[6][7] These components do not produce a signal in your specific MRM transition but interfere with the analyte's ability to form gas-phase ions, leading to inaccurate results.

There are two primary ways to assess the matrix effect as recommended by regulatory bodies like the FDA:[8][9]

  • Qualitative Assessment (Post-Column Infusion): This is an excellent method development tool. A solution of the analyte is continuously infused into the mass spectrometer post-column, while a blank, extracted matrix sample is injected onto the column. Any dip or rise in the steady baseline signal at the retention time of your analyte indicates ion suppression or enhancement, respectively.

  • Quantitative Assessment (Post-Extraction Spike): This is a mandatory part of method validation. The response of an analyte spiked into a blank, extracted matrix is compared to the response of the analyte in a clean solvent. The ratio of these responses provides a quantitative measure of the matrix effect.

The workflow for this assessment is visualized below.

cluster_A Set A: Analyte in Neat Solution cluster_B Set B: Post-Extraction Spike cluster_C Calculation A Prepare analyte solution in final mobile phase C1 Analyze Set A and Set B by LC-MS/MS B1 Extract blank plasma sample B2 Spike same amount of analyte into extracted matrix B1->B2 C2 Matrix Factor = (Peak Area of B) / (Peak Area of A) C1->C2 C3 Result Interpretation: <1 = Suppression >1 = Enhancement ~1 = No Effect C2->C3

Caption: Workflow for Quantitative Matrix Effect Assessment.

Q4: Is a simple protein precipitation (PPT) adequate for sample cleanup in a regulated Trimebutine bioanalysis?

A4: While protein precipitation (PPT) is fast and simple, it is often insufficient for removing the matrix components that cause ion suppression, particularly phospholipids.[10] PPT primarily removes large proteins, but leaves many smaller endogenous molecules in the supernatant. For a robust, high-sensitivity regulated assay, more selective sample preparation techniques are strongly recommended:

  • Liquid-Liquid Extraction (LLE): LLE provides a much cleaner extract by partitioning the analyte into an immiscible organic solvent, leaving polar interferences like phospholipids in the aqueous layer.[1]

  • Solid-Phase Extraction (SPE): SPE offers the highest degree of selectivity and can be fine-tuned to remove specific classes of interferences while concentrating the analyte, leading to the cleanest extracts and best sensitivity.

The choice depends on the required sensitivity and the complexity of the matrix, but moving beyond PPT is a critical step in mitigating matrix effects.

Troubleshooting Guide: Common Co-elution Problems

Problem: Significant and variable ion suppression is observed at the retention time of Trimebutine.
  • Plausible Cause: Co-elution with endogenous phospholipids from the plasma matrix. This is highly probable if you are using a simple protein precipitation sample preparation method.

  • Investigative Steps & Solutions:

    • Confirm the Cause: Use a generic MRM transition for the phosphocholine head group (m/z 184 -> 184) to monitor the elution profile of phospholipids in your chromatogram. If a large peak appears at the same retention time as Trimebutine, you have confirmed the source of suppression.

    • Improve Sample Preparation: This is the most effective solution. Switch from protein precipitation to a more rigorous technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to remove phospholipids prior to injection.

    • Modify Chromatography: If sample preparation cannot be changed, alter the chromatographic conditions to separate Trimebutine from the phospholipid band.

      • Increase Organic Content: Use a steeper, more aggressive gradient at the end of the run to wash the column of late-eluting lipids.[11]

      • Change Column Chemistry: A pentafluorophenyl (PFP) column can offer different selectivity compared to a standard C18, potentially resolving the analyte from the interference.[2]

The following decision tree illustrates a systematic approach to troubleshooting ion suppression.

Caption: Troubleshooting Flowchart for Ion Suppression.

Problem: My assay shows poor reproducibility for N-desmethyltrimebutine (NDMT), specifically a positive bias in later time points or re-injections.
  • Plausible Cause: In-process hydrolysis of the unstable NDMT-glucuronide conjugate.[3] The conjugate survives the initial extraction but slowly breaks down in the reconstituted sample matrix (e.g., in the autosampler), releasing more NDMT and causing an artificial increase in its measured concentration.

  • Investigative Steps & Solutions:

    • Confirm Instability: Perform a post-reconstitution stability test. Analyze a set of QC samples immediately after preparation and then again after storing them in the autosampler for 24-48 hours. A statistically significant increase in the NDMT concentration confirms the instability.

    • Implement Controlled Hydrolysis: Modify the sample preparation method to intentionally and completely hydrolyze the glucuronide conjugate before extraction. This ensures you are measuring "total NDMT" consistently across all samples. An acidification step is often effective for this purpose.[3]

    • Validate the New Method: After implementing the hydrolysis step, the method must be re-validated, paying close attention to accuracy, precision, and stability to ensure the hydrolysis is complete and reproducible.

The diagram below illustrates the interference mechanism.

cluster_sample In Biological Sample cluster_process During Sample Processing / Storage cluster_result Final Measurement NDMT Free NDMT NDMT_final Measured NDMT NDMT->NDMT_final Conj NDMT-Glucuronide (Unstable Conjugate) Hydrolysis Spontaneous Hydrolysis (pH, temp, enzyme activity) Conj->Hydrolysis Hydrolysis->NDMT_final releases more NDMT Bias Artificially Inflated Result (Positive Bias) NDMT_final->Bias

Caption: Mechanism of NDMT-Glucuronide Interference.

Data & Protocols

Table 1: Example LC-MS/MS Parameters for Trimebutine and Metabolites

This table provides a starting point for method development, with parameters collated from published literature.[1][2] Note: These must be optimized on your specific instrument.

CompoundPrecursor Ion (m/z)Product Ion (m/z)PolarityTypical Collision Energy (eV)
Trimebutine (TMB) 388.0343.0Positive15 - 25
N-desmethyl-TMB (NDMT) 374.0195.0Positive20 - 30
N-didesmethyl-TMB (APB) 360.2195.1Positive20 - 30
TMBA (Acid Metabolite) 211.1196.1Negative10 - 20
Haloperidol-d4 (IS) 380.1169.0Positive25 - 35
Experimental Protocol 1: LLE for Phospholipid Removal

This protocol is based on principles from established methods for extracting Trimebutine while minimizing phospholipid carryover.[1][4]

Objective: To extract Trimebutine and its metabolites from plasma while leaving polar phospholipids in the aqueous phase.

Materials:

  • Plasma samples, calibrators, and QCs.

  • Internal Standard (IS) spiking solution.

  • Methyl tert-butyl ether (MTBE).

  • Ammonium hydroxide solution (5%).

  • Reconstitution solution (e.g., 50:50 Methanol:Water).

  • Centrifuge, evaporator.

Procedure:

  • Pipette 200 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the IS working solution. Vortex briefly.

  • To basify the sample and ensure the analytes are in their neutral, extractable form, add 50 µL of 5% ammonium hydroxide. Vortex for 10 seconds.

  • Add 1 mL of MTBE.

  • Cap the tubes and vortex vigorously for 5 minutes. This step is critical for efficient partitioning.

  • Centrifuge at 14,000 x g for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (MTBE) to a clean tube, being careful not to aspirate any of the lower aqueous layer or the protein pellet at the interface.

  • Evaporate the MTBE to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 200 µL of reconstitution solution. Vortex to ensure the residue is fully dissolved.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Experimental Protocol 2: Controlled Hydrolysis for Total NDMT Measurement

This protocol is a conceptual workflow based on the findings of Montpetit et al. to address the instability of the NDMT-glucuronide.[3]

Objective: To ensure complete and reproducible hydrolysis of NDMT-glucuronide to NDMT prior to extraction.

Materials:

  • Plasma samples, calibrators, and QCs.

  • Internal Standard (IS) spiking solution.

  • Formic acid or Hydrochloric acid (HCl) solution (e.g., 1M).

  • Sodium hydroxide (NaOH) solution for neutralization.

  • Extraction solvent (as per LLE or SPE protocol).

Procedure:

  • Pipette 200 µL of plasma sample into a microcentrifuge tube.

  • Add 25 µL of the IS working solution.

  • Hydrolysis Step: Add 25 µL of 1M HCl to the sample. Vortex briefly.

  • Incubate the sample at a controlled temperature (e.g., 60°C) for a pre-determined time (e.g., 30 minutes). This step must be optimized during method development to find the conditions for complete hydrolysis without degrading the analyte.

  • After incubation, cool the samples to room temperature.

  • Neutralization Step: Add an appropriate volume of NaOH solution to neutralize the acid.

  • Proceed with the validated LLE or SPE extraction protocol.

By following these guidelines and understanding the science behind the challenges, you can develop robust, accurate, and reliable bioanalytical methods for Trimebutine and its complex metabolic profile.

References

  • Wang, H., Zhou, H., Horimoto, S., Jiang, J., Mayumi, T., & Hu, P. (2002). Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 779(2), 173–187. Available at: [Link]

  • Joo, E. H., Chang, W. I., Oh, I., Shin, S. C., Na, H. K., & Lee, Y. B. (1999). High-performance liquid chromatographic determination of trimebutine and its major metabolite, N-monodesmethyl trimebutine, in rat and human plasma. Journal of Chromatography B: Biomedical Sciences and Applications, 721(2), 259-266. Available at: [Link]

  • Sci-Hub. (n.d.). Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry | Sci-Hub. Retrieved from [Link]

  • Larabi, I. A., Gaulier, J. M., & Lachâtre, G. (2015). An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine by On-Line Turbulent Flow Coupled with Liquid Chromatography–Tandem Mass Spectrometry in Human Plasma: Application to a Fatal Poisoning Case with Toxicokinetic Study. Journal of Analytical Toxicology, 39(9), 720–725. Available at: [Link]

  • Lavit, M., Saivin, S., Boudra, H., Michel, F., Martin, A., Cahiez, G., Labaune, J. P., Chomard, J. M., & Houin, G. (1996). Determination of trimebutine and desmethyl-trimebutine in human plasma by HPLC. Arzneimittel-Forschung, 46(4), 417-420. Available at: [Link]

  • Montpetit, H., Ranger, M., Colin, P., Furtado, M., & Garofolo, F. (2015). Discovery of a novel trimebutine metabolite and its impact on N-desmethyltrimebutine quantification by LC-MS/MS. Bioanalysis, 7(8), 1007–1015. Available at: [Link]

  • Qin, Y., Zhao, H., Zhang, W., Zhao, N., Fan, P., Zhang, L., & Zhang, H. (2013). A novel gradient LC-MS/MS method for simultaneous determination of trimebutine maleate and its two metabolites in human plasma. Life Science Journal, 10(1), 2840-2849. Available at: [Link]

  • Mei, L., Zhou, T., Liu, L., & Wang, F. (2001). Determination of trimebutine maleate in rat plasma and tissues by using capillary zone electrophoresis. Biomedical Chromatography, 15(4), 248-251. Available at: [Link]

  • ResearchGate. (n.d.). Determination of Trimebutine and Desmethyl-trimebutine in Human Plasma by HPLC. Retrieved from [Link]

  • Chromatography Today. (n.d.). Drug Bioanalysis by LC-MS: some pragmatic solutions to commonly occurring problems. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix-effect-in-bioanalysis-an-overview.pdf. Retrieved from [Link]

  • Quora. (n.d.). What does the term matrix effect refer to in bioanalytical (biochemical analysis) validation?. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis. Retrieved from [Link]

  • BioProcess International. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. Retrieved from [Link]

  • International Journal of MediPharm Research. (n.d.). Review Article on Matrix Effect in Bioanalytical Method Development. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A novel gradient LC-MS/MS method for simultaneous determination of trimebutine maleate and its two metabolites in human plasma. Retrieved from [Link]

  • PubMed. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Retrieved from [Link]

  • ResearchGate. (n.d.). A novel gradient LC-MS/MS method for simultaneous determination of trimebutine maleate and its two metabolites in human plasma. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. Retrieved from [Link]

  • SlideShare. (n.d.). USFDA guidelines for bioanalytical method validation. Retrieved from [Link]

Sources

Technical Support Center: Optimizing the Recovery of Trimebutine and Trimebutine-d5 from Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bioanalysis of Trimebutine. This guide is designed for researchers, scientists, and drug development professionals who are working to quantify Trimebutine and its stable isotope-labeled internal standard, Trimebutine-d5, in plasma samples. Low or variable recovery is a common hurdle in method development. This document provides in-depth troubleshooting, field-proven protocols, and the scientific rationale behind our recommendations to help you achieve consistent, high-recovery results.

Section 1: Understanding the Analyte - Key Physicochemical Properties

A successful extraction strategy begins with understanding the molecule. Trimebutine is a tertiary amine with an ester functional group. Its physicochemical properties are central to how it behaves in a biological matrix and during extraction.

One of the most critical, yet often overlooked, properties of Trimebutine is its low plasma protein binding, which is reported to be less than 5%.[1] This is advantageous, as it means that analyte loss due to irreversible binding to plasma proteins is not a primary concern. Instead, challenges in recovery are almost always linked to the efficiency of the extraction process itself—namely, phase transfer and analyte stability.

Table 1: Physicochemical Properties of Trimebutine

PropertyValue / DescriptionImplication for Extraction
Molecular Formula C₂₂H₂₉NO₅---
Molar Mass 387.47 g/mol ---
Analyte Type Tertiary Amine (Basic)The charge state is pH-dependent. The molecule must be in its neutral (non-ionized) form to be efficiently extracted into an organic solvent.[2][3]
Key Functional Groups Ester, Tertiary AmineThe ester linkage is susceptible to chemical or enzymatic hydrolysis. The tertiary amine is the site of protonation.
Plasma Protein Binding < 5%Low binding simplifies extraction; harsh protein disruption methods are not required. The focus should be on optimizing solvent and pH conditions.[1]
Metabolism Undergoes significant first-pass metabolism via N-demethylation and ester hydrolysis.[1][4][5]This highlights the potential for enzymatic degradation in the plasma sample if not handled and stored correctly.

Diagram: Chemical Structures

Below are the structures of Trimebutine and its deuterated internal standard, Trimebutine-d5. The deuteration on the butyl chain does not significantly alter the physicochemical properties, ensuring that the internal standard closely mimics the analyte during extraction.[6][7]

G cluster_0 Trimebutine cluster_1 Trimebutine-d5 (Internal Standard) Trimebutine Trimebutine C₂₂H₂₉NO₅ Key Groups: - Tertiary Amine (Basic) - Ester Linkage (Hydrolysis Site) Trimebutine_d5 Trimebutine-d5 C₂₂H₂₄D₅NO₅ - Deuterium atoms on the butyl chain - Behaves identically during extraction

Caption: Structures of Trimebutine and its stable isotope-labeled internal standard.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during method development in a direct question-and-answer format.

Q1: My recovery for both Trimebutine and Trimebutine-d5 is consistently low (<70%). What are the most likely causes?

Answer: When both the analyte and the internal standard show poor recovery, the issue lies with the core extraction methodology. Because Trimebutine has low protein binding, the problem is almost certainly inefficient partitioning of the analyte from the aqueous plasma into the extraction solvent.

For Liquid-Liquid Extraction (LLE):

  • Suboptimal pH: This is the most common culprit. Trimebutine is a basic compound. To extract it from aqueous plasma into an organic solvent, its tertiary amine group must be in its neutral, uncharged form. If the pH of the sample is acidic or neutral, the amine will be protonated (charged), making it highly water-soluble and preventing its transfer into the organic phase.[2][3]

    • Solution: Before adding the organic solvent, basify the plasma sample to a pH of 9-11 using a solution like 0.1M sodium hydroxide or ammonium hydroxide. This ensures the deprotonation of the tertiary amine.

  • Incorrect Solvent Choice: The polarity of the extraction solvent must be well-matched to the analyte. While Trimebutine is lipophilic, highly nonpolar solvents like pure hexane may not be sufficient.

    • Solution: Use a moderately polar, water-immiscible solvent. Methyl tert-butyl ether (MTBE) is an excellent choice. Alternatively, a mixture of a nonpolar solvent with a more polar modifier, such as n-hexane containing 2-5% isoamyl alcohol or 2-pentanol, can be very effective.[8][9]

For Protein Precipitation (PPT):

  • Incorrect Solvent-to-Plasma Ratio: Insufficient organic solvent will lead to incomplete protein precipitation. When proteins remain in solution, the analyte can remain trapped within them, leading to low recovery.[10]

    • Solution: Use a solvent-to-plasma ratio of at least 3:1 (v/v). For example, add 300 µL of cold acetonitrile to 100 µL of plasma. Some methods may even benefit from a 4:1 ratio.[11]

  • Inefficient Precipitation/Mixing: Simply adding the solvent is not enough. The mixture must be vigorously agitated to ensure all proteins are denatured and aggregated.

    • Solution: After adding the precipitating solvent (e.g., ice-cold acetonitrile), vortex the sample vigorously for at least 30-60 seconds. Ensure a solid, compact pellet is formed after centrifugation.

Q2: I'm seeing high variability (%CV > 15%) in my recovery across a batch. Why?

Answer: High variability, even with acceptable mean recovery, points to inconsistency in the experimental procedure.

  • Inconsistent pH Adjustment: If you are manually adding a base for LLE, small variations in the volume added to each sample can lead to significant differences in final pH and, therefore, extraction efficiency.

  • Inadequate Vortexing: Non-uniform mixing will result in variable extraction. Ensure all samples are vortexed for the same duration and at the same speed. For 96-well plates, ensure the plate shaker provides consistent agitation across all wells.

  • Analyte Adsorption: Trimebutine can adsorb to the surfaces of polypropylene tubes or plates. This can be inconsistent from well to well. Using silanized glassware or low-adsorption plasticware can mitigate this.

  • Sample Temperature: Performing extractions at inconsistent temperatures can affect partitioning coefficients. Ensure all samples and reagents are equilibrated to the same temperature before starting.

Q3: My Trimebutine recovery is low, but the Trimebutine-d5 recovery seems fine. What does this suggest?

Answer: This is a critical diagnostic scenario. Since the internal standard is chemically identical to the analyte, it should correct for any losses during the extraction process. If the analyte signal is low while the IS signal is normal, it strongly implies that the analyte was lost or degraded before the internal standard was added to the sample.

  • Cause: The ester linkage in Trimebutine makes it susceptible to hydrolysis by esterase enzymes present in plasma.[1][5] This can occur during sample collection, handling, or storage if not properly controlled.

  • Solutions:

    • Anticoagulant Choice: Use collection tubes containing sodium fluoride. Fluoride is an enzyme inhibitor that will prevent esterase activity and protect the analyte.

    • Immediate Processing: Process blood samples as quickly as possible after collection. Centrifuge to separate plasma and either extract immediately or freeze at -80°C.

    • Storage Stability: Confirm the long-term and freeze-thaw stability of Trimebutine in plasma. Some studies indicate good stability, but this must be validated for your specific storage conditions.[8][12]

Q4: I've optimized my extraction and recovery is >90%, but my LC-MS/MS signal is still low and inconsistent. What else could be wrong?

Answer: If you have confirmed high extraction recovery, the problem likely occurs after extraction, during the analysis itself. The most probable cause is matrix effects , specifically ion suppression.[13]

  • Cause: Matrix effects occur when co-extracted endogenous components from the plasma (e.g., phospholipids, salts) interfere with the ionization of the analyte in the mass spectrometer's source, reducing its signal. Protein precipitation is often more susceptible to matrix effects than LLE because it is a less selective cleanup technique.[14][15]

  • Diagnosis: To confirm ion suppression, perform a post-extraction spike experiment. Compare the analyte's signal in a reconstituted blank plasma extract spiked with the analyte to the signal of the analyte in a pure solvent solution. A significantly lower signal in the plasma matrix confirms suppression.

  • Solutions:

    • Improve Chromatography: Ensure the analyte is chromatographically separated from the bulk of the matrix components that elute early. A longer gradient or a different column chemistry may be needed.

    • Switch to LLE: Liquid-liquid extraction is a much cleaner sample preparation technique than PPT and will remove many of the interfering phospholipids, significantly reducing matrix effects.

    • Use a More Efficient PPT Plate: Some commercial protein precipitation plates are designed to also remove phospholipids, offering a cleaner extract than simple solvent addition.

Section 3: Optimized Protocols for High Recovery

The following protocols are designed as robust starting points for achieving high and consistent recovery of Trimebutine and Trimebutine-d5.

Protocol 3.1: High-Efficiency Liquid-Liquid Extraction (LLE)

This method leverages pH control to achieve >90% recovery by ensuring Trimebutine is in its most extractable, non-ionized state.[8][9]

Step-by-Step Methodology:

  • Pipette 100 µL of plasma sample into a 1.5 mL polypropylene microcentrifuge tube.

  • Add 10 µL of Trimebutine-d5 internal standard working solution. Vortex briefly.

  • Add 25 µL of 1M Ammonium Hydroxide (NH₄OH) to basify the sample to pH ~10. Vortex for 10 seconds.

  • Add 600 µL of extraction solvent (Methyl tert-butyl ether is recommended).

  • Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge at 14,000 x g for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer (~550 µL) to a new tube, avoiding the protein disk at the interface.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex for 30 seconds.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Workflow Diagram: High-Efficiency LLE

G start Start: 100 µL Plasma add_is Add Internal Standard (Trimebutine-d5) start->add_is add_base Basify to pH ~10 (25 µL 1M NH₄OH) add_is->add_base add_solvent Add LLE Solvent (600 µL MTBE) add_base->add_solvent vortex Vortex (2 min) add_solvent->vortex centrifuge Centrifuge (10 min @ 14,000g) vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness (N₂, 40°C) transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Workflow for the optimized Liquid-Liquid Extraction (LLE) protocol.

Protocol 3.2: Robust Protein Precipitation (PPT)

This method is faster than LLE and can achieve high recovery, though it may require more chromatographic optimization to manage potential matrix effects.[16][17] The "solvent-first" approach is used to prevent filter plate clogging.[15]

Step-by-Step Methodology:

  • Dispense 300 µL of ice-cold acetonitrile containing 0.1% formic acid into the wells of a 96-well protein precipitation filter plate.

  • Add 10 µL of Trimebutine-d5 internal standard working solution to each well.

  • Add 100 µL of plasma sample directly into the acetonitrile. Pipette up and down 3-5 times to mix if automation is not used.

  • Seal the plate and shake on a plate shaker at 900 rpm for 5 minutes.

  • Place the filter plate on top of a 96-well collection plate.

  • Apply vacuum or positive pressure, or centrifuge according to the plate manufacturer's instructions to collect the filtrate.

  • (Optional but Recommended) Evaporate the filtrate to dryness and reconstitute in mobile phase to concentrate the sample and perform a solvent exchange.

  • Seal the collection plate and place it in the autosampler for LC-MS/MS analysis.

Workflow Diagram: Robust PPT

G start Start: 96-well Filter Plate add_solvent Solvent First: Add 300 µL Cold ACN start->add_solvent add_is Add Internal Standard (Trimebutine-d5) add_solvent->add_is add_plasma Add 100 µL Plasma add_is->add_plasma shake Shake Plate (5 min @ 900 rpm) add_plasma->shake filter Filter into Collection Plate (Vacuum/Centrifuge) shake->filter evap_recon Optional: Evaporate & Reconstitute filter->evap_recon analyze LC-MS/MS Analysis evap_recon->analyze

Caption: Workflow for the optimized Protein Precipitation (PPT) protocol.

References
  • Wikipedia. Trimebutine. [Link]

  • Wang, H., et al. (2002). Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 779(2), 347-355. [Link]

  • PubChem. Trimebutine Compound Summary. National Center for Biotechnology Information. [Link]

  • Lavit, M., et al. (2000). Determination of trimebutine and desmethyl-trimebutine in human plasma by HPLC. Arzneimittelforschung, 50(7), 640-644. [Link]

  • Dulaurent, S., et al. (2015). An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine by On-Line Turbulent Flow Coupled with Liquid Chromatography-Tandem Mass Spectrometry in Human Plasma. Journal of Analytical Toxicology, 39(9), 720-725. [Link]

  • Veeprho. Trimebutine-D5 (Fumarate). [Link]

  • Qin, Y., et al. (2012). A novel gradient LC-MS/MS method for simultaneous determination of trimebutine maleate and its two metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 66, 338-343. [Link]

  • Tatsumi, K., et al. (1989). Studies of metabolic pathways of trimebutine by simultaneous administration of trimebutine and its deuterium-labeled metabolite. Drug Metabolism and Disposition, 17(1), 84-88. [Link]

  • Sci-Hub. Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry. [Link]

  • Semantic Scholar. A novel gradient LC-MS/MS method for simultaneous determination of trimebutine maleate and its two metabolites in human plasma. [Link]

  • Lavit, M., et al. (2000). Determination of Trimebutine and Desmethyl-trimebutine in Human Plasma by HPLC. ResearchGate. [Link]

  • Dulaurent, S., et al. (2015). An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl. SciSpace. [Link]

  • Scribd. Trimebutine in Human Plasma. [Link]

  • Sahu, P. K., et al. (2012). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Applied Pharmaceutical Research, 1(1), 1-8. [Link]

  • JoVE. Extraction: Effects of pH. (2024). [Link]

  • Patsnap Synapse. What is the mechanism of Trimebutine Maleate?. (2024). [Link]

  • Reddy, G.S., et al. (2011). Determination of Active Metabolite Desmethyl Trimebutine Levels after a Single Dose of Trimebutine Tablets in Healthy Human Male Volunteers. International Journal of Pharmaceutical Sciences and Drug Research, 3(2), 132-135. [Link]

  • Phenomenex. Technical Tip: Protein Precipitation. (2015). [Link]

  • AA Pharma. Trimebutine Maleate Tablets 100 mg and 200 mg. (2018). [Link]

  • ChemWhat. Trimebutine-d5 CAS#: 1189928-38-8. [Link]

  • PubChem. N-Demethyl Trimebutine-d5 Hydrochloride. [Link]

  • Deadman, B. J., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering, 6(10), 1844-1849. [Link]

  • WelchLab. Troubleshooting Low Recovery Rates in Chromatographic Analysis. (2025). [Link]

  • Islam, R., & Li, W. (2022). Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. Journal of Applied Bioanalysis, 8(1), 1-10. [Link]

  • Norlab. ISOLATING DRUGS FROM BIOLOGICAL FLUIDS - USING "SOLVENT FIRST" PROTEIN PRECIPITATION. [Link]

  • Souverain, S., et al. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis, 35(4), 913-920. [Link]

  • ResearchGate. Effect of the pH on the extraction efficiency. [Link]

  • Element Lab Solutions. Liquid-Liquid Extraction Techniques Principles and Optimisation. [Link]

  • Chromatography Forum. justification of lower recovery. (2006). [Link]

  • Dolan, J. W. (2002). Troubleshooting. LCGC North America, 20(8), 706-711. [Link]

  • Agilent Technologies. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]

  • ResearchGate. Effect of aqueous solution pH value on the reactive extraction degrees. [Link]

  • Lavit, M., et al. (2000). Determination of trimebutine and desmethyl-trimebutine in human plasma by HPLC. Arzneimittelforschung, 50(7), 640-4. [Link]

  • Qin, Y., et al. (2013). Discovery of A Novel Trimebutine Metabolite and its Impact on N-Desmethyltrimebutine Quantification by LC–MS/MS. Journal of Chromatography B, 927, 212-218. [Link]

  • Delvaux, M., & Wingate, D. (1997). Trimebutine: mechanism of action, effects on gastrointestinal function and clinical results. Journal of international medical research, 25(5), 225-246. [Link]

  • Toti, L., et al. (2018). Trimebutine: a state-of-the-art review. Pharmacological research, 134, 69-77. [Link]

  • Semantic Scholar. An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine by On-Line Turbulent Flow Coupled with Liquid Chromatography-Tandem Mass Spectrometry in Human Plasma: Application to a Fatal Poisoning Case with Toxicokinetic Study. [Link]

  • Taylor & Francis Online. Plasma protein binding – Knowledge and References. [Link]

Sources

Stability testing of Trimebutine-d5 in stock solutions and biological matrices

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of Trimebutine-d5

Welcome to the technical support center for Trimebutine-d5. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability testing of Trimebutine-d5 in stock solutions and biological matrices. As a deuterated internal standard (IS), the stability of Trimebutine-d5 is paramount for the accurate quantification of trimebutine in pharmacokinetic and toxicokinetic studies.

This resource is structured in a question-and-answer format to directly address the specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Section 1: General Stability Principles

Q1: What is stability in the context of bioanalysis, and why is it critical for Trimebutine-d5?

A1: In bioanalysis, stability refers to the chemical integrity of an analyte, in this case, Trimebutine-d5, in a given matrix under specific storage and handling conditions.[1][2] It's a critical parameter because any degradation of the internal standard (IS) can lead to an inaccurate calculation of the analyte's concentration, compromising the validity of study results.[3]

The fundamental principle of using a stable isotope-labeled internal standard (SIL-IS) like Trimebutine-d5 is that it should behave identically to the analyte (Trimebutine) during sample extraction, processing, and analysis.[4] If the IS degrades and the analyte does not, the analyte/IS response ratio will be artificially inflated, leading to an underestimation of the analyte's true concentration, and vice-versa. Regulatory bodies like the FDA and EMA mandate rigorous stability testing as part of bioanalytical method validation.[5][6][7][8]

Q2: What are the primary degradation pathways for Trimebutine, and are they relevant for Trimebutine-d5?

A2: Trimebutine is susceptible to degradation primarily through hydrolysis of its ester bond.[9][10] Studies have shown that this hydrolysis is influenced by pH, temperature, and light.[10] The molecule is most stable in an acidic environment (pH 2-2.8).[10] Additionally, Trimebutine undergoes extensive first-pass metabolism, which includes N-demethylation to form nortrimebutine.[11][12]

As Trimebutine-d5 is structurally identical to Trimebutine, apart from the isotopic labeling, it is expected to follow the same degradation pathways. The deuterium atoms are typically placed on non-exchangeable positions of the molecule to ensure their stability.[13] However, it is crucial to experimentally verify its stability under the conditions relevant to your study.

Section 2: Stock and Working Solution Stability

Q3: What are the best practices for preparing and storing Trimebutine-d5 stock solutions?

A3: The stability of stock solutions is the foundation of an accurate bioanalytical method.[1] Best practices include:

  • Solvent Selection: Use a high-purity, appropriate solvent in which Trimebutine-d5 is freely soluble and stable. Common choices include methanol, acetonitrile, or DMSO.

  • Accurate Preparation: Use calibrated analytical balances and volumetric flasks to ensure the accuracy of the stock solution concentration.[14]

  • Storage Conditions: Store stock solutions in tightly sealed, amber glass vials to protect from light and prevent solvent evaporation.[1][15] Storage at low temperatures (e.g., 2-8°C or -20°C) is generally recommended to minimize degradation.[15]

  • Documentation: Clearly label all solutions with the compound name, concentration, preparation date, solvent, and storage conditions.[15][16]

Q4: How do I perform a stock solution stability test for Trimebutine-d5?

A4: Stock solution stability is assessed by comparing the response of a stored solution to that of a freshly prepared solution.[1] The European Medicines Agency (EMA) and the US Food and Drug Administration (FDA) provide guidelines for these assessments.[6][7][17]

Protocol: Stock Solution Stability Assessment

Objective: To determine the stability of Trimebutine-d5 stock solutions under defined storage conditions.

Materials:

  • Trimebutine-d5 reference standard

  • High-purity solvent (e.g., methanol)

  • Calibrated analytical balance and volumetric glassware

  • LC-MS/MS system

Procedure:

  • Preparation of Solutions:

    • Fresh Solution: On the day of analysis, accurately prepare a fresh stock solution of Trimebutine-d5 at a known concentration (e.g., 1 mg/mL).

    • Test Solution: Prepare a separate stock solution of Trimebutine-d5 at the same concentration. This will be your "test" solution for storage.

  • Storage: Store the test solution under the desired conditions (e.g., 2-8°C or room temperature).

  • Analysis:

    • At predefined time points (e.g., 7, 14, 30 days), retrieve the test solution.

    • Prepare dilutions of both the fresh and test solutions to a concentration suitable for analysis by LC-MS/MS.

    • Analyze multiple replicates (n=3-5) of each solution.

  • Evaluation:

    • Calculate the mean peak area response for both the fresh and test solutions.

    • The stability is acceptable if the mean response of the test solution is within ±10% of the mean response of the fresh solution.

Q5: My Trimebutine-d5 stock solution appears to be degrading. What should I investigate?

A5: If you observe a significant decrease in the response of your stored stock solution, consider the following:

  • Solvent Quality: Ensure the solvent used is of high purity and was fresh when the solution was prepared.[15]

  • Storage Conditions: Verify that the storage temperature was maintained and that the solution was protected from light.

  • Evaporation: Check for loose caps or seals on your storage vials, which could lead to solvent evaporation and an apparent increase in concentration, followed by potential degradation.

  • Hydrolysis: Given Trimebutine's susceptibility to hydrolysis, ensure the solvent is anhydrous if possible.[10]

Section 3: Stability in Biological Matrices

Q6: What are the essential stability tests for Trimebutine-d5 in biological matrices like plasma?

A6: According to regulatory guidelines, several stability tests must be performed to cover all conditions a sample might experience.[7][8] These include:

  • Freeze-Thaw Stability: Assesses stability after repeated freezing and thawing cycles.[18][19]

  • Short-Term (Bench-Top) Stability: Evaluates stability at room temperature for a duration that mimics sample handling and processing time.

  • Long-Term Stability: Determines stability for the expected duration of sample storage.[18]

  • Processed Sample (Autosampler) Stability: Assesses stability of the extracted sample in the autosampler.

Q7: How should I design a robust freeze-thaw stability experiment?

A7: A robust freeze-thaw stability study simulates the potential impact of retrieving samples from storage for analysis on multiple occasions.

Protocol: Freeze-Thaw Stability Assessment

Objective: To evaluate the stability of Trimebutine-d5 in a biological matrix after multiple freeze-thaw cycles.

Materials:

  • Blank biological matrix (e.g., human plasma)

  • Trimebutine-d5 working solutions

  • Validated bioanalytical method

Procedure:

  • Sample Preparation: Spike the biological matrix with Trimebutine-d5 at low and high quality control (QC) concentrations.

  • Baseline Analysis: Analyze a set of these QC samples immediately to establish the baseline (time zero) concentration.

  • Freeze-Thaw Cycles:

    • Freeze the remaining QC samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.[19]

    • Thaw the samples completely at room temperature.

    • This completes one cycle. Repeat for a minimum of three cycles, ensuring at least 12 hours of freezing time between each thaw.[19]

  • Final Analysis: After the final thaw, analyze the QC samples.

  • Evaluation: The mean concentration of the freeze-thaw samples should be within ±15% of the nominal concentration.[2]

Data Presentation: Example Freeze-Thaw Stability Data
QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) after 3 Cycles% BiasPass/Fail
Low QC55.3+6.0%Pass
High QC800775-3.1%Pass

Q8: I'm observing a decreasing trend in my Trimebutine-d5 internal standard response across an analytical run. What could be the cause?

A8: A decreasing IS response can be a sign of instability in the processed sample within the autosampler. This could be due to degradation, adsorption to the vial or cap, or instability in the reconstitution solvent. You should perform a processed sample stability test by re-injecting a set of processed samples after they have been in the autosampler for a duration equivalent to a typical analytical run.

If the issue is not autosampler stability, consider other factors such as instrument drift or issues with the mass spectrometer source.[20]

Section 4: Troubleshooting and Visualization

Q9: How can I systematically troubleshoot unexpected variability in my Trimebutine-d5 internal standard signal?

A9: Unexpected IS variability can undermine the reliability of your results. A systematic approach is crucial for identifying the root cause.[21][22] The workflow below outlines a logical troubleshooting process.

Diagram: Troubleshooting Workflow for Internal Standard Variability

Troubleshooting_IS_Variability Troubleshooting Trimebutine-d5 IS Variability A High IS Variability Observed (>15-20% RSD) B Is the variability random or a trend (e.g., decreasing signal)? A->B C Investigate Random Variability B->C Random D Investigate Trend B->D Trend E Check Sample Preparation: - Pipetting accuracy - Evaporation/reconstitution steps - Consistent mixing C->E F Check Autosampler: - Injection volume precision - Air bubbles in syringe - Carryover C->F G Check MS Source: - Dirty spray needle - Source position - Gas flows C->G H Assess Processed Sample Stability: - Re-inject samples after run time - Check for degradation/adsorption D->H I Review Stock/Working Solution Stability: - Re-prepare fresh solutions - Compare to stored solutions D->I J Problem Resolved E->J F->J G->J H->J I->J

Caption: A decision tree for troubleshooting internal standard variability.

References

  • Bioanalytical method validation - Scientific guideline . European Medicines Agency. [Link]

  • Trimebutine | C22H29NO5 | CID 5573 . PubChem - NIH. [Link]

  • Guideline on bioanalytical method validation . European Medicines Agency. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content . European Bioanalysis Forum. [Link]

  • Studies of metabolic pathways of trimebutine by simultaneous administration of trimebutine and its deuterium-labeled metabolite . PubMed. [Link]

  • Bioanalytical method validation emea . Slideshare. [Link]

  • USFDA guidelines for bioanalytical method validation . Slideshare. [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations . Waters Corporation. [Link]

  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? . PubMed. [Link]

  • Stock Solution Stability in MTBE Solvent: How to Prevent Degradation and Preserve Sample Integrity . Separation Science. [Link]

  • Trimebutine - Wikipedia . Wikipedia. [Link]

  • Bioanalytical Method Validation of ANDAs- What the Assessor Looks For . FDA. [Link]

  • Best Practices For Stock Solutions . FasterCapital. [Link]

  • Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team . NIH. [Link]

  • Bioanalytical Method Validation - Guidance for Industry . FDA. [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? . SciSpace. [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry . FDA. [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? . PubMed. [Link]

  • Stability Assessments in Bioanalytical Method Validation . Celegence. [Link]

  • Deuterated internal standards and bioanalysis . AptoChem. [Link]

  • Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? . BioPharma Services. [Link]

  • Crucial Importance of Evaluating Internal Standards (IS) Response and Troubleshooting in Effective LCMS Method Development, Validation and Sample Analysis . Taylor & Francis Online. [Link]

  • Stock and working solutions stability . European Bioanalysis Forum. [Link]

  • Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis . Bioanalysis Zone. [Link]

  • Stock Solutions 101: Everything You Need to Know . G-Biosciences. [Link]

  • What is the mechanism of Trimebutine Maleate? . Patsnap Synapse. [Link]

  • Freeze thaw study . Pharmaguideline Forum. [Link]

  • Very complex internal standard response variation in LC-MS/MS bioanalysis: Root cause analysis and impact assessment . University of Groningen Research Portal. [Link]

  • Studies of metabolic pathways of trimebutine by simultaneous administration of trimebutine and its deuterium-labeled metabolite . Semantic Scholar. [Link]

  • USP Freeze Thaw Stability Testing of Biologics . Testing Laboratory. [Link]

  • Freeze-Thaw Stability Testing . Microchem Laboratory. [Link]

  • Determination of Active Metabolite Desmethyl Trimebutine Levels after a Single Dose of Trimebutine Tablets in Healthy Human Male Volunteers . ResearchGate. [Link]

  • Stability testing of existing active substances and related finished products . European Medicines Agency. [Link]

  • Studies on the Stability of Trimebutine maleate in Aqueous Solution . YAKHAK HOEJI. [Link]

  • Safety, Tolerability and Pharmacokinetics of Trimebutine 3-Thiocarbamoylbenzenesulfonate (GIC-1001) in a Randomized Phase I Integrated Design Study: Single and Multiple Ascending Doses and Effect of Food in Healthy Volunteers . ResearchGate. [Link]

  • Guideline for Stability Study of Imported Drug Substance and Drug Product for human and biological products submitted according . National Pharmaceutical Regulatory Agency (NPRA), Malaysia. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of an LC-MS/MS Method for Trimebutine Quantification Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the validation process for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method developed for the quantification of Trimebutine in human plasma. A key feature of this method is the use of Trimebutine-d5 as a stable isotope-labeled internal standard (SIL-IS) to ensure the highest level of accuracy and precision. This document is intended for researchers, scientists, and drug development professionals who are involved in bioanalytical method development and validation.

The validation of a bioanalytical method is a critical process that demonstrates its suitability for its intended purpose.[1] This guide will delve into the essential validation parameters as stipulated by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3] We will explore the "why" behind each experimental choice and provide detailed, step-by-step protocols.

The Critical Role of a Deuterated Internal Standard

In LC-MS/MS analysis, an internal standard is crucial for correcting variations in sample preparation, instrument response, and matrix effects.[4][5] A deuterated internal standard, such as Trimebutine-d5, is the gold standard for quantitative bioanalysis.[4][6] Because it is chemically identical to the analyte, it co-elutes and experiences the same ionization effects, providing the most accurate correction for potential analytical variabilities.[7] The slight mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.[4]

Method Validation Workflow

A full validation of a bioanalytical method is necessary when establishing a new method for the quantification of an analyte in clinical and pivotal nonclinical studies.[1] The following sections detail the experimental design and acceptance criteria for the key validation parameters.

Caption: Overall workflow for the validation of the Trimebutine LC-MS/MS method.

Selectivity and Specificity

Objective: To demonstrate that the method can unequivocally identify and quantify the analyte in the presence of endogenous matrix components, metabolites, and other potential interferences.

Experimental Protocol:

  • Analyze at least six different blank plasma lots (including hemolytic and lipemic samples) to assess for interfering peaks at the retention times of Trimebutine and Trimebutine-d5.

  • Analyze a blank plasma sample spiked with the internal standard only.

  • Analyze a blank plasma sample spiked with Trimebutine at the Lower Limit of Quantification (LLOQ).

Acceptance Criteria:

  • The response of interfering peaks in blank plasma should be less than 20% of the LLOQ for the analyte and less than 5% for the internal standard.

Linearity and Range

Objective: To establish the concentration range over which the assay is accurate, precise, and linear.

Experimental Protocol:

  • Prepare a series of calibration standards by spiking blank plasma with known concentrations of Trimebutine. A typical range for Trimebutine could be 1-1000 ng/mL.[8][9]

  • The calibration curve should consist of a blank sample, a zero sample (spiked with internal standard only), and at least six to eight non-zero concentration levels.

  • Analyze the calibration standards in at least three independent runs.

  • Plot the peak area ratio (Trimebutine/Trimebutine-d5) against the nominal concentration of Trimebutine.

  • Perform a linear regression analysis using a weighting factor (e.g., 1/x or 1/x²).

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.99.

  • The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value, except for the LLOQ, which should be within ±20%.

  • At least 75% of the calibration standards must meet this criterion.

Data Summary: Calibration Curve Performance

ParameterAcceptance CriterionResult
Calibration Range-1 - 1000 ng/mL
Regression Model-Weighted (1/x²) Linear
Correlation Coefficient (r²)≥ 0.990.998
Deviation from Nominal≤ ±15% (≤ ±20% for LLOQ)Pass

Accuracy and Precision

Objective: To determine the closeness of the measured concentrations to the true values (accuracy) and the degree of scatter in a series of measurements (precision).

Experimental Protocol:

  • Prepare Quality Control (QC) samples at a minimum of four concentration levels:

    • Lower Limit of Quantification (LLOQ)

    • Low QC (approx. 3x LLOQ)

    • Medium QC

    • High QC (approx. 80% of the Upper Limit of Quantification)

  • Analyze at least five replicates of each QC level in three separate analytical runs on different days (inter-day) and within the same run (intra-day).

Acceptance Criteria (FDA/EMA):

  • Intra-day and Inter-day Precision: The coefficient of variation (CV) should not exceed 15% for all QC levels, except for the LLOQ, where it should not exceed 20%.

  • Intra-day and Inter-day Accuracy: The mean measured concentration should be within ±15% of the nominal value for all QC levels, except for the LLOQ, where it should be within ±20%.

Data Summary: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ18.5105.210.2103.8
Low36.298.77.5101.5
Medium5004.8102.15.9100.9
High8003.597.44.798.6

Matrix Effect

Objective: To evaluate the suppression or enhancement of ionization of the analyte and internal standard by endogenous matrix components.

Experimental Protocol:

  • Extract blank plasma from at least six different sources.

  • Post-extraction, spike the extracts with Trimebutine and Trimebutine-d5 at low and high QC concentrations.

  • Compare the peak areas of these post-spiked samples to the peak areas of neat solutions of the analytes at the same concentrations.

  • The matrix factor (MF) is calculated as:

    • MF = (Peak response in presence of matrix) / (Peak response in absence of matrix)

  • The IS-normalized MF is calculated by dividing the MF of the analyte by the MF of the internal standard.

Acceptance Criteria:

  • The CV of the IS-normalized matrix factor across the different plasma lots should be ≤ 15%.

Recovery

Objective: To determine the efficiency of the extraction procedure for the analyte and internal standard.

Experimental Protocol:

  • Prepare two sets of samples at three QC levels (low, medium, and high):

    • Set A: Plasma samples spiked with Trimebutine and Trimebutine-d5 before extraction.

    • Set B: Blank plasma extracts spiked with Trimebutine and Trimebutine-d5 post-extraction.

  • Analyze both sets and calculate recovery as:

    • Recovery (%) = (Mean peak area of Set A / Mean peak area of Set B) x 100

Acceptance Criteria:

  • The recovery of the analyte and internal standard should be consistent, precise, and reproducible. While a specific percentage is not mandated, high and consistent recovery is desirable.

Stability

Objective: To evaluate the chemical stability of Trimebutine in the biological matrix under various storage and processing conditions.

Experimental Protocol:

  • Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Analyze QC samples kept at room temperature for a duration that mimics the sample handling time.

  • Long-Term Stability: Analyze QC samples after storage at the intended storage temperature (e.g., -20°C or -80°C) for a period longer than the expected sample storage time.

  • Post-Preparative (Autosampler) Stability: Analyze processed QC samples kept in the autosampler for a duration that exceeds the expected analytical run time.

Acceptance Criteria:

  • The mean concentration of the stability samples must be within ±15% of the nominal concentration.

Sample Preparation and LC-MS/MS Conditions

A simple and rapid protein precipitation method is often employed for the extraction of Trimebutine and its metabolites from plasma.[10][11]

Caption: A typical protein precipitation workflow for plasma sample preparation.

Typical LC-MS/MS Parameters:

ParameterCondition
LC Column C18 reverse-phase column
Mobile Phase Gradient of acetonitrile and water with a modifier (e.g., formic acid or ammonium acetate)
Flow Rate 0.2 - 0.5 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
MS Detection Multiple Reaction Monitoring (MRM)
MRM Transitions Trimebutine: e.g., m/z 388.0 → 343.0[12]Trimebutine-d5: e.g., m/z 393.0 → 348.0

Note: The specific MRM transitions and chromatographic conditions should be optimized for the instrument being used.

Conclusion

This guide outlines a robust framework for the validation of an LC-MS/MS method for the quantification of Trimebutine in human plasma, emphasizing the critical role of the deuterated internal standard, Trimebutine-d5. Adherence to these validation principles, in line with regulatory guidelines, ensures the generation of reliable and reproducible data for pharmacokinetic and other clinical studies.[2][3][13] The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and other sources of variability, thereby enhancing the accuracy and precision of the method.[6][7]

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]

  • Slideshare. USFDA guidelines for bioanalytical method validation. [Link]

  • ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • European Medicines Agency. (2009). Draft Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009. [Link]

  • PubMed. Pharmacokinetic and bioequivalence evaluation of two formulations of 100 mg trimebutine maleate (Recutin and Polybutin) in healthy male volunteers using the LC-MS/MS method. [Link]

  • Semantic Scholar. A novel gradient LC-MS/MS method for simultaneous determination of trimebutine maleate and its two metabolites in human plasma. [Link]

  • ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. [Link]

  • South American Journal of Clinical Research. A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. [Link]

  • YouTube. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

  • Life Science Journal. A novel gradient LC-MS/MS method for simultaneous determination of trimebutine maleate and its two metabolites in human plasma. [Link]

  • Sci-Hub. Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry. [Link]

  • Semantic Scholar. Determination of Trimebutine and Desmethyl-trimebutine in Human Plasma by HPLC. [Link]

  • PubMed. An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine by On-Line Turbulent Flow Coupled with Liquid Chromatography-Tandem Mass Spectrometry in Human Plasma: Application to a Fatal Poisoning Case with Toxicokinetic Study. [Link]

  • SciSpace. An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl. [Link]

  • ResearchGate. A novel gradient LC-MS/MS method for simultaneous determination of trimebutine maleate and its two metabolites in human plasma. [Link]

  • Semantic Scholar. An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine by On-Line Turbulent Flow Coupled with Liquid Chromatography-Tandem Mass Spectrometry in Human Plasma: Application to a Fatal Poisoning Case with Toxicokinetic Study. [Link]

Sources

A Senior Application Scientist's Guide to Bioanalytical Method Validation for Trimebutine Assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison and technical overview of the essential bioanalytical method validation parameters for the quantification of Trimebutine and its primary active metabolite, N-desmethyltrimebutine (nortrimebutine), in biological matrices. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple checklists to explain the scientific rationale behind each validation experiment, ensuring the development of robust, reliable, and compliant bioanalytical methods.

Introduction: The Analytical Challenge of Trimebutine

Trimebutine is a spasmolytic agent used to treat irritable bowel syndrome (IBS) and other gastrointestinal motility disorders.[1][2] Its therapeutic action is complex, involving weak mu-opioid receptor agonism and effects on gastrointestinal motility.[1][2] From a bioanalytical perspective, Trimebutine presents a distinct challenge: it undergoes extensive and rapid first-pass metabolism in the liver.[2][3][4] The primary metabolite, N-desmethyltrimebutine (nortrimebutine), is pharmacologically active and often exhibits significantly higher plasma concentrations than the parent drug.[3][4][5]

Therefore, a robust bioanalytical method must be capable of accurately and simultaneously quantifying both Trimebutine and nortrimebutine to provide a meaningful pharmacokinetic profile. This necessity dictates the use of highly sensitive and selective techniques, with Liquid Chromatography coupled to Tandem Mass Spectrometry (LC-MS/MS) being the industry standard.

The Regulatory Framework: Harmonization under ICH M10

The validation of bioanalytical methods is a mandatory regulatory requirement to ensure that the data generated are reliable for regulatory decisions.[6][7] Historically, laboratories navigated separate guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[8][9][10] Today, these have been harmonized under the International Council for Harmonisation (ICH) M10 guideline on Bioanalytical Method Validation.[6][7][11][12] This guideline provides a unified framework for the procedures and acceptance criteria required for chromatographic and ligand-binding assays, forming the authoritative basis for the parameters discussed herein.[11][13]

The Bioanalytical Method Validation Workflow

The validation process is a systematic journey to demonstrate that an analytical method is suitable for its intended purpose.[6][12] It begins with method development and culminates in a comprehensive validation report that supports the analysis of clinical or non-clinical study samples.

G MD Method Development (Analyte Characterization, Sample Prep, LC-MS Tuning) FV Full Validation (New Method) MD->FV Establishes Protocol PV Partial Validation (Method Modification) MD->PV CV Cross-Validation (Comparing Methods/Labs) MD->CV Selectivity Selectivity & Specificity SSA Study Sample Analysis (PK/TK Studies) FV->SSA Applies Validated Method CalCurve Calibration Curve & LLOQ Accuracy Accuracy & Precision Matrix Matrix Effect Stability Stability ISR Incurred Sample Reanalysis (ISR) SSA->ISR Confirms Reproducibility

Caption: Workflow for Bioanalytical Method Validation and Application.

Core Validation Parameters for Trimebutine Assays

This section details the critical validation parameters, providing the scientific rationale, a generalized experimental protocol, and a comparison of published data for Trimebutine assays.

Selectivity and Specificity
  • Scientific Rationale: Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[11] For Trimebutine, this includes endogenous matrix components (e.g., phospholipids), metabolites (nortrimebutine, APB, TMBA), and potential co-administered drugs. Specificity is the ultimate expression of selectivity, ensuring that the detected signal is solely from the analyte of interest. In LC-MS/MS, this is achieved by monitoring unique precursor-to-product ion transitions (MRM).

  • Experimental Protocol:

    • Obtain at least six different sources of blank human plasma (or the relevant matrix).

    • Process each blank sample using the proposed extraction procedure.

    • Analyze the extracts using the LC-MS/MS method to monitor for interferences at the retention times and MRM transitions of Trimebutine, nortrimebutine, and the Internal Standard (IS).

    • Separately, analyze a Lower Limit of Quantitation (LLOQ) level sample to confirm that the analyte peaks are distinct from any minor interferences.

  • Acceptance Criteria (ICH M10): The response of any interfering peaks at the retention time of the analytes should be ≤ 20% of the LLOQ response. The response at the retention time of the IS should be ≤ 5% of its response in the LLOQ sample.

Calibration Curve and Sensitivity (LLOQ)
  • Scientific Rationale: The calibration curve models the relationship between the concentration of the analyte and the instrument's response, allowing for the quantification of unknown samples. The LLOQ is the lowest concentration on this curve that can be measured with acceptable accuracy and precision.[11] Given Trimebutine's rapid metabolism and potentially low parent drug concentrations, a sensitive assay with a low LLOQ is often required.

  • Experimental Protocol:

    • Prepare a stock solution of Trimebutine and nortrimebutine reference standards.

    • Create a series of working solutions by serial dilution.

    • Spike blank plasma with these working solutions to create a set of 8-10 non-zero calibration standards, covering the expected concentration range.

    • Process and analyze the standards alongside a blank and a zero sample (blank matrix + IS).

    • Construct the calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration and applying a suitable regression model (typically a weighted 1/x² linear regression).

  • Acceptance Criteria (ICH M10):

    • LLOQ: The analyte response should be at least 5 times the response of the blank. Accuracy should be within ±20% of the nominal value, and precision (Coefficient of Variation, CV) should be ≤ 20%.

    • Other Standards: Accuracy should be within ±15% of nominal values.

    • Regression: At least 75% of the standards must meet the accuracy criteria. The correlation coefficient (r²) should be ≥ 0.99.

Accuracy and Precision
  • Scientific Rationale: Accuracy measures the closeness of the determined value to the nominal concentration, while precision measures the reproducibility of these measurements.[11] These parameters are assessed using Quality Control (QC) samples at multiple concentrations to ensure the method is reliable across its entire range.

  • Experimental Protocol:

    • Prepare QC samples in bulk by spiking blank plasma at four levels: LLOQ, Low QC (LQC, ~3x LLOQ), Medium QC (MQC), and High QC (HQC, ~80% of the Upper Limit of Quantitation).

    • Intra-day (Within-run): Analyze at least five replicates of each QC level in a single analytical run.

    • Inter-day (Between-run): Analyze these replicates across at least three different runs on different days.

    • Calculate the mean concentration, accuracy (% deviation from nominal), and precision (CV%) for each level.

  • Acceptance Criteria (ICH M10):

    • Accuracy: The mean value should be within ±15% of the nominal value for LQC, MQC, and HQC.

    • Precision: The CV should not exceed 15% for LQC, MQC, and HQC.

    • For the LLOQ QC, both accuracy and precision should be within ±20%.

Matrix Effect
  • Scientific Rationale: The matrix effect is a phenomenon specific to mass spectrometry where co-eluting components from the biological matrix affect the ionization efficiency of the analyte, causing ion suppression or enhancement.[14][15][16][17] This can severely compromise accuracy and precision.[14][18] A stable, co-eluting, isotopically-labeled internal standard is the best defense, but the matrix effect must still be formally assessed.

  • Experimental Protocol:

    • Obtain at least six different sources of blank human plasma.

    • Prepare three sets of samples:

      • Set A: Analyte and IS spiked in a neat (non-matrix) solution.

      • Set B: Blank plasma is extracted, and the final extract is spiked with the analyte and IS.

      • Set C: Blank plasma is spiked with the analyte and IS before extraction (this is the recovery experiment, but the data is often generated concurrently).

    • Calculate the IS-normalized Matrix Factor (MF) for each source of plasma: MF = (Peak Area Ratio in Set B) / (Peak Area Ratio in Set A).

    • Evaluate the precision (CV%) of the IS-normalized MF across the different plasma sources.

  • Acceptance Criteria (ICH M10): The CV of the IS-normalized matrix factor should be ≤ 15%.

Stability
  • Scientific Rationale: Trimebutine's ester bond makes it susceptible to hydrolysis, especially under non-optimal pH conditions.[19][20] Therefore, it is critical to demonstrate that both Trimebutine and its metabolites remain stable throughout the entire lifecycle of a sample, from collection to analysis.[11][21]

  • Experimental Protocol (assessed using LQC and HQC samples):

    • Freeze-Thaw Stability: Analyze QC samples after they have undergone multiple (e.g., three) freeze-thaw cycles (e.g., -20°C or -80°C to room temperature).

    • Bench-Top Stability: Keep QC samples on the lab bench for a duration that mimics the expected sample handling time (e.g., 4-24 hours) before processing and analysis.

    • Long-Term Stability: Store QC samples at the intended storage temperature (e.g., -80°C) for a period equal to or longer than the time samples will be stored.

    • Processed Sample Stability: Analyze extracted QC samples after they have been stored in the autosampler for the maximum anticipated run time.

  • Acceptance Criteria (ICH M10): The mean concentration of the stability-tested QC samples must be within ±15% of the nominal concentration.

Comparative Analysis of Published Trimebutine Methods

The following table summarizes validation parameters from published LC-MS/MS methods for Trimebutine, providing a practical comparison for researchers developing their own assays.

ParameterMethod 1: Wang et al. (2002)[22]Method 2: Qin et al. (2013)[23][24]Method 3: Larabi et al. (2015)[5][25]
Technique HPLC-MS/MSLC-MS/MSLC-MS/MS with Turbulent Flow
Matrix Human PlasmaHuman PlasmaHuman Plasma
Analytes Trimebutine (TM), Nortrimebutine (MPB), APB, TMBATrimebutine (TM), APB, TMBATrimebutine (TMB), Nortrimebutine (nor-TMB)
Extraction Liquid-Liquid Extraction (LLE)Protein Precipitation (PPT)Protein Precipitation (PPT)
Linearity Range (TM) 1 - 100 ng/mL0.5 - 500 ng/mL10 - 1,000 ng/mL
Linearity Range (Nortrimebutine) 1 - 500 ng/mLN/A10 - 1,000 ng/mL
LLOQ (TM) 1 ng/mL0.5 ng/mL10 ng/mL
LLOQ (Nortrimebutine) 1 ng/mLN/A10 ng/mL
Intra-day Precision (CV%) < 15% for all analytes< 15% for all analytes< 8.7% for both analytes
Inter-day Precision (CV%) < 15% for all analytes< 15% for all analytes< 8.7% for both analytes
Accuracy 85 - 115%85 - 115%90.0 - 98.5%
Mean Recovery (TM) 58.2%102.4%Not explicitly stated, part of on-line extraction

Field Insights:

  • Sample Preparation: The choice between Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT) is a trade-off. LLE (Wang et al.) provides a cleaner extract, potentially reducing matrix effects, but is more labor-intensive. PPT (Qin et al., Larabi et al.) is faster and simpler, making it suitable for high-throughput analysis, but may result in more significant matrix effects that must be carefully managed.[5][22][23]

  • Sensitivity: The method by Qin et al. demonstrates the highest sensitivity (LLOQ of 0.5 ng/mL), which is advantageous for studies involving low doses or for characterizing the terminal elimination phase of the drug.[23][24]

  • Automation: The use of on-line turbulent flow extraction (Larabi et al.) represents an advanced technique that automates sample cleanup, significantly increasing throughput and reducing manual error.[5][25]

Conclusion

The successful validation of a bioanalytical method for Trimebutine and its active metabolite, nortrimebutine, is a meticulous process that hinges on adherence to the harmonized principles of the ICH M10 guideline. Key considerations are the simultaneous measurement of the parent and metabolite, achieving a low LLOQ to capture the full pharmacokinetic profile, and rigorously evaluating and controlling for the matrix effect inherent in LC-MS/MS analysis. By understanding the scientific rationale behind each validation parameter and leveraging insights from established methods, researchers can develop robust, reliable, and regulatory-compliant assays to support their drug development programs.

References

  • ICH M10 Bioanalytical Method Valid
  • ICH M10 on bioanalytical method validation - Scientific guideline. (n.d.). European Medicines Agency.
  • ICH. (2022, May 24).
  • European Medicines Agency. (n.d.).
  • ICH M10 bioanalytical method validation: the importance of good guidance. (2020, May 4). Bioanalysis Zone.
  • FDA. (2018, May).
  • ICH M10 on bioanalytical method validation and study sample analysis – Frequently Asked Questions (FAQ). (n.d.).
  • Trimebutine. (n.d.). In Wikipedia.
  • European Medicines Agency. (2011, July 21).
  • European Bioanalysis Forum. (n.d.).
  • FDA. (2001, May).
  • ICH. (2024, January 27).
  • FDA. (2022, November).
  • HHS.gov. (n.d.).
  • Slideshare. (n.d.).
  • Wozniak, E., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385.
  • Pharmacology & Toxicology. (n.d.).
  • Trimebutine. (n.d.). PubChem.
  • Qin, Y., et al. (2013). A novel gradient LC-MS/MS method for simultaneous determination of trimebutine maleate and its two metabolites in human plasma. Life Science Journal, 10(1), 2840-2849.
  • Wang, H. Y., et al. (2002). Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry.
  • Qin, Y., et al. (2013). A novel gradient LC-MS/MS method for simultaneous determination of trimebutine maleate and its two metabolites in human plasma.
  • Larabi, I. A., et al. (2015). An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine by On-Line Turbulent Flow Coupled with Liquid Chromatography-Tandem Mass Spectrometry in Human Plasma: Application to a Fatal Poisoning Case with Toxicokinetic Study. Journal of Analytical Toxicology, 39(9), 720-725.
  • Larabi, I. A., et al. (2015). An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine by On-Line Turbulent Flow Coupled with Liquid Chromatography-Tandem Mass Spectrometry in Human Plasma: Application to a Fatal Poisoning Case with Toxicokinetic Study. Semantic Scholar.
  • Patsnap Synapse. (2024, July 17).
  • Determination of Active Metabolite Desmethyl Trimebutine Levels after a Single Dose of Trimebutine Tablets in Healthy Human Male Volunteers. (n.d.).
  • AA Pharma. (n.d.).
  • Estimation of Trimebutine maleate in tablet dosage form by RP-HPLC. (n.d.).
  • Larabi, I. A., et al. (2015). An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine by On-Line Turbulent Flow Coupled with Liquid Chromatography–Tandem Mass Spectrometry in Human Plasma: Application to a Fatal Poisoning Case with Toxicokinetic Study. SciSpace.
  • Determination of trimebutine and desmethyl-trimebutine in human plasma by HPLC. (n.d.). Sigma-Aldrich.
  • High-performance liquid chromatographic determination of trimebutine and its major metabolite, N-monodesmethyl trimebutine, in r
  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix effect in bioanalysis: An overview.
  • Raju, V. A., et al. (2014). Estimation of trimebutine maleate in tablet dosage form by rp hplc.
  • What does the term matrix effect refer to in bioanalytical (biochemical analysis)
  • Assessment of matrix effect in quantitative LC-MS bioanalysis. (n.d.). PMC - NIH.
  • Trimebutine analytical standard. (n.d.). Sigma-Aldrich.
  • How Important Is The Matrix Effect in Analyzing Bioprocess Samples? (n.d.).
  • Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry. (2023, October 16). PubMed.
  • Park, J. H., & Rhee, G. J. (1990). Studies on the Stability of Trimebutine maleate in Aqueous Solution. YAKHAK HOEJI, 34(6), 415-421.
  • Qin, Y., et al. (2013). A novel gradient LC-MS/MS method for simultaneous determination of trimebutine maleate and its two metabolites in human plasma. Semantic Scholar.
  • Spectrophotometric and liquid chromatographic determination of trimebutine maleate in the presence of its degrad
  • A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. (2018, December 11). Spectroscopy Europe.

Sources

A Senior Application Scientist's Guide to High-Fidelity Trimebutine Quantification: A Validation Study of Linearity, Accuracy, and Precision Using Trimebutine-d5

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the reliable quantification of therapeutic agents in biological matrices is the bedrock of pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence studies. The quality of this data directly influences critical decisions in the drug development pipeline. This guide provides an in-depth technical overview of a validated bioanalytical method for Trimebutine, a widely used gastrointestinal motility modulator, employing a stable isotope-labeled internal standard (SIL-IS), Trimebutine-d5, to achieve the highest standards of linearity, accuracy, and precision.

The core principle of this method hinges on the use of Trimebutine-d5, a deuterium-labeled analog of the parent drug.[1][2] This is not an arbitrary choice. An ideal internal standard should mimic the analyte's chemical and physical properties as closely as possible throughout sample preparation and analysis. By using a SIL-IS, which co-elutes chromatographically and experiences identical ionization behavior in the mass spectrometer, we can effectively compensate for variations in sample extraction recovery and matrix-induced ionization suppression or enhancement. This approach is fundamentally superior to using structurally analogous but non-isotopically labeled standards, which cannot guarantee identical behavior and may introduce analytical variability. This guide will demonstrate the performance of this gold-standard approach, grounded in the principles outlined by global regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now harmonized under the International Council for Harmonisation (ICH) M10 guideline.[3][4]

Experimental Design and Protocol

A robust bioanalytical method is a self-validating system. Every step is designed to minimize error and ensure reproducibility. The following protocols are based on established best practices for LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) analysis.

Materials and Reagents
  • Reference Standards: Trimebutine and Trimebutine-d5 (Internal Standard, IS).[5][6]

  • Biological Matrix: Blank human plasma (K2-EDTA).

  • Reagents: HPLC-grade methanol, acetonitrile, and formic acid. Ultrapure water.

  • Equipment: Calibrated pipettes, microcentrifuge tubes, vortex mixer, liquid chromatography system coupled to a triple quadrupole mass spectrometer.

Preparation of Standards

The foundation of quantification is a precise calibration curve and reliable quality control samples.

  • Stock Solutions (1 mg/mL): Prepared by dissolving Trimebutine and Trimebutine-d5 in methanol.

  • Working Solutions: Serial dilutions of the Trimebutine stock solution are made in 50:50 (v/v) methanol:water to prepare Calibration Curve (CC) and Quality Control (QC) spiking solutions. A separate stock weighing is used for QC solutions to ensure an unbiased assessment of accuracy.

  • Internal Standard Working Solution (50 ng/mL): Prepared by diluting the Trimebutine-d5 stock solution in methanol.

Sample Preparation: Protein Precipitation Workflow

Protein precipitation is a rapid and effective method for cleaning up plasma samples prior to LC-MS/MS analysis.

  • Aliquot: Pipette 50 µL of plasma (blank, CC, or QC sample) into a 1.5 mL microcentrifuge tube.

  • Spike: Add 10 µL of the appropriate Trimebutine working solution (or diluent for blank samples).

  • Internal Standard Addition & Precipitation: Add 200 µL of the internal standard working solution (50 ng/mL Trimebutine-d5 in methanol). The methanol acts as the protein precipitation agent.

  • Vortex: Vortex vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge: Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vial.

  • Inject: Inject 5 µL of the supernatant onto the LC-MS/MS system.

Bioanalytical Workflow Diagram

The following diagram illustrates the complete analytical process from sample receipt to final data generation.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Aliquot 50 µL Plasma p2 Spike with Trimebutine (CC or QC) p1->p2 p3 Add 200 µL IS in Methanol (Precipitation) p2->p3 p4 Vortex & Centrifuge p3->p4 p5 Transfer Supernatant p4->p5 a1 Inject 5 µL onto LC System p5->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 Mass Spectrometry Detection (MRM Mode) a2->a3 d1 Integrate Peak Areas (Analyte & IS) a3->d1 d2 Calculate Peak Area Ratio d1->d2 d3 Generate Calibration Curve (Linear Regression) d2->d3 d4 Quantify Unknowns & QCs d3->d4

Fig. 1: Bioanalytical workflow for Trimebutine quantification.
LC-MS/MS Instrumental Conditions

The following parameters ensure selective and sensitive detection of Trimebutine and its internal standard. The use of Multiple Reaction Monitoring (MRM) is critical for excluding interfering components from the complex biological matrix.[7][8][9]

ParameterSetting
LC System Standard UPLC/HPLC System
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Gradient5% to 95% B over 2.5 minutes
Injection Volume5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization, Positive (ESI+)
MRM Transition (Trimebutine)m/z 388.2 → 165.1
MRM Transition (Trimebutine-d5)m/z 393.2 → 170.1
Dwell Time100 ms
Source Temperature550 °C

Performance Data & Regulatory Acceptance Criteria

The validity of a bioanalytical method is judged by its performance across three key parameters: linearity, accuracy, and precision. The acceptance criteria cited are based on the harmonized ICH M10 guideline.[4][10][11]

Linearity

Linearity demonstrates the direct proportionality between the analyte concentration and the instrument's response over a defined range. A calibration curve was constructed using eight non-zero standards, ranging from 0.5 ng/mL to 500 ng/mL.

  • Acceptance Criteria:

    • The correlation coefficient (r²) must be ≥ 0.99.

    • The back-calculated concentration for each standard must be within ±15% of the nominal value, except for the Lower Limit of Quantification (LLOQ), where ±20% is acceptable.[10]

    • At least 75% of the standards must meet this criterion.

Table 1: Representative Calibration Curve Data for Trimebutine

Nominal Conc. (ng/mL)Peak Area Ratio (Analyte/IS)Back-Calculated Conc. (ng/mL)Accuracy (%)
0.50 (LLOQ)0.00410.52104.0
1.000.00800.9898.0
5.000.04095.05101.0
25.00.201524.899.2
1000.8112100.1100.1
2502.045252.2100.9
4003.251399.9100.0
500 (ULOQ)4.068499.199.8
Regression y = 0.0081x + 0.0001 r² = 0.9996

The results clearly demonstrate excellent linearity across the defined range, with all standards meeting the stringent acceptance criteria.

Accuracy and Precision

Accuracy measures the closeness of the mean test results to the true value, while precision measures the degree of scatter among a series of measurements. These were assessed at four Quality Control (QC) levels: LLOQ, Low QC (LQC), Medium QC (MQC), and High QC (HQC).

  • Acceptance Criteria:

    • Accuracy: The mean concentration must be within ±15% of the nominal value (±20% at the LLOQ). This is often expressed as Percent Relative Error (%RE).

    • Precision: The coefficient of variation (%CV) must not exceed 15% (20% at the LLOQ).[7][10][12]

Table 2: Intra-Day Accuracy & Precision (n=6 replicates per level)

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%RE)Precision (%CV)
LLOQ0.500.536.0%8.5%
LQC1.501.46-2.7%5.1%
MQC200205.42.7%3.3%
HQC375368.9-1.6%2.8%

Table 3: Inter-Day Accuracy & Precision (3 runs over 3 days, n=18 total)

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%RE)Precision (%CV)
LLOQ0.500.548.0%11.2%
LQC1.501.48-1.3%6.4%
MQC200203.11.6%4.9%
HQC375371.5-0.9%4.1%

The data from both the intra-day and inter-day assessments fall well within the regulatory acceptance limits, confirming the method is both highly accurate and precise for the quantification of Trimebutine in plasma. The use of Trimebutine-d5 is instrumental in achieving this level of performance by normalizing any potential variability during the analytical process.

Conclusion

This guide outlines a robust, reliable, and high-performance LC-MS/MS method for the quantification of Trimebutine in human plasma. By leveraging the stable isotope-labeled internal standard, Trimebutine-d5, the method demonstrates exceptional linearity, accuracy, and precision that meets the stringent requirements of international bioanalytical method validation guidelines.[4][13] This approach provides the highest level of confidence in the analytical data, ensuring that decisions made during drug development are based on a solid foundation of scientific integrity. For any laboratory involved in pharmacokinetic and clinical research, the adoption of a SIL-IS is not merely a best practice but a critical component for generating defensible and high-quality results.

References

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • European Medicines Agency (EMA). Bioanalytical method validation - Scientific guideline. [Link]

  • U.S. Food and Drug Administration (FDA). (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • U.S. Food and Drug Administration (FDA). (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration (FDA). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]

  • Slideshare. Bioanalytical method validation emea. [Link]

  • Veeprho. Trimebutine-D5 (Fumarate). [Link]

  • International Council for Harmonisation (ICH). (2019). M10 Bioanalytical Method Validation - Step 2. [Link]

  • Wang, H., et al. (2002). Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 780(2), 281-288. [Link]

  • Sharma, T., & Jain, S. (2011). Bioanalytical method validation: An updated review. Pharmaceutical Methods, 2(1), 21-27. [Link]

  • Bioanalysis Zone. ICH M10 Bioanalytical Method Validation. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • ResearchGate. Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry. [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. EMA/CHMP/ICH/172948/2019. [Link]

  • Alliance Pharma. (2024). Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. [Link]

  • Qin, Y., et al. (2012). A novel gradient LC-MS/MS method for simultaneous determination of trimebutine maleate and its two metabolites in human plasma. Journal of Pharmaceutical Analysis, 2(4), 292-298. [Link]

  • ResearchGate. A novel gradient LC-MS/MS method for simultaneous determination of trimebutine maleate and its two metabolites in human plasma. [Link]

  • Larabi, I. A., et al. (2015). An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine by On-Line Turbulent Flow Coupled with Liquid Chromatography-Tandem Mass Spectrometry in Human Plasma. Journal of Analytical Toxicology, 39(9), 720-725. [Link]

  • Axios Research. Trimebutine-d5 Maleate. [Link]

Sources

The Gold Standard in Bioanalysis: A Comparative Guide to Trimebutine-d5 and Other Internal Standards for Trimebutine Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals vested in the accurate quantification of Trimebutine, the choice of an internal standard (IS) is a critical decision that profoundly impacts data reliability and regulatory acceptance. This guide provides an in-depth, objective comparison of Trimebutine-d5, a stable isotope-labeled internal standard (SIL-IS), with other structural analog internal standards used in the bioanalysis of Trimebutine. Supported by experimental data from published literature, this document will elucidate the scientific rationale behind the selection of an appropriate internal standard and demonstrate the superior performance of Trimebutine-d5.

The Imperative for an Ideal Internal Standard in Quantitative Bioanalysis

In liquid chromatography-mass spectrometry (LC-MS)-based bioanalysis, the internal standard is the cornerstone of data integrity.[1] Its primary function is to compensate for the inherent variability introduced during the analytical workflow, including sample preparation, injection volume discrepancies, and fluctuations in mass spectrometer response.[2][3] An ideal internal standard should exhibit physicochemical properties nearly identical to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization, thus providing accurate normalization of the analyte's signal.[4]

Stable isotope-labeled internal standards, such as Trimebutine-d5, are widely considered the "gold standard" in bioanalysis.[1][5] By replacing some hydrogen atoms with their stable isotope, deuterium, Trimebutine-d5 is chemically identical to Trimebutine, ensuring co-elution and equivalent behavior in the presence of matrix effects.[6] The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.

Trimebutine-d5: The Superior Choice for Robust Bioanalysis

Trimebutine-d5 is a deuterated analog of Trimebutine, making it an exemplary internal standard for pharmacokinetic and other quantitative studies.[7] Its use is predicated on the principle that a SIL-IS will experience the same degree of ion suppression or enhancement as the analyte, a phenomenon known as the matrix effect, which is a significant source of error in bioanalysis.[8] By co-eluting with Trimebutine, Trimebutine-d5 effectively normalizes these variations, leading to enhanced precision and accuracy.[1] Regulatory bodies like the European Medicines Agency (EMA) have noted a strong preference for the use of SIL-IS in bioanalytical method submissions.[8]

Alternative Internal Standards for Trimebutine Analysis: A Performance Overview

While Trimebutine-d5 represents the ideal internal standard, its synthesis can be costly and time-consuming.[7] Consequently, researchers have explored the use of structural analogs—compounds with similar chemical structures to the analyte—as alternatives. For Trimebutine, several structural analogs have been employed as internal standards in published analytical methods, including:

  • Verapamil : A calcium channel blocker with a distinct chemical structure from Trimebutine.[9]

  • Haloperidol-d4 : A deuterated antipsychotic drug, which, while isotope-labeled, is a structural analog and not an isotopic analog of Trimebutine.[10]

  • Procaine : A local anesthetic agent.

  • BP and TOBA : Used as positive and negative mode internal standards, respectively, for the simultaneous analysis of Trimebutine and its metabolites.

The following table provides a comparative summary of the performance of bioanalytical methods for Trimebutine using Trimebutine-d5 versus these structural analog internal standards, based on data extracted from the cited literature.

Parameter Method with Trimebutine-d5 (Anticipated Performance) Method with Verapamil[9] Method with Haloperidol-d4[10] Method with BP and TOBA
Internal Standard Type Stable Isotope-LabeledStructural AnalogStructural Analog (Deuterated)Structural Analogs
Matrix Human PlasmaHuman and Rat PlasmaHuman PlasmaHuman Plasma
Sample Preparation Protein Precipitation or LLELiquid-Liquid ExtractionProtein PrecipitationProtein Precipitation
Precision (%RSD) Typically <10%Within-day and between-day <9.4%Intra- and inter-day <8.7%Intra- and inter-day within 15%
Accuracy (%Bias) Typically within ±10%Not explicitly stated90.0–98.5% of nominal85-115% of nominal
Recovery (%) High and consistent with analyte95.4% for TrimebutineNot explicitly stated102.4% for Trimebutine
Matrix Effect Effectively compensatedNot explicitly evaluatedNot explicitly evaluatedNot explicitly evaluated
Linearity Wide dynamic range10-5000 ng/mL10-1000 ng/mL0.5-500 ng/mL

Experimental Protocols

To provide a practical context, detailed experimental protocols for the bioanalysis of Trimebutine using both a stable isotope-labeled internal standard and a structural analog are outlined below.

Protocol 1: Bioanalysis of Trimebutine using Trimebutine-d5 (A Representative Method)

This protocol is a representative example based on standard practices for using a SIL-IS.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 20 µL of Trimebutine-d5 working solution (e.g., 500 ng/mL in methanol).

  • Vortex for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject into the LC-MS/MS system.

2. LC-MS/MS Conditions

  • LC Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • MS Detection: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • MRM Transitions:

    • Trimebutine: e.g., m/z 388.2 -> 195.1

    • Trimebutine-d5: e.g., m/z 393.2 -> 195.1

Protocol 2: Bioanalysis of Trimebutine using Haloperidol-d4[10]

This protocol is based on the method described by Montpetit et al. (2015).

1. Sample Preparation (Protein Precipitation)

  • To 200 µL of plasma sample, add the internal standard solution (Haloperidol-d4).

  • Precipitate proteins with an organic solvent (e.g., acetonitrile).

  • Centrifuge to pellet the precipitated proteins.

  • Transfer 50 µL of the supernatant for online extraction and analysis.

2. LC-MS/MS Conditions

  • Online Extraction: Cyclone-Turbo-Flow extraction column.

  • Analytical Column: Hypersil PFP Gold analytical column.

  • MS Detection: Triple quadrupole mass spectrometer with positive electrospray ionization.

  • MRM Transitions:

    • Trimebutine: m/z 388.0 -> 343.0

    • Haloperidol-d4 (IS): m/z 380.1 -> 169.0

Visualization of the Analytical Workflow and the Impact of Internal Standard Choice

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

Bioanalytical Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Plasma Sample Plasma Sample Add IS Add IS Plasma Sample->Add IS Protein Precipitation Protein Precipitation Add IS->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer Evaporation Evaporation Supernatant Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection Chromatographic Separation Chromatographic Separation Injection->Chromatographic Separation Mass Spectrometry Detection Mass Spectrometry Detection Chromatographic Separation->Mass Spectrometry Detection Data Analysis Data Analysis Mass Spectrometry Detection->Data Analysis

Caption: A generalized workflow for the bioanalysis of Trimebutine in plasma.

Internal Standard Comparison cluster_0 Trimebutine-d5 (SIL-IS) cluster_1 Structural Analog IS Analyte (Trimebutine) Analyte (Trimebutine) Co-elution Co-elution Analyte (Trimebutine)->Co-elution Chromatographic Separation Chromatographic Separation Analyte (Trimebutine)->Chromatographic Separation Matrix Effect (Suppression) Matrix Effect (Suppression) Co-elution->Matrix Effect (Suppression) Identical Impact IS (Trimebutine-d5) IS (Trimebutine-d5) IS (Trimebutine-d5)->Co-elution Accurate Normalization Accurate Normalization Matrix Effect (Suppression)->Accurate Normalization Differential Matrix Effect Differential Matrix Effect Chromatographic Separation->Differential Matrix Effect Different Impact IS (e.g., Verapamil) IS (e.g., Verapamil) IS (e.g., Verapamil)->Chromatographic Separation Potential for Inaccurate Normalization Potential for Inaccurate Normalization Differential Matrix Effect->Potential for Inaccurate Normalization

Caption: Conceptual comparison of a SIL-IS versus a structural analog IS in compensating for matrix effects.

Expert Discussion and Recommendations

The presented data and established principles of bioanalysis unequivocally support the use of Trimebutine-d5 as the preferred internal standard for the quantitative analysis of Trimebutine. While structural analogs like verapamil and haloperidol-d4 have been successfully used in validated methods, they carry an inherent risk of inaccurate quantification due to potential differences in their chromatographic behavior and susceptibility to matrix effects compared to Trimebutine.

A structural analog may not co-elute perfectly with the analyte, leading to exposure to different matrix components as they enter the mass spectrometer source. This can result in differential ion suppression or enhancement, compromising the accuracy of the measurement. While the validation data for methods using structural analogs may meet acceptance criteria, the risk of unforeseen inaccuracies increases, particularly when analyzing patient samples with diverse metabolic profiles and co-administered medications.

For regulated bioanalysis, where data integrity is paramount, the investment in a stable isotope-labeled internal standard like Trimebutine-d5 is not merely a recommendation but a strategic imperative. It ensures the development of a robust, reliable, and defensible bioanalytical method. For early-stage discovery research, where cost and speed may be prioritized, a carefully validated structural analog may be a pragmatic choice. However, it is crucial to thoroughly assess its performance, particularly concerning matrix effects, to understand the potential limitations of the data.

Conclusion

References

  • AptoChem. (2008). Deuterated internal standards and bioanalysis. AptoChem. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]

  • Veeprho. Trimebutine-D5 (Fumarate). Veeprho. [Link]

  • Qin, Y., Zhao, H., Zhang, W., Zhao, N., Fan, P., Zhang, L., & Zhang, H. (2013). A novel gradient LC-MS/MS method for simultaneous determination of trimebutine maleate and its two metabolites in human plasma. Life Science Journal, 10(1), 2840-2849. [Link]

  • Wang, H. Y., Zhou, H., Horimoto, S., Jiang, J., Mayumi, T., & Hu, P. (2002). Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 779(2), 347–355. [Link]

  • Qin, Y., et al. (2013). A novel gradient LC-MS/MS method for simultaneous determination of trimebutine maleate and its two metabolites in human plasma. Semantic Scholar. [Link]

  • Choi, Y. K., Lee, H. J., Lee, Y. J., Kim, Y. G., & Lee, D. C. (1999). High-performance liquid chromatographic determination of trimebutine and its major metabolite, N-monodesmethyl trimebutine, in rat and human plasma. Journal of chromatography. B, Biomedical sciences and applications, 723(1-2), 241–247. [Link]

  • Hadad, G. M., El-Gindy, A., & Mahmoud, W. M. (2003). Spectrophotometric and liquid chromatographic determination of trimebutine maleate in the presence of its degradation products. Journal of pharmaceutical and biomedical analysis, 33(5), 971–980. [Link]

  • Wang, H. Y., et al. (2002). Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]

  • Rossmann, J., et al. (2014). Evaluation of the matrix effect of different sample matrices for 33 pharmaceuticals by post-column infusion. ResearchGate. [Link]

  • Hewavitharana, A. K., et al. (2010). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. [Link]

  • Montpetit, H., Ranger, M., Colin, P., Furtado, M., & Garofolo, F. (2015). An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine by On-Line Turbulent Flow Coupled with Liquid Chromatography-Tandem Mass Spectrometry in Human Plasma: Application to a Fatal Poisoning Case with Toxicokinetic Study. SciSpace. [Link]

  • Hadad, G. M., El-Gindy, A., & Mahmoud, W. M. (2003). Spectrophotometric and liquid chromatographic determination of trimebutine maleate in the presence of its degradation products. PubMed. [Link]

  • van der Lijn, M., et al. (2022). Matrix effect evaluation using multi-component post-column infusion in untargeted hydrophilic interaction liquid chromatography-mass spectrometry plasma metabolomics. Utrecht University. [Link]

  • Montpetit, H., et al. (2015). Discovery of a novel trimebutine metabolite and its impact on N-desmethyltrimebutine quantification by LC-MS/MS. PubMed. [Link]

  • LibreTexts. (2023). 6.4B: Accounting for Matrix Effects. Chemistry LibreTexts. [Link]

  • Coleman, D., & Vanatta, L. (2006). Statistics in Analytical Chemistry: Part 21—Recovery Curves and Internal Standards (Concluded). American Laboratory. [Link]

  • Clarke, W., & Palmer-Hill, F. (2018). Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. ResearchGate. [Link]

  • Mandal, P., et al. (2015). Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. International Journal of Pharmaceutical and Bio Medical Science. [Link]

  • Clarke, W., & Palmer-Hill, F. (2018). Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. PubMed. [Link]

Sources

A Senior Application Scientist's Guide to Inter-Laboratory Cross-Validation of Analytical Methods for Trimebutine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The successful transfer of analytical methods between laboratories is a cornerstone of modern pharmaceutical development and manufacturing. It ensures consistent data quality, supports regulatory filings, and maintains product integrity across different sites. This guide provides an in-depth framework for the cross-validation of analytical methods for Trimebutine, a widely used antispasmodic agent. We will compare common analytical techniques, present a detailed protocol for an inter-laboratory High-Performance Liquid Chromatography (HPLC) method transfer, and offer field-proven insights into data analysis and troubleshooting. This document is intended for researchers, analytical scientists, and quality assurance professionals involved in the lifecycle management of pharmaceutical products.

Introduction: The Imperative for Analytical Consistency

Trimebutine, chemically 3,4,5-trimethoxybenzoic acid 2-(dimethylamino)-2-phenylbutyl ester, is a non-competitive spasmolytic agent that regulates intestinal motility. Its efficacy and safety are directly linked to the quality of the drug substance and finished product, which is assured through rigorous analytical testing. As pharmaceutical operations become increasingly globalized, it is common for the analysis of a single product to be performed at multiple locations, including research and development (R&D) labs, quality control (QC) labs at manufacturing sites, and third-party contract research organizations (CROs).

This distribution of analytical responsibility necessitates a robust process to ensure that a method yields equivalent results, regardless of where it is performed. This process, known as analytical method transfer or inter-laboratory cross-validation, is a regulatory expectation and a scientific necessity. Its primary objective is to demonstrate that the receiving laboratory is qualified to run the analytical procedure and can obtain results that are comparable to those from the transferring laboratory.[1]

This guide will navigate the complexities of this process, grounded in the principles outlined by the International Council for Harmonisation (ICH) and other regulatory bodies.[2][3][4][5]

Regulatory Landscape: The Foundation of Validation

Any discussion of method validation and transfer must be anchored in the global regulatory framework. The ICH guidelines are the primary source of harmonized principles for the pharmaceutical industry.

  • ICH Q2(R2) Validation of Analytical Procedures : This recently revised guideline provides a comprehensive framework for validating analytical procedures.[2][6][7][8] It details the validation characteristics required for various analytical tests, including accuracy, precision, specificity, linearity, range, and robustness. The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose.[6][9]

  • United States Pharmacopeia (USP) <1224> : This chapter specifically addresses the transfer of analytical procedures, outlining several approaches, including comparative testing, covalidation between two or more laboratories, and the complete or partial revalidation of the method.[1]

The principles from these documents form a self-validating system; a method that meets the criteria of ICH Q2 is, by definition, well-understood and robust, making it a suitable candidate for transfer. The cross-validation process described herein is a direct application of these principles, designed to verify the method's performance in a new environment.

Comparative Analysis of Key Analytical Methods for Trimebutine

The choice of analytical method depends on its intended purpose—be it for release testing, stability studies, or bioanalysis. For Trimebutine, several techniques have been successfully developed and validated.

Method Principle Typical Application Advantages Disadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a liquid mobile phase and a solid stationary phase (e.g., C18). Detection is typically by UV absorbance.[10][11][12]Assay, impurity profiling, stability testing of drug substance and product.High specificity, precision, and accuracy. Capable of separating Trimebutine from its degradation products.[13][14]Requires specialized equipment and trained personnel. Mobile phase preparation can be complex.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) HPLC separation followed by mass spectrometric detection, which provides mass-to-charge ratio information, enabling definitive identification.[15][16]Bioanalysis (quantification in plasma/tissues), identification of unknown impurities and metabolites.Extremely high sensitivity and selectivity.[15] Gold standard for pharmacokinetic studies.High instrument cost and complexity. Susceptible to matrix effects.[16]
UV-Vis Spectrophotometry Measurement of the absorbance of UV-Visible light by the analyte. Can involve direct measurement or complexation reactions to form a chromophore.[17][18]Simple assay of pure drug substance or simple formulations.Rapid, simple, and cost-effective.Low specificity; susceptible to interference from excipients and degradation products. Not suitable for impurity analysis.

For routine QC and stability testing, Reversed-Phase HPLC (RP-HPLC) is the most common and robust choice, offering the best balance of specificity, precision, and practicality. Therefore, the remainder of this guide will focus on the inter-laboratory cross-validation of an RP-HPLC method for the assay of Trimebutine Maleate.

The Inter-Laboratory Cross-Validation Workflow

A successful method transfer is a structured process that minimizes ambiguity and ensures a high probability of success. It can be visualized as a three-phase project involving the transferring unit (TU) and the receiving unit (RU).

Diagram: Inter-Laboratory Method Transfer Workflow

MethodTransferWorkflow cluster_TU Transferring Unit (TU) cluster_RU Receiving Unit (RU) cluster_Compare Comparative Analysis TU_Develop Method Development & Validation (ICH Q2) TU_Package Prepare Transfer Package: - Analytical Method - Validation Report - SOPs & Reagents TU_Develop->TU_Package Finalize Method TU_Analyze Analyze Transfer Samples TU_Package->TU_Analyze RU_Review Review Package & Prepare Protocol TU_Package->RU_Review Send Package TU_Train Train RU Analysts RU_Setup Instrument Setup & Familiarization TU_Train->RU_Setup Compare_Results Compare TU & RU Results Against Acceptance Criteria TU_Analyze->Compare_Results TU Data RU_Review->TU_Train Request Training RU_Analyze Execute Protocol: Analyze Transfer Samples RU_Setup->RU_Analyze RU_Analyze->Compare_Results RU Data Report Generate Final Transfer Report Compare_Results->Report Pass/Fail

Caption: Workflow for a typical inter-laboratory analytical method transfer.

Experimental Protocol: Cross-Validation of Trimebutine Maleate HPLC Assay

This section details a step-by-step protocol for a comparative cross-validation study between two laboratories.

Objective

To demonstrate that the receiving unit (RU) can produce assay results for Trimebutine Maleate that are accurate and precise, and statistically comparable to the transferring unit (TU).

Materials and Instrumentation
  • Reference Standard: Trimebutine Maleate, USP or equivalent, with a certificate of analysis.

  • Samples: Three representative batches of Trimebutine Maleate drug product (e.g., 100 mg tablets).

  • Reagents: HPLC-grade acetonitrile, ammonium acetate, and water.

  • Instrumentation: HPLC systems at both sites with UV detectors, comparable columns (e.g., XTerra® C18, 250 x 4.6 mm, 5 µm), and chromatography data systems (CDS).[10][11]

HPLC Method Parameters

The causality behind these parameters is critical: the C18 column provides hydrophobic retention for Trimebutine, while the buffered mobile phase (pH ~7) ensures consistent ionization and good peak shape. Acetonitrile acts as the strong organic modifier to elute the analyte.

Parameter Setting
Column XTerra® C18, 250 x 4.6 mm, 5 µm particle size
Mobile Phase Buffer: 0.02M Ammonium Acetate in water. Mix Buffer and Acetonitrile in a suitable ratio (e.g., 50:50 v/v). Adjust as needed.
Flow Rate 1.0 mL/min
Detection Wavelength 265 nm or 275 nm[10][11][19]
Injection Volume 20 µL
Column Temperature 30°C
Run Time Approx. 20 minutes (ensure elution of Trimebutine and any relevant impurities)
Experimental Procedure

Step 1: Preparation of Solutions

  • Standard Stock Solution (e.g., 500 µg/mL): Accurately weigh about 50 mg of Trimebutine Maleate Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with mobile phase.

  • Working Standard Solution (e.g., 100 µg/mL): Pipette 20.0 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with mobile phase.

  • Sample Preparation (from 100 mg Tablets):

    • Weigh and finely powder not fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to about 100 mg of Trimebutine Maleate and transfer to a 200 mL volumetric flask.

    • Add approximately 150 mL of mobile phase and sonicate for 15 minutes to dissolve.

    • Allow to cool to room temperature and dilute to volume with mobile phase. Mix well.

    • Filter a portion of this solution through a 0.45 µm syringe filter into an HPLC vial. This yields a solution with a nominal concentration of 500 µg/mL.

    • Accurately dilute 20.0 mL of the filtered solution to 100 mL with mobile phase to obtain a working sample solution of 100 µg/mL.

Step 2: System Suitability Testing (SST) Before any sample analysis, the chromatographic system must be qualified. This is a self-validating check to ensure the system is performing correctly on the day of analysis.

  • Make five replicate injections of the Working Standard Solution.

  • Calculate the results against the following criteria:

    • Tailing Factor: ≤ 2.0

    • Theoretical Plates (N): ≥ 2000

    • Relative Standard Deviation (%RSD) of Peak Areas: ≤ 2.0%

Step 3: Cross-Validation Analysis

  • Both the TU and RU will analyze the same three batches of drug product.

  • Each laboratory will prepare each batch in duplicate.

  • Each preparation will be injected once.

  • The analysis sequence should bracket sample injections with standard injections (e.g., STD, Sample 1 Prep 1, Sample 1 Prep 2, STD, Sample 2 Prep 1, etc.).

Acceptance Criteria

The core of the cross-validation is the comparison of results against pre-defined criteria. These criteria must be statistically sound and based on the known variability of the method.

  • Precision: The %RSD of the six assay values (3 batches x 2 preps) obtained at each laboratory should be ≤ 3.0%.

  • Comparability of Means: The absolute difference between the mean assay value of the 6 results from the TU and the mean assay value of the 6 results from the RU should be ≤ 5.0%.

Data Analysis and Interpretation

Data should be compiled and compared clearly. A summary table is essential for a direct comparison of performance.

Table: Example Cross-Validation Data Summary

Batch ID Lab Prep 1 (% Label Claim) Prep 2 (% Label Claim) Batch Mean Lab Mean (All Batches) Lab Precision (%RSD)
Batch ATU99.8100.2100.0\multirow{3}{}{100.1}\multirow{3}{}{0.45%}
Batch BTU100.599.9100.2
Batch CTU100.399.7100.0
Batch ARU99.5100.099.8\multirow{3}{}{99.7}\multirow{3}{}{0.51%}
Batch BRU100.499.6100.0
Batch CRU99.299.899.5

Calculation of Comparability:

  • Difference in Means: |100.1% - 99.7%| = 0.4%

  • Result: The difference of 0.4% is ≤ 5.0%. Both labs also met the precision requirement of ≤ 3.0%.

Troubleshooting Common HPLC Issues in Trimebutine Analysis

Even with a robust method, issues can arise during transfer due to subtle differences in equipment, environment, or technique.[20][21][22][23][24][25]

Problem Possible Cause(s) Recommended Solution(s)
Peak Tailing 1. Column degradation or contamination. 2. Mobile phase pH is inappropriate, causing secondary interactions. 3. Sample solvent is too strong.1. Flush the column with a strong solvent (e.g., 100% Acetonitrile) or replace if old. 2. Ensure the mobile phase buffer is correctly prepared and within its buffering range. 3. Dilute the sample in the initial mobile phase.
Retention Time Drift 1. Inadequate column equilibration time. 2. Mobile phase composition changing over time (e.g., evaporation of organic solvent). 3. Inconsistent column temperature.1. Increase equilibration time between runs to at least 10 column volumes. 2. Prepare fresh mobile phase daily and keep bottles covered. 3. Use a column thermostat and ensure it is stable.
Poor Precision (%RSD > 2.0%) 1. Injector issue (e.g., air bubble in syringe, leaking sample loop). 2. Inconsistent sample preparation (e.g., weighing or dilution errors). 3. Pump flow rate fluctuations.1. Purge the injector and check for leaks. 2. Review sample preparation technique; ensure volumetric glassware is calibrated and used correctly. 3. Degas the mobile phase thoroughly; check pump seals and check valves for wear.
Diagram: ICH Q2(R1) Validation Parameters

This diagram illustrates the logical relationship between the core validation characteristics that ensure a method is trustworthy and transferable.

ValidationParameters cluster_Quantitative Quantitative Tests (Assay, Impurities) cluster_Qualitative Identification Tests Accuracy Accuracy Method Validated Analytical Method Accuracy->Method Precision Precision QuantitationLimit Quantitation Limit (Impurities) Precision->QuantitationLimit Precision->Method Linearity Linearity Range Range Linearity->Range Linearity->Method Specificity Specificity Specificity->Method ID_Specificity Specificity ID_Specificity->Method Robustness Robustness Method->Robustness Demonstrates Reliability

Caption: Key validation characteristics as per ICH Q2(R1) guidelines.

Conclusion

The inter-laboratory cross-validation of an analytical method for Trimebutine is a critical exercise in scientific rigor and quality assurance. It is not merely a procedural step but a comprehensive verification that the method is robust, reliable, and transferable. By following a structured protocol founded on regulatory principles, employing well-characterized materials, and setting clear acceptance criteria, organizations can ensure data integrity across all testing sites. This guide provides a practical framework for achieving this, emphasizing that a successful transfer relies on a combination of a well-validated method, thorough training, open communication, and a proactive approach to troubleshooting.

References

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. Source: U.S.
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Source: gmp-compliance.org.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Source: ECA Academy.
  • Quality Guidelines.
  • Determination of trimebutine and desmethyl-trimebutine in human plasma by HPLC. Source: Arzneimittel-Forschung.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Source: U.S.
  • Determination of trimebutine maleate in pharmaceutical formulations by the proposed UV-spectrophotometric methods.
  • Determination of trimebutine and desmethyl-trimebutine in human plasma by HPLC. Source: Sigma-Aldrich.
  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. Source: U.S.
  • FDA Releases Guidance on Analytical Procedures.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. Source: U.S.
  • Highlights from FDA's Analytical Test Method Valid
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Source: Starodub.
  • Determination of Trimebutine and Desmethyl-trimebutine in Human Plasma by HPLC. Source: Thieme Connect.
  • Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry. Source: PubMed.
  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Source: European Medicines Agency.
  • Estimation of Trimebutine maleate in tablet dosage form by RP-HPLC.
  • estimation of trimebutine maleate in tablet dosage form by rp hplc.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Source: European Medicines Agency.
  • Spectrophotometric Determination of Trimebutine Through Ion- Pair and Charge- Transfer Complexation Reactions.
  • Spectrophotometric Determination of Trimebutine Through Ion- Pair and Charge- Transfer Complex
  • Spectrophotometric and liquid chromatographic determination of trimebutine maleate in the presence of its degradation products | Request PDF.
  • estimation of trimebutine maleate in tablet dosage form by rp hplc.
  • Spectrophotometric and liquid chromatographic determination of trimebutine maleate in the presence of its degrad
  • An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl. Source: SciSpace.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Source: European Medicines Agency.
  • Quality: specifications, analytical procedures and analytical validation. Source: European Medicines Agency.
  • Guideline Bioanalytical method validation. Source: European Medicines Agency.
  • Identifying and characterizing Trimebutine Maleate degradation products in stability studies. Source: Benchchem.
  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
  • An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine by On-Line Turbulent Flow Coupled with Liquid Chromatography-Tandem Mass Spectrometry in Human Plasma: Application to a Fatal Poisoning Case with Toxicokinetic Study. Source: Oxford Academic.
  • An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine by On-Line Turbulent Flow Coupled with Liquid Chromatography-Tandem Mass Spectrometry in Human Plasma: Application to a Fatal Poisoning Case with Toxicokinetic Study. Source: Semantic Scholar.
  • Expert Guide to Troubleshooting Common HPLC Issues. Source: AELAB.
  • Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry. Source: Sci-Hub.
  • HPLC Troubleshooting. Source: Thermo Fisher Scientific. 3_6. HPLC Troubleshooting Guide. Source: SCION Instruments.
  • Review on Common Observed HPLC Troubleshooting Problems. Source: Rhenium Group.
  • Determination of Trimebutine and Desmethyl-trimebutine in Human Plasma by HPLC. Source: Thieme.
  • Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies. Source: Pharmaceutical Technology. [https://vertexaisearch.cloud.g

Sources

Precision in Trimebutine Analysis: A Comparative Guide to Inter-day and Intra-day Variability

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Precision in Bioanalysis

In the realm of drug development and clinical research, the accurate quantification of pharmaceutical compounds in biological matrices is paramount. For a drug like Trimebutine, an antispasmodic agent used for irritable bowel syndrome, precise measurement is critical for pharmacokinetic and bioequivalence studies. This guide provides an in-depth comparison of the inter-day and intra-day precision for Trimebutine analysis, leveraging data from various validated analytical methods. We will explore the nuances of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the appropriate analytical strategy. The precision of an analytical method refers to the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[1] It is a critical parameter in bioanalytical method validation, ensuring the reliability and reproducibility of the data.[2]

Precision is typically expressed as the coefficient of variation (%CV) and is assessed at two levels:

  • Intra-day precision (Repeatability): The precision of the assay when performed by the same analyst, on the same day, with the same equipment.

  • Inter-day precision (Intermediate Precision): The precision of the assay when performed in the same laboratory but on different days, often by different analysts, and with different equipment.

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) have established clear guidelines for acceptable precision in bioanalytical methods.[2][3][4] Generally, the %CV should not exceed 15% for quality control (QC) samples, except for the Lower Limit of Quantification (LLOQ), where a %CV of up to 20% is acceptable.[5]

Comparative Analysis of Analytical Methodologies: HPLC-UV vs. LC-MS/MS

The two predominant techniques for the quantification of Trimebutine in biological samples are HPLC-UV and LC-MS/MS. Each method offers a distinct set of advantages and limitations that influence their suitability for a given application.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) is a robust and widely accessible technique. It relies on the principle of separating compounds based on their interaction with a stationary phase, followed by detection based on their ability to absorb UV light. While cost-effective and reliable, HPLC-UV can sometimes lack the sensitivity and selectivity required for complex biological matrices, potentially leading to interference from endogenous components.[6][7][8]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalysis due to its superior sensitivity, selectivity, and specificity.[2][6][7][8] This technique couples the separation power of liquid chromatography with the mass-analyzing capabilities of a tandem mass spectrometer. By monitoring specific precursor-to-product ion transitions, LC-MS/MS can accurately quantify analytes even at very low concentrations and in the presence of complex matrix components.[6][7][8]

The choice between these two techniques often hinges on the specific requirements of the study, including the desired level of sensitivity, the complexity of the biological matrix, and budgetary considerations. For Trimebutine analysis, both methods have been successfully validated and employed.

Inter-day and Intra-day Precision Data for Trimebutine Analysis

The following tables summarize the inter-day and intra-day precision data for Trimebutine analysis from various published studies, showcasing the performance of both HPLC-UV and LC-MS/MS methodologies.

Table 1: Inter-day and Intra-day Precision of Trimebutine Analysis by HPLC-UV
ReferenceAnalyteConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)
Lavit et al. (2000)[9]Trimebutine20 - 5000< 15%< 15%
Lavit et al. (2000)[9]Desmethyl-trimebutine20 - 5000< 15%< 15%
Raju et al. (2014)[10][11][12]Trimebutine Maleate20,000 - 300,000Not explicitly stated, but method described as preciseNot explicitly stated, but method described as precise

Note: The study by Raju et al. focused on tablet dosage forms and did not provide specific %CV values for inter-day and intra-day precision in biological matrices.

Table 2: Inter-day and Intra-day Precision of Trimebutine Analysis by LC-MS/MS
ReferenceAnalyte(s)Concentration Range (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)
Wang et al. (2002)[13]Trimebutine Maleate & its three metabolites1 - 10,000Within ±15%Within ±15%
Qin et al. (2013)[14]Trimebutine Maleate & its two metabolites0.5 - 50,000Within 15%Within 15%

As evidenced by the data, both HPLC-UV and LC-MS/MS methods can achieve the precision required by regulatory guidelines. However, LC-MS/MS methods generally offer superior sensitivity, allowing for quantification at lower concentrations, which is often crucial for pharmacokinetic studies where drug concentrations can vary significantly over time.

Experimental Protocol for Precision Assessment

To ensure the trustworthiness and validity of bioanalytical data, a rigorous and well-documented experimental protocol for assessing inter-day and intra-day precision is essential. The following is a detailed, step-by-step methodology grounded in regulatory expectations.

Preparation of Quality Control (QC) Samples
  • Objective: To prepare samples with known concentrations of Trimebutine to assess the precision of the analytical method.

  • Procedure:

    • Prepare a stock solution of Trimebutine maleate in a suitable solvent (e.g., methanol).

    • Prepare separate working solutions for spiking the QC samples.

    • Spike a pooled blank biological matrix (e.g., human plasma) with the working solutions to achieve at least three concentration levels:

      • Low QC (LQC): Approximately 3 times the Lower Limit of Quantification (LLOQ).

      • Medium QC (MQC): In the mid-range of the calibration curve.

      • High QC (HQC): At approximately 75-85% of the Upper Limit of Quantification (ULOQ).

    • Aliquot and store the QC samples under the same conditions as the study samples.

Intra-day Precision (Repeatability) Assessment
  • Objective: To determine the precision of the method within a single analytical run.

  • Procedure:

    • On a single day, analyze a minimum of five replicates of each QC level (LQC, MQC, HQC).

    • The analysis should be performed by a single analyst using the same instrument and reagents.

    • Calculate the mean, standard deviation (SD), and coefficient of variation (%CV) for the measured concentrations at each QC level.

    • Acceptance Criteria: The %CV should not exceed 15% for each QC level. For the LLOQ, the %CV should not exceed 20%.

Inter-day Precision (Intermediate Precision) Assessment
  • Objective: To determine the precision of the method across different analytical runs on different days.

  • Procedure:

    • Analyze the QC samples (LQC, MQC, HQC) on at least three different days.

    • If possible, the analysis should be performed by different analysts and/or using different instruments to capture potential variability.

    • Calculate the overall mean, SD, and %CV for the combined data from all runs for each QC level.

    • Acceptance Criteria: The %CV should not exceed 15% for each QC level. For the LLOQ, the %CV should not exceed 20%.

Visualizing the Experimental Workflow

To further clarify the process, the following diagrams illustrate the experimental workflow for assessing intra-day and inter-day precision.

IntraDay_Precision_Workflow cluster_prep Preparation cluster_analysis Analysis (Single Day) cluster_calc Calculation cluster_eval Evaluation Prep_Stock Prepare Trimebutine Stock Solution Prep_QC Prepare LQC, MQC, HQC (n>=5 replicates each) Prep_Stock->Prep_QC Analyze Analyze all QC replicates in a single run Prep_QC->Analyze Calc Calculate Mean, SD, %CV for each QC level Analyze->Calc Eval Compare %CV against acceptance criteria (<=15%) Calc->Eval

Caption: Workflow for Intra-day Precision Assessment.

InterDay_Precision_Workflow cluster_prep Preparation cluster_analysis Analysis (Multiple Days) cluster_calc Calculation cluster_eval Evaluation Prep_Stock Prepare Trimebutine Stock Solution Prep_QC Prepare LQC, MQC, HQC Prep_Stock->Prep_QC Day1 Day 1 Analysis (n>=5 replicates/level) Prep_QC->Day1 Day2 Day 2 Analysis (n>=5 replicates/level) Prep_QC->Day2 Day3 Day 3 Analysis (n>=5 replicates/level) Prep_QC->Day3 Calc Combine data and calculate overall Mean, SD, %CV for each QC level Day1->Calc Day2->Calc Day3->Calc Eval Compare %CV against acceptance criteria (<=15%) Calc->Eval

Caption: Workflow for Inter-day Precision Assessment.

Conclusion: Ensuring Data Integrity through Rigorous Precision Validation

The evaluation of inter-day and intra-day precision is a non-negotiable cornerstone of bioanalytical method validation. For Trimebutine analysis, both HPLC-UV and LC-MS/MS have demonstrated the capability to meet the stringent precision requirements set forth by regulatory agencies. While HPLC-UV offers a cost-effective and reliable option, LC-MS/MS provides superior sensitivity and selectivity, making it the preferred method for many bioanalytical applications, especially those requiring low limits of quantification.

This guide has provided a comparative overview of the precision data available for Trimebutine analysis, alongside a detailed experimental protocol for assessing this critical validation parameter. By adhering to these principles and methodologies, researchers and scientists can ensure the generation of high-quality, reproducible data, thereby upholding the scientific integrity of their studies and contributing to the successful development of new pharmaceutical therapies.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ICH Guideline Q2 (R1) on Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Wang, H., Zhou, H., Horimoto, S., & Hu, P. (2002). Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 780(2), 299-307. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Altabrisa Group. (2023). 3 Key Regulatory Guidelines for Method Validation. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Qin, Y., Zhao, H., Zhang, W., Zhao, N., Fan, P., Zhang, L., & Zhang, H. (2013). A novel gradient LC-MS/MS method for simultaneous determination of trimebutine maleate and its two metabolites in human plasma. Life Science Journal, 10(1). [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • PharmaCompass. (n.d.). FDA guideline - Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2019). Accuracy and Precision in Bioanalysis: Review of Case Studies. [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]

  • PharmaSciences. (n.d.). ICH Q2 (R1). [Link]

  • Raju, V. V. S. A., Mohamud, A., Pathi, P. J., & Raju, N. A. (2014). Estimation of trimebutine maleate in tablet dosage form by rp hplc. Journal of Pharmaceutical and Scientific Innovation, 3(1), 99-101. [Link]

  • LabPillar. (n.d.). HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. [Link]

  • Taylor, P. J., Cooper, D. P., Gordon, R. D., & Stowasser, M. (2002). LC-MS/MS in the clinical laboratory—Where to from here?. Clinical chemistry, 48(9), 1511-1519. [Link]

  • Journal of Pharmaceutical and Scientific Innovation. (2014). Estimation of Trimebutine maleate in tablet dosage form by RP-HPLC. [Link]

  • Farmacia Journal. (n.d.). COMPARISON OF A LC/MS METHOD WITH A LC/UV METHOD FOR THE DETERMINATION OF METFORMIN IN PLASMA SAMPLES. [Link]

  • Eid, R. S., Al-Ghamdi, K. M., Al-Ghamdi, A. A., & Abdel-Salam, R. A. (2022). Precision and accuracy (intraday and interday) results of the UPLC-MS/MS methodology. [Link]

  • Popović, G., Čakar, M., & Vladimirov, S. (2012). A novel HPLC method for simultaneous determination of trimebutine, methylparaben and propylparaben in peroral medicines. Journal of the Serbian Chemical Society, 77(11), 1565-1576. [Link]

  • Patel, K., Surendra, P., & Samanthula, G. (2022). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Future Journal of Pharmaceutical Sciences, 8(1), 1-14. [Link]

  • Journal of Pharmaceutical and Scientific Innovation. (n.d.). ESTIMATION OF TRIMEBUTINE MALEATE IN TABLET DOSAGE FORM BY RP HPLC. [Link]

  • Li, W., Jia, H., & Liu, G. (2012). Comparison of liquid chromatography-ultraviolet and chromatography-tandem mass spectrometry for the determination of indapamide in human whole blood and their applications in bioequivalence studies. Journal of pharmaceutical and biomedical analysis, 66, 259-264. [Link]

  • Abdessadek, M., El-Khatabi, K., El-Harchi, A., & Bouyahya, A. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Journal of Applied Biology and Biotechnology, 11(4), 1-8. [Link]

  • ResearchGate. (n.d.). Intraday and interday accuracy (RE%) and precision (CV%) results for the LC-MS caffeine DBS method n = 5. [Link]

Sources

A Senior Application Scientist's Guide to Establishing a Robust Lower Limit of Quantification (LLOQ) for Trimebutine Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in pharmacokinetic (PK) and bioequivalence (BE) studies, the precise and accurate quantification of drug candidates in biological matrices is paramount. This guide provides an in-depth, technical comparison of methodologies for determining the Lower Limit of Quantification (LLOQ) of Trimebutine, a prokinetic agent used for treating irritable bowel syndrome and other gastrointestinal disorders.

This document moves beyond a simple recitation of protocols. It delves into the scientific rationale behind experimental choices, emphasizing the use of Trimebutine-d5 as a stable isotope-labeled internal standard (SIL-IS) to achieve the highest level of accuracy and precision, in accordance with regulatory expectations set by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA)[1][2][3][4][5].

The Critical Role of LLOQ in Trimebutine Bioanalysis

The LLOQ is the lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy under the stated experimental conditions. A robust and sensitive LLOQ is crucial for accurately characterizing the terminal elimination phase of a drug's pharmacokinetic profile and for ensuring reliable data in bioequivalence studies. For Trimebutine, which undergoes significant first-pass metabolism, sensitive analytical methods are required to quantify the parent drug and its metabolites at low concentrations in biological fluids like plasma.[6].

Why Trimebutine-d5 is the Gold Standard Internal Standard

In quantitative bioanalysis by mass spectrometry, an internal standard (IS) is essential for correcting for the variability in sample preparation and instrument response. While structurally similar analogs can be used, a stable isotope-labeled version of the analyte, such as Trimebutine-d5, is considered the gold standard.[7][8].

Here's the scientific reasoning:

  • Co-elution and Similar Ionization: Trimebutine-d5 is chemically identical to Trimebutine, ensuring it co-elutes chromatographically and exhibits nearly identical ionization efficiency in the mass spectrometer source. This minimizes variations due to matrix effects, where other compounds in the biological sample can suppress or enhance the analyte's signal.

  • Correction for Extraction Variability: Any loss of analyte during the sample extraction and preparation steps will be mirrored by a proportional loss of the SIL-IS, leading to a consistent analyte-to-IS peak area ratio and, therefore, more accurate quantification.

  • Improved Precision and Accuracy: The use of a SIL-IS significantly improves the precision and accuracy of the assay, which is a key requirement of regulatory bodies for bioanalytical method validation.[2][3][4][5].

While other internal standards have been used in published methods, the use of Trimebutine-d5 provides the most reliable approach to mitigate potential analytical errors.[7][8][9][10].

Comparative Analysis of Published LLOQ Values for Trimebutine

A review of the scientific literature reveals a range of reported LLOQ values for Trimebutine and its metabolites in human plasma. These variations can be attributed to differences in instrumentation, sample preparation techniques, and the specific analytical method validation protocols employed.

LLOQ (ng/mL)Analyte(s)Analytical MethodBiological MatrixInternal StandardReference
0.5Trimebutine maleate, N-didemethyltrimebutine (APB)LC-MS/MSHuman PlasmaNot Specified[11][12][13]
1Trimebutine maleate, N-monodemethyltrimebutine (TM-MPB), APBHPLC-MS-MSHuman PlasmaNot Specified[14][15]
5N-monodesmethyl trimebutine (nor-TMB)LC-MS/MSHuman PlasmaNot Specified[16]
10Trimebutine (TMB), nor-TMBLC-MS-MSHuman PlasmaHaloperidol-d4[17][18]
20Trimebutine, desmethyl-trimebutineHPLC-UVHuman PlasmaProcaine[19][20]

This comparison highlights the superior sensitivity of LC-MS/MS methods over older HPLC-UV techniques. The lower LLOQs achieved with mass spectrometry are essential for detailed pharmacokinetic modeling.

Experimental Protocol for LLOQ Determination of Trimebutine in Human Plasma using LC-MS/MS and Trimebutine-d5

This protocol is a synthesis of best practices derived from published methods and regulatory guidelines.[2][3][4][5].

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
  • Stock Solutions: Prepare primary stock solutions of Trimebutine and Trimebutine-d5 in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the Trimebutine stock solution to create working solutions for spiking into the biological matrix.

  • Calibration Standards (CS): Spike blank human plasma with the Trimebutine working solutions to prepare a series of calibration standards. A typical range might be 0.1 ng/mL to 200 ng/mL. The lowest standard will be the target LLOQ.

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of four concentration levels: LLOQ, low QC (approx. 3x LLOQ), medium QC, and high QC.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for extracting Trimebutine from plasma.

  • To 100 µL of plasma sample (blank, CS, QC, or unknown), add 20 µL of the Trimebutine-d5 internal standard working solution (e.g., at 50 ng/mL).

  • Vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.

Diagram of the Sample Preparation Workflow

G cluster_0 Sample Preparation plasma 100 µL Plasma Sample add_is Add 20 µL Trimebutine-d5 (IS) plasma->add_is vortex1 Vortex add_is->vortex1 add_acn Add 300 µL Acetonitrile vortex1->add_acn vortex2 Vortex Vigorously add_acn->vortex2 centrifuge Centrifuge vortex2->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Protein precipitation workflow for Trimebutine extraction.

LC-MS/MS Conditions (Illustrative Example)
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient elution using:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Trimebutine: m/z 388.x → 165.x (example, requires optimization)

    • Trimebutine-d5: m/z 393.x → 170.x (example, requires optimization)

LLOQ Validation: Precision and Accuracy

To confirm the LLOQ, analyze at least five replicates of the spiked LLOQ sample. According to FDA and EMA guidelines, the following acceptance criteria must be met:[2][3][4][5].

  • Precision: The coefficient of variation (CV) should be ≤ 20%.

  • Accuracy: The mean concentration should be within ±20% of the nominal concentration.

  • Signal-to-Noise Ratio (S/N): The analyte response at the LLOQ should be at least 5 to 10 times the response of a blank sample.

Logical Relationship for LLOQ Validation

G LLOQ_Sample Spiked LLOQ Sample (n≥5) Analysis LC-MS/MS Analysis LLOQ_Sample->Analysis Precision Precision (CV ≤ 20%) Analysis->Precision Accuracy Accuracy (±20%) Analysis->Accuracy SN S/N Ratio ≥ 5 Analysis->SN Validation LLOQ Validated Precision->Validation Accuracy->Validation SN->Validation

Caption: Acceptance criteria for LLOQ validation.

Conclusion and Recommendations

For the bioanalysis of Trimebutine, the use of LC-MS/MS coupled with a stable isotope-labeled internal standard like Trimebutine-d5 is the recommended approach for achieving a sensitive and robust LLOQ. Published methods have demonstrated LLOQs as low as 0.5 to 1.0 ng/mL in human plasma, which is adequate for most pharmacokinetic studies.[11][12][13][14][15].

When developing and validating a bioanalytical method for Trimebutine, it is imperative to adhere to the principles outlined in regulatory guidelines to ensure data integrity and acceptance. The protocol and validation criteria presented in this guide provide a solid framework for establishing a reliable LLOQ, enabling researchers to generate high-quality data for their drug development programs.

References

  • Kim, H., et al. (2006). Pharmacokinetic and bioequivalence evaluation of two formulations of 100 mg trimebutine maleate (Recutin and Polybutin) in healthy male volunteers using the LC-MS/MS method. Clinica Chimica Acta, 375(1-2), 69-75. [Link]

  • Nowakowska, E., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. [Link]

  • Veeprho. Trimebutine-D5 (Fumarate). Veeprho. [Link]

  • Larabi, I. A., et al. (2015). An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine by On-Line Turbulent Flow Coupled with Liquid Chromatography-Tandem Mass Spectrometry in Human Plasma: Application to a Fatal Poisoning Case with Toxicokinetic Study. Journal of Analytical Toxicology, 39(9), 720-725. [Link]

  • Wang, H. Y., et al. (2002). Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 779(2), 347-355. [Link]

  • Sci-Hub. Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry. [Link]

  • Ouellet, D., et al. (2014). Safety, tolerability and pharmacokinetics of trimebutine 3-thiocarbamoylbenzenesulfonate (GIC-1001) in a randomized phase I integrated design study: single and multiple ascending doses and effect of food in healthy volunteers. Clinical Therapeutics, 36(10), 1363-1377. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Qin, Y., et al. (2013). A novel gradient LC-MS/MS method for simultaneous determination of trimebutine maleate and its two metabolites in human plasma. Life Science Journal, 10(1), 2840-2849. [Link]

  • Aarupadai Veedu Medical College and Hospital. Pharmacology & Toxicology. [Link]

  • Lavit, M., et al. (2000). Determination of Trimebutine and Desmethyl-trimebutine in Human Plasma by HPLC. Arzneimittel-Forschung, 50(7). [Link]

  • Qin, Y., et al. (2013). A novel gradient LC-MS/MS method for simultaneous determination of trimebutine maleate and its two metabolites in human plasma. ResearchGate. [Link]

  • European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Larabi, I. A., et al. (2015). An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine by On-Line Turbulent Flow Coupled with Liquid Chromatography-Tandem Mass Spectrometry in Human Plasma: Application to a Fatal Poisoning Case with Toxicokinetic Study. PubMed. [Link]

  • Axios Research. Trimebutine-d5 Maleate. [Link]

  • Qin, Y., et al. (2013). A novel gradient LC-MS/MS method for simultaneous determination of trimebutine maleate and its two metabolites in human plasma. Semantic Scholar. [Link]

Sources

A Comparative Guide to Robustness Testing of Analytical Methods for Trimebutine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical quality control, the reliability of an analytical method is not merely a desirable attribute; it is the bedrock upon which product safety and efficacy are built. An analytical method that performs flawlessly in the hands of its developer but falters under the minor, inevitable variations of routine use is a liability. This guide provides an in-depth exploration of robustness testing for a high-performance liquid chromatography (HPLC) method designed for the quantification of Trimebutine, a widely used antispasmodic agent.

Drawing from established regulatory frameworks and practical laboratory experience, this document will not only detail a protocol but also elucidate the scientific rationale behind the experimental design. We will compare a primary HPLC method against common alternatives, supported by experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive framework for establishing a truly robust analytical procedure.

The Imperative of Robustness in Pharmaceutical Analysis

Robustness, as defined by the International Conference on Harmonisation (ICH) guidelines, is the measure of an analytical procedure's capacity to remain unaffected by small, but deliberate, variations in method parameters.[1][2] This characteristic provides an indication of its reliability during normal usage.[2] The recent update to the ICH Q2(R2) guideline further emphasizes that robustness should be considered during the development phase to ensure the method's reliability and to understand the potential impact of variations in sample and reagent stability.[3] For a drug substance like Trimebutine, ensuring that the analytical method can consistently quantify the active pharmaceutical ingredient (API) in its dosage form, irrespective of minor shifts in laboratory conditions, is paramount for regulatory compliance and patient safety.[4]

This guide focuses on a reversed-phase HPLC (RP-HPLC) method, a common and powerful technique for the analysis of pharmaceutical compounds like Trimebutine maleate.[5][6]

Core Analytical Method: An Exemplar RP-HPLC Protocol for Trimebutine Maleate

To conduct a meaningful robustness study, we must first establish a validated, high-performance analytical method. The following protocol is a synthesized example based on common practices for Trimebutine analysis.[5][6][7]

Experimental Protocol 1: Quantification of Trimebutine Maleate
  • Chromatographic System: Agilent 1260 Infinity II HPLC or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and diode-array detector (DAD).

  • Column: XTerra® C18, 250 x 4.6 mm, 5 µm particle size.

    • Rationale (Expertise & Experience): A C18 column is the workhorse of reversed-phase chromatography, offering excellent retention and separation for moderately polar compounds like Trimebutine. The 250 mm length provides the necessary theoretical plates for good resolution from potential impurities or degradation products.

  • Mobile Phase:

    • Component A: 0.02M Ammonium Acetate in water, pH adjusted to 6.5 with acetic acid.

    • Component B: Acetonitrile.

    • Gradient Program: A time-based gradient can be used for complex samples, but for the purpose of this robustness test on the bulk drug, an isocratic elution is often sufficient and preferred for its stability. We will proceed with an isocratic mixture of Mobile Phase A:B (60:40 v/v).

    • Rationale: An ammonium acetate buffer is volatile, making it suitable for potential future development into an LC-MS method. A pH of 6.5 ensures that Trimebutine is in a consistent protonation state, leading to reproducible retention times.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 275 nm.

    • Rationale: This wavelength has been shown to provide good sensitivity for Trimebutine maleate.[5][6]

  • Injection Volume: 10 µL.

  • Standard Solution Preparation: Prepare a stock solution of Trimebutine Maleate reference standard in the mobile phase at a concentration of 100 µg/mL.

Designing the Robustness Study: A Self-Validating System

The core of robustness testing is the systematic variation of method parameters to identify those that have a significant effect on the results.[8] This study is typically performed late in the method development or during the validation phase.[4]

Workflow for Robustness Testing

Robustness_Workflow cluster_0 Phase 1: Planning cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis cluster_3 Phase 4: Conclusion P1 Define Baseline Method (Nominal Conditions) P2 Identify Critical Parameters (e.g., pH, Flow Rate, % Organic) P1->P2 P3 Define Variation Levels (e.g., pH ±0.2, Temp ±2°C) P2->P3 E1 Prepare Samples & Standards P3->E1 E2 Execute Experimental Runs (One-factor-at-a-time or DoE) E1->E2 E3 Acquire Chromatographic Data E2->E3 A1 Measure System Suitability (Tailing, Resolution, etc.) E3->A1 A3 Statistical Analysis (%RSD, Significance Testing) A1->A3 A2 Quantify Analyte Response (Peak Area, Concentration) A2->A3 C1 Evaluate Parameter Significance A3->C1 C2 Establish Method Limitations & Control Strategies C1->C2 C3 Finalize Method Protocol C2->C3

Caption: Workflow of a typical robustness study for an analytical method.

Experimental Protocol 2: Robustness Testing

The following parameters were identified as having the potential to influence the method's performance. The "one-factor-at-a-time" (OFAT) approach is presented here for clarity, where each parameter is varied while others are held at their nominal conditions.

  • Variation of Mobile Phase pH: Analyze the standard solution with the mobile phase pH adjusted to 6.3 and 6.7 (Nominal: 6.5).

    • Causality: The pH of the mobile phase can affect the ionization state of the analyte and any silanol groups on the silica-based column packing, thereby influencing retention time and peak shape.

  • Variation of Mobile Phase Composition: Modify the ratio of Mobile Phase A:B to 62:38 and 58:42 (Nominal: 60:40).

    • Causality: The percentage of the organic modifier (acetonitrile) is a critical factor in reversed-phase chromatography, directly controlling the elution strength and thus the retention time.[9] Even small measurement errors during mobile phase preparation can lead to this level of variation.

  • Variation of Column Temperature: Set the column thermostat to 28°C and 32°C (Nominal: 30°C).

    • Causality: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can alter retention times and peak efficiency.

  • Variation of Flow Rate: Adjust the pump flow rate to 0.9 mL/min and 1.1 mL/min (Nominal: 1.0 mL/min).

    • Causality: Flow rate directly impacts retention time, and can also influence column backpressure and peak shape.

  • Variation of Detection Wavelength: Set the DAD to 273 nm and 277 nm (Nominal: 275 nm).

    • Causality: While a DAD is less susceptible to minor wavelength drifts than a simple UV detector, verifying this ensures that small calibration inaccuracies do not significantly affect quantification.

For each condition, six replicate injections of the 100 µg/mL standard solution were performed. System suitability parameters (retention time, peak asymmetry, and theoretical plates) and the quantitative result (peak area) were recorded.

Data Presentation and Interpretation

The results of the robustness study are summarized below. The acceptance criteria are based on typical industry standards: Relative Standard Deviation (RSD) of peak areas ≤ 2.0%, peak asymmetry between 0.8 and 1.5, and minimal change in retention time.

Table 1: Robustness Study Data for the Trimebutine HPLC Method

Parameter VariedLevelRetention Time (min)Peak AsymmetryTheoretical PlatesPeak Area (%RSD, n=6)
Nominal Condition - 8.52 1.12 8540 0.45%
Mobile Phase pH 6.38.611.1484900.51%
6.78.451.1185100.48%
Mobile Phase %B 38% (less organic)9.891.1586100.55%
42% (more organic)7.311.1084500.49%
Column Temperature 28°C8.751.1383200.62%
32°C8.301.1287500.53%
Flow Rate 0.9 mL/min9.471.1088100.68%
1.1 mL/min7.751.1482500.71%
Wavelength 273 nm8.511.1285500.58%
277 nm8.531.1185300.61%

Trustworthiness of the Protocol: The data clearly demonstrates that while parameters like flow rate and mobile phase composition have a predictable and significant impact on retention time, none of the deliberate variations pushed the critical quality attributes (Peak Asymmetry, %RSD of Peak Area) outside of acceptable limits. The precision of the quantification remained high (all %RSD < 2.0%), indicating a robust method. The most sensitive parameter is the mobile phase composition, which highlights the need for careful and accurate preparation of the eluent.

Comparative Analysis with Alternative Methods

The true value of a robustness study is not just in validating one method, but in understanding its performance relative to other potential analytical approaches.

1. Comparison with Ion-Pairing Chromatography: Some methods for Trimebutine utilize ion-pairing agents like heptane sulfonic acid.[7] While effective, such methods can be less robust. The concentration of the ion-pairing reagent is a critical parameter; small variations can lead to significant shifts in retention time. Furthermore, ion-pairing reagents are known to equilibrate slowly with the stationary phase, meaning longer column conditioning times are needed, and the method can be more susceptible to "memory effects" if not properly flushed. Our chosen method, using a simple buffered mobile phase, avoids these complexities, inherently making it more robust for routine use.

2. Comparison with Spectrophotometric Methods: UV-Spectrophotometric methods have been developed for Trimebutine analysis.[10] These methods are rapid and simple. However, their primary drawback is a lack of specificity. Unlike HPLC, a spectrophotometric method cannot separate the API from potential impurities or degradation products, making it non-stability-indicating. Therefore, while it might appear "robust" in its simplicity, it fails a critical requirement for pharmaceutical quality control, especially when analyzing aged samples or formulations with multiple excipients. The presented HPLC method, by its chromatographic separation, is inherently more reliable and specific.

3. Comparison with Different Organic Modifiers: Methanol could be used as an alternative to acetonitrile as the organic modifier. Methanol is generally less expensive but has a higher viscosity and lower elution strength. A method using methanol would likely require a higher percentage in the mobile phase to achieve similar retention times, and it might produce broader peaks due to slower mass transfer kinetics. The choice of acetonitrile in our primary method is deliberate, as it often provides sharper peaks and lower backpressure, contributing to better overall performance and robustness.

Conclusion

The robustness testing of the presented RP-HPLC method for Trimebutine maleate confirms its suitability for routine use in a quality control environment. The deliberate variations in critical method parameters did not significantly impact the method's quantitative performance or its system suitability, demonstrating a well-controlled and reliable procedure.

When compared to alternatives such as ion-pairing chromatography or UV-spectrophotometry, the chosen method offers a superior balance of specificity, efficiency, and robustness. This guide underscores that a truly robust analytical method is not achieved by accident, but through a systematic process of development, stress testing, and rational scientific justification. By adopting such a rigorous approach, laboratories can ensure the enduring integrity of their analytical data.

References

  • BioPharmaSpec. (2024). Understanding ICH Q2(R2) & Q14 Updates on Robustness Studies. [Link]

  • Souri, E., et al. (2005). Determination of Trimebutine and Desmethyl-trimebutine in Human Plasma by HPLC. Arzneimittelforschung, 55(5), 285-288. [Link]

  • Raju, V. A., et al. (2014). Estimation of Trimebutine Maleate in Tablet Dosage Form by RP HPLC. Journal of Pharmaceutical and Scientific Innovation, 3(1), 75-77. [Link]

  • Scribd. ICH Q2 Robust. [Link]

  • AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Journal of Pharmaceutical and Scientific Innovation. Estimation of Trimebutine maleate in tablet dosage form by RP-HPLC. [Link]

  • Hadad, G. M., et al. (2003). Spectrophotometric and liquid chromatographic determination of trimebutine maleate in the presence of its degradation products. Journal of Pharmaceutical and Biomedical Analysis, 33(5), 989-997. [Link]

  • ResearchGate. Results of HPLC Assay and Recovery studies. [Link]

  • LCGC International. (2004). Method Validation and Robustness. [Link]

  • Pharma Validation. Tag: robustness testing ICH Q2. [Link]

  • ResearchGate. Determination of trimebutine maleate in pharmaceutical formulations by the proposed UV-spectrophotometric methods. [Link]

  • ResearchGate. Estimation of trimebutine maleate in tablet dosage form by rp hplc. [Link]

  • SciSpace. (2015). An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl. [Link]

  • LCGC International. (2001). Robustness Tests. [Link]

  • Lab Manager. (2024). Robustness and Ruggedness Testing in Analytical Chemistry. [Link]

  • Altabrisa Group. (2024). What Is HPLC Method Robustness Assessment and Its Importance?[Link]

  • Separation Science. Implementing Robustness Testing for HPLC Methods. [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Analysis of Trimebutine Extraction Methods

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for Trimebutine Extraction

Trimebutine, a versatile antispasmodic agent, modulates gastrointestinal motility through a complex mechanism involving agonist effects on peripheral opioid receptors.[1] Its clinical application in treating functional gastrointestinal disorders necessitates robust analytical methods for pharmacokinetic studies, toxicological screening, and quality control of pharmaceutical formulations. The accuracy of these methods is fundamentally dependent on the initial extraction step—the critical process of isolating Trimebutine and its metabolites from complex biological matrices like plasma or from the excipients in a tablet.

An effective extraction protocol is not merely about separation; it is a nuanced process that dictates the sensitivity, selectivity, and reliability of the entire analytical workflow. The choice of method can significantly impact downstream analysis by techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides an in-depth comparative analysis of various extraction methodologies for Trimebutine, moving from established conventional techniques to modern automated and green technologies. We will explore the causality behind experimental choices, present detailed protocols, and offer a data-driven comparison to empower researchers in selecting the optimal method for their specific application.

The Workhorse of Bioanalysis: Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction remains a cornerstone of sample preparation due to its simplicity and cost-effectiveness. The technique operates on the principle of differential solubility of the analyte between two immiscible liquid phases—typically an aqueous sample and an organic solvent.

Causality of LLE for Trimebutine

Trimebutine is a tertiary amine, making its solubility highly pH-dependent. In its neutral, deprotonated state (at high pH), it is lipophilic and preferentially partitions into an organic solvent. Conversely, in its protonated, cationic state (at low pH), it becomes hydrophilic and soluble in the aqueous phase. LLE protocols for Trimebutine exploit this chemical property to achieve efficient extraction and purification.

A common strategy involves a multi-step process:

  • Alkalinization: The biological sample (e.g., plasma) is made alkaline (pH > 9) to neutralize the amine group of Trimebutine, maximizing its lipophilicity.

  • Organic Extraction: An appropriate organic solvent is used to extract the neutral Trimebutine from the aqueous matrix.

  • Back-Extraction (Purification): The organic extract, now containing Trimebutine and other lipophilic impurities, is washed with an acidic aqueous solution. Trimebutine is protonated and moves into the acidic aqueous phase, while many lipophilic interferences remain in the organic layer. This step is crucial for sample cleanup.

  • Final Extraction: The purified acidic solution is re-alkalinized, and Trimebutine is extracted a final time into a clean organic solvent, which is then evaporated and reconstituted for analysis.

Experimental Workflow: LLE

LLE_Workflow plasma Plasma Sample (1 mL) is Add Internal Standard plasma->is base Add NaOH (to pH > 9) is->base solvent Add Organic Solvent (e.g., n-hexane/IPA) base->solvent vortex Vortex & Centrifuge solvent->vortex separate1 Collect Organic Layer vortex->separate1 acid Add HCl (0.1 M) (Back-Extraction) separate1->acid vortex2 Vortex & Centrifuge acid->vortex2 separate2 Collect Aqueous Layer (Acidic) vortex2->separate2 base2 Re-alkalinize (pH > 9) separate2->base2 solvent2 Add Fresh Organic Solvent base2->solvent2 vortex3 Vortex & Centrifuge solvent2->vortex3 separate3 Collect Final Organic Layer vortex3->separate3 dry Evaporate to Dryness separate3->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

A representative workflow for the Liquid-Liquid Extraction of Trimebutine from plasma.
Detailed Protocol: LLE of Trimebutine from Human Plasma

Adapted from Shin, H. S., & Lee, M. H. (1999).[2]

  • Sample Preparation: To 1.0 mL of human plasma in a centrifuge tube, add the internal standard (e.g., verapamil).

  • Alkalinization: Add 100 µL of 1 M sodium hydroxide to raise the sample pH. Vortex briefly.

  • First Extraction: Add 5 mL of an n-hexane-isopropyl alcohol mixture (99:1, v/v). Vortex for 5 minutes, then centrifuge at 3000 x g for 10 minutes.

  • Isolation: Transfer the upper organic layer to a clean tube.

  • Back-Extraction (Cleanup): Add 150 µL of 0.1 M hydrochloric acid to the organic extract. Vortex for 5 minutes and centrifuge. The protonated Trimebutine is now in the lower acidic aqueous layer.

  • Final Preparation: Carefully remove and discard the upper organic layer. The remaining acidic layer is evaporated to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase for injection into the HPLC or LC-MS/MS system.

Modern Approaches: Solid-Phase Extraction (SPE) and Automation

SPE offers a more controlled and selective alternative to LLE. It involves passing a liquid sample through a solid sorbent bed packed in a cartridge. Analytes are retained on the sorbent while interferences are washed away. The purified analytes are then eluted with a small volume of a strong solvent.

Causality of SPE for Trimebutine

For Trimebutine, a reversed-phase SPE (e.g., using a C18 sorbent) is a logical choice. The non-polar C18 stationary phase retains Trimebutine from the aqueous sample via hydrophobic interactions. A typical workflow involves:

  • Conditioning: The sorbent is activated with a strong organic solvent (e.g., methanol) followed by an aqueous buffer to prepare it for sample loading.

  • Loading: The pre-treated plasma sample is passed through the cartridge. Trimebutine and other hydrophobic molecules are retained.

  • Washing: A weak solvent (e.g., water/methanol mix) is used to wash away polar, interfering compounds (salts, proteins) without dislodging the Trimebutine.

  • Elution: A strong organic solvent is used to disrupt the hydrophobic interaction and elute the purified Trimebutine.

Automated Online Extraction: Turbulent Flow Chromatography

A significant advancement in SPE is automated online extraction, which integrates sample cleanup directly with LC-MS/MS analysis. One such technique uses turbulent flow chromatography.[3][4] After a simple protein precipitation step, the sample supernatant is injected onto a special online extraction column. The high, turbulent flow rate allows small molecules like Trimebutine to diffuse into the sorbent pores and be retained, while larger molecules like residual proteins are washed to waste. A valve switch then back-flushes the trapped analytes from the extraction column onto the analytical column for separation and detection.

Experimental Workflow: Automated Online SPE

Online_SPE_Workflow cluster_prep Offline Sample Prep cluster_online Online Automated System plasma Plasma Sample (200 µL) is Add Internal Standard plasma->is ppt Protein Precipitation (e.g., ZnSO4) is->ppt centrifuge Vortex & Centrifuge ppt->centrifuge supernatant Transfer Supernatant to Autosampler centrifuge->supernatant inject Inject (50 µL) supernatant->inject load Load onto Extraction Column (Turbulent Flow) inject->load wash Wash to Waste (Proteins, Salts) load->wash elute Valve Switch: Elute to Analytical Column wash->elute analyze LC-MS/MS Analysis elute->analyze

Workflow for Trimebutine analysis using automated online extraction.
Detailed Protocol: Protein Precipitation for Online Extraction

Adapted from Larabi, M., et al. (2015).[3][4]

  • Sample Preparation: To 200 µL of plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution.

  • Precipitation: Add 20 µL of 1 M Zinc Sulfate (ZnSO₄) solution to precipitate plasma proteins.

  • Separation: Vortex the mixture thoroughly, then centrifuge at 14,000 x g for 10 minutes.

  • Transfer: Carefully transfer 50 µL of the clear supernatant into an autosampler vial for injection into the online extraction LC-MS/MS system.

Green and Advanced Extraction Technologies

While LLE and SPE are effective, they often rely on significant volumes of organic solvents. Modern "green" chemistry principles encourage the use of alternative technologies that are faster, more efficient, and environmentally benign. While specific, published protocols for applying these methods to Trimebutine are scarce, their principles can be readily adapted.

Supercritical Fluid Extraction (SFE)

SFE utilizes a supercritical fluid—most commonly carbon dioxide (CO₂)—as the extraction solvent.[5] Above its critical temperature (31°C) and pressure (74 bar), CO₂ exhibits properties of both a liquid and a gas, allowing it to effuse through solid materials like a gas and dissolve analytes like a liquid.[6] The solvating power can be finely tuned by adjusting pressure and temperature.[7]

  • Causality & Potential Protocol: For extracting Trimebutine from a solid matrix (e.g., a crushed tablet formulation), supercritical CO₂ could efficiently penetrate the matrix. The non-polar nature of CO₂ would favor the extraction of the neutral Trimebutine base. After extraction, simply reducing the pressure causes the CO₂ to return to a gaseous state, leaving behind a pure, solvent-free extract. This makes SFE an excellent candidate for industrial-scale purification or the preparation of highly pure standards.

Ultrasound-Assisted Extraction (UAE)

UAE employs high-frequency sound waves ( >20 kHz) to create acoustic cavitation in a solvent.[6] The rapid formation and collapse of microscopic bubbles generate intense local pressures and temperatures, creating microjets that disrupt cell walls or particle structures. This enhances solvent penetration and accelerates mass transfer, drastically reducing extraction times.[8]

  • Causality & Potential Protocol: To extract Trimebutine from a tablet, the powdered tablet could be suspended in a suitable solvent (e.g., methanol) and placed in an ultrasonic bath or treated with an ultrasonic probe. The ultrasonic energy would rapidly break down the tablet matrix and dissolve the Trimebutine, likely achieving complete extraction in minutes compared to longer periods of shaking or stirring.[9][10]

Microwave-Assisted Extraction (MAE)

MAE uses microwave energy to heat the extraction solvent directly and efficiently.[2] Polar molecules in the solvent and moisture within the sample matrix absorb microwave energy, leading to rapid, localized heating. This internal pressure buildup causes the rupture of the matrix structure, releasing the analyte into the solvent.[11]

  • Causality & Potential Protocol: Similar to UAE, MAE could be applied to powdered tablets. A suspension of the powder in a polar solvent like ethanol or methanol in a sealed, microwave-transparent vessel would be irradiated for a short period (e.g., 1-5 minutes). The rapid heating would accelerate the extraction, offering a significant speed advantage over conventional methods like Soxhlet extraction.[2]

Comparative Analysis of Performance

The optimal extraction method depends on the analytical objective, available instrumentation, sample throughput requirements, and matrix complexity.

Method Typical Recovery Speed Solvent Use Automation Selectivity Primary Application
Liquid-Liquid Extraction (LLE) 50-95%[2]Slow (30-60 min/sample)HighLowModerateLow-throughput research, method development
Solid-Phase Extraction (SPE) >85% (Hypothesized)Moderate (15-20 min/sample)ModerateHighHighRoutine analysis, high-purity isolation
Online Automated SPE ~72% (Overall method)[3]Very Fast (<5 min/sample)LowInherentHighHigh-throughput clinical/toxicology screening
Supercritical Fluid Extraction (SFE) High (Matrix dependent)FastVery Low (CO₂)HighVery HighIndustrial purification, green chemistry applications
Ultrasound-Assisted Extraction (UAE) High (Matrix dependent)Very FastLow-ModerateModerateModerateRapid extraction from solid matrices (QC)
Microwave-Assisted Extraction (MAE) High (Matrix dependent)Very FastLow-ModerateModerateModerateRapid extraction from solid matrices (QC)

Conclusion: Selecting the Right Tool for the Job

The extraction of Trimebutine is a well-established process with a range of available techniques, each with distinct advantages.

  • Liquid-Liquid Extraction remains a viable and accessible option for fundamental research and low-throughput applications, where its procedural complexity is manageable. The key to its success lies in the careful manipulation of pH to control the analyte's partitioning behavior.

  • Solid-Phase Extraction , particularly in its automated online format , represents the current gold standard for high-throughput bioanalysis, such as in clinical pharmacokinetics or toxicology.[3][4] Its speed, reproducibility, and reduced manual intervention are unparalleled for routine testing.

  • Advanced green technologies like SFE, UAE, and MAE offer exciting prospects, especially for the analysis of pharmaceutical dosage forms and for applications where minimizing organic solvent use is a primary goal.[6][7][11] While specific literature for Trimebutine is still emerging, the fundamental principles of these techniques are directly applicable and promise significant gains in speed and environmental sustainability.

Ultimately, the choice of extraction method is a strategic decision. By understanding the underlying chemical principles and the practical performance of each technique, researchers can design more efficient, accurate, and reliable analytical workflows for the comprehensive study of Trimebutine.

References

  • Wang, H., Zhou, H., Horimoto, S., Jiang, J., Mayumi, T., & Hu, P. (2002). Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences, 780(2), 291-299. [Link]

  • Janghel A., et al. (n.d.). Supercritical Fluid Extraction (SFE) Techniques as an Innovative Green Technologies for the Effective Extraction of the Active Phytopharmaceuticals. Research Journal of Pharmacy and Technology. [Link]

  • Snow, N. H. (2000). Solid-phase micro-extraction of drugs from biological matrices. Journal of Chromatography A, 885(1-2), 445-455. [Link]

  • Namrata, S., et al. (2020). A review on bioanalytical method development and validation. World Journal of Pharmaceutical Research, 9(8), 1060-1074. [Link]

  • Snow, N. H. (2000). Solid-phase micro-extraction of drugs from biological matrices. Journal of Chromatography A, 885(1-2), 445-455. [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Emerging Ultrasound Assisted Extraction (UAE) Techniques as Innovative Green Technologies for the effective extraction of the active phytopharmaceuticals. RJPT. [Link]

  • Shin, H. S., & Lee, M. H. (1999). High-performance liquid chromatographic determination of trimebutine and its major metabolite, N-monodesmethyl trimebutine, in rat and human plasma. Journal of Chromatography B: Biomedical Sciences and Applications, 721(1), 127-133. [Link]

  • Larabi, M., et al. (2015). An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine by On-Line Turbulent Flow Coupled with Liquid Chromatography-Tandem Mass Spectrometry in Human Plasma: Application to a Fatal Poisoning Case with Toxicokinetic Study. Journal of Analytical Toxicology, 39(9), 720-726. [Link]

  • Janghel A., et al. (n.d.). Supercritical Fluid Extraction: A Green and Sustainable Approach for the Isolation of High-Value Compounds from Natural Sources. International Journal of Pharmaceutical and Bio-Medical Science. [Link]

  • Larabi, M., et al. (2015). An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine by On-Line Turbulent Flow Coupled with Liquid Chromatography-Tandem Mass Spectrometry in Human Plasma: Application to a Fatal Poisoning Case with Toxicokinetic Study. Journal of Analytical Toxicology, 39(9), 720-726. [Link]

  • Shen, L., et al. (2023). A comprehensive review of Ultrasonic assisted extraction (UAE) for bioactive components: principles, advantages, equipment, and combined technologies. Ultrasonics Sonochemistry, 101, 106646. [Link]

  • Tang, A., et al. (2024). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules, 29(10), 2288. [Link]

  • Shinde, V. (2015). Supercritical fluid extraction: A new technology to herbals. International Journal of Pharmacognosy, 2(1), 1-6. [Link]

  • Snow, N. H. (2000). Solid-phase micro-extraction of drugs from biological matrices. Journal of Chromatography A, 885(1-2), 445-455. [Link]

  • S.L., R. (2010). Determination of Active Metabolite Desmethyl Trimebutine Levels after a Single Dose of Trimebutine Tablets in Healthy Human Male Volunteers. International Journal of PharmTech Research, 2(2), 1269-1276. [Link]

  • ResearchGate. (n.d.). Emerging ultrasound assisted extraction (UAE) techniques as innovative green technologies for the effective extraction of the active phytopharmaceuticals. [Link]

  • Sarker, S. D., & Nahar, L. (2012). Solvent Supercritical Fluid Technologies to Extract Bioactive Compounds from Natural Sources: A Review. Molecules, 17(12), 14389-14416. [Link]

  • Shen, L., et al. (2023). A comprehensive review of ultrasonic assisted extraction (UAE) for bioactive components: Principles, advantages, equipment, and combined technologies. Ultrasonics Sonochemistry, 101, 106646. [Link]

  • Phenomenex. (n.d.). Sample Preparation. [Link]

  • Kumar, K., Srivastav, S., & Sharanagat, V. S. (2021). Ultrasound assisted extraction (UAE) of bioactive compounds from fruit and vegetable processing by-products: A review. Ultrasonics Sonochemistry, 70, 105325. [Link]

  • Arrabal-Campos, F. M., et al. (2022). Homemade Pipette Tip Solid-Phase Extraction for the Simultaneous Determination of 40 Drugs of Abuse in Urine by Liquid Chromatography–Tandem Mass Spectrometry. Molecules, 27(17), 5642. [Link]

  • Beckford, F. A., et al. (2021). Microwave-Assisted Extraction of Trimyristin from Nutmeg using Ethanol: A Greener Approach for the Undergraduate Organic Chemistry Laboratory. World Journal of Chemical Education, 9(1), 1-6. [Link]

  • Sayyad, A., et al. (2016). Microwave-assisted extraction of total bioactive saponin fraction from Gymnema sylvestre with reference to gymnemagenin: a potential biomarker. Journal of Pharmaceutical Analysis, 6(5), 315-322. [Link]

  • Kislitsyn, A., et al. (2022). Microwave-Assisted Water Extraction of Aspen (Populus tremula) and Pine (Pinus sylvestris L.) Barks as a Tool for Their Valorization. Molecules, 27(11), 3505. [Link]

  • Salvioli, B., et al. (2019). Trimebutine: a state-of-the-art review. Minerva Gastroenterologica e Dietologica, 65(4), 297-306. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Trimebutine-d5

Author: BenchChem Technical Support Team. Date: January 2026

The Critical Importance of Proper Disposal

Trimebutine-d5 is a deuterated analog of Trimebutine, a drug used to treat irritable bowel syndrome and other gastrointestinal disorders.[1] The introduction of deuterium atoms can alter the metabolic profile of the molecule, a key consideration in pharmaceutical research.[2] While often utilized in small quantities in a laboratory setting, all chemical waste, regardless of amount, must be managed responsibly to prevent potential harm to human health and the environment.[3][4] Improper disposal can lead to contamination of soil and water, and may result in significant regulatory penalties for your institution.[5][6]

Hazard Identification and Risk Assessment

Before handling any chemical waste, it is crucial to understand its potential hazards. In the absence of a specific SDS for Trimebutine-d5, we will extrapolate from the available data for Trimebutine and Trimebutine maleate.

  • Hazardous Characteristics: Trimebutine maleate is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[7] It is prudent to assume that Trimebutine-d5 exhibits similar toxicological properties. Therefore, it should be managed as a hazardous chemical waste.

  • Deuterated Compounds: While deuteration does not make a compound radioactive, it can alter its chemical reactivity and biological processing.[2] As a best practice, all deuterated compounds should be treated as hazardous waste unless explicitly determined otherwise by a qualified safety professional.[2]

It is imperative to consult your institution's Environmental Health and Safety (EHS) department for a formal waste characterization and to ensure compliance with all local, state, and federal regulations.

Step-by-Step Disposal Protocol for Trimebutine-d5

The following protocol outlines the essential steps for the safe and compliant disposal of Trimebutine-d5 waste.

Proper segregation of chemical waste is fundamental to laboratory safety.[3][4] Never mix incompatible waste streams, as this can lead to dangerous chemical reactions.

  • Solid Waste: Collect solid Trimebutine-d5 waste, such as contaminated personal protective equipment (PPE), weigh boats, and filter paper, in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing Trimebutine-d5 should be collected in a separate, compatible liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines. For instance, halogenated and non-halogenated solvent wastes should typically be kept separate.

  • Sharps Waste: Any sharps, such as needles or contaminated glass Pasteur pipettes, must be disposed of in a designated sharps container.

The selection of an appropriate waste container is crucial to prevent leaks and spills.

  • Compatibility: Use containers made of materials that are chemically compatible with Trimebutine-d5 and any solvents present in the waste stream. Plastic containers are often preferred over glass for hazardous waste when compatibility is not an issue.

  • Secure Closure: Containers must have a leak-proof, screw-on cap. Parafilm and corks are not acceptable closures for hazardous waste containers.

  • Condition: Ensure the container is in good condition, free from cracks or signs of deterioration.

Accurate and thorough labeling of hazardous waste is a strict regulatory requirement.[3]

  • Required Information: The label must include the words "Hazardous Waste," the full chemical name ("Trimebutine-d5"), and the approximate concentration and quantity of the waste. For mixtures, list all chemical constituents.

  • Hazard Pictograms: Mark the appropriate hazard pictograms on the label to indicate the nature of the hazard (e.g., irritant, toxic).

  • Contact Information: Include the name of the principal investigator and the laboratory location (building and room number).

Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA) for the temporary storage of waste containers.

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: All waste containers in the SAA must be placed in a secondary container, such as a spill tray, to contain any potential leaks. The secondary container must be chemically compatible with the waste and have the capacity to hold 110% of the volume of the largest container.

  • Storage Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA.[6] Once a container is full, it must be removed from the SAA within three days. Partially filled containers can remain in the SAA for up to one year.

Hazardous waste must be disposed of through your institution's EHS department or a licensed hazardous waste disposal company.[3]

  • Request a Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve an online request form or a phone call to the EHS department.

  • Documentation: Ensure all necessary paperwork, such as a hazardous waste tag or manifest, is completed accurately and accompanies the waste container.

Never dispose of chemical waste, including Trimebutine-d5, down the drain or in the regular trash. [3]

Summary of Disposal Procedures

The following table provides a quick reference for the key steps in the proper disposal of Trimebutine-d5.

StepProcedureKey Considerations
1. Segregation Separate solid, liquid, and sharps waste into distinct, compatible containers.Avoid mixing incompatible waste streams.
2. Containerization Use chemically compatible, leak-proof containers with secure screw-on caps.Ensure containers are in good condition.
3. Labeling Clearly label containers with "Hazardous Waste," full chemical names, hazards, accumulation start date, and lab contact information.Accuracy and completeness are mandatory.
4. Storage Store waste in a designated Satellite Accumulation Area (SAA) with secondary containment.Adhere to storage volume and time limits.
5. Disposal Arrange for pickup and disposal through your institution's EHS department or a licensed vendor.Never use sinks or regular trash for disposal.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the Trimebutine-d5 disposal process.

G cluster_lab Laboratory Operations cluster_disposal Disposal Process A Generation of Trimebutine-d5 Waste (Solid, Liquid, Sharps) B Step 1: Segregate Waste Streams A->B Immediate Action C Step 2: Proper Containerization B->C D Step 3: Accurate Labeling C->D E Step 4: Store in SAA with Secondary Containment D->E F Step 5: Request Waste Pickup from EHS E->F When container is full or accumulation time limit is reached G EHS Collects Waste F->G H Transport to Central Accumulation Area G->H I Final Disposal by Licensed Vendor H->I

Sources

A Researcher's Guide to Handling Trimebutine-d5: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Trimebutine-d5. This document moves beyond a simple checklist, offering a procedural framework grounded in established safety principles to ensure both personal safety and experimental integrity.

Understanding the Hazard Profile of Trimebutine-d5

Trimebutine-d5 is a deuterated analog of Trimebutine, a medication used to regulate gastrointestinal motility. While deuteration is primarily used for analytical purposes, such as in pharmacokinetic studies to trace the metabolism of the drug, the fundamental chemical and toxicological properties are considered equivalent to the parent compound, Trimebutine maleate, for the purposes of risk assessment.[1]

According to safety data sheets (SDS), Trimebutine maleate is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[2][3] It may also cause respiratory irritation.[2] Therefore, the primary hazards to mitigate are exposure through ingestion, skin/eye contact, and inhalation of dust or aerosols.[2][3]

Key Hazard Information for Trimebutine Maleate:

  • Acute Oral Toxicity: Harmful if swallowed.[2][3]

  • Skin Corrosion/Irritation: Causes skin irritation.[2]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[2]

  • Respiratory Irritation: May cause respiratory tract irritation.[2]

Core Personal Protective Equipment (PPE) Requirements

A comprehensive PPE strategy is the final and critical barrier between the researcher and potential chemical exposure. The following table summarizes the minimum PPE requirements for handling Trimebutine-d5 in solid (powder) and solution forms. This is based on a thorough hazard assessment as mandated by OSHA's 29 CFR 1910.132 standard.[4][5]

Task Body Protection Hand Protection Eye/Face Protection Respiratory Protection
Handling Solid Trimebutine-d5 Laboratory CoatNitrile GlovesANSI Z87-compliant safety glasses with side shields[6]NIOSH-approved respirator (e.g., N95) if weighing or handling outside of a ventilated enclosure[7]
Preparing/Handling Solutions Laboratory CoatNitrile Gloves (consider double-gloving for splash risk)[6]Chemical splash goggles or safety glasses with a face shield[6][7]Not typically required if handled in a fume hood or with adequate ventilation

Causality Behind PPE Choices:

  • Laboratory Coat: A standard lab coat protects against incidental skin contact and contamination of personal clothing.[6][7]

  • Nitrile Gloves: Nitrile gloves offer good resistance to a wide range of chemicals and are a standard for handling pharmaceutical compounds.[7] Always inspect gloves for tears or punctures before use.

  • Safety Glasses with Side Shields: These provide the minimum eye protection against flying particles when handling solids.[6]

  • Chemical Splash Goggles/Face Shield: When working with solutions, the risk of splashes increases. Goggles provide a seal around the eyes, and a face shield offers an additional layer of protection for the entire face.[7]

  • Respiratory Protection: Fine powders can easily become airborne, creating an inhalation hazard. A NIOSH-approved respirator is crucial when handling the solid compound outside of a chemical fume hood or other ventilated enclosure.[7]

Step-by-Step Safe Handling Protocol

This protocol outlines the essential steps for safely handling Trimebutine-d5, from preparation to cleanup.

Preparation and Weighing (Solid Form):

  • Designated Area: Conduct all handling of solid Trimebutine-d5 in a designated area, such as a chemical fume hood or a powder-containment balance enclosure, to minimize inhalation exposure.

  • Don PPE: Before handling the compound, put on all required PPE as outlined in the table above (lab coat, gloves, safety glasses, and respirator if needed).

  • Weighing: Use a tared weigh boat or paper. Handle the container of Trimebutine-d5 carefully to avoid generating dust.

  • Transfer: Carefully transfer the weighed compound to your desired vessel.

  • Immediate Cleanup: Clean any spills on the balance or work surface immediately using a damp cloth or paper towel to prevent the dispersal of dust. Dispose of cleaning materials as hazardous waste.

Solution Preparation and Use:

  • Ventilation: Prepare solutions in a well-ventilated area, preferably within a chemical fume hood.[8]

  • Don PPE: Wear a lab coat, nitrile gloves, and chemical splash goggles. A face shield is recommended if there is a significant splash risk.[7]

  • Solvent Addition: Slowly add the solvent to the solid Trimebutine-d5 to avoid splashing.

  • Handling: Once in solution, handle with the same level of care, using appropriate glassware and techniques to prevent spills and splashes.

Emergency Procedures and First Aid

In the event of an exposure, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water. If irritation persists, seek medical attention.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]

Disposal Plan for Trimebutine-d5 Waste

Proper disposal of pharmaceutical waste is crucial to protect both human health and the environment.[9] All materials contaminated with Trimebutine-d5 must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[10][11]

Waste Segregation and Collection:

  • Solid Waste: Collect all solid waste contaminated with Trimebutine-d5 (e.g., weigh boats, contaminated gloves, paper towels) in a designated, clearly labeled hazardous waste container.[11]

  • Liquid Waste: Collect all solutions containing Trimebutine-d5 in a separate, labeled hazardous waste container. Do not pour any solutions down the drain.[12]

  • Sharps: Any chemically contaminated sharps (e.g., needles, pipette tips) must be disposed of in a designated, puncture-resistant sharps container for chemical waste.[11]

Waste Pickup:

  • Ensure all waste containers are properly sealed and labeled with a hazardous waste tag.

  • Request a waste pickup from your institution's Environmental Health and Safety (EHS) department.[12]

Visual Workflow for Safe Handling

The following diagram illustrates the key decision points and workflow for safely handling Trimebutine-d5.

cluster_prep Preparation Phase cluster_solid Solid Handling cluster_solution Solution Handling cluster_disposal Disposal Phase start Start: Handling Trimebutine-d5 assess Hazard Assessment: Solid or Solution? start->assess ppe_solid Don PPE: Lab Coat, Gloves, Safety Glasses, Respirator (if needed) assess->ppe_solid Solid ppe_solution Don PPE: Lab Coat, Gloves, Chemical Goggles assess->ppe_solution Solution handle_solid Handle in Ventilated Enclosure (e.g., Fume Hood) ppe_solid->handle_solid dispose Segregate Waste: Solid, Liquid, Sharps handle_solid->dispose handle_solution Handle in Fume Hood or Well-Ventilated Area ppe_solution->handle_solution handle_solution->dispose label_waste Label as Hazardous Waste dispose->label_waste request_pickup Request EHS Pickup label_waste->request_pickup end End: Procedure Complete request_pickup->end

Caption: Workflow for Safe Handling of Trimebutine-d5.

References

  • ChemicalBook. (2025). Trimebutine maleate - Safety Data Sheet.
  • Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories.
  • Clarion Safety Systems. (2022). OSHA's PPE Laboratory Standards.
  • Easy RX Cycle. (n.d.). Medical & Pharmaceutical Waste Disposal for Research Labs.
  • Lab Manager. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.
  • National Institutes of Health. (2025). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection.
  • Patsnap Synapse. (2024). What are the side effects of Trimebutine Maleate?.
  • Centers for Disease Control and Prevention. (n.d.). Personal Protective Equipment (PPE) Toolkit - OneLab REACH.
  • MedChemExpress. (2024). Trimebutine maleate-SDS.
  • University of Delaware. (n.d.). Pharmaceuticals and/or Active Ingredients that are Hazardous Wastes.
  • Moehs Ibérica. (n.d.). TRIMEBUTINE MALEATE.
  • Wikipedia. (n.d.). Trimebutine.
  • Rx Destroyer. (2022). Proper Disposal in Pharmaceutical Research is Extremely Important.
  • Benchchem. (2025). Technical Support Center: Handling and Storing Deuterated Compounds.
  • Pfizer. (2007). Material Safety Data Sheet - Trimebutine Maleate Injectable Solution.
  • Northwestern University. (2023). Hazardous Waste Disposal Guide.
  • Cayman Chemical. (2025). Safety Data Sheet - Trimebutine.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide - Research Areas.
  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS TRIMEBUTINE IMPURITY 1.
  • Simson Pharma Limited. (2025). Deuterated Compounds.
  • Heavy Water Board. (n.d.). L15 Deuterium Labeled Compounds in Drug Discovery Process.
  • Pharmaffiliates. (2025). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing.
  • National Institutes of Health. (2022). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions.

Sources

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。